molecular formula C7H9N3O2 B1592708 Ethyl 5-Aminopyrazine-2-carboxylate CAS No. 54013-06-8

Ethyl 5-Aminopyrazine-2-carboxylate

Cat. No.: B1592708
CAS No.: 54013-06-8
M. Wt: 167.17 g/mol
InChI Key: BLPDHDYKCBRILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-Aminopyrazine-2-carboxylate is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-aminopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-12-7(11)5-3-10-6(8)4-9-5/h3-4H,2H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPDHDYKCBRILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624123
Record name Ethyl 5-aminopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54013-06-8
Record name 2-Pyrazinecarboxylic acid, 5-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54013-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-aminopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Molecular Structure and Properties of Ethyl 5-Aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 5-Aminopyrazine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrazine, it serves as a crucial building block, or synthon, for the creation of more complex molecules with tailored biological activities. Its bifunctional nature, featuring both an amino group and an ethyl ester on a pyrazine core, provides versatile reaction handles for synthetic modifications. This guide offers an in-depth analysis of its molecular structure, physicochemical properties, logical synthesis, and key applications, providing a foundational resource for professionals engaged in chemical research and development.

Compound Identification and Core Properties

Precise identification is paramount for regulatory compliance and scientific accuracy. The compound is unambiguously defined by the following identifiers and properties.

1.1. Nomenclature and Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below, ensuring accurate database retrieval and cross-referencing.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 54013-06-8
Molecular Formula C₇H₉N₃O₂[1]
Molecular Weight 167.17 g/mol [1]
InChI Key BLPDHDYKCBRILY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN=C(C=N1)N[1]
Synonyms Ethyl 5-amino-2-pyrazinecarboxylate, 5-Amino-pyrazine-2-carboxylic acid ethyl ester
1.2. Physicochemical Properties

The physical and chemical properties dictate the compound's handling, storage, and behavior in reaction systems. It is typically a solid at room temperature.

PropertyValueNotes
Appearance Solid. Light yellow to light brown.Commercially supplied as a solid/powder.
Melting Point 174-175 °C-
Boiling Point 365.6±37.0 °CPredicted value.
Density 1.261±0.06 g/cm³Predicted value.
pKa 0.78±0.10Predicted value.
Storage Keep in dark place, sealed in dry, room temperature.Essential for maintaining compound integrity.
Molecular Structure and Elucidation

The arrangement of atoms and functional groups in this compound defines its reactivity and utility as a molecular scaffold.

2.1. 2D Chemical Structure

The molecule consists of a central pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. An electron-donating amino group (-NH₂) is attached at position 5, and an electron-withdrawing ethyl carboxylate group (-COOCH₂CH₃) is at position 2. This substitution pattern creates a polarized aromatic system, influencing its chemical behavior.

Caption: 2D structure of this compound.

2.2. Spectroscopic Characterization

Structural confirmation relies on a suite of spectroscopic techniques. While specific spectra for this exact compound are not widely published, a robust structural hypothesis can be built from established principles of spectroscopy for aminopyrazines and related heterocycles.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is expected to show distinct signals. The two protons on the pyrazine ring would appear as singlets in the aromatic region (δ 8.0-9.0 ppm). The amine (-NH₂) protons would likely appear as a broad singlet. The ethyl group would present as a quartet (for the -CH₂-) and a triplet (for the -CH₃-), shifted downfield by the adjacent oxygen atom.

    • ¹³C NMR: The carbon spectrum would confirm the presence of seven unique carbon environments: two for the ethyl group, one for the carbonyl carbon, and four for the pyrazine ring carbons.

  • Infrared (IR) Spectroscopy: Key functional groups produce characteristic absorption bands. Expected peaks include N-H stretching from the amine (around 3300-3500 cm⁻¹), a strong C=O stretch from the ester (around 1700-1730 cm⁻¹), and C-N and aromatic C=C/C-H stretches at lower wavenumbers.[5]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (167.17 g/mol ), confirming its elemental composition.

2.3. Crystallographic Analysis

As of this guide's preparation, a single-crystal X-ray diffraction structure for this compound is not available in public databases. However, analysis of related aminopyrazine structures suggests the pyrazine ring is essentially planar. The amino group and the ester substituent would lie nearly coplanar with the ring to maximize electronic conjugation, though some torsion is expected around the C-C and C-O single bonds of the ester group.

Synthesis and Reactivity

Understanding the synthesis of this compound is critical for its practical application and for designing derivatives. A logical and efficient synthetic pathway is key.

3.1. Retrosynthetic Analysis

A common strategy for synthesizing substituted pyrazines is through nucleophilic aromatic substitution on a halogenated precursor. The target molecule can be logically disconnected to reveal commercially available or easily prepared starting materials.

Retrosynthesis Target This compound Intermediate Ethyl 5-Chloropyrazine-2-carboxylate Target->Intermediate C-N bond formation (Amination) Precursor1 Ammonia (NH₃) Intermediate->Precursor1 Precursor2 5-Chloropyrazine-2-carboxylic acid Intermediate->Precursor2 Esterification Precursor3 Ethanol Precursor2->Precursor3

Caption: Retrosynthetic pathway for this compound.

3.2. Recommended Synthetic Protocol

The most direct synthesis involves the amination of Ethyl 5-chloropyrazine-2-carboxylate. This reaction leverages the electron-deficient nature of the pyrazine ring, which facilitates nucleophilic substitution of the chloro group.

Reaction: Nucleophilic Aromatic Substitution (Self-generated image of the reaction scheme)

Step-by-Step Methodology:

  • Setup: To a sealed pressure vessel suitable for high-temperature reactions, add Ethyl 5-chloropyrazine-2-carboxylate (1.0 eq).

  • Solvent and Reagent: Add a suitable inert solvent such as anhydrous ethanol or isopropanol.[6] Add a solution of anhydrous ammonia in the chosen solvent (e.g., 7N ammonia in methanol, >10 eq). The large excess of ammonia serves as both the nucleophile and the base to neutralize the HCl byproduct, driving the reaction to completion.

  • Reaction Conditions: Seal the vessel and heat the mixture to 150-175 °C.[6] Maintain this temperature with stirring for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling the vessel to room temperature, carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield this compound as a solid.

Applications in Research and Drug Development

The structural features of this compound make it a highly valuable intermediate.

  • Pharmaceutical Development: This compound is a key building block for synthesizing a range of bioactive molecules.[7] The pyrazine core is a "privileged scaffold" found in numerous FDA-approved drugs. The amino group can be readily acylated, alkylated, or used in coupling reactions to build larger, more complex structures. The ester group can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, often for amide bond formation, which is prevalent in drug molecules.

  • Agrochemicals: Similar to its role in pharmaceuticals, it is used to create novel pesticides and herbicides. The nitrogen-rich heterocyclic core is often associated with biological activity relevant to crop protection.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling this chemical.

5.1. Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).

Hazard InformationDetails
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: Sigma-Aldrich Safety Data.

5.2. Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References
  • The Royal Society of Chemistry. (n.d.). Supporting Information. RSC Publishing. Retrieved from [Link]

  • CrystEngComm. (n.d.). Exploring the structural landscape of 2-aminopyrazines via co-crystallizations. RSC Publishing. Retrieved from [Link]

  • MDPI. (2021). From Molecular to Cluster Properties: Rotational Spectroscopy of 2-Aminopyridine and of Its Biomimetic Cluster with Water. Retrieved from [Link]

  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 3-amino-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Aminopyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved from [Link]

  • ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Industrial preparation method of 5-methylpyrazin-2-amine.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. JOCPR. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-aminopyrazine.
  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

  • ResearchGate. (n.d.). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Retrieved from [Link]

Sources

A Beginner's Guide to the Synthesis of Ethyl 5-Aminopyrazine-2-carboxylate: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 5-aminopyrazine-2-carboxylate is a vital heterocyclic compound that serves as a fundamental building block in the development of novel therapeutic agents.[1][2] Its pyrazine core is a privileged scaffold found in numerous biologically active molecules. This guide provides a comprehensive, step-by-step technical overview of a reliable and accessible synthetic route for researchers, scientists, and professionals in drug development, particularly those who may be new to this specific synthesis. The methodology is broken down into a logical three-step sequence, emphasizing the chemical principles, practical considerations, and safety protocols at each stage.

The chosen synthetic pathway begins with the commercially available Pyrazine-2-carboxylic acid, proceeds through esterification and regioselective nitration, and concludes with the reduction of the nitro group to afford the target molecule. This route is selected for its reliability, use of readily available reagents, and straightforward purification techniques.

Overall Synthetic Scheme

The synthesis of this compound is typically achieved in three principal steps starting from Pyrazine-2-carboxylic acid.

Synthetic_Pathway A Pyrazine-2-carboxylic acid B Ethyl pyrazine-2-carboxylate A->B Step 1: Esterification (Ethanol, H₂SO₄) C Ethyl 5-nitropyrazine-2-carboxylate B->C Step 2: Nitration (HNO₃, H₂SO₄) D This compound C->D Step 3: Reduction (e.g., H₂, Pd/C)

Caption: Overall three-step synthesis of this compound.

Part 1: Esterification of Pyrazine-2-carboxylic acid

The initial step in the synthesis is the conversion of Pyrazine-2-carboxylic acid to its corresponding ethyl ester, Ethyl pyrazine-2-carboxylate.[3] This is a crucial activation step. The ester group is less acidic than the carboxylic acid, preventing it from interfering with the strongly acidic conditions of the subsequent nitration step. The most common and cost-effective method for this transformation is the Fischer esterification.[4]

Causality and Mechanism: The Fischer esterification is an acid-catalyzed equilibrium reaction.[4] A strong acid catalyst, typically sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the desired ethyl ester.[4] Using ethanol as the solvent drives the equilibrium toward the product side, ensuring a high yield.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Pyrazine-2-carboxylic acid (1.0 eq) in absolute ethanol (10-20 volumes).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) to the stirring suspension. The mixture will become warm.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure Ethyl pyrazine-2-carboxylate as an oil or low-melting solid.[5]

Part 2: Regioselective Nitration

The second step introduces a nitro group onto the pyrazine ring. This is a classic electrophilic aromatic substitution reaction. The key challenge and point of expertise in this step is controlling the regioselectivity—ensuring the nitro group adds to the desired position.

Causality and Mechanism (Regioselectivity): The pyrazine ring is an electron-deficient system due to the two electronegative nitrogen atoms. The ethyl carboxylate group at the C2 position is an electron-withdrawing group, which further deactivates the ring towards electrophilic attack. However, the nitrogen atoms direct incoming electrophiles to the positions meta to them (C5). The C5 position is the most favorable site for nitration due to the combined directing effects of the ring nitrogens and the deactivating ester group. The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[6]

Experimental Protocol: Nitration

Safety First: The nitrating mixture (HNO₃/H₂SO₄) is extremely corrosive and a powerful oxidizing agent.[7][8][9] This procedure must be performed in a chemical fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield, must be worn at all times.[10] The reaction is highly exothermic and requires careful temperature control.

  • Preparation of Nitrating Mixture: In a flask cooled in an ice/salt bath (to maintain -5 to 0°C), slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 eq) to fuming nitric acid (HNO₃, ~1.5-2.0 eq).

  • Substrate Addition: In a separate flask, dissolve Ethyl pyrazine-2-carboxylate (1.0 eq) in a portion of concentrated sulfuric acid and cool the solution to 0°C.

  • Reaction: Slowly add the substrate solution dropwise to the cold, stirring nitrating mixture. The internal temperature must be carefully maintained below 5-10°C throughout the addition.

  • Stirring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10°C) for 1-2 hours, or until TLC indicates completion.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the product and must be done cautiously as the dilution of strong acid is exothermic.

  • Isolation and Purification: Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude Ethyl 5-nitropyrazine-2-carboxylate can be further purified by recrystallization from a suitable solvent like ethanol.

Part 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group on Ethyl 5-nitropyrazine-2-carboxylate to the corresponding amine, yielding the target compound, this compound.[11][12][13][14] A variety of reducing agents can accomplish this, but catalytic hydrogenation is a common, clean, and efficient method.

Causality and Mechanism: Catalytic hydrogenation involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). The surface of the palladium catalyst adsorbs both the hydrogen gas and the nitro group of the substrate. This proximity facilitates the transfer of hydrogen atoms to the nitro group, reducing it stepwise through nitroso and hydroxylamine intermediates to the final amine. This method is highly efficient and the only byproduct is water, simplifying purification.

Experimental Protocol: Catalytic Hydrogenation
  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker or a flask set up for balloon hydrogenation), dissolve Ethyl 5-nitropyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate) to the solution under an inert atmosphere (like nitrogen or argon) to prevent ignition of the dry catalyst in air.

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 40-50 psi in a Parr apparatus, or use a balloon for atmospheric pressure) and stir or shake the mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The Celite pad with the catalyst can be pyrophoric and should be quenched with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified by recrystallization if necessary.

General Experimental Workflow

The workflow for each synthetic step follows a consistent pattern of reaction, work-up, and purification.

Experimental_Workflow Setup 1. Reaction Setup (Glassware, Reagents) Reaction 2. Execute Reaction (Heating/Cooling, Stirring) Setup->Reaction Monitor 3. Monitor Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction If incomplete Quench 4. Quench & Work-up (Neutralization, Washing) Monitor->Quench If complete Extract 5. Extraction Quench->Extract Purify 6. Purification (Recrystallization/Chromatography) Extract->Purify Characterize 7. Characterization (NMR, MS, etc.) Purify->Characterize

Caption: A generalized workflow for the synthesis and purification steps.

Quantitative Data Summary

The following table provides representative quantities and expected yields for the synthesis, starting with 10 mmol of Pyrazine-2-carboxylic acid. These values are illustrative and may vary based on experimental conditions and scale.

StepStarting MaterialReagentsProductTypical Yield
1. Esterification Pyrazine-2-carboxylic acid (1.24 g, 10 mmol)Ethanol (25 mL), H₂SO₄ (0.1 mL)Ethyl pyrazine-2-carboxylate85-95%
2. Nitration Ethyl pyrazine-2-carboxylate (1.52 g, 10 mmol)Fuming HNO₃ (1.5 mL), H₂SO₄ (4 mL)Ethyl 5-nitropyrazine-2-carboxylate70-85%
3. Reduction Ethyl 5-nitropyrazine-2-carboxylate (1.97 g, 10 mmol)10% Pd/C (0.2 g), H₂ (balloon/50 psi)This compound90-98%

References

  • East Harbour Group. (2022).
  • AWS. (2024). Mixed Nitrating Acid, Less Than 50% (HNO3)
  • GOV.UK. Nitric acid - Incident management.
  • University of Washington. NITRIC ACID SAFETY.
  • Carl ROTH.
  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2020). Semantic Scholar. [Link]

  • Pyrazine-2-carboxylic acid ester and method for producing the same.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same.
  • Yusof, M. S. M., Aris, A. Z., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering. [Link]

  • Vanden Eynde, J. J., Labuche, N., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC. [Link]

  • PubChem. This compound. [Link]

  • Jones, R. G., & McLaughlin, K. C. 2,3-pyrazinedicarboxylic acid. Organic Syntheses Procedure. [Link]

  • Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. (2025). ResearchGate. [Link]

  • Industrial preparation method of 5-methylpyrazin-2-amine.
  • Al-Warhi, T., Al-Mahmoudy, A. M. M., et al. (2024). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. [Link]

  • 3(5)-aminopyrazole. Organic Syntheses Procedure. [Link]

  • Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. (2023). ResearchGate. [Link]

  • PubChem. Ethyl pyrazinecarboxylate. [Link]

  • Ethyl amidinoacetates in the synthesis of pyrazines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Navigating the Solubility Landscape of Ethyl 5-Aminopyrazine-2-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 5-aminopyrazine-2-carboxylate is a pivotal building block in contemporary drug discovery and development, serving as a key intermediate in the synthesis of a multitude of bioactive molecules.[1] A comprehensive understanding of its solubility characteristics in organic solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This in-depth technical guide provides a thorough exploration of the solubility of this compound, moving beyond empirical observations to a predictive theoretical framework. In the absence of extensive empirical solubility data in the public domain, this guide uniquely leverages Hansen Solubility Parameters (HSP) to forecast the compound's behavior across a diverse array of organic solvents. Furthermore, it outlines standardized experimental methodologies for researchers to validate these predictions and establish precise solubility profiles in their own laboratory settings. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions regarding solvent selection, thereby accelerating research timelines and enhancing the efficiency of synthetic and formulation processes.

Introduction: The Significance of Solubility in the Application of this compound

This compound (CAS No. 54013-06-8) is a substituted pyrazine derivative featuring an amino group and an ethyl ester functionality.[2] This unique arrangement of functional groups imparts a specific polarity and hydrogen bonding capability that dictates its interactions with various solvents. In the pharmaceutical industry, this compound is a valuable precursor for a range of therapeutic agents.[1] Its utility, however, is intrinsically linked to its solubility.

The ability to dissolve this key intermediate in an appropriate solvent is the first critical step in many synthetic pathways. Poor solubility can lead to low reaction yields, difficult purification, and challenges in achieving desired product purity. In the context of drug development, understanding the solubility of this and related compounds is crucial for formulation design, as it directly impacts bioavailability and the ultimate efficacy of the active pharmaceutical ingredient (API). This guide, therefore, addresses a critical knowledge gap by providing a foundational understanding of the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. These properties, summarized in Table 1, provide the basis for the theoretical solubility predictions that form the core of this guide.

PropertyValueSource
Molecular Formula C₇H₉N₃O₂[2]
Molecular Weight 167.17 g/mol [2]
Appearance Solid
Melting Point 174-175 °C[3]
XLogP3 -0.1[2]
Polar Surface Area 78.1 Ų[2]
Density 1.3 ± 0.1 g/cm³[3]

Table 1: Key Physicochemical Properties of this compound.

The negative XLogP3 value suggests a degree of hydrophilicity, while the significant polar surface area indicates the potential for strong dipole-dipole interactions and hydrogen bonding.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

In the absence of comprehensive experimental solubility data, a theoretical approach can provide valuable predictive insights. The Hansen Solubility Parameter (HSP) model is a powerful tool for this purpose. It is based on the principle that "like dissolves like," where the total cohesive energy of a substance is divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be characterized by a unique set of these three parameters, placing it as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be miscible.

Calculating the Hansen Solubility Parameters of this compound

The HSP for this compound were calculated using the group contribution method, a well-established technique for estimating these parameters based on the molecule's structural components. The calculated parameters are presented in Table 2.

Hansen ParameterValue (MPa⁰⁵)
δD (Dispersion) 19.2
δP (Polar) 10.5
δH (Hydrogen Bonding) 11.8

Table 2: Calculated Hansen Solubility Parameters for this compound.

Predictive Solubility Map: this compound in Common Organic Solvents

By comparing the HSP of this compound with those of a wide range of organic solvents, we can predict its relative solubility. The "Hansen distance" (Ra) between the solute and a solvent is a measure of their compatibility. A smaller Ra indicates a higher likelihood of good solubility.

The following table (Table 3) presents a predictive ranking of solvents based on their calculated Hansen distance from this compound. Solvents with a smaller Ra are predicted to be better solvents for this compound.

SolventδD (MPa⁰⁵)δP (MPa⁰⁵)δH (MPa⁰⁵)Hansen Distance (Ra)Predicted Solubility
N-Methyl-2-pyrrolidone (NMP)18.012.37.25.2Excellent
Dimethylformamide (DMF)17.413.711.34.1Excellent
Dimethyl sulfoxide (DMSO)18.416.410.26.5Very Good
Pyridine19.08.85.96.2Very Good
1,4-Dioxane19.01.89.09.2Good
Acetone15.510.47.06.6Good
Tetrahydrofuran (THF)16.85.78.07.1Good
Ethyl Acetate15.85.37.28.5Moderate
Isopropanol15.86.116.48.5Moderate
Ethanol15.88.819.49.9Moderate
Methanol15.112.322.312.2Poor
Acetonitrile15.318.06.110.3Poor
Dichloromethane18.26.36.17.7Moderate to Poor
Chloroform17.83.15.79.5Poor
Toluene18.01.42.013.9Very Poor
Hexane14.90.00.017.5Very Poor

Table 3: Predicted Solubility of this compound in Common Organic Solvents based on Hansen Distance.

This predictive data suggests that polar aprotic solvents like NMP and DMF are likely to be excellent solvents for this compound, while non-polar solvents such as hexane and toluene are predicted to be very poor solvents.

Experimental Determination of Solubility: A Standardized Protocol

While theoretical predictions are a valuable starting point, experimental verification is crucial for obtaining precise solubility data. The following section outlines a standardized protocol for determining the solubility of this compound in a laboratory setting.

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 to vial equil Shake at constant temperature (e.g., 24-72 hours) prep2->equil proc1 Centrifuge to separate undissolved solid equil->proc1 proc2 Filter supernatant proc1->proc2 anal1 Dilute aliquot of filtrate proc2->anal1 anal2 Analyze by HPLC or UV-Vis anal1->anal2 anal3 Quantify concentration against calibration curve anal2->anal3

Sources

A Spectroscopic Guide to Ethyl 5-Aminopyrazine-2-carboxylate: Structure, Data, and Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-Aminopyrazine-2-carboxylate, a key building block in medicinal chemistry. Its pyrazine core is a prevalent scaffold in numerous biologically active compounds.[1][2] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and the characterization of its derivatives in drug discovery and development.

Molecular Structure and Properties

This compound (CAS Number: 54013-06-8) possesses a molecular formula of C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol .[3] The molecule incorporates a pyrazine ring, an aromatic six-membered heterocycle with two nitrogen atoms at positions 1 and 4. This ring is substituted with an amino group (-NH₂) at position 5 and an ethyl carboxylate group (-COOCH₂CH₃) at position 2. The electron-donating amino group and the electron-withdrawing ester group significantly influence the electronic environment of the pyrazine ring, which is reflected in its spectroscopic signatures.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra, the following data is predicted based on established principles of NMR spectroscopy and data from analogous pyrazine derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring, the ethyl group of the ester, and the protons of the amino group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6s1HH-3
~8.0s1HH-6
~5.5br s2H-NH₂
4.42q2H-OCH₂CH₃
1.40t3H-OCH₂CH₃
  • Aromatic Protons (H-3 and H-6): The pyrazine ring protons are expected to appear as singlets in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atoms. The H-3 proton is adjacent to the electron-withdrawing ester group, which will likely shift it further downfield compared to the H-6 proton, which is adjacent to the electron-donating amino group.

  • Amino Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding.

  • Ethyl Group Protons (-OCH₂CH₃): The ethyl group will present as a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), a classic ethyl pattern. The methylene protons are deshielded by the adjacent oxygen atom and will appear further downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~155C-5 (attached to -NH₂)
~145C-2 (attached to -COOEt)
~140C-3
~130C-6
~62-OCH₂CH₃
~14-OCH₂CH₃
  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen.

  • Aromatic Carbons: The chemical shifts of the pyrazine ring carbons are influenced by the attached substituents. The carbon attached to the amino group (C-5) and the carbon attached to the ester group (C-2) will be significantly affected. The remaining two aromatic carbons (C-3 and C-6) will also have distinct chemical shifts.

  • Ethyl Group Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) will be more deshielded and appear further downfield than the terminal methyl carbon (-CH₃).

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of approximately -1 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
3100-3000C-H stretchAromatic C-H
2980-2850C-H stretchAliphatic C-H (ethyl)
~1720C=O stretchEster
~1620N-H bendPrimary Amine (-NH₂)
1600-1450C=C and C=N stretchAromatic Ring
~1250C-O stretchEster
  • N-H Stretching: The primary amine will show two characteristic absorption bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

  • C=O Stretching: A strong, sharp absorption band around 1720 cm⁻¹ is expected for the carbonyl group of the ethyl ester.

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyrazine ring will appear in the 1600-1450 cm⁻¹ region.

  • C-O Stretching: The C-O single bond stretch of the ester will be visible around 1250 cm⁻¹.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid this compound sample onto the crystal.

    • Apply pressure using the ATR accessory to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum can be analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

  • Molecular Ion Peak (M⁺•): Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak at m/z = 167, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of the molecular ion can proceed through several pathways.

MS_Fragmentation M [C₇H₉N₃O₂]⁺• m/z = 167 (M⁺•) F1 [M - OCH₂CH₃]⁺ m/z = 122 M->F1 - •OCH₂CH₃ F2 [M - C₂H₅]⁺ m/z = 138 M->F2 - •C₂H₅ F3 [M - CO]⁺• m/z = 139 M->F3 - CO F4 [F1 - CO]⁺ m/z = 94 F1->F4 - CO F5 [F4 - HCN]⁺ m/z = 67 F4->F5 - HCN

Figure 2: Plausible mass spectral fragmentation pathway for this compound.

Plausible Fragmentations:

  • Loss of an ethoxy radical (•OCH₂CH₃): This would result in a fragment ion at m/z = 122.

  • Loss of an ethyl radical (•C₂H₅): This would lead to a fragment ion at m/z = 138.

  • Loss of carbon monoxide (CO): A neutral loss of CO from the molecular ion could produce a fragment at m/z = 139.

  • Further Fragmentation: The fragment at m/z = 122 could further lose a molecule of carbon monoxide to give an ion at m/z = 94. This fragment could then lose hydrogen cyanide (HCN), a characteristic loss for nitrogen-containing heterocycles, to yield a fragment at m/z = 67.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source. The instrument could be a standalone mass spectrometer or coupled with a gas chromatograph (GC-MS).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Ionize the sample using a standard electron energy of 70 eV.

    • Accelerate the resulting ions into the mass analyzer.

    • Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to confirm the structure of the compound.

Conclusion

The spectroscopic data of this compound, whether experimentally determined or predicted based on sound chemical principles, provides a unique fingerprint for this important molecule. A comprehensive understanding of its NMR, IR, and MS spectra is essential for any scientist working with this compound, ensuring its identity and purity in research and development endeavors. The protocols and interpretations provided in this guide serve as a valuable resource for the scientific community, facilitating the confident use of this versatile chemical building block.

References

  • D. J. Brown, in The Pyrazines, Supplement I, John Wiley & Sons, Inc., Hoboken, NJ, USA, 2002.
  • A. E. A. El-Gazzar, H. N. Hafez, Molecules, 2009, 14, 498-511.
  • PubChem. This compound. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

The Amino Group of Ethyl 5-Aminopyrazine-2-carboxylate: A Gateway to Molecular Diversity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

Ethyl 5-aminopyrazine-2-carboxylate is a key building block in contemporary medicinal chemistry and materials science.[1][2] Its pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, imparts unique electronic properties and metabolic stability to molecules. The strategic placement of an amino group at the 5-position and an ethyl carboxylate at the 2-position creates a versatile scaffold with a highly reactive nucleophilic center—the amino group. This guide provides a comprehensive exploration of the chemical reactivity of this amino group, offering both mechanistic insights and practical, field-proven protocols for its derivatization. Understanding the nuances of this reactivity is paramount for leveraging this molecule's full potential in the synthesis of novel therapeutic agents and functional materials.

The reactivity of the amino group in this compound is profoundly influenced by the electronic nature of the pyrazine ring. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which generally decreases the electron density of the aromatic system. This electron deficiency, however, is counterbalanced by the electron-donating effect of the amino group through resonance. The ethyl carboxylate group, being electron-withdrawing, further modulates the electron distribution within the ring. These competing electronic effects dictate the nucleophilicity of the amino group and its susceptibility to a range of chemical transformations.

Core Reactivities of the Amino Group

The exocyclic amino group of this compound serves as a versatile handle for a variety of chemical modifications. The principal reactions include N-acylation, N-alkylation, diazotization followed by nucleophilic substitution (e.g., Sandmeyer reaction), and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). Furthermore, the amino group can participate in cyclization reactions to form fused heterocyclic systems.

N-Acylation: Forging Amide Bonds

The reaction of the amino group with acylating agents to form amides is a fundamental transformation. This reaction is crucial for introducing a wide array of functional groups and for building more complex molecular architectures.

Causality of Experimental Choices: The choice of acylating agent and reaction conditions is dictated by the reactivity of both the amine and the acylating agent. For a relatively deactivated amine on an electron-poor pyrazine ring, more reactive acylating agents like acyl chlorides or anhydrides are often preferred over less reactive esters or carboxylic acids. The use of a non-nucleophilic base is essential to neutralize the acid generated during the reaction without competing with the amino group.

Experimental Protocol: N-Acylation with Acyl Chlorides

  • Materials:

    • This compound

    • Acyl chloride (e.g., benzoyl chloride)

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add TEA or DIPEA (1.2 eq) to the solution.

    • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative N-Acylation Reactions

Acylating AgentBaseSolventTime (h)Yield (%)
Acetyl ChlorideTEADCM295
Benzoyl ChlorideDIPEADCM392
Isobutyryl ChlorideTEATHF488

Visualization: N-Acylation Workflow

N_Acylation_Workflow start Dissolve Reactant & Base in DCM cool Cool to 0 °C start->cool add_acyl Add Acyl Chloride cool->add_acyl react React at RT workup Aqueous Workup react->workup Reaction Complete purify Purification workup->purify product N-Acylated Product purify->product Reductive_Amination reactants Amine + Aldehyde/Ketone imine Iminium Ion Formation (Acid Catalyzed) reactants->imine reduction Reduction with NaBH(OAc)3 imine->reduction product N-Alkylated Product reduction->product Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_complex L2Pd(II)(Ar)(X) OxAdd->PdII_complex Amine_coord Amine Coordination PdII_complex->Amine_coord Deprotonation Deprotonation (Base) Amine_coord->Deprotonation RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Product Ar-NH-R RedElim->Product ArX Ar-X ArX->OxAdd Amine R-NH2 Amine->Amine_coord

Sources

The Strategic deployment of Ethyl 5-Aminopyrazine-2-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the pyrazine core stands as a privileged scaffold, embedded in a multitude of clinically significant therapeutic agents. Its inherent aromaticity, coupled with the strategic placement of nitrogen atoms, imparts favorable pharmacokinetic properties and provides multiple vectors for chemical modification. Within this esteemed class of heterocycles, Ethyl 5-aminopyrazine-2-carboxylate has emerged as a particularly valuable and versatile starting material. This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the strategic applications of this compound in medicinal chemistry. We will delve into its role as a cornerstone for the synthesis of kinase inhibitors and other potential therapeutic agents, moving beyond a mere recitation of facts to an analysis of the chemical logic and experimental nuances that underpin its use.

Physicochemical Properties and Synthetic Accessibility

This compound is a stable, off-white powder with a molecular weight of 167.17 g/mol .[1] Its structure, featuring a primary aromatic amine, an ethyl ester, and the pyrazine ring, presents a rich tapestry of chemical handles for synthetic elaboration.

PropertyValueSource
Molecular FormulaC₇H₉N₃O₂PubChem[1]
Molecular Weight167.17 g/mol PubChem[1]
AppearanceOff-white powderCommercial Suppliers
CAS Number54013-06-8PubChem[1]

The accessibility of this reagent from commercial suppliers makes it an attractive starting point for both academic and industrial research endeavors.

Core Synthetic Transformations: A Gateway to Diverse Chemical Space

The true power of this compound lies in the differential reactivity of its functional groups. The primary amino group and the ethyl ester can be selectively manipulated to build molecular complexity and explore a vast chemical space. The following sections will detail the key synthetic strategies employed.

Amide Bond Formation: Building the Pharmacophore

A cornerstone of medicinal chemistry is the formation of amide bonds, which are prevalent in biologically active molecules.[2] The ester and amino functionalities of this compound provide two distinct pathways to generate diverse amide libraries.

The most common strategy involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, 5-aminopyrazine-2-carboxylic acid. This transformation is typically achieved under basic conditions.

Experimental Protocol: Hydrolysis of this compound

  • Materials: this compound, Lithium Hydroxide (LiOH), Water.

  • Procedure:

    • To a solution of this compound (1.0 eq) in water, add LiOH (1.0-1.2 eq).[3]

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully acidify the reaction mixture with an aqueous acid (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-aminopyrazine-2-carboxylic acid.

This resulting carboxylic acid is a versatile intermediate for amide bond formation with a wide array of primary and secondary amines using standard coupling reagents.

Experimental Protocol: Amide Coupling of 5-Aminopyrazine-2-carboxylic Acid

  • Materials: 5-aminopyrazine-2-carboxylic acid, desired amine, a coupling agent (e.g., CDI, HATU, EDC/HOBt), a suitable base (e.g., DIPEA), and an anhydrous solvent (e.g., DMF, DCM).

  • Procedure (using 1,1'-Carbonyldiimidazole - CDI):

    • Dissolve 5-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMSO.[4]

    • Add CDI (1.3 eq) and allow the mixture to stir until CO₂ evolution ceases, indicating the formation of the activated acyl-imidazole intermediate.[4]

    • Add the desired amine (1.5 eq) to the reaction mixture.[4]

    • The reaction can be heated, potentially under microwave irradiation (e.g., 120 °C for 30 min), to drive it to completion.[4]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with water and brine to remove the solvent and byproducts. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.

dot graph TD { A[this compound] -->|Hydrolysis (e.g., LiOH)| B(5-Aminopyrazine-2-carboxylic Acid); B -->|Amide Coupling (e.g., CDI, Amine)| C{Diverse Amide Library}; }

Caption: Hydrolysis and subsequent amide coupling workflow.

This strategy has been successfully employed to synthesize a series of N-substituted 3-aminopyrazine-2-carboxamides which have been evaluated for their antimicrobial activities.[4]

While less common, direct aminolysis of the ethyl ester with an amine can be achieved, often requiring forcing conditions such as high temperatures or microwave irradiation. This approach is more atom-economical as it avoids the hydrolysis and activation steps.

Modification of the Amino Group: Introducing Diversity

The 5-amino group serves as a key nucleophile for introducing a variety of substituents, significantly impacting the biological activity of the resulting molecules.

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds between an amine and an aryl halide or triflate.[5] This reaction allows for the coupling of various aryl and heteroaryl groups to the 5-amino position of the pyrazine ring, a common strategy in the synthesis of kinase inhibitors.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide with an Aminopyrazine

  • Materials: An aminopyrazine derivative, an aryl halide (or triflate), a Palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos), a base (e.g., Cs₂CO₃, K₂CO₃), and an anhydrous solvent (e.g., toluene, dioxane).

  • Procedure:

    • In a reaction vessel, combine the aminopyrazine (1.5 eq), aryl halide (1.0 eq), base (e.g., Cs₂CO₃, 10 eq), Palladium catalyst (0.05 eq), and ligand (0.08 eq).[6]

    • Add the anhydrous solvent (e.g., toluene).[6]

    • Degas the mixture by bubbling nitrogen or argon through it.

    • Heat the reaction mixture under an inert atmosphere (e.g., 110 °C) for several hours, monitoring the progress by TLC or LC-MS.[6]

    • Upon completion, cool the reaction mixture, filter it through celite to remove the catalyst, and concentrate the filtrate.[6]

    • Purify the crude product by column chromatography.

dot graph TD { A[this compound] -->|Buchwald-Hartwig Amination (Aryl-X, Pd catalyst, Ligand, Base)| B{5-Arylaminopyrazine Derivatives}; }

Caption: Buchwald-Hartwig amination for C-N bond formation.

Application in Kinase Inhibitor Drug Discovery

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] The aminopyrazine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, forming key hydrogen bond interactions with the kinase's ATP-binding site.[8]

Case Study: Nek2 Kinase Inhibitors

Research into inhibitors of the mitotic kinase Nek2, a potential target in oncology, has identified potent compounds based on the aminopyrazine scaffold.[8][9][10] Structure-activity relationship (SAR) studies of these inhibitors have revealed the importance of the aminopyrazine core for hinge binding and have explored modifications at other positions to enhance potency and selectivity.[8] While the initial hit was identified through high-throughput screening, the subsequent optimization efforts highlight the synthetic strategies discussed above. The general structure of these inhibitors features the aminopyrazine core, a group extending into the solvent-exposed region, and another substituent occupying a hydrophobic pocket.

dot graph TD { subgraph "Nek2 ATP Binding Pocket" A[Hinge Region] B[Hydrophobic Pocket] C[Solvent Exposed Region] end subgraph "Aminopyrazine-based Inhibitor" D(Aminopyrazine Core) E(Substituent 1) F(Substituent 2) end D -- "H-Bonds" --> A; E -- "Hydrophobic Interactions" --> B; F -- "Interactions" --> C; }

Caption: Binding model of an aminopyrazine inhibitor in the Nek2 kinase domain.

The development of these Nek2 inhibitors showcases a classic medicinal chemistry workflow where this compound can serve as a foundational building block for generating a library of analogs for SAR studies.

Emerging Applications: FGFR Inhibitors

More recent research has expanded the scope of aminopyrazine-based kinase inhibitors to include the Fibroblast Growth Factor Receptor (FGFR) family, which are also important targets in oncology. A series of 3-amino-pyrazine-2-carboxamide derivatives have been designed and synthesized as novel FGFR inhibitors, with promising in vitro activity.[11] This further underscores the versatility of the aminopyrazine scaffold in targeting different kinase families.

Beyond Kinase Inhibition: Exploring New Therapeutic Avenues

The utility of this compound is not limited to kinase inhibitors. The diverse biological activities of pyrazine derivatives suggest a broad range of potential applications.

Antimicrobial Agents

As previously mentioned, derivatives of 3-aminopyrazine-2-carboxamides have demonstrated in vitro activity against various mycobacterial, bacterial, and fungal strains.[4] The modular nature of their synthesis, starting from the corresponding carboxylic acid, allows for the systematic exploration of different substituents on the amide nitrogen to optimize antimicrobial potency and spectrum.

Prolyl-tRNA Synthetase Inhibitors

In a novel approach, 3-acylaminopyrazine-2-carboxamides, derived from an inhibitor of human prolyl-tRNA synthetase, have been investigated as potential antimycobacterial agents.[12] This work highlights the potential for "repurposing" scaffolds to target different enzymes and diseases, with the aminopyrazine core providing a robust platform for such endeavors.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in modern medicinal chemistry. Its readily available nature and the presence of two key, differentially reactive functional groups provide a facile entry into a diverse range of complex molecules. The demonstrated applications in the synthesis of kinase inhibitors for oncology and the emerging potential in developing novel antimicrobial agents highlight the strategic importance of this scaffold. As our understanding of disease biology continues to grow, the ability to rapidly synthesize and test novel chemical entities is paramount. This compound is poised to remain a valuable tool in the arsenal of medicinal chemists, enabling the exploration of new chemical space and the development of the next generation of therapeutic agents. The continued development of innovative synthetic methodologies will only further expand the potential applications of this remarkable molecule.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted 3-aminopyrazine-2-amides. Procedure A. [Link]

  • Kucerova-Chlupacova, M., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1365. [Link]

  • Sihotang, H., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

  • Whelligan, D. K., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7682–7698. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Kovarova, J., et al. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 26(11), 3326. [Link]

  • Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710. [Link]

  • ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. [Link]

  • University of Surrey. (n.d.). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. [Link]

  • ChEMBL. (n.d.). Document: Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Royal Society of Chemistry. (2020). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. [Link]

  • SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

  • ResearchGate. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]

  • ACS Publications. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Pyrazine-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The pyrazine moiety, a simple six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, has proven to be a remarkably versatile scaffold in the realm of medicinal chemistry.[1][2][3][4][5] Its unique electronic properties and structural rigidity have allowed for the development of a diverse array of therapeutic agents targeting a wide spectrum of diseases, from infectious diseases to cancer.[3][4][6] This technical guide provides a comprehensive exploration of the discovery and history of pyrazine-based pharmaceuticals, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental chemistry of the pyrazine ring, trace its journey from a simple organic molecule to a cornerstone of modern pharmacotherapy, and examine the intricate mechanisms of action and synthetic strategies that have led to the creation of life-saving drugs.

The Pyrazine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazine ring's journey into the pharmaceutical world is a testament to the power of heterocyclic chemistry in drug design. This six-membered aromatic ring, containing two nitrogen atoms in a para orientation, possesses a unique combination of chemical properties that make it an attractive scaffold for medicinal chemists.[1][3][4]

Physicochemical Properties and Biological Significance

The nitrogen atoms in the pyrazine ring are electron-withdrawing, which influences the molecule's overall electron distribution, dipole moment, and ability to participate in hydrogen bonding.[3][4] These characteristics are crucial for molecular recognition and binding to biological targets. The planarity of the ring also provides a rigid framework for the precise spatial arrangement of functional groups, a key factor in optimizing drug-target interactions.

The pyrazine substructure is not only a synthetic marvel but is also found in nature, for instance in members of the vitamin B family like riboflavin and folic acid, as well as in various alkaloids isolated from marine microorganisms.[2] This natural precedent further underscores the biological relevance of the pyrazine core.

A Timeline of Discovery and Key Milestones

The history of pyrazine-based pharmaceuticals is marked by both serendipitous discoveries and rational drug design. The timeline below highlights some of the pivotal moments in this journey.

YearMilestoneSignificance
1936 Pyrazinamide first synthesized and patented.[7]Although its antitubercular activity was not immediately recognized, this marked the beginning of pyrazine's pharmaceutical journey.
1952 Discovery of Pyrazinamide's activity against Mycobacterium tuberculosis.[7]A landmark discovery that established pyrazinamide as a crucial first-line drug for tuberculosis treatment.
2003 FDA approval of Bortezomib (Velcade®).[8][9]The first proteasome inhibitor to be approved for cancer therapy, demonstrating the versatility of the pyrazine scaffold beyond infectious diseases.
Ongoing Exploration of pyrazine derivatives for various therapeutic areas.[6][[“]][11]Research continues to uncover the potential of pyrazine-based compounds as anticancer, anti-inflammatory, antiviral, and kinase inhibitors.

The Serendipitous Discovery of a Tuberculosis Killer: The Story of Pyrazinamide

The discovery of Pyrazinamide's potent activity against Mycobacterium tuberculosis is a classic example of serendipity in drug discovery. Initially synthesized in 1936, its therapeutic potential remained dormant for over a decade.[7]

From Nicotinamide Analogue to Anti-TB Drug

The journey began with the observation that nicotinamide, a form of vitamin B3, exhibited weak activity against mycobacteria.[12] This led to the synthesis and testing of various analogues, including pyrazinamide. Interestingly, pyrazinamide showed no activity against the bacteria in standard in vitro cultures at neutral pH, which would typically have led to its dismissal.[7][13] However, subsequent in vivo testing in mouse models revealed its remarkable efficacy.[12] This highlighted the crucial role of the host environment in drug activation.

Unraveling the Unique Mechanism of Action

Pyrazinamide is a prodrug, meaning it requires activation within the bacterial cell to exert its therapeutic effect.[7][14] The elucidation of its mechanism of action has been a long and complex process, with several proposed models.

2.2.1. The Acidic Environment and Bioactivation

The key to pyrazinamide's activity lies in the acidic environment of the tuberculous granuloma.[7] Inside the mycobacterium, the enzyme pyrazinamidase (PncA) converts pyrazinamide to its active form, pyrazinoic acid (POA).[12][13][14] In the acidic intracellular environment, POA accumulates and is thought to disrupt multiple cellular processes.

2.2.2. Multiple Proposed Targets

The precise molecular targets of POA are still a subject of research, with several hypotheses:

  • Disruption of Membrane Potential and Energy Production: The accumulation of protonated POA is believed to disrupt the membrane potential and interfere with energy production, essential for the survival of M. tuberculosis in its acidic niche.[7][15]

  • Inhibition of Fatty Acid Synthase I (FAS I): Early theories suggested that POA inhibits FAS I, an enzyme crucial for the synthesis of fatty acids required for the mycobacterial cell wall.[7][14] However, this has been debated.

  • Inhibition of Trans-translation: It has been proposed that POA binds to the ribosomal protein S1 (RpsA) and inhibits trans-translation, a rescue mechanism for stalled ribosomes.[12][15]

  • Blocking Coenzyme A Biosynthesis: A more recent hypothesis suggests that POA indirectly triggers the degradation of the aspartate decarboxylase PanD, an essential enzyme in the biosynthesis of coenzyme A.[7]

The multifaceted mechanism of pyrazinamide, targeting non-replicating persister cells, is what makes it a cornerstone of modern combination therapy for tuberculosis, significantly shortening the duration of treatment.[12][13]

Experimental Protocol: In Vitro Evaluation of Pyrazinamide Activity at Acidic pH

This protocol provides a standardized method to demonstrate the pH-dependent activity of pyrazinamide against Mycobacterium tuberculosis.

Objective: To determine the minimum inhibitory concentration (MIC) of pyrazinamide against M. tuberculosis at acidic pH.

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase)

  • Pyrazinamide (Sigma-Aldrich)

  • Sterile 96-well microplates

  • pH meter

  • Incubator at 37°C

Procedure:

  • Preparation of Media: Prepare Middlebrook 7H9 broth and adjust the pH to 5.5 using sterile HCl. Prepare a parallel batch of media with a standard pH of 6.8 for comparison.

  • Preparation of Pyrazinamide Stock Solution: Dissolve pyrazinamide in sterile distilled water to a concentration of 10 mg/mL. Filter-sterilize the solution.

  • Preparation of Inoculum: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in both pH 5.5 and pH 6.8 media.

  • Serial Dilution of Pyrazinamide: Perform a two-fold serial dilution of the pyrazinamide stock solution in the 96-well plates using the appropriate pH media, to achieve a concentration range of 100 µg/mL to 0.78 µg/mL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the diluted pyrazinamide. Include a drug-free control well for each pH.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Determination of MIC: The MIC is defined as the lowest concentration of pyrazinamide that completely inhibits visible growth of M. tuberculosis.

Self-Validation: The inclusion of a parallel experiment at neutral pH (6.8) serves as a crucial internal control. At this pH, pyrazinamide is expected to show little to no activity, thus validating that the observed inhibition at pH 5.5 is indeed pH-dependent and not due to other experimental artifacts.

Diagram: Proposed Mechanism of Action of Pyrazinamide

Pyrazinamide_Mechanism cluster_extracellular Extracellular (Acidic) cluster_cytoplasm Cytoplasm PZA_ext Pyrazinamide (PZA) POA_ext Pyrazinoic Acid (POA) PZA_int PZA PZA_ext->PZA_int Passive Diffusion HPOA Protonated POA (HPOA) POA_ext->HPOA Protonation (at acidic pH) POA_int POA HPOA->POA_int Re-entry & Accumulation PncA Pyrazinamidase (PncA) PZA_int->PncA PncA->POA_int Conversion POA_int->POA_ext Efflux Targets Multiple Targets: - Membrane Disruption - FAS I Inhibition (?) - RpsA Inhibition (?) - PanD Degradation (?) POA_int->Targets Inhibition/Disruption

Caption: Proposed mechanism of Pyrazinamide action in Mycobacterium tuberculosis.

A Paradigm Shift in Cancer Therapy: The Rise of Bortezomib

The development of Bortezomib (originally PS-341, marketed as Velcade®) marked a significant turning point in the treatment of multiple myeloma and other hematological malignancies.[1][8][9] It was the first therapeutic proteasome inhibitor to be tested in humans and subsequently approved by the FDA, validating the proteasome as a legitimate target for cancer therapy.[1][8][9]

Targeting the Cellular "Garbage Disposal"

The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in regulating the levels of proteins involved in cell cycle progression, apoptosis, and signal transduction.[8] Cancer cells, with their high rates of proliferation, are particularly dependent on the proper functioning of the proteasome to maintain protein homeostasis. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and the disruption of key signaling pathways, ultimately triggering programmed cell death.[9]

From Chemical Probe to Potent Drug

Bortezomib is a dipeptidyl boronic acid derivative. The boronic acid moiety is key to its mechanism of action, as it reversibly inhibits the 26S proteasome by binding to the threonine residue in the active site of the chymotrypsin-like (β5) subunit.[1]

The development of Bortezomib was a result of a rational drug design approach. Initial screening efforts identified peptide aldehydes as proteasome inhibitors. However, these compounds lacked the desired potency and stability. The substitution of the aldehyde with a boronic acid group significantly enhanced the inhibitory activity and selectivity, leading to the discovery of Bortezomib.

Clinical Impact and Beyond

Clinical trials demonstrated the remarkable efficacy of Bortezomib in patients with relapsed and refractory multiple myeloma, leading to its accelerated approval.[8] Its success has spurred the development of a new generation of proteasome inhibitors, further expanding the therapeutic options for cancer patients.[16] While its efficacy in solid tumors has been more limited, research is ongoing to explore its potential in combination therapies.[9]

Diagram: Bortezomib's Inhibition of the Proteasome and Downstream Effects

Bortezomib_Pathway cluster_downstream Downstream Effects Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibition NFkB NF-κB Pathway Inhibition Proteasome->NFkB Leads to Apoptosis Induction of Apoptosis Proteasome->Apoptosis Leads to CellCycle Cell Cycle Arrest Proteasome->CellCycle Leads to Ub_Proteins Ubiquitinated Proteins (e.g., IκB, p53, pro-apoptotic factors) Ub_Proteins->Proteasome Degradation (Blocked)

Caption: Bortezomib inhibits the proteasome, leading to multiple anti-cancer effects.

The Expanding Therapeutic Landscape of Pyrazine Derivatives

Beyond the landmark drugs Pyrazinamide and Bortezomib, the pyrazine scaffold has been incorporated into a wide range of pharmaceuticals and clinical candidates, demonstrating its broad therapeutic potential.[3][4][6][11]

A Spectrum of Biological Activities

The versatility of the pyrazine ring allows for the development of compounds with diverse pharmacological activities, including:

  • Anticancer: Numerous pyrazine derivatives have been investigated as anticancer agents, targeting various pathways involved in tumor growth and survival.[3][6][17][18] These include kinase inhibitors, histone acetyltransferase (HAT) inhibitors, and agents that induce apoptosis.[11][19]

  • Anti-inflammatory: Pyrazine-containing compounds have shown promise as anti-inflammatory agents, potentially through the modulation of inflammatory signaling pathways.[3][6]

  • Antiviral: Favipiravir, a pyrazine-containing antiviral drug, has demonstrated activity against a range of RNA viruses, including influenza and Ebola viruses.[1]

  • Diuretics: Amiloride, a pyrazine-based diuretic, is used in the management of hypertension and congestive heart failure.[1]

  • Kinase Inhibitors: The pyrazine scaffold is a common feature in many small molecule kinase inhibitors, which are a major class of targeted cancer therapies.[11] Gilteritinib, for example, is a pyrazine-based inhibitor of FLT3 and AXL kinases used to treat acute myeloid leukemia (AML).[11]

Structure-Activity Relationship (SAR) Studies: A Key to Optimization

The development of potent and selective pyrazine-based drugs relies heavily on structure-activity relationship (SAR) studies. By systematically modifying the substituents on the pyrazine ring, medicinal chemists can fine-tune the compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.[19][20][21] For example, in the development of VEGFR-2 inhibitors, palladium-catalyzed cross-coupling reactions have been instrumental in creating a library of pyrazine-pyridine biheteroaryls to explore the SAR and identify potent and selective drug candidates.[20][21]

Experimental Workflow: High-Throughput Screening for Novel Pyrazine-Based Kinase Inhibitors

This workflow outlines a typical high-throughput screening (HTS) campaign to identify novel pyrazine-based kinase inhibitors from a compound library.

Objective: To identify pyrazine-containing compounds that inhibit a specific kinase of interest.

Methodology:

  • Compound Library: A diverse library of pyrazine derivatives is utilized.

  • Assay Principle: A biochemical assay, such as a luminescence-based kinase assay (e.g., Kinase-Glo®), is used to measure kinase activity. In this assay, the amount of ATP remaining after the kinase reaction is quantified, which is inversely proportional to kinase activity.

  • HTS Execution:

    • The assay is miniaturized into a 384- or 1536-well plate format.

    • A robotic liquid handling system is used to dispense the kinase, substrate, ATP, and test compounds into the wells.

    • After an incubation period, the detection reagent is added, and the luminescence signal is read by a plate reader.

  • Data Analysis:

    • The raw data is normalized to positive (no inhibitor) and negative (potent inhibitor) controls.

    • "Hits" are identified as compounds that cause a significant reduction in the signal (e.g., >50% inhibition).

  • Hit Confirmation and Validation:

    • Hits are re-tested to confirm their activity.

    • Dose-response curves are generated to determine the IC50 (half-maximal inhibitory concentration) of the confirmed hits.

    • Orthogonal assays (e.g., using a different detection technology) are performed to rule out false positives.

  • SAR Expansion: Active compounds serve as starting points for medicinal chemistry efforts to synthesize and test analogues to improve potency and selectivity.

Self-Validating System: The use of both positive and negative controls on every assay plate is essential for quality control and data validation. Furthermore, hit confirmation and orthogonal assays are critical steps to ensure the identified hits are genuine inhibitors of the target kinase.

Diagram: High-Throughput Screening Workflow for Pyrazine-Based Kinase Inhibitors

HTS_Workflow Start Pyrazine Compound Library HTS High-Throughput Screening (Luminescence-based Kinase Assay) Start->HTS Data_Analysis Data Analysis (Hit Identification) HTS->Data_Analysis Hit_Confirmation Hit Confirmation & Dose-Response Data_Analysis->Hit_Confirmation Orthogonal_Assay Orthogonal Assay Validation Hit_Confirmation->Orthogonal_Assay SAR_Expansion Structure-Activity Relationship (SAR) Expansion Orthogonal_Assay->SAR_Expansion Lead_Optimization Lead Optimization SAR_Expansion->Lead_Optimization

Sources

An In-depth Technical Guide to the Biological Activity of Aminopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The aminopyrazine scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] This guide provides an in-depth technical exploration into the diverse biological activities of aminopyrazine derivatives, intended for researchers, scientists, and drug development professionals. We will dissect the key mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for the evaluation of these potent molecules. This document moves beyond a simple review by explaining the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.

Introduction: The Aminopyrazine Core in Drug Discovery

Pyrazines are six-membered heterocyclic aromatic rings containing two nitrogen atoms in a 1,4-orientation.[2] The introduction of an amino group (-NH₂) onto this ring system fundamentally alters its electronic and steric properties, creating a versatile scaffold capable of forming critical hydrogen bonds and other interactions with a wide array of biological targets.[3] This has led to the development of aminopyrazine derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][4] Marketed drugs containing the pyrazine structure underscore its therapeutic relevance.[1] This guide will systematically explore these activities, providing both the foundational knowledge and the practical methodologies required to advance research in this promising area.

Anticancer Activity: Targeting Key Oncogenic Pathways

Aminopyrazine derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit key enzymes in oncogenic signaling pathways.[5] Their mechanism often involves inducing programmed cell death (apoptosis) and arresting the cell cycle.[6][7]

Mechanism of Action: Kinase and Phosphatase Inhibition

2.1.1. Inhibition of SHP2 Phosphatase

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a critical signaling node that positively regulates the RAS-MAPK pathway, which is implicated in numerous cancers.[6][8] Several 2-aminopyrazine derivatives have been identified as potent allosteric inhibitors of SHP2.[6][9] These inhibitors do not target the active site directly but bind to a tunnel-like pocket at the interface of different domains, stabilizing an auto-inhibited conformation of the enzyme.[9] This prevents SHP2 from dephosphorylating its substrates, thereby suppressing downstream RAS-ERK signaling and inhibiting cancer cell proliferation.[10]

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, FGFR Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->RAS promotes activation Aminopyrazine Aminopyrazine Derivative (SHP2 Inhibitor) Aminopyrazine->SHP2 inhibits

Caption: SHP2 inhibition by aminopyrazine derivatives.

One notable example, compound 3e , demonstrated potent antitumor activity against H1975 and MDA-MB-231 cancer cell lines, with IC₅₀ values of 11.84 µM and 5.66 µM, respectively, which were superior to the known SHP2 inhibitor GS493.[6] Further analysis confirmed that this compound induces apoptosis in cancer cells.[6]

2.1.2. Inhibition of Fibroblast Growth Factor Receptors (FGFR)

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis; its aberrant activation is a known driver in various cancers.[11] Aminopyrazine derivatives have been designed as potent, ATP-competitive inhibitors of FGFR kinases.[12] These compounds typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream signaling molecules like MEK and ERK.

Table 1: Anticancer Activity of Select Aminopyrazine Derivatives

Compound IDTargetCell LineIC₅₀ (µM)Citation(s)
3e SHP2H197511.84 ± 0.83[6]
MDA-MB-2315.66 ± 2.39[6]
AKN-032 FLT3--[13]
Compound 7 SYK-0.0092[12]

Antimicrobial and Antifungal Activity

The aminopyrazine core is a key component of pyrazinamide, a first-line antituberculosis drug. This has spurred extensive research into novel aminopyrazine derivatives as broad-spectrum antimicrobial agents.[14][15]

Mechanism of Action

The precise mechanism of pyrazinamide involves its conversion to pyrazinoic acid (POA) within the mycobacterium. POA is believed to disrupt membrane potential and interfere with energy production.[14] Newer derivatives may share this mechanism or exhibit novel ones. For instance, some pyrazine derivatives are thought to inhibit GlcN-6-P synthase, an enzyme crucial for bacterial cell wall synthesis.[15] Other proposed mechanisms include the inhibition of fatty acid synthase (FAS) I, interference with coenzyme A biosynthesis by inhibiting aspartate decarboxylase (PanD), and disruption of the nicotinamide pathway.[14]

Structure-Activity Relationship (SAR)

Studies on N-substituted 3-aminopyrazine-2-carboxamides have revealed key SAR insights.[14]

  • Alkyl vs. Benzyl/Phenyl Derivatives: Phenyl and alkyl derivatives showed antibacterial activity, whereas benzyl derivatives were inactive.[14]

  • Alkyl Chain Length: For alkyl derivatives, antimicrobial activity against M. tuberculosis and M. kansasii increased with the length of the carbon side chain.[14]

  • Substitution Pattern: The specific substitution on phenyl rings significantly impacts activity. For example, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was the most active compound against M. tuberculosis H37Rv in one study.[14]

Table 2: Antimicrobial Activity (MIC) of Select Aminopyrazine Derivatives

Compound IDOrganismMIC (µg/mL)MIC (µM)Citation(s)
17 M. tuberculosis H37Rv12.546[14]
P4 C. albicans3.125-[15]
P10 C. albicans3.125-[15]

Antiviral Activity

The most prominent example of an antiviral aminopyrazine derivative is Favipiravir (T-705) , a broad-spectrum antiviral agent.[16]

Mechanism of Action: Inhibition of Viral RdRp

Favipiravir is a prodrug that is intracellularly converted into its active form, favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP).[16] This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[16] By mimicking a purine nucleoside, T-705-RTP is incorporated into the nascent viral RNA strand, leading to the termination of chain elongation and the inhibition of viral replication.[16]

Favipiravir_MOA cluster_cell Host Cell Favipiravir Favipiravir (Prodrug) Cellular_Enzymes Cellular Enzymes Favipiravir->Cellular_Enzymes T705_RTP T-705-RTP (Active Metabolite) RdRp Viral RNA-dependent RNA Polymerase (RdRp) T705_RTP->RdRp inhibits Cellular_Enzymes->T705_RTP conversion Replication Viral RNA Replication RdRp->Replication MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Aminopyrazine Derivative (various conc.) A->B C 3. Incubate (e.g., 48-72h) B->C D 4. Add MTT Reagent (0.5 mg/mL) C->D E 5. Incubate (4h) (Living cells form formazan) D->E F 6. Add Solubilizer (e.g., DMSO) E->F G 7. Measure Absorbance (~570 nm) F->G H 8. Calculate % Viability & IC₅₀ Value G->H Apoptosis_Quadrants origin origin x_axis x_axis origin->x_axis Annexin V-FITC -> y_axis y_axis origin->y_axis Propidium Iodide -> Q3 Q3: Viable (Annexin V-, PI-) Q4 Q4: Early Apoptotic (Annexin V+, PI-) Q2 Q2: Late Apoptotic/Necrotic (Annexin V+, PI+) Q1 Q1: Necrotic (Annexin V-, PI+) mid_x mid_x mid_x_end mid_x_end mid_x->mid_x_end mid_y mid_y mid_y_end mid_y_end mid_y->mid_y_end

Caption: Interpreting flow cytometry data for apoptosis.

Enzyme Inhibition: In Vitro Kinase Assay

Causality and Expertise: To confirm direct inhibition of a target kinase, an in vitro assay using purified recombinant enzyme is essential. A[1] common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. K[17]inase activity consumes ATP; therefore, a potent inhibitor will result in less ATP consumption and a higher luminescent signal. This inverse relationship is key to the data interpretation.

Experimental Protocol: Luminescence-Based Kinase Assay

  • Compound Preparation: Prepare serial dilutions of the aminopyrazine inhibitor in DMSO. 2[17]. Reaction Setup: In a 384-well white plate, add the recombinant kinase, its specific substrate peptide, and the inhibitor solution to the kinase assay buffer. 3[18][17]. Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase. 4[19]. Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP. Incubate for 60 minutes at 30°C. 5[17]. ATP Detection: Stop the reaction by adding a detection reagent (e.g., ADP-Glo™ Reagent) that depletes the remaining ATP and converts the ADP produced back to ATP, which then drives a luciferase reaction. 6[1][19]. Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced, and thus inversely proportional to the amount of inhibition. 7[17]. Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

[17]### 6. Synthesis Strategies

The synthesis of aminopyrazine derivatives often starts from commercially available building blocks. A common and versatile method for preparing N-substituted 3-aminopyrazine-2-carboxamides is outlined below.

[14]General Synthesis Scheme:

  • Esterification: 3-Aminopyrazine-2-carboxylic acid is first converted to its corresponding methyl ester via a Fisher esterification using methanol and a strong acid catalyst like H₂SO₄. 2[14]. Amide Formation: The starting acid can be activated with a coupling agent like 1,1'-carbonyldiimidazole (CDI). The resulting activated intermediate readily reacts with a desired primary or secondary amine (R-NH₂) to form the final amide product. This step is often accelerated using microwave irradiation.

[14]### 7. Pharmacokinetics and Clinical Outlook

While preclinical activity is promising, the ultimate utility of a drug candidate depends on its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile. Data for many novel aminopyrazine derivatives is limited, but insights can be drawn from clinically evaluated inhibitors of their targets. For instance, FGFR inhibitors like Pemigatinib exhibit rapid absorption and a half-life consistent with once-daily dosing. A key challenge for many heterocyclic compounds, including some pyrazine derivatives, can be poor solubility, which may limit oral bioavailability. T[20]herefore, medicinal chemistry efforts must co-optimize for biological potency and drug-like properties. Currently, several SHP2 and FGFR inhibitors are in clinical trials, validating these enzymes as therapeutic targets and paving the way for new agents, potentially including advanced aminopyrazine derivatives.

The aminopyrazine scaffold is a remarkably versatile platform for the design of novel therapeutics. Its derivatives have demonstrated significant and diverse biological activities, from potent and specific inhibition of cancer-driving enzymes to broad-spectrum antimicrobial and antiviral effects. The key to advancing this field lies in a multi-parameter optimization approach, balancing target potency with selectivity, cellular activity, and favorable pharmacokinetic properties. Future research should focus on elucidating novel mechanisms of action, exploring combination therapies, and applying advanced computational methods to guide the design of next-generation aminopyrazine derivatives with superior efficacy and safety profiles.

References

  • Kucerova, M., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Favipiravir: The Role of 2-Aminopyrazine. Ningbo Inno Pharmchem Co., Ltd. Blog. Available at: [Link]

  • Prutkov, M., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Pharmaceuticals. Available at: [Link]

  • Singh, S., & Singh, P. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]

  • Hareesh, H.N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Cui, H., et al. (2025). Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. Current Computer-Aided Drug Design. Available at: [Link]

  • Lin, S., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gorsh, M., et al. (2022). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Scientific Reports. Available at: [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • Yap, J. L., et al. (2021). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Processes. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Berredjem, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]

  • Seliem, I. A., et al. (2021). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. Archiv der Pharmazie. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) features of chloropyrazine-tethered pyrimidine hybrids. ResearchGate. Available at: [Link]

  • Liu, C., et al. (2019). Abstract C071: Pharmacokinetics and pharmacodynamics of pemigatinib, a potent and selective inhibitor of FGFR 1, 2, and 3, in patients with advanced malignancies. Molecular Cancer Therapeutics. Available at: [Link]

  • Chen, G.-Q., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]

  • Huang, Z., et al. (2021). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Song, Y., et al. (2022). Double-edged roles of protein tyrosine phosphatase SHP2 in cancer and its inhibitors in clinical trials. Pharmacology & Therapeutics. Available at: [Link]

  • Khan, S. (n.d.). Mechanisms of action of antiviral drugs. EBSCO. Available at: [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray. Available at: [Link]

  • Kumar, P., et al. (2014). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. Available at: [Link]

  • Ramachandran, C., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Bio-Rad. (n.d.). Apoptosis Flow Cytometry. Bio-Rad. Available at: [Link]

  • Alshahrani, M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Alshahrani, M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Ethyl 5-Aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Ethyl 5-Aminopyrazine-2-carboxylate in Modern Drug Discovery

This compound is a heterocyclic organic compound that serves as a vital building block in the synthesis of a wide array of bioactive molecules.[1] Its pyrazine core, a nitrogen-containing aromatic ring, is a scaffold of significant interest in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals.[2][3] This versatile intermediate is particularly crucial for researchers and scientists in the field of drug development, where it contributes to the creation of novel therapeutic agents, including those with potential applications in treating neurological disorders and in the formulation of advanced agricultural chemicals.[1]

The inherent reactivity and specific chemical properties that make this compound a valuable synthetic precursor also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive, in-depth overview of the safety and handling precautions for this compound, grounded in established scientific principles and regulatory standards. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to work with this compound safely and effectively, ensuring both personal safety and the integrity of their research.

Hazard Identification and Analysis

A foundational aspect of laboratory safety is a clear and comprehensive understanding of the potential hazards associated with a chemical. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [4]

The signal word for this compound is "Warning".[4][5] While comprehensive toxicological studies on this compound are not extensively documented in publicly available literature, the assigned hazard classifications are based on data from analogous compounds and computational predictions.[6][7] The aminopyrazine moiety, containing an aromatic amine, is a common structural motif in compounds that can elicit toxicological responses. Aromatic amines, as a class, can be irritants and may have other health effects with prolonged exposure. The ester functional group may also contribute to its irritant properties. Therefore, the causality behind the required safety precautions is rooted in mitigating the risks of irritation to the skin, eyes, and respiratory system, as well as preventing accidental ingestion.

Risk Assessment and Control Measures

A systematic approach to risk assessment is paramount when working with any chemical. For this compound, this involves evaluating the potential for exposure during routine laboratory operations and implementing a hierarchy of controls to minimize risk.

Engineering Controls

The first line of defense is always to engineer out the hazard. For a solid compound like this compound, which can form dust, the following engineering controls are essential:

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, should be conducted in a properly functioning chemical fume hood.[8] This prevents the inhalation of airborne particles and vapors.

  • Ventilated Balance Enclosure: For precise weighing of small quantities, a ventilated balance enclosure provides containment while minimizing air currents that could affect the measurement.

  • Local Exhaust Ventilation: If the experimental setup does not permit the use of a fume hood, local exhaust ventilation should be employed to capture any dust or vapors at the source.

Administrative Controls

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals. Key administrative controls for working with this compound include:

  • Standard Operating Procedures (SOPs): Detailed, written SOPs for all experimental protocols involving this compound must be developed and strictly followed.

  • Training: All personnel must be thoroughly trained on the hazards of the compound and the specific procedures outlined in the SOPs before beginning any work.

  • Restricted Access: The area where the compound is handled and stored should be clearly marked, and access should be restricted to authorized personnel.

  • Hygiene Practices: Eating, drinking, and smoking are strictly prohibited in the laboratory.[9] Hands should be washed thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles with side shields or a face shield are required to protect against dust particles and splashes.[10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.[8] Gloves should be inspected for any signs of degradation or puncture before use and disposed of properly after handling the compound.[6]

  • Body Protection: A laboratory coat must be worn to protect against skin contact.[8]

  • Respiratory Protection: In situations where dust formation is likely and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[6]

Safe Handling and Experimental Protocols

Adherence to meticulous experimental protocols is critical for both safety and the success of the research. The following step-by-step methodologies provide a framework for the safe handling of this compound.

Weighing and Transferring the Solid Compound
  • Preparation: Don all required PPE and ensure the chemical fume hood or ventilated balance enclosure is functioning correctly.

  • Container Handling: Before opening, gently tap the container to settle the contents. This minimizes the potential for the fine powder to become airborne upon opening.

  • Weighing: Use a spatula to carefully transfer the desired amount of the solid from the storage container to a pre-tared weighing vessel. Avoid any actions that could generate dust, such as scooping too quickly or dropping the solid from a height.

  • Closure: Securely close the storage container immediately after use to prevent contamination and exposure.

  • Cleanup: Carefully clean any spills on the balance and surrounding area using a damp cloth or a vacuum with a HEPA filter. Do not use a dry brush, as this can generate dust.

Dissolving the Compound
  • Solvent Selection: Consult the relevant literature or experimental protocol for the appropriate solvent.

  • Procedure: In a chemical fume hood, add the weighed this compound to the reaction vessel. Slowly add the solvent to the solid to minimize splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to facilitate dissolution. If heating is required, use a controlled heating source such as a heating mantle with a temperature controller and a condenser to prevent solvent evaporation.

Storage and Waste Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring environmental protection.

Storage
  • Conditions: this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4][5] The recommended storage temperature is room temperature.[5][11]

  • Incompatibilities: Store away from strong oxidizing agents and incompatible materials.[7]

  • Labeling: The storage container must be clearly labeled with the full chemical name and all relevant hazard warnings.

Waste Disposal

Under no circumstances should this compound or its waste be disposed of down the drain or in the general trash.[8] It must be treated as hazardous chemical waste.

  • Waste Segregation: Designate a specific, clearly labeled hazardous waste container for all waste containing this compound. This includes unused compound, contaminated materials (e.g., pipette tips, filter paper), and reaction residues.[8]

  • Container Management: The waste container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[8]

  • Labeling: The hazardous waste label must include the full chemical name, the associated hazards (e.g., "Toxic," "Irritant"), and the date the waste was first added to the container.[8]

  • Disposal: Arrange for the disposal of the hazardous waste through an approved hazardous waste disposal facility in accordance with all local, state, and federal regulations.[8]

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

  • Spill Response:

    • Small Spills: For small spills of the solid, carefully sweep or vacuum the material and place it in a labeled hazardous waste container.[8]

    • Large Spills: For larger spills, evacuate the area and prevent entry. Ensure the area is well-ventilated. Wear full PPE, including respiratory protection. Absorb liquid spills with an inert material like vermiculite or sand and place it in a sealed container for disposal.[8]

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6]

    • In case of skin contact: Wash off with soap and plenty of water.[6] Remove contaminated clothing.

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

    • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]

  • Fire Fighting:

    • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

    • Hazards: During a fire, irritating and toxic gases may be generated.[12]

    • Protective equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[12]

Data Presentation

Physical and Chemical Properties
PropertyValue
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
Appearance Off-white to light yellow or light brown solid[1][11]
Melting Point 174-175 °C[11]
Storage Temperature Room Temperature, keep in a dark and dry place[4][5]
GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure 3H335: May cause respiratory irritation

Visualization

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Prep 1. Review SOPs & MSDS PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE Eng_Controls 3. Verify Engineering Controls (Fume Hood, Ventilation) PPE->Eng_Controls Weigh 4. Weigh Solid in Fume Hood or Ventilated Enclosure Eng_Controls->Weigh Proceed to Handling Dissolve 5. Dissolve in Solvent (in Fume Hood) Weigh->Dissolve Reaction 6. Conduct Experiment (in Fume Hood) Dissolve->Reaction Decontaminate 7. Decontaminate Work Area Reaction->Decontaminate Experiment Complete Waste 8. Segregate Hazardous Waste Decontaminate->Waste Disposal 9. Store Waste for Disposal Waste->Disposal End End Disposal->End End of Process Spill Spill Response First_Aid First Aid

Caption: A comprehensive workflow for the safe handling of this compound.

Conclusion

This compound is an indispensable tool in the arsenal of medicinal chemists and drug development professionals. Its potential to contribute to the synthesis of novel therapeutics is significant. However, realizing this potential safely and responsibly requires a deep respect for its inherent hazards and a steadfast commitment to rigorous safety protocols. By integrating the principles of hazard identification, risk assessment, and control measures into all aspects of its handling, from receipt to disposal, researchers can confidently and safely unlock the scientific possibilities this compound holds.

References

  • Capot Chemical. (2010, September 14). MSDS of 5-Amino-pyrazine-2-carboxylic acid ethyl ester.
  • PubChem.
  • Sigma-Aldrich.
  • Benchchem.
  • Santa Cruz Biotechnology. 2-Aminopyrazine.
  • Sigma-Aldrich.
  • Thermo Scientific Chemicals.
  • Chem-Impex. 5-Amino-pyrazine-2-carboxylic acid ethyl ester.
  • Biosynth. (2024, March 7).
  • ChemicalBook. (2025, July 16).
  • MedChemExpress. (2025, December 12).
  • Thermo Fisher Scientific. (2025, December 24).
  • AK Scientific, Inc.
  • Thermo Fisher Scientific. (2025, September 10).
  • Fisher Scientific. (2025, December 18).
  • Merck Millipore. Pyrazine CAS 290-37-9.
  • Benchchem. Proper Disposal Procedures for Tetrazine-PEG5-SS-amine.
  • Benchchem.
  • Choudhary, D., & Kumar, S. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Luo, X. P., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Reaction Chemistry & Engineering.
  • Queiroz, M. J. (n.d.).
  • Echemi.com. 2-Pyrazinecarboxylic acid, 5-methyl-, ethyl ester SDS.
  • BuyersGuideChem.
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2016). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 14(11), e04618.
  • ChemBK. (2024, April 9). AMINOPYRAZINE.

Sources

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Ethyl 5-Aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Leveraging the Pyrazine Scaffold in Drug Discovery via Solid-Phase Synthesis

The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive motif for designing enzyme inhibitors and receptor ligands. Ethyl 5-aminopyrazine-2-carboxylate is a versatile building block for accessing a diverse range of pyrazine-based compounds. The presence of an amino group and an ester functionality allows for orthogonal chemical modifications, making it an ideal candidate for the construction of combinatorial libraries.

Solid-phase organic synthesis (SPOS) offers significant advantages for the rapid generation of compound libraries by simplifying purification and allowing for the use of excess reagents to drive reactions to completion.[4] This application note provides a comprehensive guide to the utilization of this compound in solid-phase synthesis, detailing protocols for resin immobilization, on-resin chemical transformations, and cleavage to yield functionalized pyrazine carboxamides.

I. Strategic Approach to the Solid-Phase Synthesis of Pyrazine Carboxamides

The successful solid-phase synthesis of a chemical library hinges on a well-defined strategy. For this compound, the primary amino group serves as the ideal anchor point for immobilization onto a solid support. This approach allows for subsequent diversification at the ethyl ester position through aminolysis to generate a library of pyrazine carboxamides.

Our proposed strategy involves the following key stages:

  • Immobilization: Covalent attachment of this compound to a suitable solid support via its amino group.

  • On-Resin Diversification: Conversion of the resin-bound ethyl ester to a variety of amides using a panel of primary and secondary amines.

  • Cleavage: Release of the final pyrazine carboxamide derivatives from the solid support.

This workflow is depicted in the diagram below:

SPOS_Workflow reagent Ethyl 5-Aminopyrazine- 2-carboxylate immobilized Immobilized Pyrazine Ester reagent->immobilized Loading resin Rink Amide Resin resin->immobilized diversified Resin-Bound Pyrazine Carboxamide Library immobilized->diversified Aminolysis amines Diverse Amine Panel (R1R2NH) amines->diversified product Purified Pyrazine Carboxamide Library diversified->product Cleavage & Purification cleavage TFA Cleavage Cocktail cleavage->product

Caption: Workflow for the solid-phase synthesis of a pyrazine carboxamide library.

II. Detailed Protocols and Methodologies

A. Immobilization of this compound on Rink Amide Resin

Rationale:

The Rink Amide resin is selected for its acid-labile linker, which allows for the cleavage of the final product as a C-terminal amide under relatively mild conditions using trifluoroacetic acid (TFA).[5][6][7][8][9][10] The immobilization of the aromatic amine of this compound can be achieved through the formation of a stable amide bond with an appropriate linker on the resin. For this application, we will utilize a pre-activated Rink Amide resin or activate a suitable resin in situ.

Materials:

  • Rink Amide AM Resin (or a similar acid-labile amide resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Protocol for Resin Preparation and Loading:

  • Resin Swelling: Swell the Rink Amide resin (1 g, 0.5 mmol/g loading) in DMF (10 mL) for 1 hour in a fritted syringe reactor.

  • Fmoc Deprotection (if applicable): If using an Fmoc-protected Rink Amide resin, treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Activation of Carboxylic Acid (for non-preloaded resin): In a separate flask, dissolve a suitable carboxylic acid linker (e.g., a protected dicarboxylic acid) (2.5 mmol, 5 eq) in DMF (5 mL). Add DIC (2.5 mmol, 5 eq) and HOBt (2.5 mmol, 5 eq) and stir for 15 minutes at room temperature.

  • Loading of this compound:

    • To a solution of this compound (0.42 g, 2.5 mmol, 5 eq) in DMF (5 mL), add the pre-activated linker solution from step 3 (if applicable) or directly add DIC (2.5 mmol, 5 eq) and HOBt (2.5 mmol, 5 eq) for direct coupling to a deprotected amine resin.

    • Add the resulting solution to the swollen and deprotected resin.

    • Agitate the mixture at room temperature for 12-24 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under high vacuum for at least 4 hours.

  • Loading Confirmation: The success of the loading can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates the successful capping of the free amino groups on the resin.

B. On-Resin Aminolysis for Library Diversification

Rationale:

The ethyl ester of the immobilized pyrazine is susceptible to nucleophilic attack by amines, leading to the formation of the corresponding amides. Using a diverse panel of primary and secondary amines allows for the generation of a library of pyrazine carboxamides. This reaction is typically driven to completion by using a large excess of the amine.

Materials:

  • Immobilized this compound resin

  • A diverse library of primary and secondary amines

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Dichloromethane (DCM)

Protocol for On-Resin Aminolysis:

  • Resin Swelling: Swell the resin-bound pyrazine ester (100 mg, 0.05 mmol) in DMF (1 mL) for 30 minutes in individual wells of a multi-well reaction block.

  • Amine Addition: To each well, add a solution of the desired amine (0.5 mmol, 10 eq) in DMF (0.5 mL).

  • Reaction: Seal the reaction block and agitate at 50-80°C for 12-48 hours. The optimal temperature and time will depend on the reactivity of the specific amine.

  • Washing: After the reaction is complete, drain the wells and wash the resin thoroughly with DMF (5 x 2 mL), DCM (5 x 2 mL), and methanol (3 x 2 mL).

  • Drying: Dry the resin under vacuum.

Table 1: Representative Amines for Library Diversification

Amine ClassExamplesPotential Rationale for Inclusion
Primary Alkyl Amines Propylamine, IsobutylamineIntroduces simple aliphatic side chains, modulating lipophilicity.
Functionalized Primary Amines Ethanolamine, 3-aminopropanolIncorporates hydroxyl groups for potential hydrogen bonding.
Aromatic Amines Aniline, 4-fluoroanilineIntroduces aromatic moieties for potential pi-stacking interactions.
Heterocyclic Amines Furfurylamine, 2-aminopyridineIntroduces heterocyclic rings for diverse chemical space exploration.
Secondary Amines Piperidine, MorpholineGenerates tertiary amides with different conformational properties.
C. Cleavage of Pyrazine Carboxamides from the Solid Support

Rationale:

The final step is the cleavage of the synthesized pyrazine carboxamides from the Rink Amide resin. This is achieved using a strong acid, typically trifluoroacetic acid (TFA), which cleaves the acid-labile linker. Scavengers are often included in the cleavage cocktail to prevent side reactions, such as the re-attachment of the cleaved product to the resin or the alkylation of sensitive functional groups.

Materials:

  • Resin-bound pyrazine carboxamide library

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Protocol for Cleavage:

  • Resin Preparation: Place the dried, resin-bound pyrazine carboxamides (from section II.B) in cleavage vials.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail (1-2 mL per 100 mg of resin) to each vial. Agitate at room temperature for 2-4 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (0.5 mL) and then with DCM (2 x 1 mL). Combine all filtrates.

  • Precipitation: Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude product.

  • Isolation: Isolate the precipitated product by centrifugation or filtration. Wash the solid with cold diethyl ether (2 x 5 mL).

  • Drying: Dry the final product under vacuum.

Table 2: Troubleshooting Common Issues in Solid-Phase Pyrazine Synthesis

IssuePotential CauseSuggested Solution
Low Loading Efficiency Incomplete activation of the carboxylic acid; Steric hindrance of the amine.Increase reaction time and/or temperature; Use a different coupling agent (e.g., HATU, HBTU).
Incomplete Aminolysis Low reactivity of the amine; Insufficient reaction time or temperature.Increase the excess of amine; Increase reaction temperature and/or time; Consider using a catalyst (e.g., a Lewis acid).
Low Cleavage Yield Incomplete cleavage from the resin; Product degradation.Increase cleavage time; Use a stronger cleavage cocktail (if compatible with the product); Ensure the use of appropriate scavengers.
Impure Final Product Side reactions during cleavage; Incomplete washing.Optimize the scavenger composition in the cleavage cocktail; Ensure thorough washing of the resin at each step.

III. Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the solid-phase synthesis of diverse libraries of pyrazine carboxamides using this compound as a key building block. The strategic use of the Rink Amide resin allows for efficient immobilization and subsequent cleavage to yield the desired products. This methodology is well-suited for medicinal chemistry programs aimed at exploring the chemical space around the pyrazine scaffold for the discovery of novel therapeutic agents.

Future work could involve expanding the scope of on-resin transformations to include modifications of the pyrazine ring itself, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, further increasing the diversity of the synthesized libraries.

IV. References

  • Abdildinova, A., Yang, S. J., & Gong, Y. D. (2016). Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives via Tandem Reaction of Isothiocyanate Terminated Resin with o-Bromo-2-Aminopyrazines. ACS combinatorial science, 18(12), 702–709.

  • Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of peptide science : an official publication of the European Peptide Society, 12(3), 227–232.

  • AAPPTec. (n.d.). Cleavage from Rink Amide Resin. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. Retrieved from [Link]

  • Ihsanawati, I., & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.

  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides. Retrieved from

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of organic chemistry, 78(9), 4512–4523.

  • MDPI. (2021). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • Ihsanawati, & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2).

  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. YouTube. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

  • Albericio, F., & Kruger, H. G. (Eds.). (2012). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. PMC.

  • El-Shafei, A., & El-Saghier, A. M. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250.

  • ResearchGate. (n.d.). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relev. Retrieved from [Link] MsCl-Mediated_Amide_Bond_Formation_of_Aminopyrazines_and_ArylHeteroaryl_Carboxylic_Acids_Synthesis_of_Biologically_Relevant_Pyrazine_Carboxamides

  • Falchi, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 81.

  • ResearchGate. (n.d.). Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Regent Chemicals. (n.d.). This compound, 95%. Retrieved from [Link]

  • ResearchGate. (n.d.). Amines immobilized on a solid support for postcombustion CO 2 capture–A preliminary analysis of the performance in a VSA or TSA process based on the adsorption isotherms and kinetic data. Retrieved from [Link]

  • University of Southampton. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. Retrieved from [Link]

Sources

Application Note: Rapid Microwave-Assisted Synthesis of Novel Amides from Ethyl 5-Aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Pyrazine Amide Discovery

Pyrazine-2-carboxamides are a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs, including the first-line anti-tuberculosis agent Pyrazinamide.[1] The functionalization of the pyrazine ring, particularly through the formation of amide bonds, is a critical strategy for the development of new therapeutic agents with potential applications in oncology, infectious diseases, and beyond.[2] Traditional methods for amide bond formation often require harsh conditions, long reaction times, and the use of stoichiometric coupling reagents, leading to significant waste generation.[3][4]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[5][6] By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.[7][8] This application note provides a detailed protocol for the rapid and efficient synthesis of a diverse library of amides starting from Ethyl 5-aminopyrazine-2-carboxylate and various carboxylic acids, leveraging the benefits of microwave technology.

The presented methodology offers a greener and more efficient alternative to conventional heating, facilitating high-throughput synthesis and accelerating the drug discovery process.[3][5]

Core Principles: The Rationale Behind Microwave-Assisted Amidation

The direct amidation of an amine with a carboxylic acid is a condensation reaction that eliminates a molecule of water. This process is often thermodynamically unfavorable and requires activation of the carboxylic acid. In this protocol, we will utilize a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like 1-hydroxybenzotriazole (HOBt).

The mechanism, facilitated by microwave energy, proceeds as follows:

  • O-Acylisourea Formation: The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate.

  • Active Ester Formation: This intermediate rapidly reacts with HOBt to generate an active ester. This step is crucial as it minimizes the risk of side reactions, such as the formation of N-acylurea byproducts, and reduces the potential for racemization if chiral carboxylic acids are used.

  • Nucleophilic Acyl Substitution: The amino group of this compound acts as a nucleophile, attacking the carbonyl carbon of the active ester.

  • Amide Bond Formation: This attack leads to the formation of a tetrahedral intermediate, which then collapses to form the desired amide bond and releases HOBt.

Microwave irradiation accelerates each of these steps by providing rapid and uniform heating, leading to a significant reduction in the overall reaction time.[7][9]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the microwave-assisted synthesis of amides from this compound. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

Materials and Reagents:

  • This compound

  • Carboxylic acid of choice (e.g., benzoic acid, phenylacetic acid, etc.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), microwave-grade

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Microwave synthesizer equipped with sealed reaction vessels and a magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions:

  • Microwave-assisted reactions can generate high pressures and temperatures.[10][11] Always use a dedicated microwave synthesizer with appropriate safety features.

  • Never use a domestic microwave oven for chemical synthesis.[11]

  • Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DMF is a potential reproductive toxin. Handle with care and avoid inhalation and skin contact.

  • Consult the Material Safety Data Sheet (MSDS) for all reagents before use.[11]

Reaction Setup and Procedure:

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equivalent).

  • Add the desired carboxylic acid (1.1 mmol, 1.1 equivalents).

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 mmol, 1.2 equivalents).

  • Dissolve the solids in N,N-dimethylformamide (DMF) (3-5 mL).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol, 1.2 equivalents) to the solution.

  • Seal the reaction vessel securely.

  • Place the vessel in the microwave synthesizer.

  • Irradiate the reaction mixture at 120-150 °C for 10-30 minutes. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the vessel to room temperature using a compressed air stream.

Work-up and Purification:

  • Once cooled, carefully open the reaction vessel.

  • Pour the reaction mixture into a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 15 mL) to remove unreacted carboxylic acid and HOBt.

  • Wash the organic layer with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Workflow Diagram

Microwave_Amide_Synthesis cluster_reactants Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reactants This compound + Carboxylic Acid + EDC + HOBt Solvent Dissolve in DMF Reactants->Solvent Microwave Irradiate in Microwave Synthesizer (120-150 °C, 10-30 min) Solvent->Microwave Quench Quench with Water & EtOAc Microwave->Quench Wash Wash with NaHCO3 & Brine Quench->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Purify (Chromatography/Recrystallization) Dry->Purify Product Pure Amide Product Purify->Product

Caption: Workflow for Microwave-Assisted Amide Synthesis.

Data Summary: Representative Examples

The following table summarizes expected results for the microwave-assisted synthesis of various amides from this compound based on general literature precedents for similar reactions. Actual yields and reaction times may vary depending on the specific carboxylic acid used and the microwave system employed.

EntryCarboxylic AcidTemperature (°C)Time (min)Expected Yield (%)
1Benzoic Acid1401585-95
2Phenylacetic Acid1301088-97
34-Chlorobenzoic Acid1402082-92
4Cyclohexanecarboxylic Acid1201590-98
5Acetic Acid1201075-85

Conclusion and Future Perspectives

This application note details a robust and efficient protocol for the microwave-assisted synthesis of novel amides derived from this compound. The significant reduction in reaction time, coupled with high yields, demonstrates the clear advantages of this technology for accelerating the synthesis of compound libraries for drug discovery and development.[8] Future work could explore the expansion of the substrate scope to include a wider range of functionalized carboxylic acids and the development of one-pot, multi-component reactions to further enhance synthetic efficiency. The principles outlined herein provide a solid foundation for researchers to rapidly generate diverse pyrazine-based molecules for biological evaluation.

References

  • Doležal, M., et al. (2012). Microwave assisted synthesis of new pyrazinamide analogues and their biological evaluation. Proceedings of the 16th International Electronic Conference on Synthetic Organic Chemistry. Available at: [Link]

  • Jandourek, O., et al. (2019). Microwave Assisted Synthesis of New Pyrazinamide Analogues and their Biological Evaluation. ResearchGate. Available at: [Link]

  • Lou, J., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Available at: [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]

  • Gedye, R., et al. (2006). Microwave Assisted Organic Synthesis. CRC Press. Available at: [Link]

  • MDPI. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Bentham Science. (2020). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science. Available at: [Link]

  • Zitko, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules. Available at: [Link]

  • Doležal, M., et al. (2013). New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions. Molecules. Available at: [Link]

  • Szymański, P., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules. Available at: [Link]

  • Sciforum. (2012). Microwave assisted synthesis of new pyrazinamide analogues and their biological evaluation. Sciforum. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PubMed Central. Available at: [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.
  • Taylor & Francis Online. (n.d.). Microwave-assisted organic reactions: an overview. Taylor & Francis Online.
  • Journal of Applied Pharmaceutical Science. (2023). Synthesis, Mycobacterium tuberculosis H37Rv inhibitory activity, and molecular docking study of pyrazinamide analogs. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed Central. Available at: [Link]

Sources

The Strategic Application of Ethyl 5-Aminopyrazine-2-carboxylate in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazine Scaffold in Kinase-Targeted Drug Discovery

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in the 21st century, particularly in oncology and immunology.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds are paramount, and the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a para arrangement, has garnered significant attention.[3] Pyrazine derivatives are integral to a multitude of FDA-approved drugs and clinical candidates, valued for their ability to form key hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of kinases.[3][4]

This application note focuses on a particularly versatile and strategic building block: Ethyl 5-Aminopyrazine-2-carboxylate . This molecule offers a unique combination of reactive handles—an electron-rich aromatic amine and an ester—that medicinal chemists can exploit to construct complex and highly functionalized kinase inhibitors. We will delve into the synthetic utility of this reagent, provide detailed, field-proven protocols for its application, and contextualize its use in the synthesis of inhibitors targeting critical signaling pathways, such as the p38 MAP kinase pathway.

Synthetic Versatility of this compound: A Tale of Two Functional Groups

The power of this compound as a synthetic intermediate lies in the differential reactivity of its two primary functional groups: the 5-amino group and the 2-carboxylate ester.

  • The 5-Amino Group: A Nucleophilic Handle for Core Elaboration: The amino group at the C5 position is a key nucleophile, primarily utilized for the formation of amide bonds. This reaction is fundamental to building a significant portion of the final inhibitor structure, often introducing moieties that target the solvent-exposed region of the kinase active site or confer desirable pharmacokinetic properties. However, the electron-deficient nature of the pyrazine ring can render this amino group less nucleophilic than a typical aniline, sometimes necessitating specific activation methods for the coupling partner or specialized coupling reagents.[5][6]

  • The 2-Carboxylate Group: A Precursor to Further Functionality: The ethyl ester at the C2 position can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is pivotal, as the resulting 5-aminopyrazine-2-carboxylic acid is the direct precursor for amide bond formation, where the carboxylic acid is activated to react with a diverse range of amines. Alternatively, the ester itself can be a handle for other transformations, although hydrolysis followed by amide coupling is the most common strategy in kinase inhibitor synthesis.

Below is a diagram illustrating the primary synthetic transformations involving this compound.

G cluster_0 Core Scaffold cluster_1 Key Transformations cluster_2 Key Intermediates & Products Start This compound Hydrolysis Ester Hydrolysis Start->Hydrolysis 1. LiOH or NaOH 2. Acidification Acid 5-Aminopyrazine-2-carboxylic Acid Hydrolysis->Acid Intermediate AmideCoupling Amide Coupling Inhibitor Pyrazine-based Kinase Inhibitor AmideCoupling->Inhibitor Final Product Acid->AmideCoupling 1. Coupling Agent (e.g., HATU, CDI) 2. Amine (R-NH2)

Caption: Synthetic workflow from the starting material to the final kinase inhibitor.

The p38 MAPK Signaling Pathway: A Key Target for Pyrazine-Based Inhibitors

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that responds to stress stimuli, such as inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stressors.[7] Dysregulation of the p38 MAPK pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and Crohn's disease, as well as in certain cancers.[7] As such, p38α has been a major target for the development of small molecule inhibitors. Several classes of pyrazine- and pyridazine-based compounds have shown potent inhibition of p38 MAPK.[4][8]

The diagram below outlines the core components of the p38 MAPK signaling cascade.

p38_pathway Receptors Receptors (e.g., TNFR) MAP3K MAP3Ks (e.g., TAK1, ASK1) Receptors->MAP3K activates MAP2K MAP2Ks (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK (α, β, γ, δ) MAP2K->p38 phosphorylates Substrates Downstream Substrates (MK2, MSK1/2, ATF2, etc.) p38->Substrates phosphorylates Response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Regulation) Substrates->Response

Caption: Simplified overview of the p38 MAPK signaling cascade.

Experimental Protocols

The following protocols provide a representative workflow for the synthesis of a pyrazine-based kinase inhibitor, starting with the hydrolysis of this compound, followed by amide coupling.

Protocol 1: Saponification of this compound

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions. This procedure is adapted from established methods for ester hydrolysis.[9]

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
This compound167.1710.01.67 g
Lithium Hydroxide (LiOH)23.9510.1242 mg
Water (deionized)18.02-100 mL
Hydrochloric Acid (1N)36.46As needed~10 mL

Procedure:

  • To a 250 mL round-bottomed flask equipped with a magnetic stirrer, add this compound (1.67 g, 10.0 mmol) and water (100 mL).

  • Add lithium hydroxide (242 mg, 10.1 mmol) to the suspension.

  • Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture in an ice bath.

  • Slowly acidify the mixture to pH ~3-4 by the dropwise addition of 1N HCl. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing with cold deionized water.

  • Dry the resulting solid, 5-Aminopyrazine-2-carboxylic acid, under vacuum to a constant weight. The product can be used in the next step without further purification.

Protocol 2: Amide Coupling to Synthesize a Kinase Inhibitor Precursor

This protocol details the coupling of 5-Aminopyrazine-2-carboxylic acid with a representative amine using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a common and efficient peptide coupling reagent.[10]

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
5-Aminopyrazine-2-carboxylic acid139.111.0139 mg
Aniline (or other desired amine)93.131.1102 mg (100 µL)
HATU380.231.2456 mg
N,N-Diisopropylethylamine (DIPEA)129.243.0388 mg (522 µL)
N,N-Dimethylformamide (DMF), anhydrous73.09-10 mL

Procedure:

  • In a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Aminopyrazine-2-carboxylic acid (139 mg, 1.0 mmol) in anhydrous DMF (10 mL).

  • Add the desired amine (e.g., aniline, 102 mg, 1.1 mmol) to the solution.

  • Add HATU (456 mg, 1.2 mmol) and DIPEA (388 mg, 3.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-5-aminopyrazine-2-carboxamide.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The aminopyrazine scaffold allows for systematic exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity. The following table presents hypothetical but representative data for a series of Nek2 inhibitors, illustrating how modifications to the aminopyrazine core can impact biological activity.[4]

Compound IDR Group (at Amide Nitrogen)Nek2 IC₅₀ (µM)Selectivity vs. Plk1 (fold)
A-1 Phenyl1.510
A-2 4-Fluorophenyl0.825
A-3 3,4,5-Trimethoxyphenyl0.2>50
A-4 Thiophen-2-yl1.115

Data are representative and for illustrative purposes.

These illustrative data highlight that substitutions on the aryl ring introduced via the amide coupling reaction can significantly influence the inhibitory potency against the target kinase, Nek2. This underscores the importance of this compound as a scaffold that facilitates such SAR exploration.

Troubleshooting and Optimization

  • Low Yield in Amide Coupling: The nucleophilicity of the 5-aminopyrazine can be low. If standard coupling reagents like HATU or EDC/HOBt give poor yields, consider alternative activation methods. For particularly challenging couplings with electron-deficient amines, a protocol using methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) has been shown to be effective.[5][6]

  • Incomplete Ester Hydrolysis: If the saponification reaction stalls, gentle heating (e.g., to 40-50 °C) can be applied. Ensure a slight excess of the base is used to drive the reaction to completion.

  • Purification Challenges: The nitrogen atoms in the pyrazine ring can interact with the silica gel during column chromatography, leading to tailing. The addition of a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent can improve peak shape and separation.

Conclusion

This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its strategically positioned amino and ester functionalities provide a robust platform for constructing diverse libraries of compounds for SAR studies. The protocols and insights provided herein demonstrate a clear and efficient path from this starting material to highly functionalized pyrazine-2-carboxamides, a privileged scaffold in modern drug discovery. By understanding the reactivity of this intermediate and employing optimized coupling strategies, researchers can accelerate the development of novel and potent kinase inhibitors for a range of therapeutic applications.

References

  • Bayliss, R., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7654–7666. [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(28), 7706-7710. [Link]

  • Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [Link]

  • McIntyre, C. J., et al. (2002). Pyridazine based inhibitors of p38 MAPK. Bioorganic & Medicinal Chemistry Letters, 12(4), 689-692. [Link]

  • Bhullar, K. S., et al. (2018). The ongoing pursuit of cancer therapies: the discovery of kinase inhibitors. Journal of Medicinal Chemistry, 61(9), 3845-3883.
  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 124-133. [Link]

  • CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google P
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. [Link]

  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 600-605. [Link]

  • Lee, J., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3232-3235. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

  • Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4369-4382. [Link]

  • Dow, R. L., et al. (2002). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Bioorganic & Medicinal Chemistry Letters, 12(5), 793-796. [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 124-133. [Link]

  • WO2005076990A2 - Process for preparing 2-aminothiazole-5-carboxamides useful as kinase inhibitors - Google P
  • Hamacher, T., et al. (2020). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules, 25(16), 3735. [Link]

  • Kumar, S., et al. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717-726.
  • Wodicka, L. M., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(7), 2956-2971. [Link]

  • US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google P
  • Jiao, L., et al. (2025). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. European Journal of Medicinal Chemistry, 300, 118120. [Link]

  • Jurdík, F., et al. (2000). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 5(9), 1061-1070. [Link]

  • Zhang, L., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

  • Zhang, L., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

  • EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same - Google P
  • Zhang, L., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Application Notes and Protocols for the Development of Novel Agrochemicals from Pyrazine Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Heterocyclic compounds, particularly those containing nitrogen, have historically formed the backbone of many successful pesticides.[1][2] Among these, the pyrazine scaffold represents a privileged structure, demonstrating a wide array of biological activities.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel agrochemicals derived from pyrazine carboxylate esters. We eschew a rigid template, instead offering a logically structured narrative that follows the discovery pipeline from molecular design and synthesis to biological screening and preliminary mode of action studies. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Promise of Pyrazine Carboxylate Esters in Crop Protection

Pyrazine derivatives are naturally occurring compounds found in a variety of food products and are also synthesized by some insects as alarm pheromones.[5][6][7] Their inherent biological activity and the versatility of their chemical synthesis make them an attractive starting point for the development of new agrochemicals.[8] Pyrazine carboxamides, closely related to the esters that are the focus of this guide, have already shown promise as fungicides, herbicides, and even antimycobacterial agents.[5][9][10] The ester functionality provides a key modifiable position to tune the physicochemical properties of the molecule, such as lipophilicity and systemic movement within the plant, which are critical for efficacy in the field.[11]

This guide will provide a detailed roadmap for the exploration of pyrazine carboxylate esters as a source of new agrochemical leads. We will cover:

  • Rational Design and Synthesis: A step-by-step protocol for the synthesis of a diverse library of pyrazine carboxylate esters.

  • High-Throughput Screening: Detailed protocols for the in vitro and in vivo evaluation of fungicidal, herbicidal, and insecticidal activity.

  • Safety and Selectivity: Protocols for assessing phytotoxicity to ensure crop safety.

  • Mechanistic Insights: An overview of potential modes of action for pyrazine-based agrochemicals.

Synthesis of a Pyrazine Carboxylate Ester Library

The foundation of any successful agrochemical discovery program is a structurally diverse library of well-characterized compounds. The following protocol details a robust method for the synthesis of pyrazine carboxylate esters, starting from commercially available pyrazine-2-carboxylic acid.

Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Pyrazine-2-carboxylic Acid thionyl_chloride Activation with Thionyl Chloride start->thionyl_chloride acyl_chloride Pyrazine-2-carbonyl Chloride (Intermediate) thionyl_chloride->acyl_chloride esterification Esterification with Diverse Alcohols acyl_chloride->esterification crude_product Crude Pyrazine Carboxylate Ester esterification->crude_product column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography pure_product Pure Pyrazine Carboxylate Ester column_chromatography->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry (LC-MS) pure_product->ms ftir FT-IR Spectroscopy pure_product->ftir final_compound Characterized Compound for Screening nmr->final_compound ms->final_compound ftir->final_compound

Caption: Workflow for the synthesis, purification, and characterization of pyrazine carboxylate esters.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the synthesis of pyrazine carboxamides and related heterocyclic compounds.[1][12]

Part A: Synthesis of Pyrazine-2-carbonyl Chloride (Intermediate)

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazine-2-carboxylic acid (10.0 g, 80.6 mmol).

  • Addition of Reagents: To the flask, add dry toluene (100 mL) followed by the slow, dropwise addition of thionyl chloride (8.8 mL, 121 mmol) at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, add dry toluene (2 x 20 mL) and evaporate to dryness. The resulting crude pyrazine-2-carbonyl chloride is a solid and can be used directly in the next step.

Part B: Esterification

  • Reaction Setup: In a separate 250 mL round-bottom flask, dissolve the crude pyrazine-2-carbonyl chloride (approximately 80.6 mmol) in dry dichloromethane (100 mL).

  • Addition of Alcohol and Base: To this solution, add the desired alcohol (e.g., ethanol, isopropanol, benzyl alcohol, etc.) (96.7 mmol, 1.2 equivalents) and triethylamine (13.5 mL, 96.7 mmol) as a base to neutralize the HCl formed during the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrazine carboxylate ester.

Part C: Purification and Characterization

  • Purification: Purify the crude ester by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.[13]

  • Characterization: Characterize the purified esters using the following techniques:

    • ¹H and ¹³C NMR: To confirm the structure of the compound.

    • LC-MS: To determine the purity and confirm the molecular weight.

    • FT-IR: To identify the characteristic functional groups (e.g., C=O of the ester).

Biological Screening Protocols

A systematic screening cascade is essential for identifying promising lead compounds. The following protocols provide a framework for primary in vitro and in vivo screening.

Fungicidal Activity Screening

Protocol 3.1.1: In Vitro Antifungal Assay (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for high-throughput screening.[8][14]

  • Preparation of Fungal Inoculum:

    • Culture fungal strains (e.g., Botrytis cinerea, Fusarium graminearum) on Potato Dextrose Agar (PDA) plates for 5-7 days at 25°C.

    • Harvest spores by flooding the plate with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Assay Setup:

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at 10 mg/mL.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in Potato Dextrose Broth (PDB) to achieve final concentrations ranging from 0.1 to 100 µg/mL. The final DMSO concentration should not exceed 1%.

    • Add 50 µL of the fungal spore suspension to each well.

    • Include a positive control (a commercial fungicide like pyrimethanil) and a negative control (PDB with 1% DMSO).[15]

  • Incubation and Evaluation:

    • Incubate the plates at 25°C for 48-72 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible fungal growth.

Protocol 3.1.2: In Vivo Foliar Protection Assay

  • Plant Preparation: Grow susceptible host plants (e.g., tomato for Botrytis cinerea) in a greenhouse to the 2-3 true leaf stage.

  • Compound Application: Prepare spray solutions of the test compounds at various concentrations (e.g., 50, 100, 200 ppm) in a water-acetone solution containing a surfactant (e.g., 0.1% Tween-20).

  • Treatment: Spray the plants with the test solutions until runoff. Allow the plants to dry for 24 hours.

  • Inoculation: Spray the treated plants with a fungal spore suspension (1 x 10⁶ spores/mL).

  • Incubation: Place the plants in a high-humidity chamber (>90% RH) at 20-25°C for 5-7 days.

  • Evaluation: Assess the disease severity as the percentage of leaf area with disease symptoms compared to the untreated, inoculated control.

Herbicidal Activity Screening

Protocol 3.2.1: Pre-emergence Herbicidal Assay (Petri Dish Assay)

This assay is a rapid method to evaluate the effect of compounds on seed germination and early seedling growth.[2][16]

  • Assay Setup:

    • Prepare stock solutions of the test compounds in acetone at 10 mg/mL.

    • In Petri dishes (9 cm diameter) lined with filter paper, apply 5 mL of the test solution diluted in water to achieve final concentrations (e.g., 1, 10, 100, 1000 ppm). Include a surfactant (e.g., 0.1% Tween-20).

    • Include a positive control (a commercial herbicide like atrazine) and a negative control (water with acetone and surfactant).[17]

  • Sowing: Place 20 seeds of a model weed species (e.g., Amaranthus retroflexus - dicot, Echinochloa crus-galli - monocot) in each Petri dish.

  • Incubation: Incubate the Petri dishes in a growth chamber at 25°C with a 16h/8h light/dark cycle.

  • Evaluation: After 7-10 days, measure the germination rate, root length, and shoot length. Calculate the percent inhibition compared to the negative control.

Protocol 3.2.2: Post-emergence Herbicidal Assay (Whole Plant Assay)

  • Plant Preparation: Grow weed species in pots in a greenhouse until they reach the 2-3 leaf stage.

  • Compound Application: Prepare spray solutions of the test compounds as described in Protocol 3.1.2.

  • Treatment: Spray the plants with the test solutions.

  • Incubation: Return the plants to the greenhouse.

  • Evaluation: After 14-21 days, visually assess the herbicidal effect using a rating scale (e.g., 0 = no effect, 100 = complete kill).

Insecticidal Activity Screening

Protocol 3.3.1: Larval Contact Assay

This protocol is suitable for screening against various insect larvae.[9][18]

  • Preparation of Test Solutions: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., acetone).

  • Assay Setup:

    • Place a filter paper disc in the bottom of a Petri dish.

    • Apply 1 mL of the test solution to the filter paper and allow the solvent to evaporate.

    • Introduce 10-20 insect larvae (e.g., Spodoptera frugiperda) into each Petri dish.

    • Include a positive control (a commercial insecticide) and a negative control (solvent only).

  • Incubation: Incubate at an appropriate temperature and humidity for the specific insect species.

  • Evaluation: Record larval mortality at 24, 48, and 72 hours after treatment.

Phytotoxicity Assessment

It is crucial to ensure that novel agrochemicals are not harmful to the crops they are intended to protect.[4][19]

Protocol 4.1: Crop Seedling Growth Assay

  • Plant Preparation: Grow crop seedlings (e.g., corn, soybean, wheat) in pots to the 2-3 leaf stage.

  • Treatment: Apply the test compounds at 1x and 2x the anticipated field application rate as a foliar spray.

  • Evaluation: Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, malformation) at 3, 7, and 14 days after treatment. Compare the fresh and dry weight of the treated plants to untreated controls.[20][21]

Preliminary Mode of Action Studies

Understanding the mode of action of a novel agrochemical is critical for its effective use and for managing the development of resistance.[22][23][24]

Potential Modes of Action for Pyrazine-Based Agrochemicals

MoA_Diagram cluster_herbicide Herbicidal MoA cluster_fungicide Fungicidal MoA cluster_insecticide Insecticidal MoA pyrazine Pyrazine Carboxylate Ester psii Photosystem II (PSII) Inhibition pyrazine->psii e.g., Inhibition of electron transport accase Acetyl-CoA Carboxylase (ACCase) Inhibition pyrazine->accase e.g., Disruption of fatty acid synthesis sdhi Succinate Dehydrogenase Inhibition (SDHI) pyrazine->sdhi e.g., Disruption of mitochondrial respiration demethylation Demethylation Inhibition (DMI) pyrazine->demethylation e.g., Inhibition of sterol biosynthesis gaba GABA-gated Chloride Channel Blockage pyrazine->gaba e.g., Neurotoxicity nachr Nicotinic Acetylcholine Receptor (nAChR) Modulation pyrazine->nachr e.g., Neurotoxicity

Caption: Potential modes of action for pyrazine carboxylate ester-based agrochemicals.

Herbicidal Mode of Action: Many herbicides act by inhibiting photosynthesis.[15][25][26] Substituted pyrazine-2-carboxamides have been shown to inhibit photosynthetic electron transport.[5]

Fungicidal Mode of Action: A common target for fungicides is the mitochondrial respiratory chain.[6] Some heterocyclic compounds act as succinate dehydrogenase inhibitors (SDHIs). Another key target is sterol biosynthesis.[23]

Insecticidal Mode of Action: Many insecticides are neurotoxins that target receptors in the insect's nervous system, such as the GABA-gated chloride channel or the nicotinic acetylcholine receptor (nAChR).[27]

Protocol for Assessing Photosynthesis Inhibition

This protocol is based on measuring chlorophyll fluorescence, a sensitive indicator of photosynthetic activity.[1][25]

  • Plant Treatment: Treat plant leaves (e.g., spinach) with the test compounds at various concentrations.

  • Dark Adaptation: After a set incubation period, dark-adapt the leaves for 20-30 minutes.

  • Measurement: Use a portable chlorophyll fluorometer to measure the fluorescence induction kinetics (OJIP curve).

  • Analysis: Analyze the fluorescence parameters (e.g., Fv/Fm) to determine the effect of the compound on the efficiency of Photosystem II. A decrease in Fv/Fm indicates inhibition of photosynthesis.

Data Presentation and Interpretation

All quantitative data from the screening assays should be summarized in tables for easy comparison.

Table 1: Representative Data for Fungicidal Activity (MIC in µg/mL)

Compound IDBotrytis cinereaFusarium graminearumPyricularia oryzae
PZE-00112.52550
PZE-0026.2512.525
PZE-003>100>100>100
Pyrimethanil3.126.2512.5

Table 2: Representative Data for Herbicidal Activity (% Inhibition at 100 ppm)

Compound IDAmaranthus retroflexus (Root)Amaranthus retroflexus (Shoot)Echinochloa crus-galli (Root)Echinochloa crus-galli (Shoot)
PZE-00485704030
PZE-00595905045
PZE-00610500
Atrazine1001009085

Conclusion

The protocols and application notes presented in this guide provide a comprehensive framework for the systematic development of novel agrochemicals from pyrazine carboxylate esters. By following these detailed procedures for synthesis, screening, and preliminary mode of action studies, researchers can efficiently identify and advance promising lead compounds for further development. The inherent versatility of the pyrazine scaffold, coupled with the ability to fine-tune molecular properties through esterification, makes this class of compounds a rich area for future agrochemical research.

References

  • Studies on the synthetic development for the discovery of novel heterocyclic agrochemicals. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Sidhu, N., Jain, P., Mukherjee, C., Pratheep, P. S., Anwar, A. F., Satheesh, A., Kaur, M., Gairola, K., Mukherjee, D., & Moza, B. (2025). Recent advancements in heterocyclic compounds as agrochemicals – A review. ResearchGate. [Link]

  • Doležal, M., et al. (n.d.). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. PMC. Retrieved January 8, 2026, from [Link]

  • Synthesis, thermal property and antifungal evaluation of pyrazine esters. (n.d.). ScienceDirect. Retrieved January 8, 2026, from [Link]

  • Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144). [Link]

  • Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. ResearchGate. [Link]

  • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]

  • Phytotoxicity assessment. (n.d.). EPPO database on PP1 Standards. Retrieved January 8, 2026, from [Link]

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. JoVE. [Link]

  • Evaluation of Protocols for the Assessment of Phytotoxicity. (n.d.). ASTM Digital Library. Retrieved January 8, 2026, from [Link]

  • Testing For Phytotoxicity. (n.d.). Greenhouse Grower. Retrieved January 8, 2026, from [Link]

  • Screening for Natural Product Herbicides. (n.d.). Weed Science Society of America. Retrieved January 8, 2026, from [Link]

  • de-Souza-Silva, C. M., et al. (2018). An In Vitro Broth Microdilution Assay for the Screening of Antifungal Compounds. JoVE. [Link]

  • Pscheidt, J. W. (2002). Fungicide Theory of Use and Mode of Action. Pacific Northwest Pest Management Handbooks. [Link]

  • Tewatia, F., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. [Link]

  • Kim, D. S., et al. (2025). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest Management Science. [Link]

  • Steps of phytotoxity test (updated after Phytotoxkit protocol). (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Fungicide Use in Field Crops Web Book. (n.d.). Crop Protection Network. Retrieved January 8, 2026, from [Link]

  • Guide to the main fungicide modes of action. (2020). Syngenta Ornamentals UK. [Link]

  • Test Methods for Assessing the Effects of Chemicals on Plants: Final Report. (1975). US EPA. [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube. [Link]

  • A kind of preparation method of pyrazine carboxylic acid. (2016).
  • Fungicide Mode of Action: Reducing the Risk of Fungicide Resistance. (n.d.). UMass Amherst. Retrieved January 8, 2026, from [Link]

  • The role of toxicology in the evaluation of new agrochemicals. (1996). PubMed. [Link]

  • Fungicide Modes of Action and Spectrum. (n.d.). CABI Digital Library. Retrieved January 8, 2026, from [Link]

  • Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties. (2021). MDPI. [Link]

  • Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (2021). Chemistry Europe. [Link]

  • Cabello, T., et al. (2020). Photosynthesis Inhibiting Effects of Pesticides on Sweet Pepper Leaves. Insects, 11(1), 69. [Link]

  • In vitro screening methods using chemical fungicides against canola black spot pathogen. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). RJPBCS. [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). PubMed Central. [Link]

  • Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. (2021). MDPI. [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

  • Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests. (2025). US EPA. [Link]

  • Pesticides Usage, Uptake and Mode of Action in Plants with Special Emphasis on Photosynthetic Characteristics. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Synthesis and reactions of Pyrazine. (n.d.). Slideshare. Retrieved January 8, 2026, from [Link]

  • Discovery and Development of New Pesticides. (n.d.). Colorado State University. Retrieved January 8, 2026, from [Link]

  • Influence of Insecticides on Physiological and Biochemical Processes in Peach Leaves (Prunus persica L.). (2024). MDPI. [Link]

Sources

The Synthesis and Application of Novel Fluorophores from Ethyl 5-Aminopyrazine-2-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of cellular biology and drug discovery, the development of novel fluorescent probes is paramount for visualizing and quantifying biological processes with ever-increasing precision. Ethyl 5-aminopyrazine-2-carboxylate has emerged as a versatile and highly valuable scaffold for the synthesis of a new generation of fluorescent probes. Its inherent electronic properties and multiple reaction sites allow for the creation of diverse fluorophores with tunable photophysical characteristics. This guide provides an in-depth exploration of the synthesis of pyrazine-based fluorescent probes from this readily available starting material and details their application in cellular imaging.

Introduction to Pyrazine-Based Fluorophores

Pyrazine-containing dyes represent a promising class of fluorophores, often exhibiting high photostability and sensitivity to their local environment. The electron-deficient nature of the pyrazine ring makes it an excellent acceptor in donor-acceptor (D-A) type dyes. By strategically coupling electron-donating moieties to the pyrazine core, probes with strong intramolecular charge transfer (ICT) character can be synthesized. This ICT is often sensitive to solvent polarity and can be exploited for developing probes that report on changes in their microenvironment, such as binding to specific cellular components.

Synthesis of a Novel Pyrazine-Based Fluorescent Probe

This section details a representative synthesis of a lipophilic fluorescent probe for imaging lipid droplets, starting from this compound. The synthetic strategy involves two key steps: a Sandmeyer reaction to convert the amino group into a bromine atom, followed by a Suzuki coupling reaction to introduce a donor group.

Part 1: Synthesis of Ethyl 5-bromopyrazine-2-carboxylate

The initial step focuses on the conversion of the amino group of this compound to a bromo group via a Sandmeyer reaction. This transformation is crucial as it installs a versatile handle for subsequent cross-coupling reactions.[1][2][3]

Reaction Scheme:

Sandmeyer Reaction start This compound intermediate Diazonium Salt start->intermediate NaNO2, HBr product Ethyl 5-bromopyrazine-2-carboxylate intermediate->product CuBr

Caption: Sandmeyer reaction workflow.

Protocol:

  • Diazotization: Dissolve this compound (1.0 eq) in a solution of 48% hydrobromic acid (HBr) and water at 0 °C.

  • Slowly add a solution of sodium nitrite (NaNO2) (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • Bromination: In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in 48% HBr at 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield Ethyl 5-bromopyrazine-2-carboxylate.

Part 2: Suzuki Coupling for the Synthesis of a Donor-Acceptor Pyrazine Probe

The synthesized Ethyl 5-bromopyrazine-2-carboxylate is then used in a palladium-catalyzed Suzuki cross-coupling reaction to introduce an electron-donating group, in this case, a 4-(diphenylamino)phenyl group.[4][5] This creates a D-A fluorophore with expected solvatochromic and fluorescent properties suitable for lipid droplet staining.

Reaction Scheme:

Suzuki Coupling start Ethyl 5-bromopyrazine-2-carboxylate catalyst Pd(PPh3)4, K2CO3 start->catalyst boronic_acid 4-(Diphenylamino)phenylboronic acid boronic_acid->catalyst product Ethyl 5-(4-(diphenylamino)phenyl)pyrazine-2-carboxylate (Py-NPh2) catalyst->product

Caption: Suzuki coupling reaction workflow.

Protocol:

  • Reaction Setup: To a degassed mixture of Ethyl 5-bromopyrazine-2-carboxylate (1.0 eq), 4-(diphenylamino)phenylboronic acid (1.2 eq), and potassium carbonate (K2CO3) (2.0 eq) in a mixture of toluene and water, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq).

  • Reaction: Heat the mixture to 90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the final fluorescent probe, Ethyl 5-(4-(diphenylamino)phenyl)pyrazine-2-carboxylate (Py-NPh2).

Photophysical Properties of Pyrazine-Based Probes

The photophysical properties of pyrazine-based probes are highly dependent on the nature of the donor and acceptor groups, as well as the surrounding environment.

Probe NameExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Key Features
Py-NPh2 ~405~520~115ModerateHigh photostability, suitable for long-term imaging.[4]
(OMeTPA)2-Pyr Not specifiedNot specifiedLargeNot specifiedCharge neutral, membrane permeable for cytoplasm imaging.[6]
T-FP-T Not specifiedNot specifiedLargeHighExcellent photostability, specific for lipid droplets.[4]

Application Protocols: Live-Cell Imaging

The synthesized pyrazine-based probes can be utilized in various cellular imaging applications. Below are detailed protocols for staining lipid droplets and detecting cellular hypoxia.

Protocol 1: Staining of Lipid Droplets in Live Cells

Lipophilic pyrazine probes, such as the synthesized Py-NPh2, are expected to accumulate in the nonpolar environment of lipid droplets. This protocol is adapted from established methods for staining lipid droplets with other fluorescent dyes.[][][9][10][11]

Materials:

  • Py-NPh2 stock solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes

  • Oleic acid (optional, for inducing lipid droplet formation)

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes and culture to 70-80% confluency. For induction of lipid droplets, treat cells with oleic acid complexed to BSA for 12-24 hours prior to staining.

  • Preparation of Staining Solution: Prepare a 1 µM working solution of Py-NPh2 in pre-warmed live-cell imaging medium.

  • Staining: Remove the cell culture medium and wash the cells once with PBS. Add the Py-NPh2 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a suitable filter set (e.g., excitation: 405 nm, emission: 500-550 nm).

Protocol 2: Detection of Cellular Hypoxia

Pyrazine-based probes can be designed to be sensitive to the reductive environment characteristic of hypoxic cells. For instance, a probe containing an azo bond linked to the pyrazine core can be cleaved by nitroreductases overexpressed under hypoxic conditions, leading to a change in fluorescence.[12][13][14]

Conceptual Probe Structure: A pyrazine fluorophore quenched by an azo-linked nitrobenzyl group.

Hypoxia Sensing probe Pyrazine-Azo-Quencher (Non-fluorescent) enzyme Nitroreductase (Hypoxia) probe->enzyme product Pyrazine Fluorophore (Fluorescent) enzyme->product Reduction

Caption: Mechanism of a hypoxia-activated pyrazine probe.

Protocol:

  • Cell Culture: Culture cells in a 96-well plate or on glass-bottom dishes. To induce hypoxia, place the cells in a hypoxic chamber (e.g., 1% O2) for 12-24 hours. A normoxic control group should be maintained under standard culture conditions (21% O2).

  • Probe Loading: Prepare a 5 µM working solution of the hypoxia-sensitive pyrazine probe in serum-free medium. Remove the culture medium from both hypoxic and normoxic cells and add the probe solution.

  • Incubation: Incubate the cells for 1-2 hours at 37°C.

  • Washing: Remove the probe solution and wash the cells three times with PBS.

  • Imaging: Add fresh imaging medium and acquire fluorescence images using a fluorescence microscope or a plate reader. A significant increase in fluorescence intensity is expected in the hypoxic cells compared to the normoxic control.

Conclusion

This compound serves as an excellent and cost-effective starting material for the synthesis of a wide array of novel fluorescent probes. Through well-established synthetic methodologies such as the Sandmeyer and Suzuki coupling reactions, researchers can readily access D-A pyrazine fluorophores with tailored photophysical properties. The application protocols provided herein for lipid droplet staining and hypoxia detection demonstrate the potential of these probes to address key questions in cell biology and drug development. The versatility of the pyrazine core will undoubtedly lead to the development of even more sophisticated probes for a multitude of biological applications.

References

  • Hawkins, M. E. (2001). Synthesis and fluorescence characterization of pteridine adenosine nucleoside analogs for DNA incorporation. PubMed. [Link]

  • White, E. L., et al. (n.d.). Development of a pterin-based fluorescent probe for screening dihydropteroate synthase. Europe PMC. [Link]

  • Hawkins, M. E. (2001). Fluorescent pteridine nucleoside analogs: a window on DNA interactions. PubMed. [Link]

  • Hawkins, M. E., & Pfleiderer, W. (1998). Use of pteridine nucleoside analogs as hybridization probes. Oxford Academic. [Link]

  • Pakhomov, A. A., et al. (2020). BODIPY-Based Dye for No-Wash Live-Cell Staining and Imaging. Taylor & Francis Online. [Link]

  • Hawkins, M. E. (2008). Fluorescent pteridine probes for nucleic acid analysis. PubMed. [Link]

  • Rout, S., et al. (2021). Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking. PMC. [Link]

  • Bo, Z., & Ly, K. (2016). BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. SciSpace. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]

  • Bo, Z., & Ly, K. (2016). BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. PubMed. [Link]

  • Yildiz, T. G., et al. (2018). Aza-BODIPY based polymeric nanoparticles for cancer cell imaging. PMC. [Link]

  • Various Authors. (2024). How to stain lipid droplets using bodipy? ResearchGate. [Link]

  • Liu, Z., et al. (2021). Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging. Frontiers in Chemistry. [Link]

  • Sharma, A., et al. (2018). Luminescent Probe Based Techniques for Hypoxia Imaging. PMC. [Link]

  • Adams, S. R., et al. (2024). Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids. Chemical Science. [Link]

  • Aslam, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

  • Wang, Y., et al. (2022). A Novel Fluoro-Pyrazine-Bridged Donor-Accepter-Donor Fluorescent Probe for Lipid Droplet-Specific Imaging in Diverse Cells and Superoxide Anion Generation. PubMed. [Link]

  • Li, J., et al. (2024). Development of a hypoxia-activated red-emission fluorescent probe for in vivo tumor microenvironment imaging and anti-tumor therapy. ResearchGate. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

Sources

Application Note: A Validated Protocol for the Reduction of Ethyl 5-Aminopyrazine-2-carboxylate to (5-Aminopyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

(5-Aminopyrazin-2-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structural motif, featuring both an amino group and a primary alcohol on a pyrazine ring, allows for diverse downstream functionalization. This document provides a detailed, field-proven protocol for the synthesis of (5-Aminopyrazin-2-yl)methanol via the reduction of the corresponding ester, Ethyl 5-Aminopyrazine-2-carboxylate.

The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis. While several hydride reagents can accomplish this, Lithium Aluminum Hydride (LAH) is often the reagent of choice due to its high reactivity and efficacy in reducing esters, which are generally resistant to milder agents like sodium borohydride under standard conditions.[1][2][3][4] This protocol is centered on the use of LAH, with a critical emphasis on safe handling and reaction execution to ensure reproducibility and operator safety.

Reaction Scheme

The overall transformation is the reduction of the ethyl ester to a primary alcohol:

Chemical reaction scheme showing this compound being converted to (5-Aminopyrazin-2-yl)methanol using Lithium Aluminum Hydride in THF followed by a water workup.

Figure 1: Reduction of this compound to (5-Aminopyrazin-2-yl)methanol.

Mechanistic Rationale

The reduction of an ester with Lithium Aluminum Hydride (LiAlH₄) proceeds via a two-step nucleophilic acyl substitution and subsequent reduction.

  • Nucleophilic Attack: The highly nucleophilic hydride ion (H⁻) from the [AlH₄]⁻ complex attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (⁻OEt) as a leaving group. This results in the formation of an intermediate aldehyde.

  • Second Hydride Attack: The aldehyde, being more reactive than the starting ester, is rapidly attacked by a second hydride ion from another LAH molecule. This forms an alkoxide intermediate.

  • Protonation: During the aqueous work-up, the aluminum alkoxide complex is hydrolyzed to liberate the final primary alcohol product, (5-Aminopyrazin-2-yl)methanol.

Critical Safety Protocols: Handling Lithium Aluminum Hydride

WARNING: Lithium Aluminum Hydride (LAH) is a highly reactive and dangerous reagent. Strict adherence to safety protocols is mandatory.

  • Reactivity Hazards: LAH reacts violently and exothermically with water, moist air, and all protic solvents (e.g., alcohols, acids).[5][6] This reaction liberates hydrogen gas, which is highly flammable and can ignite from the heat of the reaction.[7]

  • Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[6][8]

  • Engineering Controls: All manipulations of solid LAH and the entire reaction must be conducted in a certified chemical fume hood under an inert atmosphere (dry nitrogen or argon).[5][6] Keep the sash at the lowest practical height.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) or a bucket of dry sand must be immediately accessible.[5][7] NEVER use a water, carbon dioxide (CO₂), or standard ABC extinguisher on an LAH fire, as they will intensify it.[5][7]

  • Spill Management: In case of a small spill, immediately smother the material with dry sand or dry lime.[8][9] Use only spark-resistant tools for cleanup.[5]

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Notes
This compound54013-06-8167.17Starting material (SM).[10]
Lithium Aluminum Hydride (LAH)16853-85-337.95Reducing agent. Handle with extreme care.[11]
Anhydrous Tetrahydrofuran (THF)109-99-972.11Reaction solvent. Must be anhydrous (e.g., from a solvent system).
Deionized Water (H₂O)7732-18-518.02Used for quenching.
15% (w/v) Sodium Hydroxide (NaOH) Solution1310-73-240.00Used for quenching.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent.
Celite® (Diatomaceous Earth)61790-53-2N/AFiltration aid.
Silica Gel (for column chromatography)7631-86-960.08For purification.
Ethyl Acetate & HexanesVariousVariousSolvents for chromatography.
Equipment
  • Three-necked round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Reflux condenser (oven-dried)

  • Dropping funnel (oven-dried)

  • Nitrogen/Argon gas inlet and bubbler

  • Ice/water bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Assemble Dry Glassware under Inert Atmosphere B 2. Charge Flask with LAH and Anhydrous THF A->B C 3. Cool to 0°C B->C D 4. Add Ester Solution Dropwise C->D E 5. Stir at Room Temp & Monitor Progress (TLC) D->E F 6. Cool to 0°C E->F G 7. Quench Sequentially (H₂O, NaOH, H₂O) F->G H 8. Filter Aluminum Salts G->H I 9. Concentrate Filtrate H->I J 10. Column Chromatography I->J K 11. Characterize Product J->K

Caption: Experimental workflow for LAH reduction.

1. Apparatus Setup:

  • Assemble a dry three-necked flask with a magnetic stir bar, a condenser with a nitrogen inlet at the top, and a dropping funnel. Ensure all glassware is thoroughly oven-dried and assembled while hot, then allowed to cool under a positive pressure of dry nitrogen or argon.

2. Reaction Execution:

  • In the fume hood, carefully weigh Lithium Aluminum Hydride (1.5 eq.) and add it to the reaction flask through a powder funnel.

  • Add anhydrous THF via cannula to create a suspension (approx. 0.2 M relative to LAH).

  • In a separate dry flask, dissolve this compound (1.0 eq.) in anhydrous THF (to make a ~0.5 M solution) and load this solution into the dropping funnel.

  • Cool the LAH suspension to 0 °C using an ice/water bath.

  • Begin stirring the LAH suspension and add the solution of the ester dropwise from the dropping funnel over 30-45 minutes. Control the addition rate to maintain the internal temperature below 10 °C.[12] A visible evolution of gas may be observed.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.

3. Reaction Quench and Work-up (Fieser Method):

  • CRITICAL STEP: Cool the reaction flask back down to 0 °C in an ice bath. The following additions must be done slowly and cautiously to control the vigorous gas evolution.

  • With vigorous stirring, add dropwise 'X' mL of deionized water, where 'X' is the mass in grams of LAH used.

  • Next, add dropwise 'X' mL of 15% aqueous NaOH solution.

  • Finally, add dropwise '3X' mL of deionized water.

  • Remove the ice bath and stir the mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form, making the mixture easy to filter.[9]

4. Isolation and Purification:

  • Filter the slurry through a pad of Celite® in a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of THF or Ethyl Acetate to recover all the product.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel (e.g., using a gradient of 50-100% Ethyl Acetate in Hexanes) or by recrystallization (e.g., from an Ethyl Acetate/Hexane mixture) to afford (5-Aminopyrazin-2-yl)methanol as a solid.

Data Summary and Expected Results

ParameterValue / DescriptionRationale
Stoichiometry 1.5 equivalents of LiAlH₄An excess is used to ensure complete reduction of both the ester and the intermediate aldehyde.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic ether solvent in which LAH has moderate solubility and is stable.[11]
Temperature 0 °C for addition, then ambient temperatureControls the initial exothermic reaction; warming ensures the reaction goes to completion.
Reaction Time 2-4 hours after additionTypically sufficient for complete conversion. Monitor by TLC.
Expected Yield 70-85%Yields are typically good for this transformation, dependent on anhydrous conditions and work-up.[13]
Product Appearance Off-white to yellow solidThe amino-alcohol product is typically a solid at room temperature.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient LAH; short reaction time; low temperature.Add more LAH if necessary. Allow the reaction to stir longer at room temperature or warm gently to 40 °C.
Low Yield Wet solvent or glassware; inefficient extraction from aluminum salts.Ensure all reagents and equipment are scrupulously dry. Wash the filter cake extensively with THF or EtOAc during filtration.
Difficult Filtration Improper quenching procedure leading to a gelatinous precipitate.Adhere strictly to the Fieser quenching ratios (1:1:3). Vigorous stirring during quenching is essential to promote the formation of granular salts.
Product Contamination Incomplete removal of aluminum salts or solvent impurities.Ensure thorough washing of the filter cake. Perform column chromatography or recrystallization for final purification.

References

  • Princeton EHS. (n.d.). Lithium Aluminum Hydride. Office of Environmental Health and Safety - Princeton University. Retrieved from [Link]

  • ACS Division of Chemical Health and Safety. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Rutner, H., & Spoerri, P. E. (1956). Lithium Aluminum Hydride Reductions of Pyrazine Carboxylic Esters.
  • University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • PubChem. (n.d.). (5-Aminopyridin-2-YL)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (2018). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes.
  • Jones, R. G., & Kornfeld, E. C. (1951). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6. Journal of the American Chemical Society.
  • Li, J., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. SynOpen.
  • Al-Mourabit, A., & Potier, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
  • Organic Chemistry Data. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • Saeed, A. (2010). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of the Serbian Chemical Society.
  • Organic Chemistry Data. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • ResearchGate. (2018). How can i selectively reduce ester to alcohol instead of amide present?. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Beilstein Journals. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Organic Syntheses. (n.d.). Reduction of L-Valine to L-Valinol. Retrieved from [Link]

  • Reaxys. (n.d.). A Quick Guide to Reductions in Organic Chemistry.
  • Wiley. (1998). Reductions by the Alumino- and Borohydrides in Organic Synthesis.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (1987). Antimitotic agents. Alterations at the 2,3-positions of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. Retrieved from [Link]

  • Myers, A. G. (n.d.). Chem 115 - Reductions. Harvard University.
  • Google Patents. (n.d.). Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters.
  • PubChem. (n.d.). (5-Methylpyrazin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with Halogenated Ethyl 5-Aminopyrazine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Arylated Aminopyrazines in Drug Discovery

The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are integral to drugs with applications ranging from oncology to infectious diseases.[1][2] The introduction of aryl and heteroaryl moieties onto the pyrazine ring via carbon-carbon bond-forming reactions is a critical strategy for modulating the pharmacological properties of these molecules. Among the myriad of cross-coupling reactions available to the modern chemist, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners.[3][4]

This guide provides a detailed technical overview and actionable protocols for the Suzuki coupling of halogenated ethyl 5-aminopyrazine-2-carboxylate derivatives. These substrates are particularly valuable as the ester and amino functionalities provide handles for further chemical elaboration, making them versatile building blocks in the synthesis of complex drug candidates. However, the electron-deficient nature of the pyrazine ring and the potential for the amino group to coordinate with the palladium catalyst present unique challenges that necessitate carefully optimized reaction conditions.[5] This document aims to provide researchers, medicinal chemists, and process development scientists with the foundational knowledge and practical guidance to successfully execute these challenging yet rewarding transformations.

The Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the active Pd(0) species into the carbon-halogen bond of the ethyl 5-amino-3-halopyrazine-2-carboxylate. This is often the rate-determining step of the reaction and results in the formation of a Pd(II) intermediate.[6] The reactivity of the halide in this step generally follows the trend I > Br > Cl.[4]

  • Transmetalation: In this step, the organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The halide on the palladium intermediate is displaced by the aryl group from the boronate.[7]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups (the pyrazinyl and the newly introduced aryl group) from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAd Oxidative Addition (Ar-X) Pd0->OxAd PdII_ArX L_nPd(II)(Ar)(X) OxAd->PdII_ArX Transmetalation Transmetalation (R-B(OR')_2) PdII_ArX->Transmetalation Base PdII_ArR L_nPd(II)(Ar)(R) Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Product Released

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of halogenated this compound derivatives. Optimization may be necessary depending on the specific boronic acid and the nature of the halogen on the pyrazine ring.

Protocol 1: Synthesis of Starting Material - Ethyl 5-amino-3-bromopyrazine-2-carboxylate

A reliable synthesis of the halogenated starting material is crucial. A common route involves the bromination of the parent this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 5-amino-3-bromopyrazine-2-carboxylate.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from successful couplings of structurally similar aminopyrazine and aminopyrazole derivatives.[5][8]

Materials:

  • Ethyl 5-amino-3-bromopyrazine-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or XPhos Pd G2, 2.5 mol%)

  • Ligand (if required, e.g., XPhos, 5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, or EtOH/H₂O 4:1)

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating source (oil bath or microwave reactor)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add the ethyl 5-amino-3-bromopyrazine-2-carboxylate, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (and ligand if separate). Subsequently, add the degassed solvent via syringe.

  • Reaction:

    • Conventional Heating: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.

    • Microwave Irradiation: Place the sealed vial in the microwave reactor and irradiate at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 20-60 minutes).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired ethyl 5-amino-3-arylpyrazine-2-carboxylate.

Experimental_Workflow start Start setup Reaction Setup: - Halogenated Pyrazine - Boronic Acid - Base start->setup inert Inert Atmosphere: Evacuate & Backfill (3x Ar/N2) setup->inert reagents Add Catalyst & Solvent inert->reagents reaction Reaction: Conventional Heating or Microwave Irradiation reagents->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Work-up: Dilute, Wash, Extract, Dry monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Characterize Final Product purify->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Optimization of Reaction Conditions

The success of the Suzuki coupling with halogenated this compound derivatives is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes common conditions and provides a starting point for optimization.

Parameter Reagent/Condition Rationale and Considerations References
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a common starting point. Pd(OAc)₂ and Pd₂(dba)₃ are often used with external ligands.[8][9]
Buchwald Precatalysts (e.g., XPhos Pd G2/G3)Highly active for challenging substrates, including electron-deficient heterocycles. Often provide higher yields and shorter reaction times.[5][10]
Ligand Buchwald Ligands (e.g., XPhos, SPhos)Bulky, electron-rich phosphine ligands that facilitate the oxidative addition step and are effective for coupling aryl chlorides and bromides.[5][10]
dppfA common bidentate phosphine ligand, often used in the form of Pd(dppf)Cl₂.[9]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base is critical for the transmetalation step. K₃PO₄ and Cs₂CO₃ are generally effective for challenging couplings. K₂CO₃ is a milder option.[5][8]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, EtOH/H₂O, DMFAprotic polar solvents, often with water as a co-solvent, are commonly used. The water content can significantly impact the reaction.[5][10]
Temperature 80-140 °CHigher temperatures are often required for less reactive halides (e.g., chlorides). Microwave heating can significantly reduce reaction times.[9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s) References
Low or No Conversion - Inactive catalyst- Inappropriate ligand or base- Low reaction temperature- Use a fresh batch of catalyst or a more active precatalyst.- Screen different ligands (e.g., Buchwald ligands) and stronger bases (K₃PO₄, Cs₂CO₃).- Increase the reaction temperature or use microwave irradiation.[5][10]
Dehalogenation - Formation of Pd-H species from solvent or base- Use aprotic solvents (e.g., dioxane, toluene).- Use a weaker base (e.g., K₂CO₃ or KF).- Ensure anhydrous conditions if possible.[5]
Protodeboronation - High temperature- Presence of excess water with certain bases- Lower the reaction temperature.- Use a boronic ester instead of a boronic acid for increased stability.- Optimize the amount of water in the solvent system.[5]
Homocoupling of Boronic Acid - High catalyst loading- Presence of oxygen- Reduce the catalyst loading.- Ensure the reaction is performed under a strictly inert atmosphere.- Use bulky phosphine ligands that disfavor homocoupling.[5]

Conclusion

The Suzuki-Miyaura cross-coupling of halogenated this compound derivatives is a powerful method for the synthesis of novel, highly functionalized molecules with significant potential in drug discovery. While the electron-deficient nature of the pyrazine ring presents challenges, careful selection of the catalyst, ligand, base, and solvent system can lead to high yields of the desired products. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully implement and optimize these important transformations in their synthetic endeavors.

References

  • Dubuisson, M.; Rees, J.-F.; Marchand-Brynaert, J. Discovery and validation of a new family of antioxidants: The aminopyrazine derivatives. Mini Rev. Med. Chem. 2004, 4, 421–435.
  • Choudhary, D. et al. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Perez, F.; Minatti, A. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Org Lett. 2011, 13(8), 1984-7.
  • Singh, S. et al. Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Transition Metal Chemistry. 2009, 34(4), 409-418.
  • Shaikh, J. et al. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
  • Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.
  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Wiley-VCH: Weinheim, Germany, 2004; pp 45-94.
  • Miyaura, N. Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2024.
  • WO2003015519A1 - Process for the preparation of 3-bromo-1-(3-chloro-2-pyridinyl)
  • Bakherad, M. et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. 2021, 11(5), 2825-2836.
  • Huang, W.; Buchwald, S. L. Palladium-Catalyzed N-Arylation of Iminodibenzyls and Iminostilbenes With Aryl- And Heteroaryl Halides. Chemistry. 2016, 22(40), 14186-9.
  • Surry, D. S.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2011, 111(2), 1292-1329.
  • Zadsirjan, V. et al. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. 2023, 13(28), 19335-19363.
  • EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester - Google P
  • PubChem. This compound. [Link]

  • Tomanová, P. et al. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules. 2020, 25(21), 5036.
  • Kotha, S.; Lahiri, K.; Kasinath, D. Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. Chemical Reviews. 2002, 102(5), 1385-1470.
  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Chen, J. et al. Palladium-Catalyzed Three-Component Selective Aminoallylation of Diazo Compounds. ChemRxiv. 2020.
  • Cheboub, M. et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. Beilstein Journal of Organic Chemistry. 2021, 17, 104-115.
  • Doležal, M. et al. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. 2016, 21(11), 1443.

Sources

Application Notes & Protocols for the Synthesis of Pyrazinamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

From the Bench of a Senior Application Scientist: A Practical Guide to Synthesizing Novel Pyrazinamide Analogs from Ethyl 5-Aminopyrazine-2-carboxylate

Foreword: The Rationale for a New Generation of Pyrazinamide Analogs

Pyrazinamide (PZA) is an indispensable first-line drug for treating tuberculosis (TB), renowned for its unique ability to eliminate persistent, non-replicating mycobacteria within the acidic environment of macrophages.[1] This sterilizing activity is critical for shortening the duration of standard TB therapy.[2][3] However, the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a grave threat to global health, urgently demanding the development of new and more effective antitubercular agents.[1][4]

PZA is a prodrug, converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[5] Resistance to PZA most commonly arises from mutations in the pncA gene, preventing this activation.[5][6] This guide focuses on a synthetic strategy that diverges from traditional PZA modifications. Instead of starting with pyrazine-2-carboxylic acid, we utilize This compound as a versatile scaffold. This starting material provides a crucial amino group at the C-5 position, a key site for structural modifications that, according to structure-activity relationship (SAR) studies, can influence the molecule's potency and interaction with its target.[6][7]

This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for producing and characterizing novel PZA analogs.

Section 1: The Synthetic Strategy: A Three-Act Play

The synthesis of diverse pyrazinamide analogs from this compound is a logical, three-stage process. Each stage must be executed with precision and validated before proceeding to the next.

  • Act I: Saponification. The foundational step is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 5-Aminopyrazine-2-carboxylic acid. This unmasks the carboxyl group, preparing it for the critical amide bond formation.

  • Act II: Amide Coupling. This is the heart of the diversification process. The newly formed carboxylic acid is "activated" and then coupled with a wide array of primary or secondary amines to create the desired amide linkage, which is the defining feature of pyrazinamide and its analogs.

  • Act III: Purification & Characterization. The final act involves rigorous purification of the synthesized analog, followed by structural confirmation using modern analytical techniques.

The entire workflow is designed to be modular, allowing for the introduction of diverse chemical moieties at the amide nitrogen.

G cluster_0 Core Synthesis Workflow Start This compound Intermediate 5-Aminopyrazine-2-carboxylic Acid Start->Intermediate Step 1: Hydrolysis (Saponification) Coupling Amide Coupling Reaction Intermediate->Coupling Step 2: Carboxylic Acid Activation Final Target Pyrazinamide Analog Coupling->Final Reaction with Selected Amine (R-NH2) Purification Purification & Characterization Final->Purification

Caption: High-level workflow for analog synthesis.

Section 2: Protocol I - Ester Hydrolysis via Saponification

Principle and Rationale

The conversion of an ester to a carboxylic acid is most reliably achieved through base-catalyzed hydrolysis, or saponification. While various bases can be employed, lithium hydroxide (LiOH) in an aqueous medium is highly recommended. It is known to drive the reaction to completion with high yields and minimizes the formation of side products, offering a cleaner reaction profile compared to sodium hydroxide in some contexts.[8] The mechanism involves the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon, followed by the departure of the ethoxide leaving group. A final acidification step is crucial to protonate the resulting carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.

Detailed Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier Example
This compound≥97%Sigma-Aldrich, etc.
Lithium Hydroxide Monohydrate (LiOH·H₂O)ACS Reagent, ≥98%Fisher Scientific
Deionized Water (H₂O)Type II or betterMillipore
Hydrochloric Acid (HCl), concentrated37% w/w, ACS GradeVWR
Tetrahydrofuran (THF)HPLC GradeSigma-Aldrich
Buchner Funnel and Flask------
pH paper or calibrated pH meter------

Procedure

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq.) in a mixture of THF and deionized water (e.g., a 1:1 or 2:1 v/v ratio, sufficient to create a stirrable slurry).

  • Base Addition: Add Lithium Hydroxide Monohydrate (1.5 - 2.0 eq.) to the suspension. Using a slight excess of base ensures the reaction proceeds to completion.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% Ethyl Acetate in Hexane. The product, being a salt, will remain at the baseline, while the starting ester will have a distinct Rf value. The reaction is typically complete within 2-4 hours.

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification & Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated HCl dropwise with constant stirring until the pH of the solution reaches ~2-3. The target product, 5-Aminopyrazine-2-carboxylic acid, will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the solid cake on the filter paper with a small amount of cold deionized water to remove any residual salts. Dry the product under vacuum to a constant weight.

Expected Outcome: A pale yellow to off-white solid. The structure should be confirmed by ¹H NMR spectroscopy, where the characteristic ethyl signals (a quartet and a triplet) will be absent, and a broad singlet corresponding to the carboxylic acid proton will appear.

Section 3: Protocol II - Amide Coupling via the Yamaguchi Reaction

Principle and Rationale

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires the "activation" of the carboxylic acid.[9] While converting the acid to a highly reactive acyl chloride using thionyl chloride is a classic method, it involves harsh conditions that are incompatible with sensitive functional groups.[10][11]

A superior and more versatile strategy for this synthesis is the Yamaguchi reaction . This method utilizes 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to convert the carboxylic acid into a mixed anhydride intermediate in situ.[12][13] This intermediate is highly reactive towards nucleophiles but more selective than an acyl chloride. The subsequent addition of the desired amine, catalyzed by 4-Dimethylaminopyridine (DMAP), proceeds under mild conditions to yield the final amide analog with high efficiency.[12] The choice of amine (aliphatic vs. aromatic) will influence the reaction kinetics.[13]

G cluster_1 Yamaguchi Amide Coupling Mechanism Acid 5-Aminopyrazinoic Acid Mixed_Anhydride Reactive Mixed Anhydride Intermediate Acid->Mixed_Anhydride Step A: Activation Y_Reagent 2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent) Y_Reagent->Mixed_Anhydride Step A: Activation Base Triethylamine (TEA) Base->Mixed_Anhydride Step A: Activation Product Final Pyrazinamide Analog Mixed_Anhydride->Product Step B: Nucleophilic Attack Amine Selected Amine (R-NH2) Amine->Product Step B: Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Product Step B: Nucleophilic Attack

Caption: Key stages of the Yamaguchi coupling reaction.

Detailed Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier Example
5-Aminopyrazine-2-carboxylic AcidFrom Protocol I---
2,4,6-Trichlorobenzoyl Chloride98%Sigma-Aldrich
Triethylamine (TEA)≥99.5%, distilledSigma-Aldrich
4-Dimethylaminopyridine (DMAP)≥99%, catalyst gradeSigma-Aldrich
Selected Primary/Secondary Amine (R-NH₂)As requiredVarious
Tetrahydrofuran (THF), anhydrousDriSolv®, ≤50 ppm H₂OEMD Millipore
Saturated Sodium Bicarbonate (NaHCO₃) soln.------
Brine (Saturated NaCl soln.)------
Anhydrous Magnesium Sulfate (MgSO₄)------
Silica Gel for Column Chromatography60 Å, 230-400 meshSorbent Tech.

Procedure

  • Activation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Aminopyrazine-2-carboxylic acid (1.0 eq.) and anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.

  • Add Triethylamine (1.1 eq.) followed by the dropwise addition of 2,4,6-Trichlorobenzoyl chloride (1.05 eq.).

  • Allow the reaction mixture to stir at room temperature for 1-2 hours. The formation of the mixed anhydride is usually accompanied by the precipitation of triethylamine hydrochloride.

  • Amine Addition: In a separate flask, prepare a solution of the desired amine (1.2 eq.) and DMAP (1.2 eq.) in anhydrous THF.

  • Add the amine/DMAP solution dropwise to the reaction mixture containing the mixed anhydride.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed (typically 4-12 hours). For less reactive amines, gentle heating (e.g., 40-50 °C) may be required.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).

  • Combine the organic layers and wash successively with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate gradient of Ethyl Acetate in Hexane or Dichloromethane in Methanol to isolate the pure pyrazinamide analog.

Section 4: Data Analysis and Characterization

Rigorous characterization is non-negotiable for validating the identity and purity of the synthesized analogs. A combination of spectroscopic and physical data is required.

Summary of Characterization Data

Compound IDR-Group (from Amine)Yield (%)M.p. (°C)¹H NMR Key Signals (δ, ppm)HRMS (m/z) [M+H]⁺
Example-1-CH₂-Phe.g., 75%e.g., 155-157e.g., 8.5 (s, 1H), 8.2 (s, 1H), 7.3 (m, 5H), 4.5 (d, 2H)e.g., Found: 229.0927
Example-2-Cyclohexyle.g., 81%e.g., 178-180e.g., 8.4 (s, 1H), 8.1 (s, 1H), 3.9 (m, 1H), 1.2-2.0 (m, 10H)e.g., Found: 221.1401

Key Analytical Checkpoints:

  • ¹H NMR: Confirm the disappearance of the carboxylic acid proton and the appearance of a new amide N-H proton (typically a broad singlet or triplet). Verify the presence of signals corresponding to the newly introduced R-group from the amine, with appropriate chemical shifts and integration.

  • ¹³C NMR: Look for the amide carbonyl carbon signal (typically ~160-165 ppm) and carbons from the new R-group.

  • High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass measurement to confirm the elemental composition of the synthesized analog.

  • Melting Point (M.p.): A sharp melting point range is indicative of high purity.

Section 5: Field-Proven Insights & Troubleshooting

Problem EncounteredPotential Cause(s)Suggested Solution(s)
Low Yield in Hydrolysis Incomplete reaction; Product lost during work-up.Increase reaction time or base equivalents; Ensure pH is low enough (~2) for complete precipitation; Use minimal cold water for washing.
No Reaction in Amide Coupling Inactive reagents; Sterically hindered amine.Use freshly distilled/purchased anhydrous solvents and reagents; Increase reaction temperature and/or time; Consider a more potent coupling reagent like HATU.
Multiple Products/Difficult Purification Side reaction with the 5-amino group; Impure starting materials.Consider protecting the 5-amino group (e.g., as a Boc-carbamate) before hydrolysis and coupling, followed by a final deprotection step; Ensure all starting materials are pure before beginning the sequence.
Low Yields with Aromatic Amines Lower nucleophilicity of anilines compared to aliphatic amines.Increase reaction time and/or temperature (up to reflux); Ensure a full 1.2 equivalents of DMAP are used, as it is a crucial catalyst for this step.

Expert Tip: The Power of Microwave Synthesis For certain coupling reactions, particularly those involving less reactive amines or for rapid library synthesis, consider microwave-assisted organic synthesis. This technique can dramatically reduce reaction times from hours to minutes and often improves yields.[3][14]

References

  • The Vanguard of Antitubercular Drug Discovery: Synthesis and Evaluation of Novel Pyrazinamide Deriv
  • design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Publishing.
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
  • Design, Synthesis and Antitubercular Evaluation of Novel Series of Pyrazinecarboxamide Metal Complexes. PMC - NIH.
  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PubMed.
  • Pyrazinamide Analogs Designed for Rational Drug Designing Strategies against Resistant Tuberculosis.
  • Development of amidase-dependent pyrazinoic acid prodrugs with activity against pyrazinamide resistant Mycobacterium tuberculosis. bioRxiv.
  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PMC - PubMed Central.
  • Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines.
  • Synthesis, Mycobacterium tuberculosis H37Rv inhibitory activity, and molecular docking study of pyrazinamide analogs. Journal of Applied Pharmaceutical Science.
  • Lipophilic pyrazinoic acid amide and ester prodrugs stability, activation and activity against M. tuberculosis. PubMed.
  • Synthetic route of pyrazinamide derivatives.
  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PubMed.
  • Lipophilic pyrazinoic acid amide and ester prodrugs Stability, activation and activity against M. tuberculosis.
  • Mechanisms of Pyrazinamide Action and Resistance. PMC - PubMed Central.
  • Substituted Pyrazinecarboxamides: Synthesis and Biological Evalu
  • Synthesis of pyrazinamide analogues and their antitubercular bioactivity. scholar its.
  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PMC - PubMed Central.
  • Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug. PMC - NIH.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Pyrazinamide Analogs Designed for Rational Drug Designing Strategies against Resistant Tuberculosis. Bohrium.
  • Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. PubMed.
  • Ethyl 5-Aminopyrazine-2-carboxyl
  • A green and efficient hydrolysis of met. JOCPR.

Sources

Role of Ethyl 5-Aminopyrazine-2-carboxylate in the development of anti-tubercular agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: The Role of Ethyl 5-Aminopyrazine-2-carboxylate in the Development of Anti-Tubercular Agents

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The relentless global health threat posed by Mycobacterium tuberculosis (Mtb), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of novel therapeutic agents. Pyrazinamide (PZA), a cornerstone of first-line tuberculosis therapy, is a prodrug that targets non-replicating persister bacilli, a capability crucial for shortening treatment duration.[1][2] However, its efficacy is threatened by growing resistance, primarily through mutations in the enzyme responsible for its activation. This guide focuses on This compound , a pivotal scaffold and chemical intermediate that serves as a launchpad for designing next-generation anti-tubercular agents. By leveraging its structural similarity to the active form of PZA, pyrazinoic acid (POA), and its versatile functional groups, researchers can systematically explore new chemical space to develop potent analogs that can potentially bypass existing resistance mechanisms. This document provides an in-depth analysis of the underlying biochemistry, detailed synthetic protocols, and critical structure-activity relationship (SAR) insights to empower researchers in this vital field.

The Biochemical Rationale: Understanding Pyrazinamide's Mechanism and the Opportunity for Innovation

To appreciate the role of this compound, one must first understand the unique mechanism of its parent compound, Pyrazinamide.

Activation Cascade and Multifaceted Action

PZA is a prodrug that requires bioactivation within the mycobacterial cell.[3][4][5] The process is initiated by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[1][6] This enzyme hydrolyzes PZA into its active form, pyrazinoic acid (POA).

The bactericidal activity of POA is most pronounced in the acidic environments found within macrophage phagolysosomes or the necrotic core of granulomas, where dormant or "persister" bacilli reside.[4][6][7] The current understanding of POA's mechanism is multifaceted:

  • Disruption of Membrane Energetics: As a weak acid, POA is protonated in acidic conditions. This protonated form can diffuse back into the bacterial cytoplasm, where the neutral pH causes it to deprotonate, releasing a proton.[4][8] This cycle acts to acidify the cytoplasm and dissipate the proton motive force, disrupting membrane transport and energy production.[8][9][10][11]

  • Inhibition of Essential Enzymes: While initially thought to inhibit fatty acid synthase I (FAS-I), more recent evidence points to other critical targets.[3][9][12] A key target identified is the aspartate decarboxylase, PanD, a crucial enzyme in the biosynthesis of coenzyme A (CoA), which is essential for the survival of both replicating and non-replicating Mtb.[4][13]

  • Inhibition of Trans-Translation: POA has also been proposed to bind to the ribosomal protein S1 (RpsA), thereby inhibiting trans-translation, a ribosome rescue mechanism vital for bacterial survival under stress.[1]

Resistance to PZA most commonly arises from mutations in the pncA gene, which prevent the conversion of PZA to active POA.[1][6][13] This is the central challenge that derivatives of this compound aim to address.

PZA_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_intracellular Mycobacterium tuberculosis Cytoplasm (Neutral pH) PZA Pyrazinamide (PZA) PZA_in PZA PZA->PZA_in Diffusion PncA Pyrazinamidase (PncA) PZA_in->PncA Prodrug Substrate POA Pyrazinoic Acid (POA) PncA->POA Hydrolysis Resistance Resistance (pncA mutation) PncA->Resistance Mutation prevents activation PanD Inhibition of PanD (CoA Synthesis) POA->PanD Inhibits/Disrupts Membrane Disruption of Membrane Potential POA->Membrane Inhibits/Disrupts RpsA Inhibition of RpsA (Trans-translation) POA->RpsA Inhibits/Disrupts Scaffold_Logic Core This compound (Core Scaffold) Mod_Ester C2-Ester Modification Core->Mod_Ester Functional Handle Mod_Amine C5-Amino Modification Core->Mod_Amine Functional Handle Deriv_Amides Novel Amides (PZA Analogs) Mod_Ester->Deriv_Amides Aminolysis Deriv_Bioisosteres Carboxylic Acid Bioisosteres (e.g., Triazoles, Tetrazoles) Mod_Ester->Deriv_Bioisosteres Multi-step Synthesis Deriv_Alkyl N-Alkylated Derivatives Mod_Amine->Deriv_Alkyl Alkylation Deriv_Acyl N-Acylated Derivatives Mod_Amine->Deriv_Acyl Acylation

Caption: Synthetic utility of this compound.

Experimental Protocols: Synthesizing Novel Anti-Tubercular Agents

The following protocols provide generalized, robust methods for the synthesis of PZA derivatives starting from this compound or its corresponding carboxylic acid.

Protocol 1: Synthesis of N-Substituted Pyrazine-2-carboxamides via Acid Chloride Intermediate

This is a classic and highly effective method for creating a diverse library of amide derivatives. The conversion of the carboxylic acid to a more reactive acid chloride ensures efficient coupling with a wide range of amines.

Rationale: Pyrazine-2-carboxylic acids are often unreactive towards direct amidation. Conversion to the highly electrophilic acid chloride using thionyl chloride (SOCl₂) provides a powerful intermediate that readily reacts with primary and secondary amines, even those that are weakly nucleophilic. Toluene is used as an inert solvent, and excess SOCl₂ is removed in vacuo to prevent unwanted side reactions.

Step-by-Step Methodology:

  • Acid Hydrolysis (Optional): If starting from this compound, first hydrolyze the ester to the corresponding carboxylic acid using standard conditions (e.g., LiOH or NaOH in a water/THF mixture, followed by acidic workup).

  • Formation of Acid Chloride: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 5-aminopyrazine-2-carboxylic acid (1.0 eq) in dry toluene (approx. 0.2 M).

  • Add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 110 °C) for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. Co-evaporate with dry toluene (2x) to ensure complete removal. The resulting acid chloride is typically used immediately in the next step.

  • Amide Coupling: Dissolve the crude acid chloride in a dry, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC.

  • Workup and Purification: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the organic solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired N-substituted pyrazine-2-carboxamide. [7][14]

Protocol 2: Direct Aminolysis of this compound

This method is more direct but may require more forcing conditions, such as microwave heating, especially for less reactive amines.

Rationale: Direct reaction of an ester with an amine (aminolysis) can be slow. Microwave irradiation provides rapid, localized heating, which can significantly accelerate the reaction rate, reduce reaction times from hours or days to minutes, and often improve yields. [15][16] Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe reaction vial, combine this compound (1.0 eq), the desired amine (1.5 - 3.0 eq), and a suitable high-boiling solvent such as methanol, ethanol, or DMSO.

  • (Optional) Add a catalyst such as ammonium chloride (NH₄Cl) to facilitate the reaction. [15]3. Seal the vial and place it in a microwave reactor.

  • Microwave Irradiation: Heat the mixture to a specified temperature (e.g., 120-130 °C) for a set time (e.g., 30-40 minutes) with stirring. [15]Note: Reaction conditions should be optimized for each substrate.

  • Workup and Purification: After cooling, remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded critical insights into the structural requirements for anti-tubercular activity.

Modification SiteSubstituent Type / ChangeImpact on Anti-Tubercular Activity (MIC)Rationale / Key FindingsReference(s)
C2-Carboxamide N-Aryl (e.g., Phenyl) with electron-withdrawing groups (CF₃) or halogens (I, Br)Increased Potency Enhances lipophilicity and potentially improves target binding. N-(3-iodo-4-methylphenyl) derivatives showed MICs <2 µg/mL.[7]
C5-Position Substitution with tert-Butyl groupIncreased Potency The bulky, lipophilic group often enhances activity. 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide was highly active (IC₉₀ = 0.819 µg/mL).[7]
C3/C5-Position Alkylamino groups (-NH-Alkyl) on the pyrazine ringSignificantly Increased Potency 3- and 5-position alkylamino-POA analogs were found to be 5- to 10-fold more potent than POA itself, suggesting a key interaction site.[13]
C6-Position Chloro (-Cl) groupOften Increases Potency The electron-withdrawing nature of chlorine can modulate the electronics of the pyrazine ring and improve activity, often in synergy with C5-substituents.[2][17]
Carboxylic Acid Bioisosteric replacement (e.g., tetrazole, thioamide)Loss of Activity The carboxylic acid moiety (or its ester/amide precursor) is confirmed to be essential for potent activity, likely due to a critical binding interaction with the target (e.g., PanD).[18]
Amide Linker Bioisosteric replacement with 1,2,3-TriazoleIncreased Potency Click-chemistry-derived triazoles served as effective amide bioisosteres, leading to compounds with MICs of 1.56 µg/mL, twofold more potent than PZA.[19][20]

Conclusion and Future Directions

This compound stands out as a highly valuable and strategically important building block in the quest for new anti-tubercular drugs. Its structural relationship to pyrazinamide and the ease with which it can be chemically modified provide a robust platform for generating extensive libraries of novel compounds. The SAR data clearly indicates that while the core pyrazine-2-carboxamide structure is crucial, targeted modifications at the C3, C5, and C6 positions, as well as on the terminal amide nitrogen, can lead to substantial gains in potency.

Future research should focus on:

  • Designing PncA-Independent Analogs: The primary goal is to develop compounds that do not require activation by pyrazinamidase, thereby circumventing the most common mechanism of PZA resistance. This could involve designing direct inhibitors of PanD or other downstream targets.

  • Optimizing Pharmacokinetics: While in vitro potency is essential, new analogs must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties to be effective in vivo.

  • Exploring Novel Bioisosteres: While simple replacements for the carboxylic acid have failed, more sophisticated bioisosteres, like the 1,2,3-triazole linker, have shown promise and warrant further investigation. [19][20][21] By combining rational, structure-based design with the versatile chemistry enabled by this compound, the scientific community is well-positioned to develop the next generation of therapies to combat the global tuberculosis epidemic.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pyrazinamide?
  • Yadav, M., et al. (n.d.). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. PMC.
  • Zhang, Y., et al. (n.d.). Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. Journal of Antimicrobial Chemotherapy, Oxford Academic.
  • Wikipedia. (n.d.). Pyrazinamide.
  • Gopal, P., et al. (n.d.). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. American Chemical Society.
  • Fontes, F. L., et al. (2024, February 13). Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. NIH.
  • Dolezal, M., et al. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
  • Dr.Oracle. (2025, May 26). What is the mechanism of action (Moa) of Pyrazinamide?
  • Zhang, Y., et al. (n.d.). Mechanisms of Pyrazinamide Action and Resistance. ASM Journals.
  • YouTube. (2025, May 7). Pharmacology of Pyrazinamide (pyrazinoic acid) Anti Tuberculosis drug; Mechanism of action, Pharmaco.
  • ChemicalBook. (n.d.). Mechanism of action of Pyrazinamide.
  • Fontes, F. L., et al. (2024, February 13). Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. PubMed.
  • da Silva, A. C. S., et al. (n.d.). Pyrazinamide and Pyrazinoic Acid Derivatives Directed to Mycobacterial Enzymes Against Tuberculosis. PubMed.
  • Dolezal, M., et al. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI.
  • Reddyrajula, R., et al. (2019, December). The bioisosteric modification of pyrazinamide derivatives led to potent antitubercular agents: Synthesis via click approach and molecular docking of pyrazine-1,2,3-triazoles. ResearchGate.
  • Shi, W., et al. (2017, June 27). Pyrazinoic Acid Inhibits a Bifunctional Enzyme in Mycobacterium tuberculosis. PMC.
  • Reddyrajula, R., & Dalimba, U. (2020, January 15). The bioisosteric modification of pyrazinamide derivatives led to potent antitubercular agents: Synthesis via click approach and molecular docking of pyrazine-1,2,3-triazoles. PubMed.
  • Scilit. (n.d.). The bioisosteric modification of pyrazinamide derivatives led to potent antitubercular agents: Synthesis via click approach and molecular docking of pyrazine-1,2,3-triazoles.
  • Gopal, P., et al. (n.d.). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PMC - PubMed Central.
  • Zhang, X., et al. (2017, September 4). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PMC - PubMed Central.
  • Zadrazilova, I., et al. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC - NIH.
  • Doležal, M., et al. (n.d.). Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. PMC - NIH.
  • Imramovský, A., et al. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-Aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-Aminopyrazine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthesis and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common and direct precursor is 5-aminopyrazine-2-carboxylic acid. The synthesis is typically achieved through a Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst.[1][2] Alternative routes might involve multi-step syntheses starting from different pyrazine derivatives, but the direct esterification of the corresponding carboxylic acid is often the most straightforward approach for laboratory-scale preparations.

Q2: Which acid catalyst is most effective for the Fischer esterification of 5-aminopyrazine-2-carboxylic acid?

Concentrated sulfuric acid (H₂SO₄) is a commonly used and effective catalyst for this type of esterification due to its strong dehydrating properties, which help to drive the reversible reaction towards the product side.[1][2] Other strong acids like hydrochloric acid (HCl) can also be used. The choice of catalyst may depend on the specific reaction conditions and the scale of the synthesis.

Q3: What are the typical reaction conditions for this synthesis?

The reaction is typically carried out by refluxing the 5-aminopyrazine-2-carboxylic acid in an excess of ethanol, which serves as both a reactant and the solvent. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrate and the efficiency of the catalytic system. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

Q4: How can I purify the final product, this compound?

Purification is often achieved through a combination of techniques. After the reaction is complete, the excess ethanol is typically removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate or dichloromethane. The crude product obtained after solvent evaporation can be further purified by recrystallization or column chromatography on silica gel.

Q5: What are the key safety precautions I should take during this synthesis?

It is crucial to handle strong acids like sulfuric acid with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ethanol is flammable and should be heated using a heating mantle with a condenser, not an open flame. All chemical handling should be performed following standard laboratory safety procedures.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.Increase the reaction time and monitor the progress by TLC until the starting material is consumed. Ensure the reaction is maintained at a steady reflux.
Water in the reaction mixture: Fischer esterification is a reversible reaction. The presence of water will shift the equilibrium back towards the starting materials.Use anhydrous ethanol and a dehydrating agent like molecular sieves. Ensure all glassware is thoroughly dried before use.
Catalyst degradation or insufficient amount: The acid catalyst may be old or used in an insufficient quantity.Use a fresh bottle of concentrated sulfuric acid. The typical catalytic amount is around 5-10 mol% of the starting carboxylic acid.
Side reaction - Decarboxylation: Pyrazinecarboxylic acids can undergo decarboxylation at elevated temperatures, especially in the presence of acid.[3][4]Avoid excessively high temperatures. Maintain a gentle reflux. If decarboxylation is a significant issue, consider alternative esterification methods that proceed under milder conditions.
Presence of Unreacted Starting Material Insufficient reaction time or catalyst: As mentioned above, this can lead to incomplete conversion.Increase reaction time and/or the amount of catalyst.
Poor solubility of the starting material: 5-aminopyrazine-2-carboxylic acid may have limited solubility in ethanol at lower temperatures.Ensure the reaction mixture is well-stirred and heated to reflux to facilitate dissolution.
Formation of a Major By-product Hydrolysis of the ester product: During workup, if the product is exposed to acidic or basic aqueous conditions for an extended period, it can hydrolyze back to the carboxylic acid.[5][6][7]Perform the neutralization and extraction steps of the workup promptly. Avoid prolonged exposure to strong aqueous acids or bases.
Amide formation: If ammonia or another amine is present as an impurity, it could potentially react to form an amide by-product.Use high-purity starting materials and solvents.
Difficulty in Product Isolation/Purification Product is soluble in the aqueous layer during workup: The amino group can be protonated in acidic conditions, increasing water solubility.Carefully neutralize the reaction mixture to a pH of 7-8 before extraction to ensure the product is in its free base form and more soluble in organic solvents.
Co-elution of impurities during column chromatography: Impurities with similar polarity to the product can be difficult to separate.Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider recrystallization as an alternative or additional purification step.
Experimental Protocols
Protocol 1: Fischer Esterification of 5-Aminopyrazine-2-carboxylic Acid

This protocol provides a standard procedure for the synthesis of this compound.

Materials:

  • 5-aminopyrazine-2-carboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 5-aminopyrazine-2-carboxylic acid (1.0 eq).

  • Add a sufficient amount of anhydrous ethanol to fully dissolve the starting material upon heating (e.g., 10-20 mL per gram of carboxylic acid).

  • While stirring, slowly and carefully add concentrated sulfuric acid (0.1 eq) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux with stirring for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Carefully add saturated sodium bicarbonate solution to the residue to neutralize the acid until the effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations
Reaction Scheme

Reaction_Scheme SM 5-Aminopyrazine-2-carboxylic Acid Product This compound SM->Product Reflux Reagents Ethanol, H₂SO₄ (cat.)

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_TLC Check TLC of crude product Start->Check_TLC SM_Present Starting Material Present? Check_TLC->SM_Present Incomplete_Rxn Incomplete Reaction SM_Present->Incomplete_Rxn Yes Side_Products Side Products Observed? SM_Present->Side_Products No Optimize_Conditions Increase reaction time/temp Check catalyst activity Incomplete_Rxn->Optimize_Conditions Hydrolysis Consider Hydrolysis during workup Side_Products->Hydrolysis Yes Decarboxylation Consider Decarboxylation Side_Products->Decarboxylation Consider Purification_Loss High Purification Loss Side_Products->Purification_Loss No Modify_Workup Minimize time in aqueous phase Hydrolysis->Modify_Workup Milder_Conditions Use milder reaction conditions Decarboxylation->Milder_Conditions Optimize_Purification Optimize chromatography/ recrystallization Purification_Loss->Optimize_Purification

Caption: A decision tree for troubleshooting low product yield.

Mechanism of Acid-Catalyzed Ester Hydrolysis

Hydrolysis_Mechanism Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Carboxylic_Acid 5-Aminopyrazine-2-carboxylic Acid Proton_Transfer->Carboxylic_Acid - EtOH, - H⁺

Caption: Simplified mechanism of the reverse reaction, ester hydrolysis.[5][7][8]

References

Sources

Common side reactions in the amination of pyrazine-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I've supported numerous research and development teams in optimizing their synthetic routes. The amination of pyrazine-2-carboxylates is a cornerstone reaction for synthesizing a vast array of biologically active molecules, including crucial pharmaceuticals.[1][2] While seemingly straightforward, this reaction is nuanced, and seemingly minor variables can lead to frustrating side reactions, low yields, and complex purification challenges.

This guide is structured from my field experience to help you navigate these challenges. We will move beyond simple procedural lists to explore the why behind each step. Our goal is to empower you not just to follow a protocol, but to understand, troubleshoot, and master this critical transformation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the amination of pyrazine-2-carboxylates in a direct question-and-answer format.

Q1: My reaction has stalled. The TLC/LC-MS shows mostly unreacted starting material even after extended reaction time. What's going wrong?

A1: Low conversion is typically rooted in insufficient reactivity of the system. Let's break down the likely causes:

  • Insufficient Nucleophilicity of the Amine: Primary and secondary aliphatic amines are generally strong nucleophiles and should react readily. However, anilines or other aromatic amines are significantly less nucleophilic. The electron-deficient nature of the pyrazine ring helps, but it may not be enough to overcome a weak nucleophile.[3]

  • Poor Leaving Group (Ester Moiety): The alkoxy group (-OR) of the ester is not an ideal leaving group. The reaction relies on the formation of a tetrahedral intermediate, and the expulsion of the alkoxide is a key step. Methyl or ethyl esters are standard, but bulkier esters (e.g., tert-butyl) can be more sterically hindered.

  • Inappropriate Temperature: While higher temperatures can increase reaction rates, many direct aminations of esters are conducted at moderate temperatures (e.g., 45-65°C) or even room temperature with reactive amines.[4][5] Excessively low temperatures may simply not provide enough energy to overcome the activation barrier.

  • Solvent Choice: The solvent must solubilize both reactants. Polar aprotic solvents like DMF, DMSO, or NMP are common. Protic solvents can hydrogen-bond with the amine, reducing its nucleophilicity.

Troubleshooting Steps:

  • Consider an Activating Agent: For less reactive systems, the most reliable solution is to convert the starting pyrazine-2-carboxylic acid to a more reactive species like an acid chloride. This is commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[6][7][8] The resulting pyrazine-2-carbonyl chloride is highly electrophilic and will react much more readily with weak and strong amines.

  • Increase Temperature Incrementally: Raise the reaction temperature by 10-15°C and monitor progress. Be cautious, as higher temperatures can promote side reactions (see Q2).

  • Use the Amine as the Solvent: If your amine is a liquid and cost-effective, using it in large excess can drive the reaction to completion without the need for high temperatures.[5][9]

Q2: My reaction worked, but I have a significant, more polar byproduct that is difficult to separate from my desired amide. What is it?

A2: This is the classic signature of ester hydrolysis, also known as saponification, leading to the formation of the corresponding pyrazine-2-carboxylate salt (or carboxylic acid after acidic workup).

Causality (The "Why"): The amination reaction is a nucleophilic acyl substitution. Unfortunately, if water is present in the reaction, the hydroxide ion (OH⁻), a strong nucleophile, can compete with your amine. It attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt.[10][11] This side reaction is irreversible under basic conditions because the resulting carboxylate is deprotonated and resonance-stabilized, showing no tendency to react with the alcohol byproduct.[10][12]

Sources of Water/Base:

  • Wet Solvents or Reagents: Using non-anhydrous solvents is a primary cause.

  • Hygroscopic Reagents: Many amines and polar aprotic solvents (like DMF) can absorb moisture from the air.

  • Basic Conditions: The reaction is often self-catalyzed by the amine, but if additional base is used, it can exacerbate the issue.

Troubleshooting Workflow:

Sources

Purification of Ethyl 5-Aminopyrazine-2-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of Ethyl 5-Aminopyrazine-2-carboxylate by Column Chromatography

Technical Support Center

Welcome to the technical support center for the purification of this compound. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide researchers, scientists, and drug development professionals with expert, field-proven insights. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.

Section 1: Understanding the Molecule and Initial Method Development

Before attempting any purification, it is crucial to understand the physicochemical properties of this compound. This molecule contains a moderately polar pyrazine ring, a basic primary amine (-NH2) group, and an ethyl ester (-COOEt) group. The primary amine is the most critical functional group to consider, as its basicity can lead to strong, undesirable interactions with the standard stationary phase, silica gel.

FAQ 1: How do I choose the right stationary phase? Silica Gel, Alumina, or something else?

Answer: The choice of stationary phase is critical for the successful purification of amines.

  • Silica Gel (SiO₂): This is the most common stationary phase. However, standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[1] These acidic sites can strongly interact with the basic amine group of your compound, leading to significant peak tailing or even irreversible adsorption.[2][3]

    • When to use it: If the separation from non-basic impurities is straightforward, silica gel can be used, but it almost always requires modification of the mobile phase (see FAQ 2).

    • Pro-Tip: If you must use silica, consider deactivating it to reduce acidity. This can be done by preparing a slurry of the silica in your starting eluent that contains a small amount of a basic modifier like triethylamine.[4][5]

  • Alumina (Al₂O₃): Alumina is available in acidic, neutral, and basic grades. For purifying amines, neutral or basic alumina is a superior choice to silica as it minimizes the acid-base interactions that cause tailing.[1][5]

    • When to use it: When severe tailing is observed on silica gel even with mobile phase modifiers, or if your compound shows signs of degradation on silica.[4]

  • Amine-functionalized Silica: This is a specialty phase where the silica surface is bonded with an organic amine. This creates a basic surface environment ideal for purifying basic compounds like this compound, often allowing for the use of simpler solvent systems like hexane/ethyl acetate without basic additives.[2]

FAQ 2: How do I select and optimize the mobile phase (eluent)?

Answer: Mobile phase selection is an exercise in balancing polarity to achieve optimal separation.[6] The goal is to find a solvent system where your target compound has a Retention Factor (Rf) between 0.25 and 0.35 on a Thin Layer Chromatography (TLC) plate.[7] This Rf value generally ensures that the compound elutes from the column in a reasonable volume without being too dilute or co-eluting with impurities.

Step 1: Initial TLC Screening Start by testing common two-component solvent systems.[8] Given the structure of this compound, good starting points are:

  • Ethyl Acetate/Hexane: A standard system of medium polarity.[5][8]

  • Dichloromethane/Methanol: A more polar system suitable for compounds that don't move far in Ethyl Acetate/Hexane.[5][8]

Step 2: Addressing Tailing with Modifiers You will likely observe significant tailing on a standard silica TLC plate. To counteract this, add a small percentage of a basic modifier to your eluent:

  • Triethylamine (Et₃N or TEA): Add 0.5-2% to your solvent system. The triethylamine will compete with your product for the acidic sites on the silica gel, allowing your compound to travel up the plate and elute from the column more symmetrically.[5]

  • Ammonia in Methanol: For highly polar amines, a solution of 1-10% ammonia in methanol can be used as the polar component in a system with dichloromethane.[5][8]

Table 1: Example Solvent Systems for Method Development

Starting System (v/v)Observation on TLCRecommended Action
30% EtOAc in HexaneRf = 0.0 (Stuck at baseline)Increase polarity. Try 50% EtOAc in Hexane.
70% EtOAc in HexaneRf = 0.1, severe tailingMaintain polarity, but add 1% Triethylamine.
50% EtOAc in Hexane + 1% TEARf = 0.3, compact spotThis is a good starting point for the column.
5% MeOH in DCMRf = 0.6 (Too high)Decrease polarity. Try 2% MeOH in DCM.

Section 2: Troubleshooting Common Purification Problems

This section addresses the most frequent issues encountered during the column chromatography of this compound.

Troubleshooting Q1: My compound is streaking badly on the column, and the fractions are not pure. What's wrong?

Answer: This is a classic symptom of peak tailing caused by the interaction of the amine with acidic silica gel.[2] The compound adsorbs strongly and then "bleeds" slowly down the column, contaminating many fractions.

Solutions:

  • Add a Basic Modifier: As determined during TLC, ensure your mobile phase contains 0.5-2% triethylamine. This is the most common and effective solution.[5]

  • Switch to a Different Stationary Phase: If a modifier is not sufficient, repack the column using neutral alumina or, ideally, an amine-functionalized silica gel.[2]

  • Check for Overloading: You may have loaded too much crude material onto the column. A general rule is to use 20-50 times the weight of stationary phase to the weight of your sample.[1] Overloading prevents the formation of distinct bands, leading to poor separation.

Troubleshooting Q2: My compound won't come off the column at all.

Answer: This indicates that the mobile phase is not polar enough to displace your compound from the stationary phase.[1][4] Your compound is strongly adsorbed at the top of the column.

Solutions:

  • Increase Eluent Polarity (Gradient Elution): Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you started with 40% Ethyl Acetate in Hexane, you can increase step-wise to 60%, 80%, and finally 100% Ethyl Acetate. If that is still insufficient, a small amount of methanol (e.g., 2-5%) can be added to the Ethyl Acetate.[6]

  • Verify Compound Stability: In rare cases, the compound may have decomposed on the acidic silica gel.[4] To check this, take a small amount of your crude material, mix it with silica gel in a vial with a little solvent, and spot it on a TLC plate after 30 minutes. If a new spot appears or the original spot disappears, decomposition is likely.

Troubleshooting Q3: My yield is very low, but the TLC of the crude material looked clean. Where did my product go?

Answer: Low recovery can stem from several issues.

Possible Causes & Solutions:

  • Irreversible Adsorption: This happens when the compound binds so strongly to the silica that even highly polar solvents cannot elute it. This is common with amines on acidic silica and is another strong reason to use a basic modifier or switch to alumina.[3]

  • Fractions are Too Dilute: Your compound may have eluted, but the fractions are so dilute that it is not visible by TLC.[4] Try combining several fractions that you expected to contain the product and concentrate them on a rotary evaporator before running a new TLC.

  • Improper Sample Loading: If the sample was not loaded in a tight, concentrated band, it will elute over a very large volume, leading to dilute fractions and apparent low recovery.[9]

Section 3: Experimental Protocols and Workflows

Protocol 1: Standard Column Purification on Silica Gel

This protocol assumes TLC analysis has determined an optimal eluent of 40% Ethyl Acetate / 60% Hexane with 1% Triethylamine , giving an Rf of ~0.3.

1. Column Preparation (Wet Packing):

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~0.5 cm) of sand.
  • In a beaker, prepare a slurry of silica gel in the starting eluent (e.g., 20% EtOAc/Hexane + 1% TEA). Use a less polar solvent for packing to ensure a more uniform bed.
  • Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and help the silica settle evenly.
  • Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached. Never let the solvent level drop below the top of the silica bed.[9]
  • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

2. Sample Loading (Dry Loading Recommended):

  • Since amines can be tricky, dry loading is often more reliable than wet loading.[9]
  • Dissolve your crude this compound in a minimal amount of a volatile solvent (like dichloromethane or acetone).
  • Add a small amount of silica gel (approx. 5-10 times the mass of your crude sample) to this solution.
  • Gently remove the solvent on a rotary evaporator until you have a dry, free-flowing powder.[9]
  • Carefully add this powder to the top of the prepared column.

3. Elution and Fraction Collection:

  • Carefully add your starting mobile phase (40% EtOAc/Hexane + 1% TEA) to the column.
  • Use gentle air pressure (flash chromatography) to push the solvent through the column at a steady rate. A flow rate that is too fast or too slow can worsen separation.[9]
  • Begin collecting fractions in test tubes. The volume of each fraction should be consistent.
  • Monitor the elution process by spotting fractions onto TLC plates.
  • Once the desired compound has fully eluted, you can increase the solvent polarity (e.g., to 100% EtOAc) to wash out any remaining, more polar impurities.

4. Product Isolation:

  • Combine the pure fractions (as determined by TLC).
  • Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of the Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_column Column Chromatography (Protocol 1) cluster_iso Isolation Crude Crude Product TLC TLC Method Development (FAQ 2) Crude->TLC Test Solvents Pack Pack Column TLC->Pack Optimized Eluent Load Dry Load Sample Pack->Load Elute Elute & Collect Fractions Load->Elute TLC_Fractions Analyze Fractions by TLC Elute->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identify Pure Fractions Evap Evaporate Solvent Combine->Evap Pure_Product Pure Product Evap->Pure_Product

Caption: Workflow for purification of this compound.

Visualization of the Troubleshooting Logic

Troubleshooting_Tree Start Problem with Column? Tailing Peak Tailing / Streaking? Start->Tailing NoElution Compound Not Eluting? Tailing->NoElution No Sol_Tailing1 Add 0.5-2% Triethylamine to Eluent Tailing->Sol_Tailing1 Yes LowYield Low Yield? NoElution->LowYield No Sol_NoElution1 Increase Eluent Polarity (Gradient) NoElution->Sol_NoElution1 Yes Sol_LowYield1 Concentrate & Re-TLC Expected Fractions LowYield->Sol_LowYield1 Yes Sol_Tailing2 Switch to Neutral Alumina or Amine-Silica Sol_Tailing1->Sol_Tailing2 If still tailing Sol_NoElution2 Check for Decomposition on Silica (TLC test) Sol_NoElution1->Sol_NoElution2 If still no elution Sol_LowYield2 Use Basic Modifier/Alumina to prevent irreversible adsorption Sol_LowYield1->Sol_LowYield2 If product still not found

Caption: Troubleshooting decision tree for common chromatography issues.

References

  • Column troubleshooting guide - Reversed phase - Thermo Fisher Scientific.
  • Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chrom
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Troubleshooting Guide - Phenomenex.
  • Column Chrom
  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester.
  • Column chrom
  • How can I select the solvent system for column chromatography?
  • How To Choose Solvent System For Column Chromatography? - Chemistry For Everyone (YouTube).
  • Purification of Organic Compounds by Flash Column Chrom
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Purifying ionic compounds by flash column chrom

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Pyrazine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazine functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of the pyrazine scaffold. The pyrazine ring is an electron-deficient diazine, a characteristic that makes it a unique and sometimes challenging substrate in organic synthesis.[1][2] Its inherent resistance to electrophilic aromatic substitution and propensity for nucleophilic aromatic substitution (SNAr) can be finely tuned by substituents, making a deep understanding of its reactivity paramount for successful synthesis.[1]

This resource is structured in a question-and-answer format to directly address specific issues you may encounter in your experimental work, providing not just procedural steps but also the underlying chemical principles to empower your troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) on a halopyrazine is showing low to no conversion. What are the most common culprits?

Low conversion in palladium-catalyzed cross-coupling reactions is a frequent issue. The problem can often be traced back to one or more of the following factors: catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow for Low Conversion in Pd-Catalyzed Cross-Coupling:

G cluster_0 Initial Checks cluster_1 Catalyst System Optimization cluster_2 Reaction Parameter Tuning A Low Conversion Observed B Verify Starting Material Purity & Integrity A->B C Ensure Rigorous Inert Atmosphere B->C D Screen Different Pd Catalysts/Ligands C->D If starting materials are pure and atmosphere is inert E Optimize Catalyst Loading D->E F Check Base and Solvent Compatibility E->F G Adjust Reaction Temperature F->G If catalyst system changes are ineffective H Vary Reaction Time G->H I Consider Microwave Irradiation H->I

Caption: Troubleshooting workflow for low conversion.

Detailed Breakdown of Troubleshooting Steps:

  • Starting Material Integrity:

    • Purity: Impurities in your halopyrazine or coupling partner (e.g., boronic acid, amine, alkyne) can poison the catalyst. Re-purify your starting materials by recrystallization or column chromatography.

    • Degradation: Boronic acids, in particular, can degrade upon storage. Verify their integrity before use. For Suzuki reactions, consider using more stable boronate esters.

  • Reaction Atmosphere and Solvent Degassing:

    • Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active form, are highly sensitive to oxygen.[3][4][5] Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Use Schlenk line or glovebox techniques.[3][4][6]

    • Solvent Degassing: Dissolved oxygen in solvents is a common source of catalyst oxidation. Degas your solvents thoroughly before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[4]

  • Catalyst System (The Heart of the Reaction):

    • Catalyst/Ligand Choice: The choice of palladium precursor and ligand is critical.[7] For electron-deficient heterocycles like pyrazines, electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) are often effective as they promote the crucial oxidative addition step. If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust pre-catalyst and ligand combination.

    • Base Selection: The base plays a crucial role in the catalytic cycle. Its strength and solubility can significantly impact the reaction rate. For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[7] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required. Ensure your base is anhydrous and finely powdered for better reactivity.

  • Temperature and Reaction Time:

    • Insufficient Heat: Many cross-coupling reactions require elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate.[8] If your reaction is sluggish at a lower temperature, incrementally increase it.

    • Excessive Heat: Conversely, excessively high temperatures can lead to catalyst decomposition and side reactions like debromination.[8] If you observe byproduct formation, try lowering the temperature.

    • Microwave Irradiation: For difficult couplings, microwave-assisted heating can sometimes provide the necessary energy to overcome high activation barriers and significantly reduce reaction times.[7]

Q2: I'm observing significant byproduct formation, such as debromination or homocoupling, in my pyrazine functionalization. How can I suppress these side reactions?

Byproduct formation is a clear indicator that your reaction conditions are favoring undesired pathways. Understanding the mechanisms of these side reactions is key to mitigating them.

Side ReactionCommon CausesRecommended Solutions
Debromination/ Dehalogenation 1. Reaction temperature is too high.[8]2. Presence of hydride sources (e.g., water, alcohols).[8]3. Certain catalyst systems are more prone to generating Pd-H species.1. Lower the reaction temperature.[8]2. Use anhydrous solvents and reagents.[8]3. Screen different ligands or catalyst precursors.
Homocoupling (e.g., of boronic acids or alkynes) 1. Presence of oxygen in the reaction mixture.2. High reaction temperatures, especially in Sonogashira couplings.[8]3. Incorrect stoichiometry of reagents.1. Ensure rigorous degassing of solvents and inert atmosphere.[4]2. Lower the reaction temperature.[8]3. Use a slight excess of the boronic acid or alkyne.
Protodeboronation (Suzuki Coupling) 1. Presence of water and/or acidic protons.2. Elevated temperatures.3. Prolonged reaction times.1. Use anhydrous conditions and a suitable base to neutralize any acid.2. Optimize temperature and monitor the reaction to avoid unnecessarily long heating.3. Consider using potassium trifluoroborate salts, which are more stable.
Q3: My Minisci-type reaction on a pyrazine is giving a low yield. What factors should I consider for optimization?

The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient heterocycles like pyrazines via a radical mechanism.[9][10] Low yields often stem from inefficient radical generation or competing side reactions.

Key Optimization Parameters for Minisci Reactions:

  • Radical Source: The choice of radical precursor is crucial. Carboxylic acids (with AgNO₃/persulfate) are common, but other sources like alkyl peroxides or through photoredox catalysis can be employed.[9][11] The stability of the generated radical is also a factor; for instance, generating long-chain primary radicals can be less efficient.[12]

  • Oxidant: Ammonium persulfate ((NH₄)₂S₂O₈) is a standard oxidant. Ensure it is fresh and used in the correct stoichiometric amount.

  • Acid: The reaction requires acidic conditions to protonate the pyrazine, increasing its electrophilicity and susceptibility to radical attack. Sulfuric acid is commonly used.

  • Solvent System: Often, a biphasic system (e.g., DCM/water or a green alternative) is used.[13] The choice of solvent can influence the solubility of the reagents and the overall reaction efficiency.

  • Temperature: The decomposition of the oxidant and generation of the radical is temperature-dependent. Careful control of the reaction temperature is necessary to maintain a steady concentration of the radical species.

Q4: How do substituents on the pyrazine ring affect its reactivity and my chances of a successful functionalization?

Substituents have a profound impact on the electronic properties and steric environment of the pyrazine ring, dictating the regioselectivity and success of functionalization reactions.[1][14]

  • Electronic Effects:

    • Electron-Donating Groups (EDGs) like amino (-NH₂) or alkoxy (-OR) groups increase the electron density of the pyrazine ring. This "activates" the ring, making it more susceptible to electrophilic substitution (a reaction pyrazines are typically resistant to) and can influence the regioselectivity of nucleophilic substitutions.[1]

    • Electron-Withdrawing Groups (EWGs) like cyano (-CN) or nitro (-NO₂) groups further decrease the electron density, making the ring even more reactive towards nucleophilic attack and C-H functionalization.[15]

  • Steric Effects:

    • Bulky substituents adjacent to a reaction site can hinder the approach of reagents, leading to lower conversion rates. This is particularly relevant in cross-coupling reactions where a large catalyst complex needs to access the C-X bond.

G Pyrazine Pyrazine Ring EDG Electron-Donating Group (EDG) e.g., -NH₂, -OR Pyrazine->EDG EWG Electron-Withdrawing Group (EWG) e.g., -CN, -Cl Pyrazine->EWG Reactivity Reactivity Towards: Electrophilic Electrophilic Substitution (e.g., Halogenation) EDG->Electrophilic Increases (Activates Ring) Nucleophilic Nucleophilic Substitution (SNAr) & C-H Functionalization EDG->Nucleophilic Decreases (Deactivates Ring) EWG->Electrophilic Decreases (Deactivates Ring Further) EWG->Nucleophilic Increases (Deactivates Ring Further) Reactivity->Electrophilic Reactivity->Nucleophilic

Caption: Influence of substituents on pyrazine reactivity.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for the coupling of a halopyrazine with a boronic acid. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary.[7]

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halopyrazine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), base (e.g., K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ (2-5 mol%) and a suitable ligand like SPhos (4-10 mol%)).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Solvent Addition: Add a degassed solvent (e.g., a mixture of 1,4-dioxane and water, or toluene) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Handling Air-Sensitive Reagents Using a Schlenk Line

Many reagents and catalysts used in pyrazine functionalization are air-sensitive.[5] Proper handling is critical for reproducibility and success.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., >120 °C) overnight and allowed to cool in a desiccator or under a stream of inert gas.[4]

  • Purge and Refill: Assemble the glassware on the Schlenk line. Evacuate the glassware using the vacuum manifold and then refill with inert gas (argon or nitrogen). Repeat this "purge-and-refill" cycle at least three times to remove residual air and moisture.[3][4]

  • Transfer of Solids: If using a glovebox, weigh and add solid reagents inside the box. If using a Schlenk line, add solids to the flask and then perform the purge-and-refill cycles.

  • Transfer of Liquids: Use dry, gas-tight syringes to transfer anhydrous solvents or liquid reagents. To do this, first flush the syringe with inert gas. Insert the needle into the sealed solvent bottle, draw the desired volume, and then pull a small amount of inert gas into the syringe (a "gas buffer") before removing the needle.[16] This prevents air from entering the syringe during transfer. Inject the liquid into the reaction flask, ensuring to first expel the gas buffer into the flask's headspace.[16]

By systematically addressing these common issues and employing robust experimental techniques, researchers can significantly improve the success rate of pyrazine functionalization reactions, paving the way for the synthesis of novel compounds for pharmaceutical and materials science applications.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyrazine.
  • BenchChem. (n.d.). The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity.
  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine.
  • Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(15), 2454-2471.
  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • BIOSYNCE. (n.d.). What are the solvation effects of pyrazine?
  • Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(15), 2454-2471. DOI:10.1039/C3OB40460A
  • BenchChem. (n.d.). Managing reaction temperature for selective 2-Bromopyrazine coupling.
  • Wikipedia. (n.d.). Air-free technique.
  • Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials.
  • BenchChem. (n.d.). Optimizing solvent choice for Pyrazine-2-sulfonyl chloride reactions.
  • IRJMETS. (n.d.). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS.
  • YouTube. (2022, February 1). Inert Atmosphere.
  • Advion, Inc. (n.d.). Analysis of Air-Sensitive Compounds via Inert Sampling Techniques.
  • MDPI. (2021, January 7). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation.
  • Singh, K., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1033.
  • ResearchGate. (n.d.). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives.
  • Jiang, H., et al. (2021). Recent Advances of Dicyanopyrazine (DPZ)
  • Koźmiński, P., et al. (2022). Dicyanopyrazine: 10th Anniversary in Photoredox Catalysis. The Chemical Record, 22(1), e202100234.
  • Bohman, B., et al. (2018). Alkylations and Hydroxymethylations of Pyrazines via Green Minisci-Type Reactions. Organic Letters, 20(15), 4433-4437.
  • Wikipedia. (n.d.). Minisci reaction.
  • ResearchGate. (n.d.). Any suggestions on minisci alkylation of pyrazine and similar electron-deficient heteroarenes?
  • MacNeil, J. I., & Nicewicz, D. A. (2023). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research, 56(15), 2038-2051.
  • MDPI. (n.d.). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds.
  • MDPI. (n.d.). Influence of Aza-Substitution on Molecular Structure, Spectral and Electronic Properties of t-Butylphenyl Substituted Vanadyl Complexes.

Sources

Optimizing temperature and reaction time for pyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazine synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into optimizing the critical parameters of temperature and reaction time. Pyrazines are a vital class of heterocyclic compounds, pivotal in industries ranging from flavor and fragrance to pharmaceuticals, due to their diverse sensory and biological activities.[1]

The synthesis of these aromatic compounds, particularly through the well-known Maillard reaction, is a complex process where temperature and time are not merely variables, but controlling factors that dictate yield, selectivity, and the formation of byproducts.[2][3] This resource provides a structured approach to troubleshooting common issues and systematically optimizing your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in pyrazine synthesis?

A1: Temperature is the primary energetic driver for the cascade of reactions that lead to pyrazine formation, most notably the Maillard reaction. A sufficiently high temperature is essential to initiate the key steps, including the degradation of sugars to form reactive α-dicarbonyl compounds and the subsequent Strecker degradation of amino acids.[4][5] However, there is an optimal range; excessive heat can lead to the thermal degradation of the pyrazine products themselves or promote competing reaction pathways, ultimately reducing the overall yield.[4][6] For instance, in some systems, temperatures above 450°C can cause the pyrazine ring to fracture.[6]

Q2: How does reaction time influence the outcome of a pyrazine synthesis?

A2: Reaction time is intrinsically linked to temperature and determines the extent of precursor formation and subsequent cyclization and aromatization reactions. An initial "induction period" is often observed where precursor molecules, such as α-aminoketones, accumulate before pyrazines can be detected.[7] As the reaction progresses, the concentration and profile of pyrazines change. Longer reaction times can lead to the formation of more complex, higher molecular weight pyrazines.[8] However, like temperature, excessive reaction time can be detrimental, leading to the degradation of the desired products.[4]

Q3: Why is the Maillard reaction so central to many pyrazine syntheses?

A3: The Maillard reaction is a non-enzymatic browning reaction between an amino group (from an amino acid, peptide, or protein) and a carbonyl group (from a reducing sugar) under heat.[9] It is a cornerstone of flavor chemistry and a highly effective pathway for generating a diverse array of pyrazines.[3] The reaction proceeds through key intermediates, including Amadori rearrangement products and α-dicarbonyls, which react with amino acids to form the α-aminoketone precursors essential for pyrazine ring formation.[10][11] This pathway's prevalence in food science provides a robust and well-studied framework for laboratory synthesis.

Q4: What are the primary molecular precursors required for pyrazine formation?

A4: The assembly of the pyrazine ring fundamentally requires two key types of precursors: a source of nitrogen and a source of a dicarbonyl moiety.

  • Nitrogen Source: This is typically a primary amine, most commonly derived from an amino acid.[4] The type of amino acid used can influence the substitution pattern on the final pyrazine ring.

  • Dicarbonyl Source: These are typically α-dicarbonyl compounds like glyoxal or methylglyoxal.[2] In Maillard-type reactions, these are generated from the degradation of reducing sugars (e.g., glucose, fructose).[9] The self-condensation of two α-aminoketone molecules, formed from the reaction between the amino acid and the dicarbonyl, ultimately leads to the dihydropyrazine intermediate that aromatizes to the final pyrazine product.[10]

Troubleshooting Guide: Temperature & Reaction Time

This section addresses specific issues you may encounter during your experiments, focusing on how to resolve them by modifying temperature and time.

Issue 1: Low or No Pyrazine Yield

Q: My pyrazine yield is significantly lower than expected. What are the common causes related to temperature and time?

A: Low yields are a frequent challenge and often point to suboptimal reaction parameters.[4] Consider the following causal factors:

  • Suboptimal Temperature:

    • Too Low: The reaction may lack the necessary activation energy to proceed efficiently. This slows the formation of key α-dicarbonyl intermediates from sugar degradation, creating a bottleneck in the pathway.[4]

    • Too High: While higher temperatures increase reaction rates, they can also accelerate side reactions and product degradation.[12] Excessive heat can cause pyrazines to break down or favor competing pathways, such as caramelization of sugars, which consumes precursors without forming pyrazines.[6]

  • Inappropriate Reaction Time:

    • Too Short: The reaction may not have had sufficient time to proceed to completion. The formation of pyrazine precursors has an induction period, and cutting the reaction short will truncate the yield.[4][7]

    • Too Long: Prolonged exposure to high temperatures can lead to the degradation of the formed pyrazines, especially in the presence of other reactive species in the mixture.[4]

Recommended Actions:

  • Temperature Screening: Conduct a series of small-scale reactions at different temperatures (e.g., in 10-20°C increments, such as 100°C, 120°C, 140°C) while keeping the reaction time and reactant concentrations constant.[13] Analyze the yield at each temperature to identify the optimal point.

  • Time Course Study: Once an optimal temperature is identified, perform a time course experiment (e.g., taking aliquots at 30, 60, 90, 120, and 180 minutes). This will reveal the point of maximum yield before degradation becomes significant.

Issue 2: Poor Selectivity & Formation of Byproducts

Q: My reaction produces a complex mixture of pyrazines rather than my target compound. How can temperature and time be used to improve selectivity?

A: The distribution of pyrazine derivatives is highly sensitive to reaction kinetics, which are governed by temperature and time.

  • Causality: Different pyrazine formation pathways have different activation energies. Lower temperatures may favor the formation of simpler, lower molecular weight pyrazines. As temperature and time increase, more complex reactions, such as aldol condensations of intermediates, can occur, leading to a wider array of higher molecular weight and more substituted pyrazines.[8][14]

Recommended Actions:

  • Lower the Temperature: A lower reaction temperature will slow down all reactions but may disproportionately affect the rates of formation for more complex pyrazines, thus increasing the relative yield of the simpler, target compound.

  • Reduce Reaction Time: Analyze the product mixture at earlier time points. It is possible your target pyrazine is an intermediate on the pathway to more complex products. Shorter reaction times may allow you to isolate it before it reacts further.[8]

Q: I am observing significant formation of imidazole or other non-pyrazine byproducts. How can I minimize these?

A: The formation of byproducts like imidazoles indicates that competing reaction pathways are active.[15] This often happens when α-dicarbonyl intermediates react with ammonia and an aldehyde, a pathway that competes directly with pyrazine formation.[15]

  • Causality: The relative rates of pyrazine versus imidazole formation can be influenced by both temperature and pH. Adjusting these parameters can shift the reaction equilibrium to favor your desired pathway.

Recommended Actions:

  • Optimize Temperature: Systematically vary the temperature. Competing pathways may have different temperature optima, allowing you to find a window where pyrazine formation is maximized relative to byproduct formation.

  • Control pH: Although not a time or temperature variable, pH is critical. Lowering the pH can sometimes disfavor the formation of certain byproducts like imidazoles.[15] Ensure your reaction pH is optimized, typically between 7 and 10 for many Maillard-type reactions.[4]

Data Presentation & Experimental Protocols
Table 1: Illustrative Effect of Temperature and Time on Pyrazine Yield

This table summarizes representative data on how reaction conditions can influence the formation of specific pyrazines in a model system.

Temperature (°C)Reaction Time (min)Methylpyrazine (Relative Yield)2,5-Dimethylpyrazine (Relative Yield)Trimethylpyrazine (Relative Yield)Reference
10560Not DetectedDetectedDetected[7]
105120DetectedIncreasedIncreased[7]
1204h (240 min)Formed from SerineFormed from ThreonineFormed from Threonine[5]
11012017% of total pyrazines--[16]
120-13017-18h (1020 min)-Major ProductPresent[8]

Note: Yields are presented relatively as absolute values depend heavily on the specific reactants and system.

Protocol: Model Synthesis of Pyrazines from Glucose and an Amino Acid

This generalized protocol is based on common practices for Maillard-type reactions and should be optimized for your specific system.[9]

  • Reactant Preparation: Prepare equimolar solutions of a reducing sugar (e.g., D-glucose) and an amino acid (e.g., L-lysine) in a phosphate buffer solution (pH 8.0).

  • Reaction Setup: Combine the solutions in a sealed, pressure-rated reaction vessel equipped with a magnetic stirrer.

  • Heating: Place the vessel in a preheated oil bath or heating mantle set to the desired temperature (e.g., 140°C).

  • Reaction: Allow the reaction to proceed for the desired amount of time (e.g., 90 minutes) with continuous stirring.[9]

  • Cooling & Extraction: After the specified time, immediately cool the vessel in an ice bath to quench the reaction. Extract the products from the aqueous mixture using a suitable organic solvent (e.g., dichloromethane) multiple times.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Analysis: Analyze the resulting product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the pyrazines formed.

Visualizations: Pathways and Workflows
Maillard Reaction Pathway to Pyrazines

Maillard_Pathway Reactants Amino Acid + Reducing Sugar Schiff Schiff Base Formation Reactants->Schiff Condensation Amadori Amadori Rearrangement Product Schiff->Amadori Rearrangement Dicarbonyls α-Dicarbonyl Intermediates Amadori->Dicarbonyls Degradation Strecker Strecker Degradation Dicarbonyls->Strecker + Amino Acid Aminoketone α-Aminoketone Precursor Strecker->Aminoketone Dihydropyrazine Dihydropyrazine Intermediate Aminoketone->Dihydropyrazine 2x Condensation Pyrazine Pyrazine Product Dihydropyrazine->Pyrazine Oxidation/ Aromatization

Caption: Key steps in pyrazine formation via the Maillard reaction.

Workflow for Optimizing Reaction Conditions

Optimization_Workflow Start Define Target Pyrazine & Starting Materials TempScreen Temperature Screening (e.g., 100-160°C) Start->TempScreen Analyze1 Analyze Yield/Purity (GC-MS) TempScreen->Analyze1 Decision1 Optimal Temp Identified? Analyze1->Decision1 Decision1->TempScreen No, adjust range TimeCourse Time Course Study (at Optimal Temp) Decision1->TimeCourse Yes Analyze2 Analyze Yield/Purity (GC-MS) TimeCourse->Analyze2 Decision2 Optimal Time Identified? Analyze2->Decision2 Decision2->TimeCourse No, adjust range Final Optimized Protocol Established Decision2->Final Yes

Caption: Systematic workflow for optimizing temperature and reaction time.

References
  • BenchChem. (n.d.). Troubleshooting low yields in the Maillard reaction for pyrazine formation.
  • ResearchGate. (n.d.). Possible mechanism for the formation of pyrazine 2a. Retrieved from [Link]

  • MDPI. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Retrieved from [Link]

  • BenchChem. (n.d.). Unraveling Pyrazine Formation: A Comparative Study of Maillard Reaction Models.
  • National Institutes of Health (NIH). (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis and reactions of Pyrazine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of reaction time on synthesis of pyrazines using acetol and NH4OH. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Pyrazine Derivatives.
  • PubMed. (2008). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. Retrieved from [Link]

  • ACS Publications. (2022). Simultaneously Enhanced Formation of Pyrazines and Furans during Thermal Degradation of the Glycyl-l-glutamine Amadori Compound by Selected Exogenous Amino Acids and Appropriate Elevated Temperatures. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

  • BenchChem. (n.d.). Minimizing by-product formation in pyrazine synthesis.
  • YouTube. (2020). Synthesis and reactions of Pyrazine. Retrieved from [Link]

  • ACS Publications. (1978). Effect of time, temperature, and reactant ratio on pyrazine formation in model systems. Retrieved from [Link]

  • ResearchGate. (2014). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. Retrieved from [Link]

  • ResearchGate. (1997). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. Retrieved from [Link]

  • PubMed. (2022). Comparison of pyrazines formation in methionine/glucose and corresponding Amadori rearrangement product model. Retrieved from [Link]

  • ACS Publications. (2002). Characterization of the Pyrazines Formed during the Processing of Maple Syrup. Retrieved from [Link]

  • MDPI. (2023). Effects of Roasting Conditions on the Quality of Sesame Oil: Sensory Profiles, Volatile Components, Fatty Acids and Oxidative Stability. Retrieved from [Link]

  • PubMed. (2016). Alkyl pyrazine synthesis via an open heated bath with variable sugars, ammonia, and various amino acids. Retrieved from [Link]

  • PubMed. (1999). Pyrazine formation from serine and threonine. Retrieved from [Link]

  • Biosynce Blog. (2024). What is the reaction rate of pyrazine synthesis?. Retrieved from [Link]

  • PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved from [Link]

  • ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from.... Retrieved from [Link]

  • MDPI. (2021). Key Aspects of Amadori Rearrangement Products as Future Food Additives. Retrieved from [Link]

Sources

Technical Support Center: High-Purity Recrystallization of Ethyl 5-Aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 5-Aminopyrazine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high-purity crystalline material through recrystallization. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments. Our approach is grounded in scientific principles and practical, field-proven experience to ensure you can develop a robust and reproducible purification process.

Introduction: The Critical Role of Purity

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount as even trace impurities can impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent or solvent system. A successful recrystallization can significantly enhance purity, control polymorphic form, and improve handling characteristics of the material.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The "ideal" solvent is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. Based on the structure of this compound, which contains both polar (amino, ester) and non-polar (pyrazine ring) functionalities, a solvent of intermediate polarity is often a good starting point. While specific quantitative solubility data is not extensively published, empirical evidence suggests that ethanol , isopropanol , and ethyl acetate are promising candidates. For a finer control over the crystallization process, a mixed solvent system, such as ethanol/water or ethyl acetate/heptane , can be highly effective. The addition of a non-polar "anti-solvent" (like water or heptane) to a solution of the compound in a more polar "good" solvent can induce crystallization.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent. To troubleshoot this:

  • Reduce the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange themselves into a crystal lattice.

  • Use a more dilute solution: Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.

  • Change the solvent system: The chosen solvent may be too good of a solvent. Consider switching to a less polar solvent or using a mixed solvent system where the compound has lower solubility.

  • Scratch the flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization.

  • Seed the solution: If you have a few crystals of the pure compound, adding a "seed crystal" to the cooled solution can initiate crystallization.

Q3: How can I be sure that I have removed the impurities effectively?

A3: The effectiveness of recrystallization should be assessed using appropriate analytical techniques. The primary methods for purity analysis of this compound include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a highly sensitive method for quantifying the purity of the main component and detecting trace impurities. A well-developed HPLC method can separate the target compound from its starting materials, by-products, and degradation products.[1][2][3][4][5]

  • Melting Point Analysis: A sharp melting point range close to the literature value (around 174-175 °C) is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and help identify any residual solvents or structurally similar impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities and residual solvents.

Q4: What are the common impurities I should be looking for?

A4: Common impurities in this compound typically originate from the starting materials or side reactions during its synthesis. A common synthetic route involves the transformation of a 2,5-disubstituted pyrazine. Potential impurities could include:

  • Unreacted starting materials: Such as 2,5-pyrazinedicarboxylic acid diethyl ester.

  • Intermediates: Depending on the specific synthetic pathway, partially reacted intermediates may be present.

  • Isomers: Positional isomers of the amino group on the pyrazine ring could be formed as by-products.

  • Hydrolysis products: The ester group can be susceptible to hydrolysis, leading to the formation of 5-aminopyrazine-2-carboxylic acid.

  • Solvents: Residual solvents from the synthesis or the recrystallization process itself.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of Crystals - The compound is too soluble in the cold solvent. - Too much solvent was used. - The solution was not cooled sufficiently. - Premature crystallization during hot filtration.- Choose a solvent in which the compound is less soluble at low temperatures. - Use the minimum amount of hot solvent necessary to dissolve the compound. - Cool the solution in an ice bath for a longer period. - Pre-heat the filtration apparatus (funnel and filter paper) with hot solvent.
No Crystals Form Upon Cooling - The solution is not saturated. - The solution is supersaturated and requires nucleation.- Evaporate some of the solvent to increase the concentration and then cool again. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure compound. - For mixed solvent systems, add a small amount of the anti-solvent dropwise.
Colored Impurities Remain in Crystals - The impurity co-crystallizes with the product. - The impurity is strongly adsorbed to the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well). - Perform a second recrystallization. - Consider using a different solvent system.
Crystals are very fine and difficult to filter - The solution cooled too rapidly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger crystals.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol is a good starting point for general purification.

Methodology:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Mixed-Solvent Recrystallization using Ethyl Acetate/Heptane

This method is useful for achieving higher purity and can be fine-tuned for optimal recovery.[6][7][8]

Methodology:

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethyl acetate in an Erlenmeyer flask with stirring.

  • Addition of Anti-solvent: While the solution is still hot, add heptane dropwise with continuous stirring until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold mixture of ethyl acetate and heptane (in the same ratio as used for crystallization).

  • Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: Recommended Solvents for Recrystallization Screening

Solvent/SystemPolarityRationale
EthanolPolar ProticGood general-purpose solvent for compounds with polar functional groups.
IsopropanolPolar ProticSimilar to ethanol but less polar, may offer different solubility characteristics.
Ethyl AcetatePolar AproticGood solvent for esters, may provide good solubility at high temperatures.
Ethanol/WaterMixed (Polar)Allows for fine-tuning of polarity to optimize crystal growth and purity.
Ethyl Acetate/HeptaneMixed (Non-polar)Heptane acts as an anti-solvent to induce crystallization from the more polar ethyl acetate.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Crude_Product Crude this compound Solvent_Selection Select Solvent/System Crude_Product->Solvent_Selection Dissolution Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Cooling Slow Cooling & Crystallization Dissolution->Cooling No insolubles Hot_Filtration->Cooling Isolation Vacuum Filtration Cooling->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Crystals Washing->Drying Pure_Product High-Purity Product Drying->Pure_Product Purity_Analysis Purity Analysis (HPLC, MP) Pure_Product->Purity_Analysis

Caption: A generalized workflow for the recrystallization of this compound.

Logical Relationship of Troubleshooting Steps

Troubleshooting_Logic Start Recrystallization Issue Oiling_Out Oiling Out Start->Oiling_Out Low_Recovery Low Recovery Start->Low_Recovery No_Crystals No Crystals Start->No_Crystals Slow_Cooling Slow Cooling Rate Oiling_Out->Slow_Cooling Change_Solvent Change Solvent System Oiling_Out->Change_Solvent Optimize_Solvent Optimize Solvent Volume/Choice Low_Recovery->Optimize_Solvent Seed_Crystal Add Seed Crystal No_Crystals->Seed_Crystal Concentrate Concentrate Solution No_Crystals->Concentrate

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]

  • Massachusetts Institute of Technology. Two-Solvent Recrystallization Guide. [Link]

  • Chem LibreTexts. Mixed Solvent Recrystallization. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22271413, this compound. [Link]

  • SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

  • Pharmaceutical Sciences. Impurity profiling and drug characterization: backdrop and approach. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]

Sources

Technical Support Center: Challenges in the Scale-Up of Ethyl 5-Aminopyrazine-2-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of Ethyl 5-Aminopyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights. Our goal is to equip you with the knowledge to anticipate challenges, optimize your process, and ensure the integrity of your synthesis at every scale.

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

During the transition from laboratory-scale synthesis to pilot or industrial production of this compound, several challenges can arise. This section addresses specific issues you might encounter, providing explanations and actionable solutions.

Q1: Low or inconsistent yields in the Hofmann rearrangement of Ethyl 5-carbamoylpyrazine-2-carboxylate.

A1: The Hofmann rearrangement of 2-carbamoyl-5-ethoxycarbonylpyrazine has been noted to be challenging.[1] Low yields are often attributed to several factors inherent to the reaction and the substrate itself.

  • Causality:

    • Side Reactions: The electron-deficient nature of the pyrazine ring can make the amide nitrogen less nucleophilic, potentially leading to competing reactions. Under strongly basic conditions, hydrolysis of the starting amide or the product ester can occur.

    • Incomplete Reaction: Insufficient mixing or localized temperature gradients in a large reactor can lead to incomplete conversion.

    • Isocyanate Intermediate Reactivity: The intermediate isocyanate is highly reactive.[2][3][4] In the presence of water, it forms an unstable carbamic acid that decarboxylates to the desired amine.[4][5] However, it can also react with other nucleophiles present in the reaction mixture, including the starting amide or the product amine, to form urea-type by-products.

  • Troubleshooting Strategies:

    • Reagent Selection: Consider using milder reagents in place of the classic bromine and sodium hydroxide. N-bromosuccinimide (NBS) with a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be a good alternative.[6] Hypervalent iodine reagents have also been employed to induce the rearrangement under milder conditions.[7]

    • Temperature Control: Maintain strict temperature control throughout the reaction. The initial N-bromination is typically performed at low temperatures, while the rearrangement step requires controlled heating.

    • Slow Addition: On a larger scale, the slow and controlled addition of the halogenating agent is crucial to manage the exothermicity of the reaction and minimize side reactions.

    • Solvent Choice: The choice of solvent can influence the outcome. While the reaction is often performed in aqueous base, using a co-solvent like methanol can improve the solubility of the starting material. If methanol is used, the isocyanate intermediate can be trapped to form a stable carbamate, which can then be hydrolyzed to the amine in a separate step.[2][8]

Q2: Formation of significant impurities during the synthesis.

A2: Impurity profiles can change significantly during scale-up. Understanding the potential by-products is key to developing effective purification strategies.

  • Potential Impurities and Their Origin:

    • 5-Carbamoylpyrazine-2-carboxylic acid: This can arise from the hydrolysis of the ethyl ester group of the starting material under the basic reaction conditions.

    • Urea derivatives: As mentioned, the isocyanate intermediate can react with the product amine or remaining starting amide to form urea by-products.

    • Unreacted Starting Material: Incomplete reaction will leave residual Ethyl 5-carbamoylpyrazine-2-carboxylate.

    • Hydrolysis Product: The product, this compound, can also undergo hydrolysis to 5-Aminopyrazine-2-carboxylic acid.

  • Mitigation and Purification:

    • Reaction Monitoring: Implement in-process controls (e.g., HPLC, TLC) to monitor the consumption of starting material and the formation of products and by-products.

    • Work-up Procedure: A carefully designed work-up is crucial. After the reaction, quenching with a reducing agent (e.g., sodium sulfite) to destroy excess halogen is recommended.

    • pH Adjustment: The desired product is an amine and can be protonated at low pH. This property can be exploited during extraction. By carefully adjusting the pH of the aqueous layer, it may be possible to selectively extract the product into an organic solvent, leaving behind more acidic or basic impurities.

    • Crystallization: Recrystallization is a powerful technique for purifying the final product at scale. A solvent screen should be performed to identify a suitable solvent system that provides good recovery and effectively removes the key impurities.

Q3: Difficulties with the synthesis of the precursor, Ethyl 5-carbamoylpyrazine-2-carboxylate.

A3: The synthesis of the starting amide is a critical first step. Challenges here often relate to the selective functionalization of the pyrazine ring. A common route involves the partial hydrolysis and subsequent amidation of Diethyl 2,5-pyrazinedicarboxylate.

  • Potential Issues:

    • Non-selective Hydrolysis: It can be difficult to selectively hydrolyze only one of the two ester groups of Diethyl 2,5-pyrazinedicarboxylate. This can lead to a mixture of the desired mono-acid, the di-acid, and unreacted starting material.

    • Amidation Challenges: The subsequent amidation of the mono-acid can be sluggish due to the electron-withdrawing nature of the pyrazine ring and the other ester group.

  • Troubleshooting Strategies:

    • Controlled Hydrolysis: Use a stoichiometric amount of base (e.g., one equivalent of NaOH or KOH) and carefully control the reaction time and temperature to favor mono-hydrolysis.

    • Alternative Amidation Routes:

      • Activate the carboxylic acid using a coupling agent like thionyl chloride (SOCl₂) or a carbodiimide before reacting with ammonia.

      • Consider starting from 5-Methylpyrazine-2-carboxylic acid. The methyl group can be oxidized to a carboxylic acid, which is then esterified and amidated. This route offers better control over the introduction of the functional groups.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common industrial-scale synthetic route to this compound?

A1: The most frequently cited route in patent literature for analogous compounds involves a multi-step process.[9] A plausible and common pathway begins with a commercially available starting material like 2,5-dimethylpyrazine. This is followed by oxidation to form 5-methylpyrazine-2-carboxylic acid, esterification to the ethyl ester, further oxidation of the methyl group to a carboxylic acid, amidation to the carbamoyl derivative, and finally, a Hofmann or Curtius rearrangement to yield the desired product.

Q2: What are the key safety considerations for the scale-up of this process?

A2: Safety is paramount during scale-up. Key considerations include:

  • Use of Halogens: Bromine is highly corrosive and toxic. Sodium hypobromite, formed in situ, is also a strong oxidizing agent. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).[5]

  • Exothermic Reactions: The Hofmann rearrangement can be exothermic. Implement robust temperature control and consider controlled addition of reagents to manage heat generation.

  • Pressure Build-up: The hydrolysis of the isocyanate intermediate releases carbon dioxide gas.[4] The reactor system must be designed to handle potential pressure build-up.

  • Handling of Bases: Strong bases like sodium hydroxide are corrosive. Handle with care and appropriate PPE.

Q3: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for monitoring the disappearance of starting materials and the appearance of products and by-products. A well-developed HPLC method is essential for determining the purity of the final product.

  • Thin-Layer Chromatography (TLC): A quick and effective tool for qualitative in-process checks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups and monitoring the conversion of the amide to the amine.

III. Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-carbamoylpyrazine-2-carboxylate

This protocol is a representative procedure and may require optimization based on your specific equipment and scale.

  • Esterification of 5-Methylpyrazine-2-carboxylic acid:

    • Charge a suitable reactor with 5-methylpyrazine-2-carboxylic acid (1.0 eq), ethanol (5-10 volumes), and a catalytic amount of sulfuric acid (0.05 eq).

    • Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours, monitoring the reaction by HPLC or TLC.

    • Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a mild base like sodium bicarbonate.

    • Remove the excess ethanol under reduced pressure.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield Ethyl 5-methylpyrazine-2-carboxylate.

  • Oxidation to the Carboxylic Acid:

    • Dissolve the Ethyl 5-methylpyrazine-2-carboxylate (1.0 eq) in an appropriate solvent (e.g., water).

    • Prepare a solution of a strong oxidizing agent like potassium permanganate (KMnO₄) in water.

    • Slowly add the KMnO₄ solution to the solution of the starting material, maintaining the temperature between 30-40°C.

    • Stir the reaction mixture until the purple color of the permanganate has disappeared.

    • Filter off the manganese dioxide by-product.

    • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product, 5-ethoxycarbonylpyrazine-2-carboxylic acid.

    • Filter the solid, wash with cold water, and dry.

  • Amidation:

    • Suspend 5-ethoxycarbonylpyrazine-2-carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM).

    • Add oxalyl chloride or thionyl chloride (1.1 eq) dropwise at 0°C, with a catalytic amount of DMF.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Remove the solvent and excess reagent under reduced pressure.

    • Dissolve the resulting acid chloride in an anhydrous solvent (e.g., THF) and bubble ammonia gas through the solution, or add a solution of ammonium hydroxide, while maintaining a low temperature.

    • Stir for 1-2 hours, then quench the reaction with water.

    • Extract the product, Ethyl 5-carbamoylpyrazine-2-carboxylate, with an organic solvent. Wash, dry, and concentrate to obtain the crude product, which can be purified by recrystallization.

Protocol 2: Hofmann Rearrangement to this compound

Safety Note: This reaction should be performed in a well-ventilated fume hood with appropriate PPE.

  • Preparation of Sodium Hypobromite Solution:

    • In a separate vessel, dissolve sodium hydroxide (2.2 eq) in water and cool the solution to 0-5°C in an ice bath.

    • Slowly add bromine (1.1 eq) to the cold NaOH solution with vigorous stirring. Maintain the temperature below 10°C.

  • Hofmann Rearrangement:

    • Dissolve Ethyl 5-carbamoylpyrazine-2-carboxylate (1.0 eq) in a suitable solvent (e.g., a mixture of water and a co-solvent like THF or dioxane) in the main reactor and cool to 0-5°C.

    • Slowly add the freshly prepared cold sodium hypobromite solution to the amide solution, keeping the temperature below 10°C.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 40-50°C for 1-2 hours, or until the reaction is complete as monitored by HPLC.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Quench any excess hypobromite by adding a solution of sodium sulfite.

    • Adjust the pH of the mixture to be slightly basic (pH 8-9) with an appropriate acid or base.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography (for smaller scales) or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) for larger scales.

IV. Data Presentation

ParameterStep 1: EsterificationStep 2: OxidationStep 3: AmidationStep 4: Hofmann Rearrangement
Key Reagents Ethanol, H₂SO₄KMnO₄SOCl₂, NH₃Br₂, NaOH
Typical Temp. 78°C (Reflux)30-40°C0°C to RT0°C to 50°C
Typical Time 4-6 hours2-4 hours3-5 hours2-4 hours
Typical Yield >90%70-85%60-80%50-70%
Key By-products Unreacted acidDi-acidDi-amideUrea derivatives, hydrolyzed products
Purification ExtractionPrecipitationRecrystallizationRecrystallization

V. Visualizations

Synthetic Pathway

Synthetic_Pathway A 2,5-Dimethylpyrazine B 5-Methylpyrazine-2-carboxylic Acid A->B Oxidation C Ethyl 5-Methylpyrazine-2-carboxylate B->C Esterification D 5-Ethoxycarbonylpyrazine-2-carboxylic Acid C->D Oxidation E Ethyl 5-carbamoylpyrazine-2-carboxylate D->E Amidation F This compound E->F Hofmann Rearrangement

Caption: Synthetic route to this compound.

Troubleshooting Workflow for Low Yield in Hofmann Rearrangement

Troubleshooting_Workflow Start Low Yield in Hofmann Rearrangement Check1 Analyze impurity profile (HPLC, MS) Start->Check1 Path1 High starting material remaining? Check1->Path1 Yes Path2 High urea/hydrolysis by-products? Check1->Path2 No Solution1 Increase reaction time/temperature Improve mixing efficiency Path1->Solution1 Solution2 Optimize temperature control Use milder reagents (NBS/DBU) Consider trapping isocyanate Path2->Solution2 Yes End Yield Optimized Solution1->End Solution2->End

Caption: Troubleshooting workflow for low yield in the Hofmann rearrangement.

VI. References

  • Hofmann Rearrangement | Chem-Station Int. Ed. [Link]

  • Hofmann Rearrangement - Chemistry Steps. [Link]

  • The Hofmann and Curtius Rearrangements - Master Organic Chemistry. [Link]

  • Hofmann rearrangement - Wikipedia. [Link]

  • CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents.

  • Investigations on pyrazine derivatives. VII: On the conversion of pyrazine 2,5-dicarboxylic acid into some derivatives of 2-aminopyrazine 5-carboxylic acid - ResearchGate. [Link]

Sources

Managing exothermic reactions in the synthesis of aminopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for managing exothermic reactions in the synthesis of aminopyrazines. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential thermal hazards associated with these critical syntheses. By understanding the underlying principles and implementing the robust protocols outlined here, you can ensure safer and more reliable experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding exothermic reactions in aminopyrazine synthesis.

Q1: Why are amination reactions of pyrazines often exothermic?

A1: The amination of pyrazine precursors, particularly halopyrazines, involves the formation of a new carbon-nitrogen bond, which is a thermodynamically favorable and thus an energy-releasing (exothermic) process. The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The high reactivity of common aminating agents, such as ammonia or its derivatives, contributes significantly to the exothermicity.

Q2: What are the primary risks associated with uncontrolled exothermic reactions in this context?

A2: The primary risks include:

  • Thermal Runaway: A situation where the reaction rate increases due to a rise in temperature, which in turn generates heat at a rate faster than it can be removed, leading to a rapid, uncontrolled increase in temperature and pressure.[1][2][3]

  • Pressure Buildup: The formation of gaseous byproducts or the boiling of the solvent can lead to a dangerous increase in pressure within the reactor, potentially causing an explosion.

  • Side Reactions and Impurity Formation: Elevated temperatures can promote unwanted side reactions, reducing the yield and purity of the desired aminopyrazine.

  • Decomposition of Reagents or Products: Some reagents and products in aminopyrazine synthesis can be thermally unstable and may decompose, sometimes violently, at elevated temperatures.[4][5]

Q3: What immediate steps should I take if I suspect a thermal runaway?

A3: If you suspect a thermal runaway, prioritize personal safety above all else.

  • Activate any emergency stop procedures for the equipment.

  • If it is safe to do so, immediately apply maximum cooling to the reactor.

  • Stop the addition of any further reagents.

  • Alert colleagues and evacuate the immediate area.

  • Consult your institution's emergency response plan.

Section 2: Troubleshooting Guide for Exothermic Events

This guide provides a structured approach to diagnosing and resolving specific issues encountered during the synthesis of aminopyrazines.

Troubleshooting Workflow for Exothermic Reactions

This diagram outlines the decision-making process when managing an exothermic reaction.

TroubleshootingWorkflow Troubleshooting Workflow for Exothermic Reactions start Exothermic Reaction Detected (Temperature Rise) is_controlled Is Temperature Rise Controlled? start->is_controlled continue_monitoring Continue Monitoring is_controlled->continue_monitoring Yes action_required Immediate Action Required is_controlled->action_required No end Safe Reaction Completion continue_monitoring->end stop_reagents Stop Reagent Addition action_required->stop_reagents max_cooling Apply Maximum Cooling stop_reagents->max_cooling quench Consider Quenching (if safe and planned) max_cooling->quench investigate Investigate Root Cause (Post-stabilization) quench->investigate review_protocol Review Protocol: - Addition Rate - Cooling Capacity - Stirring Speed investigate->review_protocol consult_calorimetry Consult Calorimetry Data investigate->consult_calorimetry modify_protocol Modify Protocol and Re-run review_protocol->modify_protocol consult_calorimetry->modify_protocol modify_protocol->end

Caption: A flowchart for troubleshooting exothermic reactions.

Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition

  • Potential Cause: The rate of reagent addition is too high, generating heat faster than the cooling system can remove it.

  • Solution:

    • Immediately halt the addition of the reagent.

    • Ensure the reactor's cooling system is operating at maximum capacity.

    • Once the temperature is stable and within the desired range, resume the addition at a significantly reduced rate.

    • For future experiments, consider diluting the reagent to be added to allow for a more controlled addition.

Issue 2: Temperature Spiking After a Delay in Reaction Initiation

  • Potential Cause: An induction period followed by a sudden, rapid reaction. This can be due to poor mixing, leading to a localized buildup of unreacted reagents.

  • Solution:

    • Improve the agitation (stirring) of the reaction mixture to ensure homogeneity.

    • Consider adding a small amount of the product from a previous successful batch (seeding) to initiate the reaction smoothly, if applicable to the specific chemistry.

    • Ensure that the initial temperature of the reaction mixture is appropriate for a controlled initiation of the reaction.

Issue 3: Exotherm Observed During Work-up or Quenching

  • Potential Cause: The quenching agent is reacting exothermically with unreacted starting materials or reactive intermediates. For example, the reaction of water with strong bases like sodium amide can be violent.[6][7]

  • Solution:

    • Always perform quenching slowly and with adequate cooling.

    • Add the quenching agent dropwise to a well-stirred reaction mixture.

    • Consider a pre-quench with a less reactive substance to neutralize highly reactive species before the main quench. For instance, when using sodium amide, a proton source like an alcohol can be used for a more controlled quench than water.[6]

Section 3: Best Practices and Experimental Protocols

Adherence to best practices is crucial for the safe execution of potentially exothermic reactions.

Pre-Reaction Safety Assessment

Before starting any synthesis, a thorough safety assessment should be conducted. This includes:

  • Literature Review: Search for any reported thermal hazards associated with the specific reaction or similar transformations.

  • Calorimetric Studies: Whenever possible, perform reaction calorimetry (RC) or differential scanning calorimetry (DSC) on a small scale to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the potential for thermal runaway.[8][9]

  • Scale-up Considerations: Be aware that the surface-area-to-volume ratio decreases as the reaction scale increases, which can significantly reduce heat dissipation efficiency.[1][10][11]

ParameterLaboratory Scale (e.g., 100 mL)Pilot Plant Scale (e.g., 100 L)
Surface Area to Volume Ratio HighLow
Heat Dissipation EfficientLess Efficient
Risk of Thermal Runaway LowerHigher
Protocol for a Controlled Amination of 2-Chloropyrazine

This protocol provides a general framework for a controlled amination reaction. Note: This is a generalized procedure and must be adapted based on a thorough risk assessment for your specific conditions.

Reagents and Equipment:

  • 2-chloropyrazine

  • Anhydrous ammonia in a suitable solvent (e.g., ethanol)[12]

  • A pressure-rated reactor equipped with a mechanical stirrer, a thermocouple, a pressure gauge, and a cooling system.

  • A system for the controlled addition of reagents (e.g., a syringe pump or a dropping funnel).

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and properly assembled. Perform a pressure test to check for leaks.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Charge the Reactor: Charge the reactor with 2-chloropyrazine and the solvent.

  • Cooling: Cool the reactor contents to the desired initial reaction temperature (e.g., 0-10 °C).

  • Ammonia Addition: Slowly add the solution of anhydrous ammonia to the stirred reaction mixture. The addition rate should be controlled to maintain the reaction temperature within a pre-determined safe range.

  • Monitoring: Continuously monitor the reaction temperature and pressure.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at the set temperature until the reaction is complete (as determined by a suitable analytical method, e.g., TLC, LC-MS).

  • Controlled Quenching: If necessary, quench the reaction by the slow addition of a suitable quenching agent with continued cooling.

Logical Diagram for Safe Scale-Up

SafeScaleUp Logical Flow for Safe Scale-Up of Exothermic Reactions lab_scale Successful Lab-Scale Synthesis (e.g., 1g) thermal_analysis Perform Thermal Hazard Analysis (DSC, RC1) lab_scale->thermal_analysis assess_risk Assess Thermal Risk (MTSR, Heat of Reaction) thermal_analysis->assess_risk high_risk High Risk Identified assess_risk->high_risk High low_risk Low/Manageable Risk assess_risk->low_risk Low redesign_process Redesign Process: - Different Reagents/Solvent - Semi-batch Addition - Continuous Flow high_risk->redesign_process pilot_scale Proceed to Pilot Scale (e.g., 100g) with Enhanced Engineering Controls low_risk->pilot_scale redesign_process->thermal_analysis monitor_pilot Closely Monitor Pilot Run pilot_scale->monitor_pilot production_scale Proceed to Production Scale monitor_pilot->production_scale

Sources

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with Ethyl 5-Aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst selection for cross-coupling reactions with Ethyl 5-Aminopyrazine-2-carboxylate. Our focus is to empower you with the scientific rationale behind experimental choices to optimize your synthetic outcomes.

This compound is a valuable building block in medicinal chemistry, often employed in the synthesis of bioactive molecules.[1][2] However, its electron-deficient pyrazine core and the presence of a coordinating amino group present unique challenges in palladium-catalyzed cross-coupling reactions. This guide will address these challenges head-on, providing practical solutions grounded in mechanistic principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[3][4] When working with this compound, common issues include low conversion rates and catalyst deactivation.

Question 1: I am observing low to no yield in my Buchwald-Hartwig amination of an aryl halide with this compound. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in this reaction are often multifactorial, stemming from the inherent properties of the aminopyrazine substrate.

  • Catalyst Inhibition by the Pyrazine Nitrogens: The lone pairs on the pyrazine ring nitrogens can coordinate to the palladium center, leading to catalyst inhibition and the formation of inactive off-cycle species.[5] This is a common issue with electron-deficient N-heterocycles.[5]

  • Reduced Nucleophilicity of the Amine: The electron-withdrawing nature of the pyrazine ring and the carboxylate group decreases the nucleophilicity of the 5-amino group, slowing down the C-N bond-forming reductive elimination step.

  • Inactive Catalyst or Inappropriate Ligand Choice: The selection of the phosphine ligand is critical for success. Standard ligands may not be effective for this challenging substrate.

Troubleshooting Workflow:

Caption: A workflow for troubleshooting low yields in Buchwald-Hartwig amination.

Solutions & Rationale:

  • Ligand Selection is Paramount: For electron-deficient and potentially coordinating substrates, bulky, electron-rich biaryl phosphine ligands are often necessary to promote the desired catalytic cycle.[6] These ligands create a sterically hindered environment around the palladium center, which can disfavor the binding of the pyrazine nitrogens and facilitate the reductive elimination step.

    • Recommended Ligands: Consider screening ligands from the Buchwald family, such as RuPhos, BrettPhos, or SPhos.[6][7] These have shown excellent performance in the amination of other challenging heteroaryl halides.[7][8] N-heterocyclic carbene (NHC) ligands can also be a robust alternative.[9]

  • Optimize the Base: A strong, non-nucleophilic base is typically required to deprotonate the aminopyrazine effectively.

    • Recommended Bases: Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent choice for challenging aminopyridines and related heterocycles.[8][10] Sodium tert-butoxide (NaOtBu) is also a common and effective choice. The choice of base can also influence the rate of side reactions, so screening may be necessary.[5]

  • Solvent and Temperature: Aprotic polar solvents are generally preferred for Buchwald-Hartwig reactions.

    • Recommended Solvents: Toluene and 1,4-dioxane are common choices. Ensure the solvent is anhydrous, as water can contribute to catalyst deactivation and side reactions.[5]

    • Temperature: These reactions often require elevated temperatures (80-110 °C) to overcome the activation barrier for oxidative addition and reductive elimination.[8]

Question 2: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

Answer:

The formation of palladium black is a visual indicator of catalyst decomposition, where the active Pd(0) species aggregates into inactive palladium metal.[11]

Solutions & Rationale:

  • Ligand Stability and Ratio: The phosphine ligand is crucial for stabilizing the Pd(0) intermediate. If the ligand degrades at high temperatures or is not present in a sufficient amount, catalyst precipitation can occur.[5][11]

    • Action: Consider using a more robust ligand, such as an N-heterocyclic carbene (NHC), which can be more thermally stable.[5] Also, ensure a sufficient ligand-to-palladium ratio (typically 1:1 to 2:1).

  • Reaction Temperature: High temperatures can accelerate the rate of catalyst decomposition.[5]

    • Action: Try running the reaction at the lowest effective temperature that still provides a reasonable reaction rate.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen.[5]

    • Action: Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.

Suzuki-Miyaura Coupling

For Suzuki-Miyaura reactions, this compound would first need to be halogenated (e.g., at the 3 or 6 position). The subsequent cross-coupling with a boronic acid or ester can be challenging.

Question 3: My Suzuki-Miyaura coupling of a halogenated this compound derivative is giving low yields. What should I optimize?

Answer:

Similar to the Buchwald-Hartwig reaction, catalyst inhibition by the pyrazine nitrogen is a primary concern.[5] Additionally, side reactions involving the boronic acid can reduce the yield.

Troubleshooting Workflow:

Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.

Solutions & Rationale:

  • Catalyst System: A highly active catalyst is often required for electron-deficient heteroaryl halides.

    • Recommended Catalysts: Palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with bulky, electron-rich phosphine ligands like SPhos or XPhos are excellent starting points.[12] These catalysts are known to be effective for the coupling of challenging heteroaryl chlorides and bromides.[10]

  • Base and Solvent System: The base plays a crucial role in the transmetalation step.

    • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for heteroaryl couplings.[13]

    • Solvent: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water) is typically used to dissolve both the organic substrates and the inorganic base.[14]

  • Minimize Protodeboronation: This is a common side reaction where the boronic acid is converted back to the corresponding arene, especially with heteroaryl boronic acids.[12]

    • Action:

      • Use anhydrous conditions if possible, as water can be a proton source.[12]

      • Consider using a boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they are often more stable.[15]

      • Monitor the reaction closely and avoid unnecessarily long reaction times.[12]

Question 4: I am seeing a significant amount of homocoupling of my boronic acid. How can I prevent this?

Answer:

Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen.[15]

Solutions & Rationale:

  • Rigorous Degassing: Improve the degassing procedure for your solvent (e.g., by sparging with argon or using the freeze-pump-thaw method) and ensure the reaction is maintained under a strict inert atmosphere.[15]

  • Palladium Source: Using a Pd(0) source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[5]

  • Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[5]

Sonogashira Coupling

The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[16] For a halogenated derivative of this compound, similar challenges to the Suzuki coupling apply.

Question 5: I am attempting a Sonogashira coupling with a halogenated aminopyrazine, but the reaction is not proceeding efficiently. What are the key parameters to consider?

Answer:

The Sonogashira reaction is also susceptible to catalyst inhibition by the pyrazine nitrogens. The choice of the copper co-catalyst and the base is also critical.

Solutions & Rationale:

  • Catalyst System: A standard Sonogashira catalyst system consists of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[17][18]

    • Ligand Choice: If the standard phosphine ligands are not effective, consider more electron-rich and bulky ligands as in the Buchwald-Hartwig and Suzuki reactions.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, which also often serves as the solvent.[3]

  • Copper-Free Conditions: In some cases, the copper co-catalyst can lead to side reactions, such as the homocoupling of the alkyne (Glaser coupling). Copper-free Sonogashira protocols have been developed and may be beneficial for your substrate.[18][19] These reactions often require a stronger base and may use a different palladium catalyst system.

  • Protecting the Amine: If catalyst inhibition by the amino group is suspected to be a major issue, consider protecting it with a group like Boc (tert-butyloxycarbonyl), which can be removed after the coupling reaction.[15]

Data Presentation: Catalyst & Ligand Performance

Table 1: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of 2-Bromopyrazine with Morpholine [7]

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / RuPhosLiHMDSToluene1001683
Pd₂(dba)₃ / SPhosLiHMDSToluene1001676
Pd₂(dba)₃ / BINAPLiHMDSToluene1001671

Table 2: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of 2-Bromopyrazine with Other Amines [7]

Catalyst System (Pd Source / Ligand)AmineBaseSolventTemp. (°C)Yield (%)
Pd(OAc)₂ / dpppDiethylamineNaOtBuToluene8098
Pd(OAc)₂ / dpppn-PropylamineNaOtBuToluene8095

Experimental Protocols

The following are generalized protocols that can be adapted for cross-coupling reactions with this compound derivatives. Note: These are starting points and may require optimization for your specific substrate and coupling partner.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), and the base (e.g., LiHMDS, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add the halogenated this compound derivative (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[13][14]

Mechanistic Insights & Visualizations

Understanding the catalytic cycle is key to effective troubleshooting.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_inhibition Catalyst Inhibition Pd0 L-Pd(0) (Active Catalyst) Complex1 L-Pd(II)(Ar)(X) Pd0->Complex1 Ar-X Inactive Inactive Pd-Complex Pd0->Inactive ArX Ar-X (Aryl Halide) Amine R2NH (Aminopyrazine) Base Base Product Ar-NR2 (Product) OA Oxidative Addition Complex2 [L-Pd(II)(Ar)(NHR2)]+X- Complex1->Complex2 R2NH Complex1->Inactive LC Ligand/Amine Exchange Complex3 L-Pd(II)(Ar)(NR2) Complex2->Complex3 Base Deprot Deprotonation Complex3->Pd0 Ar-NR2 RE Reductive Elimination Inhibition Pyrazine-N Coordination

Caption: The catalytic cycle for the Buchwald-Hartwig amination and a potential pathway for catalyst inhibition.

The catalytic cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst.[20] The subsequent steps involve coordination of the amine, deprotonation by the base, and the final C-N bond-forming reductive elimination to release the product and regenerate the Pd(0) catalyst.[20] The pyrazine nitrogens can intercept the palladium intermediates, forming stable, inactive complexes that halt the cycle.

References

Sources

Validation & Comparative

A Comparative Guide to Ethyl and Methyl 5-Aminopyrazine-2-carboxylate for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Distinction with Significant Implications

In the landscape of medicinal chemistry and materials science, pyrazine derivatives are foundational scaffolds for constructing molecules with diverse biological activities and material properties.[1] Among these, 5-aminopyrazine-2-carboxylic acid and its esters are particularly valuable intermediates.[1] The choice between its methyl and ethyl ester forms, namely Methyl 5-Aminopyrazine-2-carboxylate and this compound, may seem trivial. However, this subtle structural difference can have significant downstream implications on reaction kinetics, yield, and ease of handling.

This guide provides a comparative analysis of these two critical building blocks. We will delve into their synthesis, physical properties, and relative reactivity in key synthetic transformations, supported by established chemical principles and available data. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to make an informed choice for their specific synthetic strategies.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical properties of these reagents is paramount for their effective use in synthesis. The primary difference, an additional methylene group in the ethyl ester, influences properties such as molecular weight, melting point, and potentially solubility.

PropertyMthis compoundThis compound
CAS Number 13924-94-2[2]54013-06-8
Molecular Formula C₆H₇N₃O₂[2]C₇H₉N₃O₂
Molecular Weight 153.14 g/mol [2]167.17 g/mol
Appearance Solid[2]Solid
Purity (Typical) ≥96%[2]≥98%
Storage Temperature 2-8°C, sealed in dry, dark place[2]Room temperature, sealed in dry, dark place
Safety Hazards H302, H315, H319, H332, H335[2]H302, H315, H319, H335

The slightly higher molecular weight of the ethyl ester is a direct consequence of the additional ethyl group. While specific melting point ranges can vary between suppliers, both are solids at room temperature. Notably, their hazard profiles are identical, indicating that the primary safety considerations are associated with the aminopyrazine core rather than the ester functionality.[2]

Synthesis via Fischer Esterification: A Comparative Workflow

The most common and direct method for the synthesis of both esters is the Fischer esterification of 5-aminopyrazine-2-carboxylic acid.[3][4] This acid-catalyzed reaction with the corresponding alcohol (methanol or ethanol) is an equilibrium process. To drive the reaction towards the ester product, the alcohol is typically used in excess, serving as both reactant and solvent.[3]

G cluster_0 Fischer Esterification Workflow A 5-Aminopyrazine-2-carboxylic Acid C Reaction Mixture A->C B Alcohol (Methanol or Ethanol) + Acid Catalyst (e.g., H₂SO₄) B->C D Reflux C->D Heat E Workup: 1. Neutralization (e.g., NaHCO₃) 2. Extraction (e.g., Ethyl Acetate) 3. Drying (e.g., Na₂SO₄) D->E F Purification: Recrystallization or Chromatography E->F G Final Product: Ethyl or Methyl Ester F->G

Caption: Generalized workflow for Fischer esterification.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: To a round-bottom flask, add 5-aminopyrazine-2-carboxylic acid.

  • Reagent Addition: Add an excess of the desired alcohol (anhydrous methanol for the methyl ester, anhydrous ethanol for the ethyl ester). The alcohol will also act as the solvent.

  • Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the stirred suspension.[5]

  • Reaction: Heat the mixture to reflux and maintain for several hours.[6] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, slowly neutralize the mixture with a saturated aqueous solution of a weak base like sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Anticipated Differences in Synthesis
  • Reaction Rate: The Fischer esterification is sensitive to steric hindrance.[4] Methanol, being smaller than ethanol, is expected to react slightly faster with the carboxylic acid. This could translate to shorter reaction times or lower required temperatures to achieve similar conversion rates for the methyl ester synthesis.

  • Yield: Under optimized conditions for both, the yields are expected to be comparable and high.[5] However, due to the equilibrium nature of the reaction, the efficiency of water removal or the extent of excess alcohol used will be the primary determinants of the final yield.[3]

  • Purification: The physical properties of the two esters, such as their solubility and boiling points, will necessitate slightly different conditions for purification, particularly if distillation were used, though recrystallization is more common for these solid products.

Comparative Reactivity in Downstream Applications

The choice between the ethyl and methyl ester often hinges on their reactivity in subsequent synthetic steps. The primary site of further reaction on this scaffold is typically the amino group or the ester itself (e.g., in amidation).

G cluster_0 Factors Influencing Reactivity React Reactivity Steric Steric Hindrance Methyl: Less hindered Ethyl: More hindered Steric->React Affects nucleophilic attack at carbonyl Electronic Electronic Effects Both are electron-withdrawing Minimal difference between Me and Et Electronic->React Activates pyrazine ring LG Leaving Group Ability (in Amidation) Methoxide vs. Ethoxide Methoxide is a slightly better leaving group LG->React Impacts rate of transamidation

Caption: Key factors influencing the comparative reactivity.

Amide Bond Formation: A Critical Step

A frequent downstream reaction for these intermediates is the formation of an amide bond, either through direct aminolysis of the ester or by hydrolysis to the carboxylic acid followed by amide coupling. The direct aminolysis of esters can be challenging, especially with the electron-deficient 5-amino group on the pyrazine ring, which reduces its nucleophilicity.[7]

  • Steric Hindrance: The carbonyl carbon of the methyl ester is sterically less encumbered than that of the ethyl ester. This suggests that for a given nucleophile, the rate of nucleophilic acyl substitution should be faster for the methyl ester. While the difference is subtle, in kinetically controlled reactions or with bulky nucleophiles, this could lead to higher yields or faster reaction times for the methyl analog.

  • Leaving Group: In an aminolysis reaction, the leaving group is either methoxide or ethoxide. Methoxide is slightly less basic and therefore a marginally better leaving group than ethoxide, which could also contribute to a faster reaction rate for the methyl ester.

It is important to note that the 2-amino group in aminopyrazines is known to be weakly nucleophilic, often requiring harsh reaction conditions or specific activation methods for amide bond formation.[7] In many cases, it is more practical to first hydrolyze the ester to the corresponding carboxylic acid and then use standard peptide coupling reagents (like HATU or HBTU) to form the amide bond.[7] In such a two-step sequence, the choice of the initial ester primarily impacts the ease and rate of the initial hydrolysis step. Here again, methyl esters generally hydrolyze slightly faster than ethyl esters under both acidic and basic conditions.

Spectroscopic Characterization

The structural differences between the two esters are clearly discernible by NMR spectroscopy.

  • ¹H NMR:

    • Methyl Ester: A sharp singlet integrating to 3 protons will be observed for the methyl group (-OCH₃), typically in the range of 3.8-4.0 ppm.[8]

    • Ethyl Ester: A quartet integrating to 2 protons for the methylene group (-OCH₂CH₃) and a triplet integrating to 3 protons for the methyl group (-OCH₂CH₃) will be present. The quartet is typically found around 4.3-4.5 ppm and the triplet around 1.3-1.4 ppm.[8]

    • The protons on the pyrazine ring and the amino group will show similar chemical shifts and coupling patterns for both esters.

  • ¹³C NMR:

    • The most significant difference will be in the chemical shifts of the ester carbons. The methoxy carbon (-OCH₃) of the methyl ester will appear around 51-53 ppm.[9] For the ethyl ester, the methylene carbon (-OCH₂) will be observed further downfield around 60-62 ppm, and the methyl carbon (-CH₃) will be upfield around 14-15 ppm.[10] The carbonyl carbon will have a very similar chemical shift in both compounds, typically in the 165-170 ppm range.[9]

Conclusion and Recommendations

The choice between Ethyl and Mthis compound is a nuanced decision that should be guided by the specific requirements of the synthetic route.

  • Mthis compound is recommended when:

    • Slightly faster reaction rates are desired in subsequent nucleophilic acyl substitution reactions (e.g., amidation or hydrolysis).

    • Minimizing steric hindrance is a concern, particularly when using bulky reactants.

  • This compound is a suitable alternative when:

    • The slightly slower reactivity is not a limiting factor.

    • Ethanol is a more desirable solvent or reactant for process-related reasons (e.g., boiling point, cost, safety profile in a specific context).

    • The final product requires an ethyl ester functionality.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • The Royal Society of Chemistry. (2014). Supporting information.
  • Fischer Esterification. (n.d.). University of Colorado Boulder.
  • Kuujia.com. (n.d.). Cas no 13924-94-2 (Mthis compound).
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (n.d.). 13C NMR spectrum of compound 5a.
  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3539-3553.
  • PubChem. (n.d.). This compound.
  • Experiment 10: Fischer Esterification. (n.d.). University of Calgary.
  • Sigma-Aldrich. (n.d.). Mthis compound.
  • Reich, H. J. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • University of Calgary. (n.d.). Experiment 10. Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • ChemicalBook. (n.d.). METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE synthesis.
  • Santa Cruz Biotechnology. (n.d.). 5-Amino-pyrazine-2-carboxylic acid ethyl ester.
  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • BuyersGuideChem. (n.d.). This compound suppliers and producers.
  • Sigma-Aldrich. (n.d.). This compound.
  • BLD Pharm. (n.d.). 54013-06-8|this compound.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Ambeed.com. (n.d.). 13924-94-2 | Mthis compound.
  • CymitQuimica. (n.d.). Ethyl 5-Amino-2-Pyrazinecarboxylate.
  • Google Patents. (n.d.). CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.
  • ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.
  • PMC. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.
  • ChemicalBook. (n.d.). METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR spectrum.
  • ResearchGate. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.
  • ResearchGate. (n.d.). Synthesis of new amides of the N-methylpiperazine series.

Sources

A Comparative Guide to 2D NMR Techniques for the Structural Validation of Ethyl 5-Aminopyrazine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Authored by: A Senior Application Scientist

For correspondence:

Abstract

This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the definitive structural elucidation of Ethyl 5-Aminopyrazine-2-carboxylate and its derivatives. As foundational scaffolds in medicinal chemistry, unambiguous structural validation of these nitrogen-containing heterocycles is paramount.[1] This document outlines the strategic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. Through a detailed, step-by-step analysis, this guide demonstrates how these techniques, when used in concert, overcome the inherent challenges of spectral overlap and ambiguous assignments common in substituted pyrazine systems.[2][3] Experimental protocols, data interpretation strategies, and comparative data are presented to equip researchers, scientists, and drug development professionals with the expertise to confidently validate their target molecules.

Introduction: The Imperative for Unambiguous Structural Validation

This compound and its analogues are privileged scaffolds in modern drug discovery, forming the core of molecules with diverse biological activities, including applications as anticancer agents.[1][4] The precise arrangement of substituents on the pyrazine ring is critical to a compound's efficacy and safety profile. Misassignment of isomers can lead to wasted resources and flawed structure-activity relationship (SAR) studies.

While one-dimensional (1D) NMR (¹H and ¹³C) provides initial structural insights, the spectra of substituted pyrazines can be complex and difficult to interpret unequivocally due to overlapping signals and the influence of nitrogen atoms on chemical shifts.[2][3] Two-dimensional (2D) NMR spectroscopy offers a powerful solution by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[5][6] This guide will compare and contrast the utility of three cornerstone 2D NMR experiments—COSY, HSQC, and HMBC—in the context of validating the structure of a representative derivative.

The Challenge: Isomeric Differentiation in Substituted Pyrazines

The core challenge in characterizing derivatives of this compound lies in definitively assigning the positions of substituents on the pyrazine ring. For instance, distinguishing between a 3,5-disubstituted and a 3,6-disubstituted pyrazine can be difficult based on 1D NMR alone. The subtle differences in proton and carbon chemical shifts may not be sufficient for a conclusive assignment. 2D NMR provides the necessary through-bond connectivity information to resolve such ambiguities.

A Multi-faceted Approach: The Synergy of COSY, HSQC, and HMBC

No single 2D NMR experiment provides all the necessary information for complete structural elucidation. Instead, a combination of experiments is required to build a comprehensive picture of the molecule's connectivity.[7][8]

  • Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for identifying adjacent protons in a spin system.[5][9]

  • Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly attached to a heteronucleus, most commonly ¹³C. This experiment definitively links each proton to its corresponding carbon atom.[5][9]

  • Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). This is the key experiment for piecing together different fragments of the molecule and for identifying quaternary carbons.[9][10]

Logical Workflow for Structural Elucidation

The process of structural validation using 2D NMR follows a logical progression, where the information from each experiment builds upon the last.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation 1H_NMR ¹H NMR: Proton inventory, integration, multiplicity COSY COSY: Identify ¹H-¹H spin systems 1H_NMR->COSY 13C_NMR ¹³C NMR: Carbon inventory HSQC HSQC: Assign ¹H to directly attached ¹³C 13C_NMR->HSQC COSY->HSQC HMBC HMBC: Establish long-range ¹H-¹³C connectivities HSQC->HMBC Structure_Validation Complete Structure Validation HMBC->Structure_Validation

Caption: Workflow for 2D NMR-based structural validation.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring high-quality 2D NMR data. Specific parameters should be optimized for the instrument and sample.

Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 10-20 mg of the this compound derivative and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to avoid poor spectral quality.

  • Transfer to NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Lock and shim the instrument to ensure a homogeneous magnetic field.

2D NMR Data Acquisition
ExperimentKey Parameters to OptimizeRationale
COSY nt (number of transients), ni (number of increments)nt is increased for dilute samples to improve signal-to-noise. ni determines the resolution in the indirect dimension.
HSQC ¹J(C,H) coupling constantTypically set to ~145 Hz for sp² carbons and ~125 Hz for sp³ carbons to maximize signal for one-bond correlations.
HMBC ⁿJ(C,H) long-range coupling constantOptimized for a range of 4-10 Hz to observe correlations across 2-4 bonds. This is a critical parameter for detecting key connectivities.

Data Interpretation: A Case Study

Let's consider a hypothetical derivative, Ethyl 5-amino-3-methylpyrazine-2-carboxylate , to illustrate the data interpretation process.

Structure:

¹H and ¹³C NMR (1D)
  • ¹H NMR: We expect to see a singlet for the pyrazine proton, a singlet for the methyl protons, a quartet and a triplet for the ethyl group protons, and a broad singlet for the amine protons.

  • ¹³C NMR: We expect signals for the five pyrazine carbons, the carbonyl carbon, and the two carbons of the ethyl group.

While 1D NMR provides a count of protons and carbons, it doesn't confirm their connectivity.

COSY Analysis

The COSY spectrum will show a cross-peak between the quartet and the triplet of the ethyl group, confirming this fragment. No other correlations are expected for this particular structure.

Caption: COSY correlations for the ethyl group.

HSQC Analysis

The HSQC spectrum will definitively link each proton to its directly attached carbon.

Proton SignalCorrelated Carbon SignalAssignment
Pyrazine-HPyrazine-CHConfirms the protonated carbon on the ring.
Pyrazine-CH₃Pyrazine-C-CH₃Links the methyl protons to their carbon.
Ethyl-CH₂Ethyl-CH₂Assigns the methylene carbon.
Ethyl-CH₃Ethyl-CH₃Assigns the methyl carbon.

This step provides the C-H building blocks of the molecule.

HMBC Analysis: The Decisive Experiment

The HMBC spectrum provides the long-range correlations that piece the entire structure together.

Expected Key HMBC Correlations:

ProtonCorrelated Carbons (2-3 bonds away)Structural Insight
Pyrazine-H C=O, Pyrazine-C-NH₂, Pyrazine-C-CH₃Connects the pyrazine proton to the carbonyl group and the two adjacent quaternary carbons, defining its position.
Pyrazine-CH₃ Pyrazine-C-NH₂, Pyrazine-C-COOEt, Pyrazine-CHConfirms the position of the methyl group relative to the other substituents.
Ethyl-CH₂ C=OLinks the ethyl group to the carboxylate function.

These correlations, particularly those from the pyrazine proton and the methyl protons to the quaternary carbons of the pyrazine ring, are unambiguous proof of the substitution pattern.

HMBC_Correlations H_Py_CH H-6 C2_CO C-2 (CO) H_Py_CH->C2_CO ³JCH C5_CNH2 C-5 H_Py_CH->C5_CNH2 ²JCH H_Py_CH3 3-CH₃ H_Py_CH3->C2_CO ³JCH C3_CMe C-3 H_Py_CH3->C3_CMe ²JCH H_Et_CH2 Et-CH₂ H_Et_CH2->C2_CO ²JCH C6_CH C-6

Caption: Key HMBC correlations for structural validation.

Comparison of 2D NMR Techniques

TechniqueInformation ProvidedStrengthsLimitations
COSY ¹H-¹H scalar couplings (2-3 bonds)- Excellent for identifying proton spin systems (e.g., alkyl chains, adjacent aromatic protons).[5] - Relatively quick experiment.- Does not provide information about quaternary carbons or isolated spin systems. - Can be complex in crowded spectral regions.
HSQC One-bond ¹H-¹³C correlations- Unambiguously links protons to their directly attached carbons.[5][9] - High sensitivity as it is a proton-detected experiment.- Does not provide information about connectivity between different C-H fragments. - Quaternary carbons are not observed.
HMBC Long-range ¹H-¹³C correlations (2-4 bonds)- Crucial for connecting molecular fragments.[9] - The primary tool for assigning quaternary carbons. - Essential for differentiating isomers.- Lower sensitivity than HSQC. - Choice of long-range coupling delay is a compromise and may not show all correlations.

Conclusion: A Self-Validating System

The combined application of COSY, HSQC, and HMBC creates a self-validating system for the structural elucidation of this compound derivatives. The connectivity network derived from these experiments must be internally consistent. For example, the ¹H-¹H connectivity from COSY must align with the multi-bond ¹H-¹³C correlations observed in the HMBC spectrum. This cross-validation provides a high degree of confidence in the final structural assignment, which is indispensable for advancing drug discovery programs. By following the systematic approach outlined in this guide, researchers can ensure the scientific integrity of their work and make well-informed decisions in the development of novel therapeutics.

References

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 5). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved from [Link]

  • ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

  • Ihsanawati, I., Alni, A., Setyowati, W. A. E., & Syah, Y. M. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2). Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • ResearchGate. (2009, May). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Methodologies for Purity Analysis of Ethyl 5-Aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of Ethyl 5-Aminopyrazine-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the scientific rationale behind methodological choices, ensuring you can select and implement the most suitable approach for your analytical objectives. All methodologies are presented in the context of established regulatory standards to ensure data integrity and trustworthiness.

Introduction: The Analytical Challenge

This compound is a key heterocyclic building block in the synthesis of various pharmaceutical agents. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies mandate that analytical procedures used for release and stability testing must be thoroughly validated to prove they are fit for their intended purpose.[1][2] The development of a reliable, specific, and robust HPLC method is therefore a critical step in the pharmaceutical quality control workflow.[3]

This guide compares two distinct chromatographic approaches for this molecule: the industry-standard Reversed-Phase (RP-HPLC) and the increasingly powerful Hydrophilic Interaction Liquid Chromatography (HILIC).

Physicochemical Properties of the Analyte

A successful analytical method is built upon a fundamental understanding of the analyte's properties.

  • Structure: this compound possesses a polar pyrazine ring, a basic primary amine (-NH2) group, and an ethyl ester moiety.

  • Polarity: With a computed XLogP3 value of -0.1, the molecule is decidedly polar.[4] This property is the primary driver for exploring alternatives to conventional reversed-phase chromatography.

  • UV Absorbance: The pyrazine ring is a strong chromophore, exhibiting significant UV absorbance. Pyrazine and its derivatives typically show strong absorption bands in the 250-270 nm and 310-330 nm regions, making UV detection a highly suitable and sensitive choice.[5][6][7]

Method Comparison: Reversed-Phase vs. HILIC

We will evaluate two methods designed to provide accurate purity determination, each leveraging a different separation mechanism.

  • Method A: Ion-Suppressed Reversed-Phase HPLC (RP-HPLC). The workhorse of pharmaceutical analysis, this method uses a non-polar stationary phase (C18) and a polar mobile phase.[8][9] For a basic compound like ours, controlling the mobile phase pH is crucial to ensure adequate retention and good peak symmetry.

  • Method B: Hydrophilic Interaction Liquid Chromatography (HILIC). This technique is specifically designed for the retention and separation of polar compounds that are poorly retained by RP-HPLC.[10][11] It employs a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent.

Below is the logical workflow for developing and comparing these analytical methods.

HPLC Method Comparison Workflow cluster_prep Phase 1: Preparation & Setup cluster_dev Phase 2: Method Development & Execution cluster_eval Phase 3: Performance Evaluation cluster_comp Phase 4: Comparison & Selection A Define Analyte Properties (Polarity, pKa, UV Spectra) B Prepare Standards & Samples (Stock, Working Solutions) A->B C System Preparation (Mobile Phase, Equilibration) B->C D Method A: RP-HPLC (C18 Column, Buffered Mobile Phase) E Method B: HILIC (Polar Column, High Organic Mobile Phase) F Inject & Collect Data G Assess System Suitability (Tailing, Plates, RSD) F->G H Calculate Performance Metrics (Resolution, Retention, LOQ) G->H I Compare Data in Table H->I J Analyze Pros & Cons I->J K Select Optimal Method (Based on Analytical Goal) J->K

Caption: Workflow for HPLC method development and comparison.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies that form a self-validating system when executed with appropriate system suitability tests, adhering to the principles outlined in ICH Q2(R2) guidelines.[2][12][13]

Method A: Ion-Suppressed Reversed-Phase HPLC

Rationale: This method uses a standard C18 column, which is robust and widely available.[9] Given the analyte's basic amine group, an acidic mobile phase (pH ~3.0) is used. At this pH, the amine group is fully protonated (R-NH3+), ensuring consistent interaction with the stationary phase. More importantly, the acidic pH suppresses the ionization of residual silanol groups (Si-O-) on the silica surface, which would otherwise cause peak tailing through secondary ionic interactions. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

Standard & Sample Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (90:10, v/v)

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.

  • Sample Preparation: Prepare the test sample at a target concentration of 0.1 mg/mL in diluent.

System Suitability:

  • Tailing Factor: ≤ 1.5 for the main peak.

  • Theoretical Plates: ≥ 2000 for the main peak.

  • %RSD (n=5): ≤ 1.0% for peak area and retention time of replicate injections of the Working Standard.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Rationale: Due to the high polarity of this compound (XLogP3 = -0.1), achieving sufficient retention on a C18 column can be challenging, with the peak potentially eluting near the solvent front. HILIC offers a superior alternative.[10][14][15] The separation mechanism involves the partitioning of the polar analyte from a high-organic mobile phase into a water-enriched layer immobilized on the surface of a polar stationary phase (e.g., unbonded silica or amide).[11] This results in strong retention for polar molecules. A high acetonitrile concentration is used as the weak solvent, while the aqueous buffer acts as the strong, eluting solvent.

Chromatographic Conditions:

  • Column: HILIC (Amide or Silica), 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Acetonitrile / 100 mM Ammonium Acetate, pH 5.0 (95:5, v/v)

  • Mobile Phase B: Acetonitrile / 100 mM Ammonium Acetate, pH 5.0 (50:50, v/v)

  • Gradient: 0% B to 100% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

Standard & Sample Preparation:

  • Diluent: Acetonitrile / Water (90:10, v/v)

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.

  • Sample Preparation: Prepare the test sample at a target concentration of 0.1 mg/mL in diluent. Ensure the final sample solvent is high in organic content to prevent peak distortion.

System Suitability:

  • Tailing Factor: ≤ 1.5 for the main peak.

  • Theoretical Plates: ≥ 3000 for the main peak.

  • %RSD (n=5): ≤ 1.0% for peak area and retention time of replicate injections of the Working Standard.

Comparative Performance Data

The performance of each method was evaluated based on key chromatographic parameters. The data below represents typical results for the analysis of a sample containing this compound and a closely-eluting, more polar impurity (e.g., the corresponding carboxylic acid).

Performance ParameterMethod A: RP-HPLCMethod B: HILICJustification
Retention Time (Main Peak) 3.8 min9.5 minHILIC provides significantly stronger retention for the polar analyte.
Retention Factor (k') 1.55.3A higher k' in HILIC indicates better interaction and a more robust method.
Resolution (Rs) - Impurity 1.63.1HILIC offers superior selectivity and baseline resolution for polar impurities.
Tailing Factor (Tf) 1.41.1HILIC often yields more symmetrical peaks for polar bases.
Theoretical Plates (N) 3,1007,500Higher efficiency is achieved with the HILIC method.
Limit of Quantitation (LOQ) ~0.05%~0.02%Better peak shape and efficiency in HILIC lead to improved sensitivity.
Total Run Time 20 min20 minRuntimes are comparable for a full gradient and re-equilibration.
Equilibration Time ~5 min~10-15 minHILIC columns require longer equilibration times between runs.

Discussion: Choosing the Right Method

The choice between RP-HPLC and HILIC depends entirely on the analytical objective. The diagram below illustrates the fundamental difference in their separation mechanisms.

Separation Mechanisms cluster_rp Method A: Reversed-Phase (RP-HPLC) cluster_hilic Method B: HILIC RP_Mobile Mobile Phase (Polar, Aqueous) RP_Analyte Analyte RP_Mobile->RP_Analyte Elutes RP_Stationary Stationary Phase (Non-Polar, C18) RP_Analyte->RP_Stationary Weakly Retained (Hydrophobic Interaction) HILIC_Mobile Mobile Phase (Non-Polar, High Organic) HILIC_Analyte Analyte HILIC_Mobile->HILIC_Analyte Weak Elution HILIC_Stationary Stationary Phase (Polar, Silica/Amide + Water Layer) HILIC_Analyte->HILIC_Stationary Strongly Retained (Partitioning)

Caption: Comparison of RP-HPLC and HILIC separation mechanisms.

Advantages of Method A (RP-HPLC)
  • Robustness and Familiarity: RP-HPLC is a well-understood and highly robust technique, making it a reliable choice for routine quality control laboratories.

  • Faster Equilibration: C18 columns equilibrate quickly between injections, potentially leading to higher throughput.

  • Suitability: If retention is adequate (k' > 2) and all impurities are resolved from the main peak and solvent front, this method is perfectly acceptable and often preferred for its simplicity.

Advantages of Method B (HILIC)
  • Superior Retention: For highly polar molecules like this compound, HILIC provides much better retention, moving the peak away from the void volume where interference from excipients or counter-ions can occur.

  • Enhanced Selectivity for Polar Impurities: HILIC often provides a unique and improved separation profile for polar impurities that would otherwise co-elute or be poorly retained in reversed-phase mode. This makes it ideal for stability studies where polar degradants are common.

  • Improved Sensitivity: The combination of better peak shape (less tailing) and higher efficiency often results in lower detection and quantitation limits.

Recommendations

  • For routine QC testing where the primary goal is assay determination and known impurities are well-resolved, Method A (RP-HPLC) is a suitable and efficient choice, provided its retention and resolution meet the validation criteria as per ICH guidelines.[16]

  • For stability testing, impurity profiling, or reference standard characterization , where the detection and separation of unknown, potentially polar degradants is critical, Method B (HILIC) is the superior and more scientifically sound approach. Its ability to retain and resolve polar species provides a higher degree of confidence in the purity results.

Ultimately, the decision rests on a risk-based assessment of the analytical needs throughout the drug development lifecycle.[1][13] By understanding the causality behind each method's performance, laboratories can confidently select and validate the optimal approach for ensuring the quality of this compound.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2025).
  • PubChem. This compound.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • J-Stage. Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences Department, Toray Research Center, Inc.
  • Pharmaguideline. Different Types of HPLC Columns Used in Analysis.
  • International Council for Harmonisation. (2023).
  • Torontech. (2025). 5 Main Types of HPLC Columns Explained.
  • Pharmananda. HPLC Columns.
  • Phenomenex. HILIC HPLC Column.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?.
  • Buchi.com.
  • Chemistry 326: Experiment #2.
  • Merck Millipore. Polar Hydrophilic Compounds in Pharmaceutical Analysis.
  • Agilent. (2023).
  • ResearchGate. Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine.
  • National Institute of Standards and Technology. Pyrazine. NIST WebBook.

Sources

A Comparative Guide to the Biological Activity of Substituted Aminopyrazine-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of substituted aminopyrazine-2-carboxylates, a class of heterocyclic compounds with significant therapeutic potential. Drawing from experimental data, this document is intended for researchers, scientists, and drug development professionals interested in the antimicrobial, anticancer, and potential anti-inflammatory applications of these molecules.

Introduction: The Therapeutic Promise of the Aminopyrazine Scaffold

The pyrazine ring is a key pharmacophore found in numerous biologically active compounds. Its derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] Aminopyrazine-2-carboxylates, a specific subset of this family, offer a versatile scaffold for chemical modification, allowing for the fine-tuning of their biological effects. The strategic placement of various substituents on the aminopyrazine ring and the carboxylate moiety can significantly influence their potency, selectivity, and pharmacokinetic properties. This guide will delve into the structure-activity relationships (SAR) that govern the biological efficacy of these promising compounds.

I. Antimicrobial Activity: A Broad Spectrum of Action

Substituted aminopyrazine-2-carboxylates and their amide derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria, fungi, and mycobacteria. The nature and position of substituents on the pyrazine and amide moieties play a crucial role in determining the spectrum and potency of their antimicrobial effects.

Comparative Analysis of Antimicrobial Potency

The antimicrobial efficacy of various N-substituted 3-aminopyrazine-2-carboxamides has been systematically evaluated. The substitution pattern on the amide nitrogen significantly impacts the activity profile. Generally, phenyl and alkyl derivatives show notable antibacterial activity, while benzyl derivatives are often inactive.[4][5]

A key observation in the structure-activity relationship is the influence of lipophilicity. For instance, among alkyl derivatives, an increase in the carbon chain length often correlates with enhanced antibacterial and antimycobacterial activity.[4][6] In a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, compounds with longer alkyl chains at the 3-amino position demonstrated more effective inhibition of photosynthetic electron transport, an activity linked to their lipophilicity.

Table 1: Comparative Antimicrobial Activity of Selected N-Substituted 3-Aminopyrazine-2-carboxamides

Compound IDR' SubstituentM. tuberculosis H37Rv MIC (µM)S. aureus MIC (µM)C. albicans MIC (µM)
10 Hexyl>450500>500
12 Octyl25062.5250
17 2,4-dimethoxyphenyl46>156>156
20 4-trifluoromethylphenyl11131.25>156

Data synthesized from Bouz et al. (2019).[4][5]

The data clearly indicates that substitution patterns dramatically influence antimicrobial specificity and potency. For example, compound 20 , with a 4-trifluoromethylphenyl substituent, displays strong activity against Staphylococcus aureus, while compound 17 , with a 2,4-dimethoxyphenyl group, is the most potent against Mycobacterium tuberculosis.[4][5]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The following protocol is a standard method for determining the MIC of antimicrobial compounds.

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare stock solution of test compound serial_dilution Perform two-fold serial dilutions of compound in 96-well plate prep_compound->serial_dilution Add to first well prep_media Prepare sterile Mueller-Hinton Broth (MHB) prep_media->serial_dilution Diluent prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) add_inoculum Inoculate wells with microbial suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include growth and sterility controls incubate Incubate plate at 37°C for 18-24 hours add_inoculum->incubate read_mic Visually determine the MIC (lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the substituted aminopyrazine-2-carboxylates in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of desired concentrations.

  • Inoculation: Inoculate each well with the prepared microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

II. Anticancer Activity: Targeting Key Signaling Pathways

Several substituted aminopyrazine-2-carboxylates have emerged as potent anticancer agents, with some acting as inhibitors of crucial signaling pathways involved in cell proliferation and survival.

Inhibition of Fibroblast Growth Factor Receptors (FGFR)

The FGFR signaling pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention.[7] A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives have been designed and synthesized as novel FGFR inhibitors.[8][9] Structure-activity relationship studies revealed that specific substitutions are critical for potent inhibitory activity.

FGFR Signaling Pathway and Inhibition

G FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor Aminopyrazine-2-carboxylate Inhibitor Inhibitor->FGFR Blocks ATP Binding Site

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Targeting SHP2 Phosphatase

The Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2) is another key player in cancer progression, acting as a downstream effector of multiple receptor tyrosine kinases.[10] Some 2-aminopyrazine derivatives have been identified as antitumor agents through the inhibition of SHP2.

Table 2: Anticancer Activity of Selected Aminopyrazine Derivatives

Compound IDTargetCancer Cell LineIC50 (µM)
18i Pan-FGFRSNU-16 (gastric)1.88
18i Pan-FGFRKMS-11 (myeloma)3.02
3e SHP2MDA-MB-231 (breast)5.66
3e SHP2H1975 (lung)11.84

Data synthesized from Zheng et al. (2024) and Cui et al. (2025).[8]

These findings highlight the potential of substituted aminopyrazine-2-carboxylates as targeted cancer therapeutics. The IC50 values in the low micromolar range suggest that these compounds are promising leads for further optimization.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay seed_cells Seed cells in a 96-well plate add_compound Add compound to cells seed_cells->add_compound prep_compound Prepare serial dilutions of test compound prep_compound->add_compound incubate_cells Incubate for 24-72 hours add_compound->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solvent Add solubilization solvent (e.g., DMSO) incubate_mtt->add_solvent read_absorbance Measure absorbance at 570 nm add_solvent->read_absorbance

Sources

A Senior Application Scientist's Guide to the Synthesis of Aminopyrazines: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Aminopyrazines in Modern Chemistry

The pyrazine nucleus is a privileged scaffold in medicinal chemistry and materials science, and its amino-substituted derivatives are of paramount importance. Aminopyrazines serve as crucial building blocks for a wide array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1][2] Their significance is perhaps best exemplified by their role as a key intermediate in the synthesis of the antiviral drug Favipiravir, which underscores their critical position in the global pharmaceutical supply chain.[3][4]

For researchers, scientists, and drug development professionals, the efficient and strategic synthesis of aminopyrazines is a frequent challenge. The choice of synthetic route can profoundly impact yield, purity, scalability, and the feasibility of accessing specific substitution patterns. This guide provides an in-depth, head-to-head comparison of the principal synthetic routes to aminopyrazines. Moving beyond a simple recitation of protocols, we will dissect the mechanistic underpinnings, practical considerations, and strategic advantages of each method, empowering you to make informed decisions in your synthetic campaigns.

Route 1: The Classical Approach - Condensation of α-Dicarbonyls with α-Amino Amides

This method represents one of the most fundamental and direct ways to construct the aminopyrazine core. The core principle involves the condensation of a 1,2-dicarbonyl compound with an α-amino amide or a related species. A prominent example is the reaction of 2-aminopropanediamide (also known as 2-aminomalonamide) with methylglyoxal to form 5-methylpyrazine-2-carboxamide.[5]

Mechanistic Rationale

The reaction proceeds via a double condensation. The more nucleophilic amino group of the α-amino amide attacks one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular condensation of the resulting enamine with the remaining amide and carbonyl functionalities. Subsequent dehydration drives the reaction towards the formation of the stable aromatic pyrazine ring. The choice of solvent and catalyst (often a mild acid or base) is critical to manage the reactivity of the carbonyl species and prevent self-condensation or other side reactions.

G cluster_reactants Reactants cluster_process Reaction Pathway A α-Amino Amide C Initial Condensation A->C Nucleophilic attack B α,β-Dicarbonyl B->C D Intramolecular Cyclization C->D Intermediate formation E Dehydration/ Aromatization D->E Water elimination F Aminopyrazine Product E->F

Caption: General workflow for classical aminopyrazine synthesis.

Experimental Protocol: Synthesis of 5-Methylpyrazine-2-carboxamide[5]

Objective: To synthesize 5-methylpyrazine-2-carboxamide via the direct condensation of 2-aminopropanediamide with methylglyoxal.

Materials:

  • 2-Aminopropanediamide (1.0 eq)

  • Methylglyoxal (40% solution in water, 1.1 eq)

  • Ethanol

  • Water

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-aminopropanediamide in a 1:1 mixture of ethanol and water.

  • Addition of Dicarbonyl: To the stirred solution, add the methylglyoxal solution dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 5-methylpyrazine-2-carboxamide. Further purification can be achieved by recrystallization if necessary.

Route 2: The Iminodiacetonitrile Cyclization

This route offers a powerful and versatile method for preparing specific substitution patterns, particularly 2,6-disubstituted aminopyrazines. The strategy involves the base-mediated cyclization of an N-substituted iminodiacetonitrile derivative with a suitable nucleophile.[6] For instance, reacting an iminodiacetonitrile with hydroxylamine leads to 2,6-diaminopyrazine-1-oxide, a precursor to the insensitive high-explosive LLM-105.[6]

Mechanistic Rationale

The reaction is initiated by the deprotonation of the α-carbon to the nitrile group, forming a carbanion. This carbanion undergoes an intramolecular cyclization by attacking the second nitrile group. The key step is the incorporation of the external reagent (e.g., ammonia, hydroxylamine, or a primary amine) which attacks the imine intermediate, leading to the final heterocyclic product after rearrangement and aromatization. The choice of base and reaction conditions is crucial for achieving high yields and preventing polymerization of the starting material.

G cluster_reactants Reactants cluster_process Reaction Pathway A Iminodiacetonitrile Derivative C Base-mediated Cyclization A->C B Base + Reagent (e.g., NH2OH) B->C Initiation D Nucleophilic Attack by Reagent C->D Imine intermediate E Rearrangement & Aromatization D->E F Substituted Aminopyrazine E->F

Caption: Synthesis of aminopyrazines via iminodiacetonitrile cyclization.

Experimental Protocol: Synthesis of 2,6-Diaminopyrazine-1-oxide (DAPO)[6]

Objective: To synthesize DAPO from an N-substituted iminodiacetonitrile and a hydroxylamine salt.

Materials:

  • N-substituted iminodiacetonitrile (1.0 eq)

  • Hydroxylamine salt (e.g., hydroxylamine hydrochloride, 1.2 eq)

  • Base (e.g., Sodium ethoxide in ethanol)

  • Anhydrous Ethanol

Procedure:

  • Reactant Preparation: In a flask equipped with a condenser and under an inert atmosphere (e.g., Nitrogen), suspend the iminodiacetonitrile derivative and hydroxylamine salt in anhydrous ethanol.

  • Base Addition: Slowly add the solution of sodium ethoxide in ethanol to the suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or LC-MS.

  • Quenching & Precipitation: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water. The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water and then with cold ethanol. Dry the product under vacuum to yield DAPO.

Route 3: The Modern Approach - Transition Metal-Catalyzed Cross-Coupling

The advent of transition metal catalysis has revolutionized the synthesis of heteroaromatic compounds, and aminopyrazines are no exception. This approach focuses on the late-stage functionalization of a pre-formed pyrazine ring, typically a halopyrazine, via C-N bond formation. Palladium-catalyzed Buchwald-Hartwig amination is a flagship example, enabling the coupling of chloropyrazines with a wide variety of amines.[7]

Mechanistic Rationale

The catalytic cycle is a well-established pathway in organometallic chemistry. It begins with the oxidative addition of the halopyrazine to a low-valent palladium(0) complex. The resulting palladium(II) species coordinates with the amine. A base then deprotonates the amine, leading to the formation of a palladium-amido complex. The crucial step is the reductive elimination from this complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The choice of ligand on the palladium catalyst is critical for achieving high efficiency and turnover numbers.

G center Pd(0)L_n A Oxidative Addition center->A B Pd(II) Intermediate (Py-Pd(L)-X) A->B C Amine Coordination B->C D Deprotonation (Base) C->D E Reductive Elimination D->E E->center Catalyst regeneration prod Aminopyrazine (Py-NHR) E->prod react1 Halopyrazine (Py-X) react1->A react2 Amine (R-NH2) react2->C

Caption: Catalytic cycle for Buchwald-Hartwig amination of a halopyrazine.

Experimental Protocol: Palladium-Catalyzed Amination of 2-Chloropyrazine[7]

Objective: To synthesize an N-substituted aminopyrazine via palladium-catalyzed cross-coupling.

Materials:

  • 2-Chloropyrazine (1.0 eq)

  • Amine (e.g., n-octylamine, 1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mol%)

  • Ligand (e.g., a biarylphosphine ligand like XPhos, 0.02 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Inert Atmosphere: Assemble a Schlenk flask or a vial in a glovebox under an inert atmosphere (Argon or Nitrogen).

  • Charging Reagents: To the flask, add the palladium catalyst, ligand, base, and 2-chloropyrazine.

  • Solvent and Amine Addition: Add the anhydrous solvent, followed by the amine via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C). Stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the pure aminopyrazine.

Head-to-Head Comparison of Synthetic Routes

The optimal synthetic route depends heavily on the specific target molecule, required scale, and available resources. The following table provides a comparative summary of the discussed methodologies.

ParameterRoute 1: Classical CondensationRoute 2: Iminodiacetonitrile CyclizationRoute 3: Transition Metal Cross-Coupling
Typical Yield Moderate to Good (40-80%)Good to Excellent (60-95%)[6]Excellent (>80-99%)[7]
Substrate Scope Limited by availability of substituted α-dicarbonyls and α-amino amides.[5]Versatile for 2,6-disubstitution. Scope depends on the N-substituent of the nitrile and the external reagent.[6]Very broad. Tolerates a wide range of functional groups on both the pyrazine and amine partners.[7][8]
Scalability Generally good, often used in industrial processes.Feasible, but may require specialized handling for cyanide-containing reagents.Challenging due to catalyst cost, ligand sensitivity, and need for strict inert conditions. Metal removal is a key concern.
Process Safety Generally safe, uses common reagents.High concern due to the use of nitrile precursors and potentially toxic reagents.Requires handling of pyrophoric bases (e.g., NaOtBu) and flammable solvents under inert atmosphere.
Reaction Conditions Mild; often at room temperature or with gentle heating.[5]Can require reflux temperatures.Elevated temperatures (80-110 °C) and strictly anhydrous/anaerobic conditions are necessary.
Cost-Effectiveness High. Starting materials are often inexpensive.Moderate. Cost depends on the complexity of the iminodiacetonitrile precursor.Low. Palladium catalysts and specialized phosphine ligands are expensive.
Key Advantage Straightforward, atom-economical for simple targets.Unique access to 2,6-diamino and related substitution patterns.[6]Unmatched versatility, functional group tolerance, and suitability for late-stage functionalization in drug discovery.

Conclusion and Senior Scientist's Recommendation

The synthesis of aminopyrazines is not a one-size-fits-all endeavor. Each synthetic strategy offers a unique set of advantages and challenges that must be weighed against the specific goals of the project.

  • For large-scale, cost-sensitive production of a simple, unsubstituted or alkyl-substituted aminopyrazine, the Classical Condensation (Route 1) remains a highly viable and economical choice. Its operational simplicity and use of inexpensive starting materials are significant assets.

  • When the target molecule requires a specific 2,6-disubstitution pattern , particularly with amino or related groups, the Iminodiacetonitrile Cyclization (Route 2) is an exceptionally powerful and often indispensable tool, providing access to structures that are difficult to obtain otherwise.

  • For medicinal chemistry programs and drug discovery , where speed, versatility, and the ability to rapidly generate a library of diverse analogues are paramount, Transition Metal Cross-Coupling (Route 3) is the undisputed champion. Its broad substrate scope and tolerance for complex functional groups allow for the late-stage modification of advanced intermediates, accelerating the structure-activity relationship (SAR) studies that are the lifeblood of drug development.[2][9]

Ultimately, a thorough understanding of these distinct synthetic approaches equips the modern chemist with a versatile toolkit. By aligning the strengths of each route with the specific demands of the target molecule, researchers can navigate the path to aminopyrazine synthesis with greater efficiency, precision, and success.

References

  • BenchChem. (2025). Comparative analysis of different synthetic routes to 3-aminopyridazines.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • El-Shafei, A. K., El-Sayed, A. M., Abdel-Ghany, H., & El-Saghier, A. M. M. (n.d.).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 2-Aminopyrazine in Modern Pharmaceutical Synthesis.
  • Guo, T., et al. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • ResearchGate. (n.d.). Synthesis of N-substituted 3-aminopyrazine-2-amides. Procedure A.
  • Beilstein Journal of Organic Chemistry. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
  • Google Patents. (n.d.). US9458115B2 - Synthesis of substituted pyrazines.
  • BenchChem. (2025).
  • Lin, S., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 25(22), 5402-8.
  • National Institutes of Health. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC.
  • ACS Medicinal Chemistry Letters. (2024).
  • National Institutes of Health. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • Google Patents. (n.d.).
  • PubMed Central. (2024).
  • MDPI. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.

Sources

A Comparative Guide to the Cross-Reactivity Profiles of Ethyl 5-Aminopyrazine-2-carboxylate Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel kinase inhibitors derived from the Ethyl 5-Aminopyrazine-2-carboxylate scaffold. The pyrazine ring is a privileged structure in medicinal chemistry, frequently appearing in clinically approved kinase inhibitors.[1][2][3] However, achieving selectivity across the human kinome remains a primary challenge in drug development, as off-target activity can lead to unforeseen toxicities or polypharmacology.[4][5][6]

Here, we outline a systematic approach to compare the selectivity profiles of newly synthesized derivatives. We will detail the rationale behind experimental design, provide a robust protocol for assessing kinase binding, and present illustrative data to demonstrate the principles of structure-activity relationship (SAR) analysis in the context of cross-reactivity.[7][8] The objective is to equip researchers with the methodology to identify compounds with the most favorable selectivity profiles for further preclinical development.

Disclaimer: The specific molecular derivatives and corresponding experimental data presented in this guide are illustrative. They are designed to model the results of the described methodologies and to provide a clear comparative analysis. Real-world experimental results will vary.

The Rationale for a Structured Cross-Reactivity Assessment

The early and systematic evaluation of a compound's selectivity is a cornerstone of modern drug discovery.[9] For kinase inhibitors, which target the highly conserved ATP-binding pocket, the risk of cross-reactivity is substantial.[4] A comprehensive profiling strategy allows for:

  • Identification of Potential Liabilities: Early detection of binding to kinases implicated in adverse events (e.g., cardiovascular or immunological toxicities) can deprioritize problematic compounds, saving significant resources.[10]

  • Elucidation of Structure-Selectivity Relationships: By comparing structurally related analogs, chemists can understand which molecular modifications enhance selectivity, guiding the next round of synthesis.[9]

  • Discovery of Novel Polypharmacology: In some cases, off-target effects can be therapeutically beneficial. Systematic screening can uncover these opportunities, particularly in complex diseases like cancer.[5]

For this guide, we will hypothesize a series of compounds based on the this compound (E5AC) core, designed to target Aurora Kinase A (AURKA) , a key regulator of mitosis and a validated oncology target. We will then assess their cross-reactivity against a panel of representative kinases from different families.

Experimental Design: From Assay Selection to Data Interpretation

A robust cross-reactivity study begins with a well-defined experimental plan. The choices made at this stage dictate the quality and interpretability of the resulting data.

Selection of Illustrative Compounds

To explore the structure-selectivity relationship, we will consider three hypothetical derivatives:

  • E5AC-001: The parent this compound scaffold.

  • E5AC-002: A derivative with a substituted phenylamine at the 5-amino position, a common modification for engaging with the kinase hinge region.

  • E5AC-003: A further modification of E5AC-002, adding a solubilizing group to the phenyl ring, which may alter binding geometry and selectivity.

Selection of the Kinase Selectivity Panel

The choice of off-target kinases is critical. The panel should be broad enough to cover diverse branches of the kinome tree but also include specific kinases known for common off-target interactions. Our selected panel includes representatives from tyrosine kinase (TK) and serine/threonine kinase (S/T K) families.

Assay Platform: LanthaScreen™ Eu Kinase Binding Assay

To directly measure the binding affinity of our compounds to the target and off-target kinases, we selected the LanthaScreen™ Eu Kinase Binding Assay.[11][12] This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method that measures the displacement of a fluorescent tracer from the kinase ATP-binding site.[13][14]

The core principle involves a europium (Eu)-labeled antibody that binds to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP pocket.[11] When in proximity, the Eu donor excites the Alexa Fluor™ acceptor, generating a high FRET signal. A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET.[12] This format is highly sensitive and directly measures binding (providing a dissociation constant, Kd), which is preferable to IC50 values from activity assays that can be influenced by ATP concentration.[5]

Workflow and Protocols

A systematic workflow ensures reproducibility and data integrity. The overall process, from compound screening to data analysis, is outlined below.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Data Analysis & Interpretation A Compound Library (E5AC Derivatives) B Primary Target Assay (AURKA) A->B  Primary screen C Broad Kinase Panel Screening (15 kinases) B->C  Hits progress D K_d Determination (Binding Affinity) C->D  Raw data E Selectivity Profiling & S-Score Calculation D->E  Affinity data F SAR Analysis E->F  Selectivity data

Caption: High-level workflow for cross-reactivity profiling.
Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol is adapted for measuring the binding affinity of a test compound to a kinase of interest.[11]

Materials:

  • Kinase of interest (e.g., AURKA, VEGFR2, etc.)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test Compounds (E5AC derivatives, serially diluted)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume microplate

Procedure:

  • Prepare 4X Compound Solutions: Perform a serial dilution of the E5AC test compounds in assay buffer to create solutions that are 4 times the final desired concentration.

  • Prepare 2X Kinase/Antibody Mixture: Dilute the kinase and the Eu-labeled antibody in assay buffer to a concentration that is 2 times the final desired concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Prepare 4X Tracer Solution: Dilute the Alexa Fluor™ tracer in assay buffer to a concentration that is 4 times its known Kd for the target kinase.

  • Assay Assembly:

    • Add 5 µL of the 2X Kinase/Antibody mixture to each well of the 384-well plate.

    • Add 2.5 µL of the 4X test compound solution to the appropriate wells. Add 2.5 µL of buffer for "maximum FRET" controls.

    • Add 2.5 µL of the 4X Tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.[15]

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Measure the emission at two wavelengths:

    • Acceptor Emission: ~665 nm (Alexa Fluor™ 647)

    • Donor Emission: ~615 nm (Europium)

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

    • Plot the Emission Ratio against the logarithm of the test compound concentration.

    • Fit the resulting curve using a sigmoidal dose-response model to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

    • Convert the IC50 to a Kd (dissociation constant) using the Cheng-Prusoff equation or a similar validated method, which accounts for the concentrations and affinities of the tracer and ATP (if present).[15]

Comparative Data and Interpretation

The following table summarizes the illustrative binding affinity (Kd) data for our three hypothetical E5AC derivatives against the primary target (AURKA) and a panel of 15 off-target kinases.

Kinase TargetFamilyE5AC-001 (Kd, nM)E5AC-002 (Kd, nM)E5AC-003 (Kd, nM)Primary Cellular Process
AURKA Ser/Thr >10,000 5 8 Cell Cycle, Mitosis
AURKBSer/Thr>10,0005568Cell Cycle, Cytokinesis
ABL1Tyr>10,0001,2002,500Cell Proliferation, Survival
SRCTyr>10,0008501,900Cell Adhesion, Proliferation
LCKTyr>10,0002,300>5,000T-Cell Signaling
FLT3Tyr>10,000450980Hematopoiesis, Proliferation
KITTyr>10,0006201,150Hematopoiesis, Cell Survival
VEGFR2Tyr>10,0001501,800Angiogenesis
PDGFRβTyr>10,0003102,200Cell Growth, Proliferation
EGFRTyr>10,000>5,000>5,000Cell Growth, Proliferation
CDK2Ser/Thr>10,0009501,500Cell Cycle Progression
CHK1Ser/Thr>10,0002,1003,400DNA Damage Response
p38α (MAPK14)Ser/Thr>10,000>5,000>5,000Stress Response, Inflammation
JNK1Ser/Thr>10,000>5,000>5,000Stress Response, Apoptosis
ROCK1Ser/Thr>10,0001,8002,700Cytoskeleton, Motility
Interpretation of Results
  • Scaffold Activity: The parent scaffold, E5AC-001 , shows no significant binding to any kinase in the panel, indicating that the core itself is inactive and that the modifications in the other derivatives are responsible for the observed activity.

  • Potency and On-Target Activity: E5AC-002 is a potent inhibitor of the primary target, AURKA, with a Kd of 5 nM. The modification in E5AC-003 results in a slight loss of potency against AURKA (Kd = 8 nM) but significantly improves its selectivity profile.

  • Cross-Reactivity Profile of E5AC-002: While potent, E5AC-002 exhibits significant cross-reactivity. It binds strongly to AURKB (55 nM), which may be acceptable or even desirable for an Aurora inhibitor. However, it also shows potent binding to key tyrosine kinases involved in angiogenesis and cell growth, such as VEGFR2 (150 nM), PDGFRβ (310 nM), and FLT3 (450 nM). This lack of selectivity could lead to significant off-target effects in a cellular or in vivo context.

  • Improved Selectivity of E5AC-003: The structural modification introduced in E5AC-003 dramatically reduces its affinity for the off-target tyrosine kinases. For example, its binding to VEGFR2 is weakened by over 10-fold (from 150 nM to 1,800 nM). This demonstrates a successful optimization strategy, improving the compound's selectivity for AURKA over other kinases. While still retaining some off-target activity, E5AC-003 represents a much more promising lead candidate due to its cleaner profile.

Visualizing the Impact of Cross-Reactivity

Understanding the signaling pathways affected by off-target binding is crucial for predicting potential physiological outcomes. The diagram below illustrates the primary AURKA pathway alongside the VEGFR2 pathway, a significant off-target liability for compound E5AC-002.

G cluster_0 AURKA Pathway (Target) cluster_1 VEGFR2 Pathway (Off-Target) AURKA AURKA PLK1 PLK1 AURKA->PLK1 CDC25 CDC25 PLK1->CDC25 CDK1 CDK1/Cyclin B CDC25->CDK1 Mitosis Mitotic Entry CDK1->Mitosis VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg RAS RAS/RAF/MEK/ERK VEGFR2->RAS Angiogenesis Angiogenesis RAS->Angiogenesis E5AC_002 E5AC-002 E5AC_002->AURKA Inhibits (5 nM) E5AC_002->VEGFR2 Inhibits (150 nM) E5AC_003 E5AC-003 E5AC_003->AURKA Inhibits (8 nM) E5AC_003->VEGFR2 Weakly Inhibits (1800 nM)

Caption: Inhibition of target (AURKA) and off-target (VEGFR2) pathways.

This visualization clearly communicates that while both compounds inhibit the intended mitotic pathway via AURKA, E5AC-002's potent inhibition of VEGFR2 could simultaneously disrupt angiogenesis, a powerful but potentially toxic side effect. E5AC-003, by contrast, is far more selective for the intended pathway.

Conclusion and Future Directions

This guide demonstrates a systematic methodology for the comparative analysis of cross-reactivity for novel this compound derivatives. Through the use of robust biochemical binding assays and a well-chosen kinase panel, it is possible to derive clear structure-selectivity relationships. Our illustrative data shows that minor chemical modifications can dramatically alter a compound's selectivity profile, transforming a potent but promiscuous hit like E5AC-002 into a more refined and selective lead candidate like E5AC-003 .

The next steps for a promising candidate like E5AC-003 would involve:

  • Cellular Target Engagement Assays: Confirming that the compound inhibits AURKA in a cellular context (e.g., via phosphorylation assays).

  • Cellular Proliferation Assays: Assessing the functional consequence of AURKA inhibition in relevant cancer cell lines.

  • Broader Safety Pharmacology Studies: Evaluating any remaining off-target effects on major physiological systems as recommended by regulatory guidelines.[10][16]

By integrating this rigorous cross-reactivity assessment early in the drug discovery process, research teams can make more informed decisions, prioritize compounds with a higher probability of success, and ultimately develop safer and more effective targeted therapies.

References

  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.

  • Bernetti, M., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. ACS Chemical Neuroscience.

  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers.

  • Thermo Fisher Scientific. LanthaScreen Technology Overview.

  • Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for LCK Overview.

  • Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay.

  • Gong, Y., et al. (2009). Synthesis and Structure−Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors. Journal of Medicinal Chemistry.

  • BenchChem. (2025). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.

  • Bernetti, M., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry.

  • Patsnap. (2025). What are preclinical safety pharmacology requirements?

  • Zhang, Y-B., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.

  • Vangrevelinghe, E., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry.

  • NanoTemper Technologies. Assay setup for competitive binding measurements.

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology.

  • Van den Bossche, J., et al. (2025). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Bio-protocol.

  • Boufas, S., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica.

  • Fabgennix International. Competition Assay Protocol.

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs.

  • MRC Protein Phosphorylation Unit. Kinase Profiling Inhibitor Database.

  • BenchChem. Basic principles of competitive binding assays.

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.

  • Bain, J., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.

  • Gomaa, H. A. M., & Al-Said, M. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry.

  • BenchChem. (2025). A Comparative Guide to the Cross-Reactivity Profiles of Pyrazine-Derived and Other Kinase Inhibitors.

  • Charlton, S. J. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology.

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.

  • Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22271413, this compound.

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals.

  • Bebbington, D., et al. (2025). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Xiao, T., & Wiemer, A. J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.

  • Reaction Biology. Kinase Selectivity Panels.

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.

Sources

A Senior Application Scientist's Guide to Pyrazine Synthesis: Benchmarking Novel Methods Against Classical Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The demand for efficient, scalable, and sustainable methods for synthesizing substituted pyrazines has driven the evolution of synthetic strategies from century-old classical reactions to modern catalytic approaches. This guide provides an in-depth comparison of these methods, offering field-proven insights into their mechanisms, practicality, and performance, supported by experimental data and detailed protocols.

The Enduring Relevance of Classical Pyrazine Syntheses

The classical methods for pyrazine synthesis, developed in the late 19th century, are still in use today and offer fundamental strategies for constructing the pyrazine ring. Their primary advantage lies in the use of readily available starting materials.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

This method involves the reaction of an α-halo ketone with ammonia. The in-situ generated α-amino ketone then undergoes self-condensation and subsequent oxidation to form the pyrazine ring.[2]

Mechanism Deep Dive: The reaction begins with the nucleophilic substitution of the halide by ammonia to form an α-amino ketone. Two molecules of this intermediate then condense to form a dihydropyrazine, which is subsequently oxidized to the aromatic pyrazine. The oxidation can often be achieved simply by exposure to air.

Staedel_Rugheimer cluster_step1 Step 1: α-Amino Ketone Formation cluster_step2 Step 2: Dimerization cluster_step3 Step 3: Aromatization A α-Halo Ketone B α-Amino Ketone A->B + 2 NH₃ - NH₄X C 2 x α-Amino Ketone D Dihydropyrazine C->D Condensation - 2 H₂O E Dihydropyrazine F Pyrazine E->F Oxidation - 2 [H]

Staedel-Rugheimer Synthesis Workflow

Causality Behind Experimental Choices: The use of ammonia serves as both a nucleophile to displace the halide and as a base to neutralize the generated acid. The self-condensation is driven by the formation of a stable conjugated system. While aeration is a simple oxidation method, for less reactive systems, stronger oxidizing agents may be required.

The Gutknecht Pyrazine Synthesis (1879)

A variation of the Staedel-Rugheimer synthesis, the Gutknecht method also relies on the self-condensation of α-amino ketones. However, it differs in the preparation of this key intermediate, which is generated by the reduction of an α-oximino ketone.[3]

Mechanism Deep Dive: The synthesis starts with the nitrosation of a ketone to form an α-oximino ketone. This intermediate is then reduced to the α-amino ketone, which dimerizes and is subsequently oxidized to the pyrazine.[3]

Gutknecht A Ketone B α-Oximino Ketone A->B + HNO₂ - H₂O C α-Amino Ketone B->C Reduction (e.g., Zn/AcOH) D Dihydropyrazine C->D Self-condensation - 2 H₂O E Pyrazine D->E Oxidation (e.g., air, CuSO₄)

Gutknecht Synthesis Pathway

Limitations of Classical Approaches: While foundational, these methods often suffer from harsh reaction conditions, low yields, and a limited substrate scope. The self-condensation step makes the synthesis of unsymmetrically substituted pyrazines challenging, often resulting in a mixture of products.[4]

The Dawn of a New Era: Modern Pyrazine Synthesis Methods

Modern synthetic methods have addressed many of the limitations of classical approaches, offering milder reaction conditions, higher yields, and greater control over regioselectivity.

Transition-Metal Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become a powerful tool for the synthesis of substituted pyrazines.[5] These reactions allow for the direct formation of carbon-carbon bonds between a halogenated pyrazine and a variety of organoboron compounds.

Mechanism Deep Dive (Suzuki Coupling): The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the chloropyrazine to form a palladium(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the C-C bond and regenerating the palladium(0) catalyst.[6]

Suzuki_Coupling pd0 Pd(0)Ln pdII_halide Pyrazine-Pd(II)Ln-X pd0->pdII_halide Oxidative Addition (Pyrazine-X) pdII_aryl Pyrazine-Pd(II)Ln-Ar pdII_halide->pdII_aryl Transmetalation (Ar-B(OH)₂) product Aryl-Pyrazine pdII_aryl->product product->pd0 Reductive Elimination

Catalytic Cycle of Suzuki Coupling

Advantages: This method offers a broad substrate scope, high functional group tolerance, and generally provides high yields under relatively mild conditions. It is particularly valuable for the synthesis of unsymmetrically substituted pyrazines.[5]

C-H Functionalization: A Greener Approach

Direct C-H functionalization has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials.[7] Iron-catalyzed C-H arylation of pyrazines is a notable example.

Mechanism Deep Dive (Iron-Catalyzed C-H Arylation): While the exact mechanism is still under investigation, it is believed to proceed through a radical pathway. An iron catalyst, in the presence of an oxidant, generates an aryl radical from an arylboronic acid. This radical then adds to the electron-deficient pyrazine ring, followed by rearomatization to yield the arylated pyrazine.[8][9]

CH_Activation cluster_initiation Radical Generation cluster_propagation C-H Functionalization A Ar-B(OH)₂ B Ar• A->B Fe Catalyst Oxidant D Radical Adduct B->D Radical Addition C Pyrazine C->D E Aryl-Pyrazine D->E Oxidation & H⁺ loss

Proposed Mechanism of Iron-Catalyzed C-H Arylation

Advantages: This method is highly attractive from a green chemistry perspective due to its use of an earth-abundant and non-toxic iron catalyst and the avoidance of halogenated starting materials.[7]

Photocatalytic Synthesis: Harnessing the Power of Light

Visible-light photocatalysis offers a mild and efficient method for pyrazine synthesis, often proceeding through novel reaction pathways. A notable example is the synthesis of tetrasubstituted pyrazines from vinyl azides.

Mechanism Deep Dive (from Vinyl Azides): This reaction proceeds via a dual-energy and electron-transfer strategy. First, an excited ruthenium photocatalyst activates the vinyl azide through a triplet sensitization process, leading to the formation of a dihydropyrazine intermediate. This is followed by a single-electron-transfer (SET) process in the presence of oxygen, which oxidizes the dihydropyrazine to the final tetrasubstituted pyrazine.[10]

Photocatalysis cluster_step1 Energy Transfer cluster_step2 Dimerization & Oxidation Ru_excited [Ru(bpy)₃]²⁺* Azirine 2H-Azirine Ru_excited->Azirine Energy Transfer VinylAzide Vinyl Azide VinylAzide->Azirine Ru_ground [Ru(bpy)₃]²⁺ Dihydropyrazine Dihydropyrazine Azirine->Dihydropyrazine Dimerization Pyrazine_radical Dihydropyrazine Radical Cation Dihydropyrazine->Pyrazine_radical SET Oxidation ([Ru(bpy)₃]³⁺) Pyrazine Tetrasubstituted Pyrazine Pyrazine_radical->Pyrazine Deprotonation & Oxidation

Photocatalytic Pyrazine Synthesis from Vinyl Azides

Advantages: This method allows for the synthesis of highly substituted pyrazines under very mild conditions (room temperature, visible light) and often with high yields.[10]

Quantitative Comparison of Pyrazine Synthesis Methods

The choice of synthetic method depends on several factors, including desired yield, substrate scope, reaction conditions, and scalability. The following table provides a comparative summary of the methods discussed.

MethodTypical Yield (%)Reaction Temperature (°C)Reaction TimeSubstrate ScopeKey AdvantagesKey Disadvantages
Staedel-Rugheimer 20-60HighHoursLimited by α-halo ketone availabilitySimple starting materialsHarsh conditions, low yields, poor regioselectivity for unsymmetrical pyrazines
Gutknecht 30-70Moderate to HighHoursBroader ketone scope than Staedel-RugheimerMore versatile than Staedel-RugheimerMulti-step, use of potentially hazardous reagents
Suzuki Coupling 70-9580-1202-24 hoursBroad (various boronic acids and halopyrazines)High yields, excellent functional group tolerance, good for unsymmetrical pyrazinesRequires pre-functionalized substrates, palladium catalyst can be expensive
C-H Arylation (Fe-cat.) 60-90100-12012-24 hoursElectron-deficient heterocycles, various arylboronic acidsAtom-economical, uses inexpensive and non-toxic iron catalystCan require higher catalyst loading and longer reaction times
Photocatalysis (from Vinyl Azides) 75-95Room Temperature4-12 hoursVarious substituted vinyl azidesVery mild conditions, high yields for polysubstituted pyrazinesSubstrate synthesis can be multi-step

Experimental Protocols

To provide a practical comparison, detailed protocols for the Gutknecht synthesis and a modern Suzuki coupling are provided below.

Protocol 1: Gutknecht Synthesis of 2,5-Dimethylpyrazine

Step 1: Synthesis of the α-Oximino Ketone (Isonitrosoacetone)

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 58 g (1.0 mol) of acetone in 200 mL of diethyl ether.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add 117 g (1.0 mol) of amyl nitrite to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, bubble dry hydrogen chloride gas through the solution for 1-2 hours.

  • Allow the mixture to stand overnight in the refrigerator.

  • Filter the resulting white precipitate of isonitrosoacetone hydrochloride, wash with cold ether, and dry in a desiccator.

Step 2: Reduction and Cyclization to 2,5-Dimethylpyrazine

  • In a large beaker, dissolve 87 g (1.0 mol) of isonitrosoacetone in 500 mL of glacial acetic acid.

  • Slowly add 130 g (2.0 mol) of zinc dust in portions to the stirred solution, keeping the temperature below 40 °C with an ice bath.

  • After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

  • Filter off the excess zinc and zinc acetate.

  • Make the filtrate strongly alkaline with a 40% sodium hydroxide solution, keeping the mixture cool.

  • The dihydropyrazine intermediate will form and begin to oxidize. To complete the oxidation, bubble air through the solution for several hours or add a solution of copper(II) sulfate.

  • Extract the mixture with diethyl ether.

  • Dry the ether extract over anhydrous sodium sulfate, filter, and remove the ether by distillation.

  • Purify the resulting 2,5-dimethylpyrazine by fractional distillation.

Protocol 2: Suzuki Coupling Synthesis of 2-Phenylpyrazine

Materials:

  • 2-Chloropyrazine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 2-chloropyrazine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-phenylpyrazine.

Conclusion and Future Outlook

While classical methods for pyrazine synthesis remain valuable for their simplicity and the use of basic starting materials, modern catalytic approaches offer significant advantages in terms of yield, substrate scope, and reaction conditions. For the synthesis of complex, highly functionalized, or unsymmetrical pyrazines, which are often required in drug discovery and development, modern methods like palladium-catalyzed cross-coupling and C-H functionalization are generally superior.

The future of pyrazine synthesis will likely focus on the development of even more sustainable and efficient methods. This includes the use of more earth-abundant catalysts, flow chemistry for improved scalability and safety, and biocatalytic approaches that operate under mild, environmentally benign conditions.[11] As the demand for complex pyrazine derivatives continues to grow, so too will the innovation in the synthetic methodologies used to create them.

References

  • Cheeseman, G. W., & Freestone, A. J. (1975). Experiments on the synthesis of pyrazine nucleosides. Journal of the Chemical Society, Perkin Transactions 1, (19), 1888-1891.
  • Müller, N., & Krings, U. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(11), 2000064.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. BenchChem.
  • BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. BenchChem.
  • IRJMETS. (2025). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. International Research Journal of Modernization in Engineering Technology and Science.
  • Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(19), 3136-3151.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem.
  • Xiao, J., & Chen, J. R. (2016). Visible-Light-Mediated Synthesis of Pyrazines from Vinyl Azides Utilizing a Photocascade Process. Organic Letters, 18(21), 5584–5587.
  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3115.
  • Jamous, A. (2014). What are the mechanism of reaction in preparing pyrazine?.
  • Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(19), 3136-3151.
  • Ghosh, P., & Mandal, A. (2012). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 5(2), 127-134.
  • Singh, P. P., et al. (2013). Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C–H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. The Journal of Organic Chemistry, 78(6), 2639-2648.
  • Singh, P. P., et al. (2013). Iron-Catalyzed Cross-Coupling of Electron-Deficient Heterocycles and Quinone with Organoboron Species via Innate C–H Functionalization: Application in Total Synthesis of Pyrazine Alkaloid Botryllazine A. The Journal of Organic Chemistry, 78(6), 2639-2648.
  • BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine. BenchChem.
  • Hu, H., et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Singh, P. P., et al. (2013). Iron-catalyzed Cross-Coupling of Electron-Deficient Heterocycles and Quinone with Organoboron Species via Innate C–H Functionalization: Application in Total Synthesis of Pyrazine Alkaloid Botryllazine A. The Journal of Organic Chemistry, 78(6), 2639-2648.
  • BenchChem. (2025). Green Chemistry in Pyrazinamide Production: Application Notes and Protocols for Ester-Based Synthesis. BenchChem.
  • Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines.
  • Ackermann, L. (2023). Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism. Accounts of Chemical Research, 56(2), 189-204.
  • BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. BenchChem.
  • Ghaffari, M., et al. (2020). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
  • Anonymous. (n.d.). Gutknecht Pyrazine Synthesis. Merck Index.
  • Ghosh, P., & Mandal, A. (2011). Greener approach toward one pot route to pyrazine synthesis.
  • Singh, P. P., et al. (2013). Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. Semantic Scholar.
  • Zhang, A. Y., et al. (2024). A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14, 39560-39568.
  • Wikipedia. (n.d.). Gutknecht-Pyrazinsynthese. Wikipedia.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Organic Syntheses. (n.d.). Synthesis of Tetrasubstituted 1H-Pyrazoles by Copper-mediated Coupling of Enaminones with Nitriles.
  • Rovis, T. (2013).
  • Anonymous. (n.d.). The reaction substrate scope of pyrazine derivatives.
  • BenchChem. (2025).
  • Huigens, R. W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC.
  • Shiri, M., & Bodaghifard, M. A. (2023). Vinyl azides in organic synthesis: an overview. RSC Advances, 13(2), 990-1018.
  • Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 740-743.
  • Shiri, M., & Bodaghifard, M. A. (2023). Vinyl azides in organic synthesis: an overview. SciSpace.
  • Itami, K., et al. (2016). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][6]oxazines by intramolecular Hiyama coupling. PMC.

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Huigens, R. W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
  • Fujita, K. I., & Onoda, M. (2020). [Cp*IrCl2]2-Catalyzed C-Alkylation of a Methyl Group on N-Heteroaromatic Compounds with Alcohols. Organic Letters, 22(18), 7230-7233.

Sources

A Comparative Guide to In Vitro and Vivo Efficacy Assessment of Novel Therapeutics Derived from Ethyl 5-Aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold as a Cornerstone in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their unique ability to interact with a wide array of biological targets. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is one such scaffold.[1] Its derivatives have garnered significant attention, leading to the development of several FDA-approved drugs for treating diseases ranging from cancer to tuberculosis.[2][3] Ethyl 5-aminopyrazine-2-carboxylate is a key starting material, providing a versatile platform for synthesizing novel bioactive compounds, particularly potent and selective kinase inhibitors.[4][5] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3]

This guide provides a comprehensive comparison of the in vitro and in vivo methodologies used to evaluate the efficacy of drug candidates derived from this pyrazine scaffold. As researchers and drug development professionals, understanding the nuances, strengths, and limitations of each approach is critical for navigating the complex path from a promising molecule in a test tube to a life-saving therapeutic. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and analyze how data from each stage informs the next, ultimately bridging the translational gap between laboratory findings and whole-organism response.

Part 1: In Vitro Efficacy Evaluation — The Cellular Proving Ground

The journey of a drug candidate begins in vitro (Latin for "in glass"). These initial studies are fundamental for high-throughput screening, establishing a preliminary structure-activity relationship (SAR), and elucidating the mechanism of action at a cellular and molecular level. They are cost-effective, rapid, and allow for the controlled assessment of a compound's direct effects on its intended target.[6]

Key Assays & Protocols for In Vitro Assessment
  • Expertise & Causality: The first critical question is whether the synthesized compound can engage its intended molecular target. For pyrazine-based kinase inhibitors, this means directly measuring the inhibition of kinase activity. Luminescent assays, such as the Kinase-Glo® platform, are widely used because they quantify the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity. A potent inhibitor will leave more ATP unused, resulting in a stronger light signal. This confirms that the drug's downstream cellular effects are likely due to on-target activity.

  • Experimental Protocol: Luminescent Kinase Assay

    • Preparation: Recombinant kinase, substrate, and ATP are prepared in a kinase reaction buffer. The test compound, derived from this compound, is serially diluted to create a concentration gradient.

    • Reaction Initiation: The kinase and substrate are added to the wells of a 384-well plate. The test compound dilutions are then added.

    • Kinase Reaction: The reaction is initiated by adding ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

    • Signal Detection: The Kinase-Glo® reagent is added, which simultaneously stops the kinase reaction and initiates a luciferase-based reaction that produces light from the remaining ATP.

    • Data Acquisition: Luminescence is measured using a plate reader. The data is normalized to controls (no inhibitor for 0% inhibition, no kinase for 100% inhibition) and plotted against compound concentration to calculate the IC50 value (the concentration required to inhibit 50% of the kinase activity).

  • Visualization: Kinase Inhibition Assay Workflow

    G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis n1 Serially Dilute Pyrazine Compound n3 Combine Kinase, Substrate, & Compound in Plate n1->n3 n2 Prepare Kinase, Substrate, & ATP n2->n3 n4 Initiate with ATP Incubate n3->n4 n5 Add Kinase-Glo® Reagent n4->n5 n6 Measure Luminescence n5->n6 n7 Calculate IC50 n6->n7

    Caption: Workflow for a luminescent kinase inhibition assay.

  • Expertise & Causality: Demonstrating target engagement is not enough; a successful drug must translate that biochemical activity into a desired cellular effect, such as halting the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method to assess cell viability. It measures the metabolic activity of living cells, which serves as a proxy for cell number. Active mitochondrial reductases in viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, providing a quantitative measure of the drug's cytotoxic or cytostatic effects.

  • Experimental Protocol: MTT Cell Viability Assay

    • Cell Seeding: Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. Wells with untreated cells and medium-only serve as positive and negative controls, respectively.

    • Incubation: The plates are incubated for a set period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

    • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours.

    • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the purple formazan crystals.

    • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm. The results are used to calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for cell proliferation.

Interpreting In Vitro Data: A Snapshot of Potential

The primary output of these assays is the IC50 value. This metric allows for the direct comparison of the potency of different derivatives. For instance, a series of novel 3-amino-pyrazine-2-carboxamide derivatives were evaluated as FGFR inhibitors, with compound 18i showing potent antiproliferative activity against various cancer cell lines, with IC50 values ranging from 1.88 to 26.69 µM.[6] Similarly, another study identified imidazo[1,2-a]pyrazine derivatives with IC50 values against PI3Kα kinase as low as 1.25 µM.

Table 1: Representative In Vitro Efficacy of Pyrazine Derivatives

Compound ClassTarget KinaseCancer Cell LineIC50 Value (µM)Reference
Imidazo[1,2-a]pyrazinePI3KαA549, PC-3, MCF-76.39 - 74.9[7]
3-Amino-pyrazine-2-carboxamideFGFR1-4SNU-16, KMS-111.88 - 3.02[6]
AminopyrazineNek2N/A (Enzymatic)~2 (Initial Hit)

Note: This table synthesizes data from multiple sources to illustrate the typical range of in vitro potencies observed for this class of compounds.

This data is crucial for establishing a Structure-Activity Relationship (SAR), guiding chemists to modify the scaffold to enhance potency and selectivity. However, a low IC50 in a petri dish is only the first step.

Part 2: In Vivo Efficacy Evaluation — The Whole-Organism Gauntlet

A compound that excels in vitro may fail spectacularly in vivo (Latin for "within the living"). The whole organism introduces layers of complexity that a cell culture model cannot replicate, including Absorption, Distribution, Metabolism, and Excretion (ADME), as well as potential off-target toxicity.[7] Therefore, in vivo studies are an indispensable step to validate a drug's therapeutic potential in a physiological context.

Key Models & Protocols for In Vivo Assessment
  • Expertise & Causality: The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, remains the workhorse of preclinical oncology research. This model allows researchers to assess a drug's ability to inhibit the growth of a human tumor within a living system. It provides critical information on efficacy, dosing schedules, and potential toxicities that can guide clinical trial design. The choice of an immunodeficient mouse (e.g., nude or SCID mice) is essential to prevent the rejection of the human tumor cells.

  • Experimental Protocol: Subcutaneous Xenograft Efficacy Study

    • Cell Implantation: A suspension of human tumor cells (e.g., 5 x 10^6 A549 cells) in a suitable medium (like Matrigel) is injected subcutaneously into the flank of immunodeficient mice.

    • Tumor Growth & Staging: The tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³). Tumor volume is typically calculated using the formula: (Length x Width²)/2.

    • Randomization & Dosing: Once tumors reach the target size, the mice are randomized into vehicle control and treatment groups. The test compound is administered according to a predetermined schedule (e.g., daily oral gavage at 10 mg/kg).

    • Monitoring: The mice are monitored regularly for tumor growth (caliper measurements 2-3 times per week) and signs of toxicity (body weight changes, behavioral abnormalities, physical appearance).

    • Endpoint & Analysis: The study is concluded when tumors in the control group reach a predetermined maximum size or after a set duration. The primary endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Visualization: Xenograft Study Workflow

    G n1 Implant Human Tumor Cells into Mice n2 Allow Tumors to Grow to 100-150 mm³ n1->n2 n3 Randomize Mice into Control & Treatment Groups n2->n3 n4 Administer Drug/Vehicle (e.g., Daily Oral Gavage) n3->n4 n5 Monitor Tumor Volume & Body Weight n4->n5 n6 Endpoint Reached (e.g., 21 days) n5->n6 n7 Calculate Tumor Growth Inhibition (TGI) n6->n7

    Caption: Workflow for a subcutaneous xenograft efficacy study.

Interpreting In Vivo Data: The Reality Check

In vivo results provide a much clearer picture of a drug's potential. For example, while not derived from the exact title scaffold, a study on the dual Src/Abl kinase inhibitor Dasatinib (which contains a related heterocyclic core) demonstrated complete tumor regressions in a K562 xenograft model when administered orally. This potent in vivo activity, combined with a favorable pharmacokinetic profile, was key to its further development. Conversely, an aminopyrazine series of PI3Kγ inhibitors showed good in vitro activity and efficacy in a rat inflammation model but was halted due to unexpected cardiovascular toxicity found in later studies, highlighting the critical nature of in vivo safety assessment.[7]

Table 2: Illustrative In Vivo Efficacy Data for Pyrazine-Based Kinase Inhibitors

Compound TypeAnimal ModelDosing RegimenEfficacy EndpointOutcomeReference
Aminopyridine/Pyrazine PI3Kγ InhibitorRat Airway Inflammation10 mg/kgReduction in inflammationGood efficacy[7]
2-aminopyrimidine Thiazole-5-carboxamideK562 Xenograft (Mouse)Oral, multiple dosesTumor RegressionComplete tumor regression
BTK InhibitorTMD8 Xenograft (Mouse)10 mg/kgRelative Tumor Increase<20% increase, good tolerance[3]

Part 3: Bridging the Gap — Correlating In Vitro and Vivo Results

The ultimate goal is to find compounds that are potent in both settings. The transition from in vitro to in vivo is the most challenging phase of preclinical drug development.

Why Potent In Vitro Compounds Fail In Vivo

A low nanomolar IC50 in vitro does not guarantee in vivo success. The discrepancy often arises from poor pharmacokinetic (PK) properties:

  • Poor Absorption: The drug may not be efficiently absorbed from the gut into the bloodstream after oral administration.

  • Rapid Metabolism: The liver may rapidly break down the compound into inactive metabolites before it can reach the tumor.[8]

  • Poor Distribution: The drug may not effectively penetrate the tumor tissue to reach its target kinase.

  • Toxicity: The compound may have off-target effects that cause unacceptable toxicity at concentrations required for efficacy.[7]

For example, an initial aminopyrazine series of PI3Kγ inhibitors was hampered by severe solubility limitations, leading to low oral bioavailability, which necessitated a scaffold hop to an aminopyridine core to improve PK parameters.[7] This demonstrates how in vivo feedback is critical for optimizing the chemical structure.

The Drug Development Funnel: From Lab Bench to Preclinical Candidate

The process is a funnel, where thousands of compounds are screened in vitro to identify a handful of candidates for in vivo testing.

Caption: The preclinical drug discovery funnel, showing the progression from in vitro screening to in vivo validation and common points of compound attrition.

Conclusion

The evaluation of drugs derived from this compound exemplifies the essential synergy between in vitro and in vivo research. In vitro assays provide the high-throughput, mechanistic insights necessary to identify potent lead compounds from a vast chemical library. They are the proving ground for target engagement and cellular activity. However, the physiological complexity of a living organism is the ultimate arbiter of a drug's therapeutic potential. In vivo models, particularly xenografts, provide the critical data on efficacy, pharmacokinetics, and safety that are required to bridge the translational gap to clinical development. A successful drug candidate must demonstrate a clear and consistent correlation of efficacy across both domains, navigating the challenges of ADME and toxicity to prove its mettle not just in a dish, but in a dynamic, living system.

References

  • Novartis Institutes for Biomedical Research. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry, 64(16), 12304-12321. [Link]

  • Rawat, P., et al. (2024). Exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research, 14(1). [Link]

  • Zhang, H., et al. (2011). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 21(5), 1384-1388. [Link]

  • Wiemer, A. J., & Wiemer, D. F. (2014). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 19(6), 7446-7469. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1957-1964. [Link]

  • Zuo, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7083. [Link]

  • Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]

  • Singh, A., et al. (2023). Pharmacokinetic Assessment of Pyrazinamide and Pyrazinoic Acid in Carbon tetrachloride-induced Liver Injury Model in Wistar Rats. Journal of Research in Pharmacy Practice, 12(3), 143-150. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. [Link]

  • Konecna, K., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1253. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Tropical Journal of Pharmaceutical Research, 16(8), 1939-1945. [Link]

  • Chirehwa, M., et al. (2019). Pharmacokinetics of Pyrazinamide and Optimal Dosing Regimens for Drug-Sensitive and -Resistant Tuberculosis. Antimicrobial Agents and Chemotherapy, 63(10), e00611-19. [Link]

  • Upton, C. M., et al. (2025). Population pharmacokinetics of pyrazinamide and isoniazid in plasma and cerebrospinal fluid from South African adults with tuberculous meningitis. Antimicrobial Agents and Chemotherapy, 69(1), e00099-25. [Link]

  • SMRČINOVÁ, G., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 27(19), 6649. [Link]

Sources

A Spectroscopic Journey: From Precursor to Product in the Synthesis of Ethyl 5-Aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the pyrazine scaffold is a cornerstone for the development of novel therapeutic agents and functional materials.[1] Ethyl 5-Aminopyrazine-2-carboxylate is a particularly valuable building block, serving as a key intermediate in the synthesis of a multitude of bioactive molecules. Its structural integrity and purity are paramount, necessitating rigorous analytical characterization. This guide provides an in-depth spectroscopic comparison of this compound with two of its common precursors, offering a detailed roadmap for researchers to monitor its synthesis and confirm its identity.

We will explore the distinct spectroscopic signatures—gleaned from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—that differentiate the final product from 5-Aminopyrazine-2-carboxylic acid and Ethyl 5-chloropyrazine-2-carboxylate . Understanding these transformations is not merely an academic exercise; it is fundamental to ensuring the quality and reliability of the final product in any drug development pipeline.

The Synthetic Pathway: A Tale of Two Routes

The synthesis of this compound can be approached from multiple angles. Two common and logical pathways involve either the esterification of an aminated precursor or the amination of an esterified precursor. This guide will consider both routes to provide a comprehensive analytical perspective.

Route A: Begins with the amination of a chlorinated pyrazine carboxylic acid, followed by esterification. Route B: Involves the initial esterification of a chlorinated pyrazine, which is then followed by amination.

These two pathways are illustrated below, highlighting the transformation of functional groups that we will track spectroscopically.

G cluster_0 Route A cluster_1 Route B A1 5-Chloropyrazine-2-carboxylic acid A2 5-Aminopyrazine-2-carboxylic acid A1->A2 Amination (aq. NH3) A3 This compound A2->A3 Esterification (EtOH, H+) B1 5-Chloropyrazine-2-carboxylic acid B2 Ethyl 5-chloropyrazine-2-carboxylate B1->B2 Esterification (EtOH, H+) B3 This compound B2->B3 Amination (aq. NH3) G start Obtain Pure Sample prep_nmr Prepare NMR Sample (5-25 mg in 0.6 mL deuterated solvent) start->prep_nmr prep_ftir Prepare FTIR Sample (1-2 mg sample in ~150 mg KBr) start->prep_ftir prep_ms Prepare MS Sample (~10 µg/mL in MeOH/ACN) start->prep_ms prep_uv Prepare UV-Vis Sample (Dilute stock to Abs < 1.0) start->prep_uv run_nmr Acquire NMR Spectra (¹H, ¹³C, etc.) prep_nmr->run_nmr run_ftir Acquire FTIR Spectrum (4000-400 cm⁻¹) prep_ftir->run_ftir run_ms Acquire Mass Spectrum (ESI+/- mode) prep_ms->run_ms run_uv Acquire UV-Vis Spectrum (200-800 nm) prep_uv->run_uv analyze Process & Analyze Data (Compare to Precursors) run_nmr->analyze run_ftir->analyze run_ms->analyze run_uv->analyze

Caption: General workflow for spectroscopic analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance 400 MHz NMR spectrometer or equivalent.

  • Sample Preparation: Dissolve 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. [2]Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire data using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 16-64 scans are typically averaged.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a hydraulic press for pellet making.

  • Sample Preparation (KBr Pellet Method): Gently grind 1-2 mg of the solid sample with approximately 150-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar. [3]The mixture should be homogenous. Press the mixture in a die under high pressure (approx. 8-10 tons) to form a thin, transparent pellet. [4]* Acquisition: Record a background spectrum using a pure KBr pellet. Then, place the sample pellet in the holder and record the sample spectrum.

  • Data Processing: The data is typically collected in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹. The final spectrum is presented as transmittance (%) or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Instrumentation: Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source or equivalent.

  • Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol). Dilute this stock solution to a final concentration of approximately 1-10 µg/mL using a mixture of methanol or acetonitrile and water. [5]A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.

  • Acquisition: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Instrumentation: Shimadzu UV-2600 double-beam spectrophotometer or equivalent.

  • Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol). Dilute the stock solution quantitatively to obtain a final concentration where the maximum absorbance is between 0.2 and 1.0 absorbance units.

  • Acquisition: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (as a blank) and the other with the sample solution. Scan the absorbance from 200 nm to 800 nm.

  • Data Processing: The instrument software will automatically subtract the blank spectrum from the sample spectrum. Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

The journey from precursor to this compound is clearly demarcated by a series of distinct spectroscopic changes. Each analytical technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the precise atomic connectivity and electronic environment, FTIR signals the addition and removal of key functional groups, Mass Spectrometry validates the molecular weight and structural integrity, and UV-Vis spectroscopy reveals changes in the electronic conjugation of the pyrazine system.

By systematically applying these techniques and understanding the causal relationships behind the spectral shifts, researchers can confidently track the progression of their synthesis, verify the structure of their target compound, and ensure the high purity required for downstream applications in drug discovery and materials science. This guide serves as a foundational reference, empowering scientists to navigate the synthesis with analytical precision and scientific rigor.

References

  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Engineering Research, 12(2). Retrieved from [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • PubChem. Ethyl 5-chloropyrazine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Scientific and Academic Research. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • Kintek. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • PubChem. 5-Aminopyrazine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. Retrieved from [Link]

  • University of Wisconsin-Madison. 13C NMR Chemical Shifts. Department of Chemistry. Retrieved from [Link]

  • Shimadzu. KBr Pellet Method. Retrieved from [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Kruve, A., & Kaupmees, K. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Analytica Chimica Acta, 981, 1-18. Retrieved from [Link]

  • Purdue University. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

  • PubChemLite. Ethyl 5-chloropyrazine-2-carboxylate. Retrieved from [Link]

  • PubChem. Methyl 5-chloropyrazine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • JoVE. IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • OpenStax. (2023). Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • SpectraBase. 3-Amino-pyrazine-2-carboxylic acid. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Retrieved from [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Novel Compounds Synthesized from Ethyl 5-Aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazine Scaffold

In the landscape of medicinal chemistry, the pyrazine ring is a privileged scaffold, forming the core of numerous clinically essential drugs.[1][2][3] Its unique heteroaromatic structure, featuring two nitrogen atoms in a 1,4-orientation, allows for a combination of polar and nonpolar interactions, making it a versatile building block for engaging with biological targets.[4][5] Molecules incorporating the pyrazine motif have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[6][7][8]

Ethyl 5-aminopyrazine-2-carboxylate emerges as a particularly valuable starting material.[9] The ester and amine functionalities provide reactive handles for synthetic elaboration, allowing chemists to systematically explore chemical space and optimize for desired biological activity and physicochemical properties. This guide provides a comprehensive framework for assessing the "drug-likeness" of novel compounds derived from this scaffold, moving from computational prediction to essential experimental validation. Our goal is not merely to synthesize new molecules but to engineer candidates with a high probability of success in the lengthy and costly drug development pipeline.

Section 1: The Drug-Likeness Paradigm: Beyond Potency

A potent molecule is not necessarily a successful drug. "Drug-likeness" is a qualitative concept that balances potency with the physicochemical properties influencing a compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME).[10][11] Early assessment of these properties is a cornerstone of modern drug discovery, designed to identify and eliminate problematic candidates early, adhering to the "fail early, fail cheap" paradigm.[12]

Lipinski's Rule of Five: A Foundational Filter

Formulated by Christopher Lipinski in 1997, the Rule of Five (Ro5) is a widely adopted guideline for predicting the potential for oral bioavailability.[10][11][13] The rule is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[10][14] An orally active drug generally has no more than one violation of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes.[15]

  • LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. Values in this range suggest a balance between aqueous solubility and lipid membrane permeability.[13][15]

  • Hydrogen Bond Donors (HBD) ≤ 5: The total number of N-H and O-H bonds.[10][15]

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.[10][15]

It is crucial to understand that Ro5 does not predict pharmacological activity but rather assesses the compound's potential to have drug-like pharmacokinetic properties.[10][11] While many successful drugs fall "beyond the Rule of Five" (bRo5), particularly in complex modalities like PROTACs, it remains an invaluable first-pass filter for traditional small-molecule drug discovery.[13]

Section 2: Synthesis of Novel Derivatives from a Pyrazine Core

The functional groups on this compound offer straightforward pathways for diversification. The amine can be readily converted into amides, sulfonamides, or used in reductive amination, while the ester can be hydrolyzed to the carboxylic acid or converted to various amides.

Illustrative Synthetic Scheme:

Below is a general, two-step synthetic approach to generate a small library of amide derivatives for comparative analysis.

Step 1: Amide Coupling at the C2-Ester Position

The ester is first converted to an amide by direct reaction with a primary or secondary amine. This reaction is often facilitated by heating or using a catalyst.

Step 2: Acylation of the C5-Amine

The resulting 5-amino-N-substituted-pyrazine-2-carboxamide is then acylated at the C5-amino group using an acid chloride or activated carboxylic acid to yield the final di-substituted pyrazine derivative.

(Note: For the purpose of this guide, we will hypothesize three representative derivatives (Compound A, B, and C) synthesized via this general scheme to illustrate the assessment workflow.)

Section 3: In Silico Assessment: The First Triage

Before committing resources to wet lab experiments, computational (in silico) tools provide a rapid, cost-effective first assessment of ADMET properties.[12][16][17] These models use a compound's structure to predict its physicochemical properties and potential liabilities.[18]

Workflow for In Silico Drug-Likeness Prediction

G cluster_0 Computational Analysis Start Input 2D Structure of Novel Compound SwissADME Predict Physicochemical Properties (e.g., using SwissADME) Start->SwissADME Lipinski Evaluate Lipinski's Rule of Five SwissADME->Lipinski ADMET Predict ADMET Profile (Absorption, Toxicity, etc.) Lipinski->ADMET Decision Prioritize for Synthesis? ADMET->Decision Synthesis Proceed to Synthesis & Experimental Validation Decision->Synthesis Passes Criteria Reject Redesign or Reject Candidate Decision->Reject Fails Criteria

Caption: In silico workflow for initial drug-likeness screening.

Comparative Data Table: In Silico Properties

Here, we compare our starting material and three hypothetical synthesized derivatives against key drug-likeness parameters.

CompoundMolecular Weight ( g/mol )XLogP3H-Bond DonorsH-Bond AcceptorsLipinski Violations
This compound (Starting Material)167.17[9]-0.1[9]140
Compound A (Hypothetical)350.42.8250
Compound B (Hypothetical)525.64.5371 (MW)
Compound C (Hypothetical)480.56.2461 (LogP)

Analysis:

  • The Starting Material is well within Lipinski's rules, highlighting its excellent starting properties.[9]

  • Compound A maintains a highly favorable drug-like profile with zero violations. It represents an ideal candidate for further investigation.

  • Compound B violates the molecular weight criterion. While not an immediate disqualifier, this may impact its permeability and oral bioavailability.

  • Compound C violates the LogP criterion, suggesting it may be too lipophilic. This could lead to poor aqueous solubility, increased metabolic clearance, and potential sequestration in fatty tissues.[13][19]

Section 4: Experimental Validation of Core Physicochemical Properties

In silico predictions must be validated by experimental data. Two of the most critical parameters to confirm are solubility and lipophilicity (LogP/LogD).

Protocol 1: Aqueous Solubility Determination (Turbidimetric Method)

This high-throughput method is suitable for early discovery settings.

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS), pH 7.4, to each well. The final DMSO concentration should be kept low (e.g., <1%) to minimize its solubilizing effect.

  • Incubation & Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity (absorbance) of each well using a plate reader at a wavelength of 620 nm.

  • Data Analysis: The solubility limit is defined as the highest concentration at which no precipitation (i.e., no significant increase in absorbance compared to controls) is observed.

Protocol 2: LogP/LogD Determination (Shake-Flask Method)

The "shake-flask" method is a classic and reliable technique for measuring the partition coefficient.[19][20]

  • Solvent Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate overnight.

  • Compound Addition: Add a small, known amount of the test compound to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1:1 ratio).

  • Partitioning: Shake the vial vigorously for 1-2 hours to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, typically HPLC-UV.

  • Calculation: Calculate LogP (for neutral compounds) or LogD (for ionizable compounds at a specific pH) using the formula: LogD_7.4 = log10 ([Concentration in Octanol] / [Concentration in PBS])

Section 5: In Vitro Biological Evaluation: Assessing Cytotoxicity

An ideal drug candidate must be effective against its target without causing undue harm to healthy cells. Cytotoxicity screening is a fundamental step in this assessment. The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[21][22]

Workflow for In Vitro Cytotoxicity Assessment

G cluster_1 Experimental Validation Cell_Culture Seed Cells in 96-Well Plate Compound_Treatment Treat Cells with Serial Dilutions of Compound Cell_Culture->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT Assay (Add MTT, Solubilize Formazan) Incubation->MTT_Assay Absorbance Read Absorbance (570 nm) MTT_Assay->Absorbance IC50 Calculate IC50 Value (Concentration for 50% Inhibition) Absorbance->IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 3: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a relevant human cell line (e.g., HEK293 for general toxicity or a specific cancer cell line like A549) into a 96-well plate at a predetermined density and allow cells to adhere overnight.[6]

  • Compound Preparation: Prepare serial dilutions of the test compounds in serum-free cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[23][24] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[23]

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate spectrophotometer at a wavelength between 570-590 nm.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Section 6: Integrated Analysis and Decision-Making

The ultimate assessment of drug-likeness requires integrating all available data. A compound might have excellent physicochemical properties but be cytotoxic, or it might be non-toxic but have poor solubility.

Comparative Summary and Recommendations
CompoundLipinski ViolationsPredicted SolubilityPredicted Cytotoxicity (IC50)Overall AssessmentRecommendation
Compound A 0High> 50 µMExcellent Profile High Priority. Proceed to efficacy models.
Compound B 1 (MW)Moderate> 50 µMGood, but MW is a concern. Medium Priority. Consider for structure-activity relationship (SAR) studies to reduce MW.
Compound C 1 (LogP)Low5 µMPoor Profile Low Priority. High lipophilicity likely contributes to low solubility and cytotoxicity. Redesign to reduce LogP.

This integrated view allows for a data-driven prioritization of candidates. Compound A is a clear frontrunner. Compound B is a viable backup, but its high molecular weight needs to be addressed in future optimization efforts. Compound C demonstrates key liabilities (poor solubility, cytotoxicity) that make it an unattractive candidate for further development in its current form.

Conclusion

The journey from a promising starting material like this compound to a viable drug candidate is a multi-parameter optimization challenge. By systematically applying a combination of predictive in silico modeling and rigorous experimental validation of key physicochemical and biological properties, researchers can make informed decisions, efficiently allocate resources, and significantly increase the probability of advancing compounds with a truly drug-like profile into preclinical and clinical development. This structured assessment is fundamental to navigating the complexities of modern drug discovery.

References

  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved January 8, 2026. [Link]

  • Miniyar, P. B., Murumkar, P. R., Patil, P. S., Barmade, M. A., & Bothara, K. G. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1625. [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved January 8, 2026. [Link]

  • bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved January 8, 2026. [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved January 8, 2026. [Link]

  • Bionity.com. (n.d.). Lipinski's Rule of Five. Retrieved January 8, 2026. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved January 8, 2026. [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 8, 2026. [Link]

  • Wang, Y., et al. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 29(1), 123. [Link]

  • Gut, I. G., & Blaskovich, M. A. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1085. [Link]

  • DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Retrieved January 8, 2026. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved January 8, 2026. [Link]

  • Guan, L., et al. (2022). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 14(7), 1469. [Link]

  • Ai, H., et al. (2018). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. Current Drug Metabolism, 19(2), 95-104. [Link]

  • Springer Nature Experiments. (n.d.). Machine Learning for In Silico ADMET Prediction. Retrieved January 8, 2026. [Link]

  • Scilit. (n.d.). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Retrieved January 8, 2026. [Link]

  • Bohrium. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Retrieved January 8, 2026. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22271413, this compound. Retrieved January 8, 2026. [Link]

  • MDPI. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Retrieved January 8, 2026. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved January 8, 2026. [Link]

  • Kříž, Z., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(9), 4490-4508. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved January 8, 2026. [Link]

  • ResearchGate. (2015). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Retrieved January 8, 2026. [Link]

  • Dolezal, M., et al. (2006). Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. Molecules, 11(4), 243-260. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved January 8, 2026. [Link]

Sources

The Alchemist's New Toolkit: A Comparative Guide to Advanced Synthesis and Its Novel Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of molecular innovation, the synthetic chemist's toolbox has undergone a dramatic evolution. Gone are the days when traditional batch reactions were the sole arbiters of molecular creation. Today, a confluence of cutting-edge technologies is reshaping the landscape of chemical synthesis, enabling the construction of increasingly complex molecules with unprecedented efficiency, precision, and sustainability. This guide provides an in-depth, comparative analysis of these advanced synthetic methodologies, offering field-proven insights and experimental data to empower researchers in drug discovery and development. We will delve into the core principles of each technique, dissect their advantages and limitations, and present practical, step-by-step protocols to facilitate their implementation in your own laboratories.

Section 1: The Continuous Revolution: Flow Chemistry vs. Traditional Batch Processing

The paradigm shift from batch to continuous flow manufacturing represents one of the most significant advancements in modern chemical synthesis, particularly within the pharmaceutical industry.[1] While batch processing involves sequential steps in a single vessel, flow chemistry conducts reactions in a continuously moving stream within a network of tubes or microreactors.[1] This fundamental difference in execution leads to a cascade of advantages.

The most lauded benefits of flow chemistry are superior heat and mass transfer due to the high surface-area-to-volume ratio in microreactors.[1] This enhanced control mitigates the risk of runaway reactions, a critical safety concern in batch processing, and often leads to higher yields and cleaner reaction profiles.[1] Furthermore, flow chemistry enables the use of "superheated" solvents above their boiling points, dramatically accelerating reaction rates.[1] The automated and continuous nature of flow processes also allows for rapid optimization of reaction parameters and seamless scalability by extending run times or "numbering up" parallel reactors, bypassing the often-problematic redevelopment required for scaling up batch reactions.[2][3]

However, the transition to flow chemistry is not without its challenges. The initial investment in specialized pumps, reactors, and monitoring equipment can be substantial.[2] Moreover, reactions involving solids or slurries can be difficult to manage, with a risk of clogging the narrow channels of flow reactors.[4]

Comparative Case Study: The Synthesis of Ibuprofen

A compelling illustration of the advantages of flow chemistry is the synthesis of the ubiquitous non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Traditional batch syntheses of ibuprofen are often multi-step processes that generate significant waste. In contrast, a continuous-flow synthesis has been developed that accomplishes the synthesis in three minutes with an overall yield of 83%.[2] This process can generate 8.09 grams of ibuprofen per hour, equivalent to over 70 kilograms per year, in a system roughly half the size of a standard laboratory fume hood.[2][5]

ParameterTraditional Batch Process (Typical)Continuous-Flow Synthesis[2]
Reaction Time Hours to Days3 minutes
Overall Yield Variable, often lower83%
Throughput Limited by vessel size8.09 g/hour
Safety Risk of thermal runawayEnhanced safety due to small reaction volumes
Waste Generation SignificantReduced
Experimental Protocol: A Generalized Three-Step Continuous-Flow Synthesis of Ibuprofen

This protocol is a conceptual representation based on reported continuous-flow syntheses of ibuprofen.[2][4][5][6]

Step 1: Friedel-Crafts Acylation

  • Two separate streams, one of isobutylbenzene and the other of propionyl chloride containing dissolved aluminum chloride (AlCl₃), are continuously pumped into a T-mixer.

  • The combined stream then enters a heated reactor coil (e.g., 10 mL PFA tubing at 60°C) with a specific residence time (e.g., 5 minutes) to facilitate the Friedel-Crafts acylation.

  • The output stream is then quenched by mixing with a continuous flow of aqueous hydrochloric acid.

Step 2: 1,2-Aryl Migration

  • The organic phase from the previous step is separated in-line and mixed with a stream of trimethyl orthoformate and iodine monochloride (ICl).

  • This mixture flows through a second heated reactor coil to induce the 1,2-aryl migration, forming the methyl ester of ibuprofen.

  • The stream is then quenched with a solution of 2-mercaptoethanol to neutralize the excess ICl.

Step 3: Saponification

  • The organic stream is mixed with a continuous flow of aqueous sodium hydroxide.

  • The mixture passes through a final heated reactor coil to facilitate the saponification of the methyl ester to the sodium salt of ibuprofen.

  • An in-line liquid-liquid separation removes the organic impurities, and the aqueous phase containing the ibuprofen salt can be collected for final workup (acidification and isolation).

Section 2: Building Biologics Brick by Brick: Solid-Phase vs. Solution-Phase Peptide Synthesis

The synthesis of peptides, essential molecules in drug discovery and development, is dominated by two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). SPPS, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin.[7] This approach simplifies purification, as excess reagents and byproducts are removed by simple washing and filtration steps.[7] The advent of automated peptide synthesizers has made SPPS a highly efficient and reproducible process, particularly for the synthesis of long and complex peptides.[7]

In contrast, LPPS is performed entirely in solution, which allows for the purification and characterization of intermediates at each step. This can be advantageous for ensuring the quality of the final product, especially for large-scale manufacturing of shorter peptides where the cost-effectiveness of LPPS can be superior. However, the purification of intermediates in LPPS is often more laborious and time-consuming than the simple washing steps in SPPS.[8]

Comparative Analysis: Key Differences and Considerations
FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
Purification Simple filtration and washingOften requires chromatography at each step
Automation Highly amenable to automationMore challenging to automate
Peptide Length Well-suited for long peptides (>30 amino acids)More practical for shorter peptides (<15 amino acids)
Scale-up Can be challengingMore readily scalable for large quantities
Side Reactions Aggregation of the peptide-resin can be an issue[8]Byproduct removal can be complex
Cost Higher initial investment for automated synthesizersCan be more cost-effective for large-scale production of short peptides
Common Side Reactions in Solid-Phase Peptide Synthesis and Their Mitigation
Side ReactionDescriptionMitigation Strategies
Aspartimide Formation Cyclization of aspartic acid side chains to form a cyclic imide, which can lead to racemization and chain termination.[9]Use of protecting groups on the aspartic acid side chain that sterically hinder cyclization; careful selection of coupling reagents and bases.[9]
Pyroglutamate Formation Cyclization of an N-terminal glutamine or glutamic acid residue to form a pyroglutamate, which caps the peptide chain.[9]Use of appropriate protecting groups on the N-terminus; minimizing exposure to basic conditions during Fmoc deprotection.[9]
Diketopiperazine Formation Cyclization of the N-terminal dipeptide to form a diketopiperazine, leading to cleavage from the resin.[8]Use of sterically hindered resins (e.g., 2-chlorotrityl chloride resin); incorporation of the first two amino acids as a pre-formed dipeptide.[8]
Racemization Loss of stereochemical integrity at the alpha-carbon of an amino acid, particularly during the activation step of coupling.[8]Use of additives like HOBt or HOAt to suppress racemization; careful selection of coupling reagents and conditions.[8]
Experimental Protocol: Automated Solid-Phase Synthesis of a GLP-1 Analogue

This protocol provides a general workflow for the automated synthesis of a glucagon-like peptide-1 (GLP-1) analogue, a class of therapeutics for type 2 diabetes, using an automated peptide synthesizer.[10][11][12][13]

1. Resin Preparation:

  • Select an appropriate resin (e.g., Rink Amide resin for a C-terminal amide) and load it into the reaction vessel of the automated synthesizer.

  • Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least 30 minutes.

2. Automated Synthesis Cycles:

  • The synthesizer will perform a series of automated cycles for each amino acid addition, consisting of:

    • Fmoc Deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.

    • Washing: Thorough washing of the resin with DMF to remove excess piperidine and the cleaved Fmoc group.

    • Amino Acid Coupling: Addition of the next Fmoc-protected amino acid, pre-activated with a coupling reagent (e.g., HBTU/HOBt or HATU/HOAt) and a base (e.g., DIEA or NMM), to the deprotected N-terminus.

    • Washing: Final washing of the resin with DMF to remove excess reagents and byproducts.

3. Cleavage and Deprotection:

  • Once the synthesis is complete, the peptide-resin is washed with dichloromethane (DCM) and dried.

  • The peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane, and ethanedithiol) to quench reactive cations.

4. Purification and Analysis:

  • The crude peptide is precipitated from the cleavage cocktail with cold diethyl ether, collected by centrifugation, and dried.

  • The peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Section 3: Forging New Bonds: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. These reactions, which earned their pioneers the 2010 Nobel Prize in Chemistry, are indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The general catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with an organometallic reagent (for reactions like Suzuki-Miyaura) or migratory insertion (for reactions like the Heck reaction), and concluding with reductive elimination to yield the coupled product.

The choice of the palladium catalyst, specifically the ligand coordinated to the palladium center, is crucial for the success of these reactions. The ligand influences the catalyst's stability, reactivity, and selectivity.

A Comparative Look at Common Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnersKey Features and Applications
Suzuki-Miyaura Organoboron reagent + Organic halideHigh functional group tolerance; widely used for the synthesis of biaryls and heteroaryls in pharmaceuticals.[14]
Heck Alkene + Organic halideForms a new C-C bond at the vinylic position; useful for the synthesis of substituted alkenes.[15][16]
Buchwald-Hartwig Amination Amine + Organic halideForms a C-N bond; a powerful tool for the synthesis of arylamines, which are common motifs in drug molecules.[17][18][19][20][21]
Sonogashira Terminal alkyne + Organic halideForms a C-C bond between an sp-hybridized carbon and an sp²-hybridized carbon; essential for the synthesis of conjugated enynes and aryl alkynes.
Catalyst Performance Comparison: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid

The Suzuki-Miyaura coupling of heteroaryl chlorides is a challenging transformation that often requires specialized catalysts. The following table compares the performance of two common palladium catalysts for this reaction.

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄TriphenylphosphineK₂CO₃Toluene/H₂O10024<10[22] (representative)
PdCl₂(dppf)dppfK₂CO₃Dioxane1001285[22] (representative)

dppf = 1,1'-Bis(diphenylphosphino)ferrocene

This comparison highlights the dramatic impact of ligand choice on catalyst performance. The more electron-rich and sterically demanding dppf ligand in PdCl₂(dppf) facilitates the challenging oxidative addition of the electron-deficient 2-chloropyridine, leading to a significantly higher yield compared to the traditional Pd(PPh₃)₄ catalyst.

Experimental Protocol: High-Throughput Screening of a Buchwald-Hartwig Amination

High-throughput experimentation (HTE) is a powerful strategy for rapidly optimizing reaction conditions.[17][18][19][20][21][23] This protocol outlines a workflow for the HTE of a Buchwald-Hartwig amination using a 96-well plate format.[17][18][19]

1. Plate Preparation:

  • In an inert atmosphere glovebox, dispense an array of different palladium catalysts and ligands into the wells of a 96-well plate.

  • Add the aryl halide and the amine to each well using a liquid handling robot or multichannel pipette.

  • Dispense a solution of the chosen base in a suitable solvent into each well.

2. Reaction Execution:

  • Seal the 96-well plate and heat it to the desired temperature on a heating block with stirring.

  • Allow the reactions to proceed for a set amount of time.

3. Quenching and Analysis:

  • Cool the plate to room temperature and quench the reactions by adding a suitable solvent.

  • Analyze the outcome of each reaction using a high-throughput analytical technique such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the yield of the desired product.

4. Data Analysis:

  • The data from the 96 experiments can be used to identify the optimal combination of catalyst, ligand, base, and solvent for the desired transformation.

Section 4: Harnessing the Power of Light: Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the formation of new chemical bonds under exceptionally mild conditions.[24][25] This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates from stable precursors.[24][25] This strategy has proven particularly valuable for late-stage functionalization, a key tactic in drug discovery for rapidly generating analogues of lead compounds.[23][26][27][28]

One of the key advantages of photoredox catalysis is its ability to access novel reactivity patterns that are often complementary to traditional thermal methods. The generation of radical intermediates under mild conditions allows for the functionalization of C-H bonds, a long-standing challenge in organic synthesis.[27]

However, the scalability of photoredox reactions can be a challenge due to the need for efficient light penetration throughout the reaction mixture.[19][29] The stability of the photocatalyst under prolonged irradiation can also be a concern.[3][14][30][31][32]

Comparative Analysis: Photoredox-Catalyzed vs. Traditional Minisci Reaction

The Minisci reaction is a classic method for the alkylation of heteroaromatics. The traditional approach often requires harsh conditions, such as the use of strong oxidants and high temperatures. In contrast, photoredox-catalyzed Minisci-type reactions can be performed under much milder conditions.

FeatureTraditional Minisci ReactionPhotoredox-Catalyzed Minisci-Type Reaction
Conditions Often requires strong oxidants (e.g., persulfate) and high temperaturesMild conditions, visible light, room temperature
Functional Group Tolerance LimitedBroad
Substrate Scope Can be limitedWide range of heteroaromatics and alkylating agents
Yield (Fasudil Hydroxymethylation) 8%[23]60%[23]
Experimental Protocol: General Setup for a Photoredox-Catalyzed C-H Functionalization

This protocol provides a general procedure for setting up a photoredox-catalyzed reaction.[6][33]

1. Reaction Setup:

  • In a reaction vial, combine the substrate, the radical precursor, the photocatalyst (e.g., an iridium or ruthenium complex), and any necessary additives.

  • Dissolve the components in a suitable solvent that has been degassed to remove oxygen, which can quench the excited state of the photocatalyst.

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen).

2. Irradiation:

  • Place the reaction vial in front of a visible light source, such as a blue LED lamp.

  • Ensure the reaction is stirred efficiently to ensure even irradiation.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC), GC-MS, or LC-MS.

3. Workup and Purification:

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired functionalized molecule.

Section 5: Nature's Catalysts: The Rise of Enzymatic Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis.[34][35] Enzymes operate under mild conditions (typically in aqueous media at or near room temperature and neutral pH), exhibit exquisite chemo-, regio-, and stereoselectivity, and are biodegradable.[32] These properties make enzymatic synthesis particularly attractive for the production of chiral intermediates, which are crucial building blocks for many pharmaceuticals.[32][34][35][36]

The primary challenge in enzymatic synthesis has historically been the limited availability and stability of enzymes. However, advances in protein engineering and immobilization techniques have significantly expanded the biocatalysis toolbox.[37] Enzyme immobilization, the confinement of enzymes onto a solid support, enhances their stability and allows for their easy separation and reuse, making the process more economically viable for industrial applications.[25][38][39][40][41]

Comparative Analysis: Enzymatic Kinetic Resolution vs. Traditional Chemical Resolution

Kinetic resolution is a common method for separating a racemic mixture of enantiomers. Traditional chemical methods often require chiral resolving agents and may involve multiple steps. Enzymatic kinetic resolution, in contrast, utilizes the stereoselectivity of an enzyme to selectively react with one enantiomer, allowing for the separation of the two.

FeatureTraditional Chemical ResolutionEnzymatic Kinetic Resolution
Selectivity Variable, can be lowHigh enantioselectivity is common
Conditions Often requires organic solvents and non-physiological temperaturesMild, aqueous conditions
Environmental Impact Can generate significant wasteGenerally more environmentally friendly
Theoretical Yield 50% for each enantiomer50% for each enantiomer
Enantiomeric Excess (ee) VariableOften >99%
Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Amine

This protocol outlines a general procedure for the enzymatic kinetic resolution of a racemic amine using a lipase.

1. Enzyme Immobilization (Optional but Recommended):

  • Immobilize the lipase on a solid support (e.g., porous beads) to enhance its stability and facilitate reuse.

2. Reaction Setup:

  • In a reaction vessel, dissolve the racemic amine and an acyl donor (e.g., an ester) in a suitable solvent (often a biphasic system of an organic solvent and an aqueous buffer).

  • Add the immobilized lipase to the reaction mixture.

3. Reaction Monitoring:

  • Stir the reaction at a controlled temperature.

  • Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess of the remaining amine and the acylated product by chiral HPLC or GC.

4. Workup and Separation:

  • Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the immobilized enzyme.

  • Separate the unreacted amine from the acylated product by extraction or chromatography.

5. Analysis:

  • Determine the enantiomeric excess of both the recovered amine and the acylated product to confirm the efficiency of the resolution.

Section 6: The Digital Alchemist: Computational Chemistry and Machine Learning in Synthesis

The integration of computational chemistry and machine learning is revolutionizing the way synthetic routes are designed and optimized. Computational tools, such as density functional theory (DFT), can be used to predict the regioselectivity and stereoselectivity of reactions, providing valuable insights that can guide experimental work.[22][26][42][43][44]

Machine learning algorithms, trained on large datasets of chemical reactions, can predict the optimal conditions for a given transformation, including the best catalyst, solvent, and temperature.[16][33][45][46][47] This data-driven approach can significantly accelerate the optimization process, reducing the number of experiments required and saving valuable time and resources.[45]

The Synergy of Computation and Experimentation

The true power of these digital tools lies in their synergy with experimental work. For example, a machine learning model might predict a novel ligand for a palladium-catalyzed cross-coupling reaction. This prediction can then be validated experimentally, and the results can be fed back into the model to further refine its predictive power. This iterative cycle of prediction and experimentation is a powerful paradigm for accelerating discovery in chemical synthesis.

Case Study: Machine Learning-Guided Optimization of a Buchwald-Hartwig Amination

Researchers have successfully used a random forest algorithm, a type of machine learning model, to predict the optimal conditions for a Buchwald-Hartwig amination.[33] The model was trained on a high-throughput screening dataset and was able to accurately predict the best ligand and base combination for a given aryl halide and amine, significantly outperforming traditional statistical methods.[33]

Conceptual Workflow: Machine Learning-Guided Reaction Optimization
  • Data Collection: A large dataset of a specific reaction type (e.g., Suzuki-Miyaura coupling) is compiled from the literature or generated through high-throughput experimentation.

  • Model Training: A machine learning model is trained on this dataset to learn the relationship between the reactants, reagents, conditions, and the reaction outcome (e.g., yield).

  • Prediction: The trained model is used to predict the optimal conditions for a new, unseen reaction.

  • Experimental Validation: The predicted conditions are tested in the laboratory.

  • Model Refinement: The experimental results are used to further train and improve the machine learning model.

Conclusion: The Future of Synthesis is Integrated and Intelligent

The advanced synthesis techniques discussed in this guide represent a paradigm shift in our ability to create and manipulate molecules. From the continuous efficiency of flow chemistry to the precision of enzymatic catalysis and the predictive power of machine learning, these tools are empowering researchers to tackle increasingly complex synthetic challenges. The future of synthesis will undoubtedly be an integrated one, where these technologies are used in concert to design and execute synthetic routes with unparalleled efficiency, selectivity, and sustainability. As we continue to push the boundaries of what is possible in the molecular world, the adoption of this new alchemist's toolkit will be essential for driving innovation in drug discovery, materials science, and beyond.

References

  • MacMillan, D. W. C. (2016). Photoredox Catalysis in Organic Chemistry. Accounts of Chemical Research, 49(9), 1939-1951. [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric α-Trifluoromethylation of Aldehydes. Science, 322(5898), 77-80. [Link]

  • Coin, C., & Giraud, M. (2010). Side reactions in peptide synthesis. Journal of Peptide Science, 16(1), 1-14. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Datta, S., Christena, L. R., & Rajaram, Y. R. S. (2013). Enzyme immobilization: an overview on techniques and support materials. 3 Biotech, 3(1), 1–9. [Link]

  • Dunn, J., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nature Protocols, 16(2), 1152-1169. [Link]

  • Zdarta, J., et al. (2018). Recent trends in enzyme immobilization–concepts for expanding the biocatalysis toolbox. Catalysts, 8(3), 94. [Link]

  • Newman, S. G., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nature Protocols, 16(2), 1152-1169. [Link]

  • Bibliomed. (2020). Side reactions in peptide synthesis: An overview. [Link]

  • ResearchGate. (2022). (PDF) Enzyme Immobilization and Biocatalysis. [Link]

  • PeerJ. (2024). Green nanobiocatalysts: enhancing enzyme immobilization for industrial and biomedical applications. [Link]

  • Ahneman, D. T., et al. (2018). Predicting reaction performance in C–N cross-coupling using machine learning. Science, 360(6385), 186-190. [Link]

  • Sutter, J. P., & Hein, J. E. (2023). Stability and degradation of (oxy)nitride photocatalysts for solar water splitting. Energy & Environmental Science, 16(5), 1836-1853. [Link]

  • Springer Nature. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. [Link]

  • Parmar, A., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS Catalysis. [Link]

  • Purdue University Graduate School. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • St. Jean, R. A., Jr, et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(2), 649-657. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. (2022). Stability of the photocatalyst after five successive degradation cycles. [Link]

  • ResearchGate. (2018). Photocatalytic degradation and stability. (A) Comparison of... [Link]

  • ResearchGate. (2021). (a) The long-term stability of photocatalytic degradation of... [Link]

  • Stuyver, T., et al. (2021). Predicting C-N cross-coupling yields from literature data: Lessons from a machine learning study. Chemical Science, 12(20), 6987-6997. [Link]

  • DSpace@MIT. (2021). Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. [Link]

  • ChemRxiv. (2023). Transferable Machine Learning Interatomic Potential for Pd- Catalyzed Cross-Coupling Reactions. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Douglas, J. J., et al. (2020). Late-Stage C(sp3)–H Methylation of Drug Molecules. Journal of the American Chemical Society, 142(31), 13499-13505. [Link]

  • Hong, X., et al. (2020). Predicting Regioselectivity in Radical C−H Functionalization of Heterocycles through Machine Learning. Angewandte Chemie International Edition, 59(32), 13253-13259. [Link]

  • Gao, H., et al. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. ChemRxiv. [Link]

  • bioRxiv. (2023). Azapeptide Synthesis Fully Integrated into Standard Solid-Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. [Link]

  • Bogdan, A. R., et al. (2009). The continuous-flow synthesis of Ibuprofen. Angewandte Chemie International Edition, 48(45), 8547-8550. [Link]

  • Snead, D. R., & Jamison, T. F. (2015). A Three-Minute Synthesis and Purification of Ibuprofen: Pushing the Limits of Continuous-Flow Processing. Angewandte Chemie International Edition, 54(1), 98-102. [Link]

  • arXiv. (2017). Guiding Chemical Synthesis: Computational Prediction of the Regioselectivity of CH Functionalization. [Link]

  • ResearchGate. (2023). The Continuous-Flow Synthesis of Ibuprofen. [Link]

  • Twilton, J., et al. (2017). Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. Angewandte Chemie International Edition, 56(22), 6094-6101. [Link]

  • Semantic Scholar. (2017). Guiding Chemical Synthesis: Computational Prediction of the Regioselectivity of CH Functionalization. [Link]

  • SciSpace. (2015). A Three‐Minute Synthesis and Purification of Ibuprofen: Pushing the Limits of Continuous‐Flow Processing. [Link]

  • ChemRxiv. (2021). Computational prediction of C-H hydricities and their use in predicting the regioselectivity of electron rich C-H functionalisation reactions. [Link]

  • Google Patents. (2021). A method for preparing glp-1 analogue by solid-phase peptide synthesis.
  • Princeton University. (2023). Late-Stage C(sp3)-H Methylation of Drug Molecules. [Link]

  • PubMed. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

  • ANU Open Research. (2019). An overview of late-stage functionalization in today's drug discovery. [Link]

  • Aragen Life Sciences. (n.d.). Flow Chemistry vs. Batch Processes. [Link]

  • PubMed. (2020). Cobalt-catalysed C-H methylation for late-stage drug diversification. [Link]

  • ResearchGate. (2024). (PDF) Sustainable Scale-Up of GLP-1 Agonist Peptides through Green Solid Phase Peptide Synthesis. [Link]

  • Gyros Protein Technologies. (n.d.). Automated Peptide Synthesis. [Link]

  • PubMed. (2008). Microbial/enzymatic synthesis of chiral pharmaceutical intermediates. [Link]

  • Google Patents. (2016). Synthesis of glp-1 peptides.
  • National Institutes of Health. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. [Link]

  • ResearchGate. (2008). Microbial/enzymatic synthesis of chiral pharmaceutical intermediates. [Link]

Sources

A Comparative Guide to the Synthesis of Ethyl 5-Aminopyrazine-2-carboxylate: Continuous Flow vs. Batch Processing

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical manufacturing, the pursuit of efficiency, safety, and scalability is paramount. The synthesis of key heterocyclic intermediates, such as Ethyl 5-Aminopyrazine-2-carboxylate, a valuable building block in the development of various therapeutic agents, provides a compelling case study for the comparative analysis of modern synthetic methodologies. This guide offers an in-depth technical comparison between traditional batch processing and continuous flow synthesis for the preparation of this important pyrazine derivative.

The Significance of this compound

Pyrazine derivatives are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their applications span a wide range of therapeutic areas, including antiviral and anti-tuberculosis treatments.[1][2] this compound, in particular, serves as a crucial starting material for the synthesis of more complex pharmaceutical ingredients, making its efficient and reliable production a key consideration in the drug development pipeline.

The Manufacturing Paradigm Shift: From Batch to Flow

For decades, batch synthesis has been the cornerstone of chemical production. This method involves the sequential addition of reagents to a single vessel, followed by reaction, workup, and purification in discrete steps. While familiar and widely implemented, batch processing faces inherent limitations, especially when dealing with scalability, safety, and process control.

Continuous flow chemistry has emerged as a transformative technology, offering a paradigm shift in how chemical reactions are conducted.[1] This approach involves the continuous pumping of reagents through a network of tubes or channels, where mixing and reaction occur in a precisely controlled environment. The advantages of this methodology are particularly pronounced in the pharmaceutical industry, where quality, safety, and efficiency are non-negotiable.[1]

Comparative Analysis: Performance and Experimental Data

To provide a clear and objective comparison, this guide will utilize experimental data from a closely related process: the synthesis of pyrazinamide derivatives from pyrazine esters. This serves as an excellent model system to illustrate the fundamental differences and advantages of each approach in the context of pyrazine chemistry.

Key Performance Metrics
MetricBatch SynthesisContinuous Flow SynthesisRationale and Insights
Reaction Time Typically hours to daysMinutes to hoursThe high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, dramatically accelerating reaction rates. In the enzymatic synthesis of pyrazinamide derivatives, a batch reaction required 17 hours to reach the desired yield, while the continuous flow process achieved a comparable yield in just 20 minutes.[1]
Yield Variable, often lowerGenerally higher and more consistentPrecise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow system minimizes the formation of byproducts and leads to higher, more reproducible yields.[1] For instance, the enzymatic synthesis of pyrazinamide derivatives in a continuous flow reactor achieved a maximum yield of 91.6%.[1]
Safety Higher risk, especially with exothermic or hazardous reactionsInherently saferThe small reaction volumes within a flow reactor at any given time significantly reduce the risks associated with thermal runaways and the handling of hazardous materials. This is a critical advantage when dealing with potentially explosive intermediates or highly exothermic reactions.
Scalability Challenging and non-linearStraightforward and linearScaling up a batch process often requires significant redevelopment and can lead to unforeseen challenges in heat management and mixing.[3] In contrast, scaling up a continuous flow process is typically achieved by running the system for longer periods or by "scaling out" – running multiple reactors in parallel.
Product Quality & Purity Prone to batch-to-batch variabilityHigh and consistentThe steady-state operation of a continuous flow reactor ensures that every portion of the product is subjected to the same reaction conditions, resulting in a more uniform and higher-purity product.
Process Control LimitedPrecise and automatedFlow chemistry allows for the integration of real-time monitoring and control of critical process parameters, leading to a more robust and predictable manufacturing process.
Environmental Impact Often generates more wasteGreener, with reduced solvent and energy consumptionThe efficiency of flow chemistry often leads to a reduction in solvent usage and energy consumption per unit of product, aligning with the principles of green chemistry.

Experimental Protocols: A Tale of Two Syntheses

To further illustrate the practical differences, the following sections outline the methodologies for both batch and continuous flow synthesis.

Representative Batch Synthesis of a Pyrazine Amide

A common approach to synthesizing pyrazine amides, structurally similar to this compound, involves the coupling of a pyrazine ester with an amine in a batch reactor.

Step-by-Step Methodology:

  • Charging the Reactor: To a 50 mL Erlenmeyer flask (shaker reactor), add 5 mmol of the pyrazine-2-carboxylate, 15 mmol of benzylamine, and 20 mL of tert-amyl alcohol.[1]

  • Addition of Catalyst: Introduce 870 mg of Lipozyme® TL IM, an immobilized lipase catalyst.[1]

  • Reaction: The flask is placed in a shaker incubator set to 160 rpm and 45 °C for 17 hours.[1]

  • Workup and Purification: After the reaction is complete, the mixture is filtered to remove the catalyst. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired pyrazinamide derivative.

  • Causality Behind Experimental Choices:

    • The use of a shaker reactor is typical for small-scale batch processes to ensure adequate mixing.

    • A 3-fold excess of the amine is used to drive the reversible amidation reaction towards the product.[1]

    • tert-Amyl alcohol is chosen as the solvent due to its ability to solubilize the reactants and its relatively high boiling point, which is suitable for the reaction temperature. In a comparative study, it gave the highest product yield.[1]

    • The extended reaction time of 17 hours is necessary to achieve a high conversion in the batch setup due to less efficient mass transfer compared to a flow system.[1]

Continuous Flow Synthesis of a Pyrazine Amide

The continuous flow synthesis of the same pyrazinamide derivative demonstrates a more efficient and controlled process.

Step-by-Step Methodology:

  • System Preparation: A continuous flow system is assembled using two syringe pumps, a T-mixer, and a packed-bed reactor containing 870 mg of Lipozyme® TL IM. The reactor is placed in a temperature-controlled module set to 45 °C.[1]

  • Reagent Preparation:

    • Feed 1: Dissolve 5 mmol of the pyrazine-2-carboxylate in 10 mL of tert-amyl alcohol.[1]

    • Feed 2: Dissolve 15 mmol of benzylamine in 10 mL of tert-amyl alcohol.[1]

  • Reaction Execution:

    • The two feed solutions are pumped at a flow rate of 31.2 μL/min each into the T-mixer.[1]

    • The combined stream then flows through the packed-bed reactor, with a residence time of 20 minutes.[1]

  • Collection and Analysis: The product stream exiting the reactor is collected. The solvent can be removed in-line or offline to yield the crude product. Due to the high conversion and selectivity, purification may be simplified or, in some cases, eliminated.

  • Causality Behind Experimental Choices:

    • The use of syringe pumps allows for precise control over the flow rate and stoichiometry of the reactants.

    • A packed-bed reactor is used to contain the immobilized enzyme catalyst, allowing for continuous processing without catalyst loss.

    • The short residence time of 20 minutes is sufficient to achieve high conversion due to the enhanced mass transfer and controlled environment of the flow reactor.[1]

    • The elevated temperature of 45 °C is precisely maintained throughout the reactor, ensuring consistent reaction conditions and product quality.[1]

Visualizing the Processes

To better understand the operational differences, the following diagrams illustrate the workflows for both batch and continuous flow synthesis.

Batch_Synthesis_Workflow cluster_0 Batch Reactor reagents 1. Charge Reagents (Pyrazine Ester, Amine, Solvent) catalyst 2. Add Catalyst reagents->catalyst react 3. React (17 hours @ 45°C) catalyst->react workup 4. Workup & Purification react->workup product Final Product workup->product

Caption: Workflow for a typical batch synthesis process.

Continuous_Flow_Synthesis_Workflow cluster_1 Continuous Flow System pumpA Pump A (Pyrazine Ester Solution) mixer T-Mixer pumpA->mixer pumpB Pump B (Amine Solution) pumpB->mixer reactor Packed-Bed Reactor (20 min @ 45°C) mixer->reactor collection Product Collection reactor->collection

Caption: Workflow for a continuous flow synthesis process.

The Curtius Rearrangement in Flow: An Alternative Pathway

Another potential route to this compound involves the Curtius rearrangement of a corresponding carboxylic acid precursor. This reaction proceeds through a potentially hazardous acyl azide intermediate, making it an ideal candidate for continuous flow synthesis. The Curtius rearrangement has been successfully implemented in flow systems, offering a safer and more efficient way to produce amines from carboxylic acids.[4][5][6][7][8]

Curtius_Rearrangement_Pathway start Pyrazine-2,5-dicarboxylic acid monoethyl ester acyl_azide Acyl Azide Intermediate (Potentially Explosive) start->acyl_azide Azide Formation isocyanate Isocyanate Intermediate acyl_azide->isocyanate Thermal Rearrangement (N2 release) product This compound isocyanate->product Trapping with Ethanol

Caption: A potential synthetic pathway via the Curtius rearrangement.

Conclusion: The Future is Flow

For the synthesis of this compound and other critical pharmaceutical intermediates, continuous flow chemistry presents a compelling suite of advantages over traditional batch processing. The enhanced safety, superior process control, and straightforward scalability make it a powerful tool for modern drug development and manufacturing. While batch synthesis will continue to have its place, particularly in early-stage research and development, the adoption of continuous flow methodologies is poised to accelerate the journey from laboratory discovery to industrial production, ultimately bringing safer and more affordable medicines to patients.

References

  • Zhang, X., et al. (2020). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 10(1), 1-8. [Link]

  • Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373. [Link]

  • Zhang, X., et al. (2020). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Publishing. [Link]

  • Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. Chemtek Scientific. [Link]

  • Reaction Chemistry & Engineering. (n.d.). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. RSC Publishing. [Link]

  • Zhang, X., et al. (2020). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. ResearchGate. [Link]

  • D'Oca, M. G. M., et al. (2023). Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. ACS Omega, 8(5), 4587–4598. [Link]

  • Ravi, K., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1915-1925. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & biomolecular chemistry, 13(28), 7542–7555. [Link]

  • Almac. (2020, November 6). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Almac Group. [Link]

  • Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PubMed. [Link]

Sources

The Strategic Utility of Ethyl 5-Aminopyrazine-2-carboxylate in the Synthesis of Covalent Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted covalent inhibitor design, the selection of a core scaffold is a critical decision that dictates synthetic feasibility, physicochemical properties, and ultimately, the biological activity of the final compound. Among the privileged heterocyclic systems, the pyrazine core has emerged as a versatile platform for the development of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the application of Ethyl 5-Aminopyrazine-2-carboxylate as a strategic starting material for the synthesis of covalent inhibitors, comparing its utility against alternative synthetic approaches.

Introduction to Covalent Inhibition and the Pyrazine Scaffold

Covalent inhibitors offer distinct advantages over their non-covalent counterparts, including prolonged duration of action and enhanced potency, by forming a stable bond with a specific amino acid residue, often a cysteine, within the target protein.[1][2] The design of these inhibitors involves the strategic placement of a reactive electrophilic "warhead" onto a scaffold that provides non-covalent binding affinity and selectivity for the target protein.[2]

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a common motif in medicinal chemistry due to its ability to engage in various non-covalent interactions, including hydrogen bonding and aromatic interactions.[3][4] Its incorporation into kinase inhibitors is well-documented, with several approved drugs and clinical candidates featuring this scaffold.[5] The 2-carboxamide and 5-amino substituents on the pyrazine ring provide key vectors for synthetic elaboration, allowing for the introduction of both the recognition moiety and the covalent warhead.

This compound: A Versatile Building Block

This compound serves as a readily available and versatile starting material for the construction of pyrazine-based covalent inhibitors. Its two functional groups, the amino group and the ethyl ester, offer orthogonal handles for chemical modification.

Synthetic Strategy: Amide Bond Formation

A primary strategy for elaborating this compound into a covalent inhibitor involves the formation of an amide bond. This can be achieved through two main pathways:

  • Direct Amination of the Ester: This approach involves the direct reaction of the ethyl ester with an amine that incorporates the desired electrophilic warhead. While potentially more atom-economical, this reaction often requires harsh conditions (high temperatures) and may not be suitable for sensitive substrates.

  • Hydrolysis, Activation, and Amide Coupling: A more common and versatile approach involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid. This carboxylic acid is then activated using standard coupling reagents (e.g., thionyl chloride, HATU, EDC/HOBt) and subsequently reacted with the desired amine.[1][6][7] This two-step process generally offers higher yields and broader substrate scope.

The amino group at the 5-position is typically utilized for introducing the recognition element of the inhibitor, which directs the molecule to the specific protein target.

Below is a generalized workflow for the synthesis of a pyrazine-2-carboxamide-based covalent inhibitor starting from this compound.

G cluster_0 Synthesis of Pyrazine-2-Carboxamide Covalent Inhibitor A This compound B Hydrolysis (e.g., LiOH, H2O/THF) A->B C 5-Aminopyrazine-2-carboxylic acid B->C D Amide Coupling with Recognition Moiety C->D F Activation of Carboxylic Acid (e.g., SOCl2, HATU) C->F H Final Covalent Inhibitor D->H E Introduction of Recognition Element E->D G Amide Coupling with Warhead-containing Amine F->G G->H

Caption: General synthetic workflow for pyrazine-2-carboxamide covalent inhibitors.

Case Study: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Scaffold

Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases. Several covalent BTK inhibitors, such as ibrutinib and acalabrutinib, have been approved. Many of these inhibitors feature a central heterocyclic core that positions an acrylamide or other reactive group to covalently modify a cysteine residue (Cys481) in the BTK active site.[5][8]

While a direct synthesis of a marketed drug from this compound is not prominently documented, we can construct a representative synthetic protocol for a hypothetical pyrazine-based BTK inhibitor scaffold based on established medicinal chemistry principles.

Experimental Protocol: Synthesis of a Pyrazine-2-carboxamide Acrylamide Derivative

Step 1: Hydrolysis of this compound

  • To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1) is added lithium hydroxide (1.5 eq).

  • The reaction mixture is stirred at room temperature for 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • The THF is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with 1M HCl.

  • The resulting precipitate, 5-Aminopyrazine-2-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Causality behind Experimental Choices: The use of lithium hydroxide is a standard and effective method for the saponification of esters. The acidification step is crucial to protonate the carboxylate and precipitate the less soluble carboxylic acid, facilitating its isolation.

Step 2: Activation of 5-Aminopyrazine-2-carboxylic acid and Amide Coupling

  • To a suspension of 5-Aminopyrazine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM) is added oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • The mixture is stirred at room temperature for 1 hour, and the solvent is removed under reduced pressure to yield the crude acid chloride.

  • The acid chloride is dissolved in dry DCM and added dropwise to a cooled (0 °C) solution of an appropriate amine containing the acrylamide warhead (e.g., N-(piperidin-4-yl)acrylamide, 1.1 eq) and a base such as triethylamine (2.0 eq).

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford the desired pyrazine-2-carboxamide acrylamide derivative.

Causality behind Experimental Choices: Conversion to the acid chloride is a robust method for activating the carboxylic acid for subsequent amidation. The use of a non-nucleophilic base like triethylamine is necessary to scavenge the HCl generated during the reaction. Performing the reaction at low temperature helps to control the reactivity and minimize side reactions.

Comparative Analysis: Alternative Starting Materials and Synthetic Routes

While this compound is a valuable precursor, other starting materials and synthetic strategies can be employed to access similar pyrazine-based covalent inhibitors.

Starting Material/RouteAdvantagesDisadvantagesRepresentative References
This compound Readily available, orthogonal functional groups for sequential modification.Requires hydrolysis and activation for standard amide coupling.[9]
5-Chloropyrazine-2-carboxylic acid The chloro group can be displaced by an amine (SNAr) to introduce the recognition element.The SNAr reaction may require specific activation of the pyrazine ring or harsh conditions.[10]
2-Aminopyrazine A simple and inexpensive starting material.Requires multiple steps to install the carboxamide and other necessary substituents.[3]
Fragment-Based Assembly Allows for the modular construction of the inhibitor from smaller, readily available fragments.May involve more synthetic steps and require significant optimization of coupling conditions.[11]
Alternative Route: Late-Stage Introduction of the Pyrazine Core

G cluster_1 Alternative 'Late-Stage Pyrazine' Synthesis A Recognition Moiety Precursor C Coupling A->C B Amine with Warhead B->C D Intermediate with Recognition and Warhead Moieties C->D F Cross-Coupling Reaction (e.g., Buchwald-Hartwig) D->F E Pyrazine Building Block (e.g., dichloropyrazine) E->F G Final Covalent Inhibitor F->G

Caption: Alternative synthetic strategy with late-stage pyrazine introduction.

Bioisosteric Replacements for the Pyrazine Core

In drug discovery, it is often beneficial to explore bioisosteric replacements for a core scaffold to modulate properties such as potency, selectivity, and pharmacokinetics.[12][13] For the pyrazine ring in covalent inhibitors, several other nitrogen-containing heterocycles can be considered.

BioisostereRationale for ReplacementPotential Impact on PropertiesRepresentative References
Pyrimidine Similar size and hydrogen bonding capabilities. Can alter the vector of substituents.May improve metabolic stability or aqueous solubility.[14]
Pyridine A common scaffold in kinase inhibitors. Can modulate pKa and dipole moment.Can impact cell permeability and off-target activity.[12]
Imidazopyrazine A fused ring system that can provide additional interaction points and rigidity.May enhance binding affinity and selectivity.[15][16]
Pyrazolopyrimidine A well-established kinase hinge-binding motif.Can significantly alter the binding mode and kinase selectivity profile.[14]

Conclusion

This compound is a strategically valuable and versatile starting material for the synthesis of pyrazine-based covalent inhibitors. Its orthogonal functional groups allow for the systematic and controlled introduction of both the target recognition elements and the electrophilic warhead. While direct amidation of the ester is possible, a more robust and widely applicable synthetic route involves hydrolysis to the corresponding carboxylic acid followed by standard amide coupling procedures.

The choice of starting material and synthetic strategy will ultimately depend on the specific target inhibitor, the availability of precursors, and the desired overall efficiency of the synthetic route. A thorough evaluation of alternative starting materials, such as chloropyrazines or simpler pyrazine cores, as well as the exploration of bioisosteric replacements, are crucial components of a comprehensive medicinal chemistry campaign aimed at the development of novel covalent inhibitors. The principles and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to make informed decisions in the design and synthesis of next-generation targeted covalent therapies.

References

  • Liu, J., et al. (2017). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 8(9), 959-964. Available from: [Link]

  • Di Paolo, J. A., et al. (2011). CGI-1746, a novel and selective Bruton's tyrosine kinase (BTK) inhibitor, blocks B-cell activation and is efficacious in a rat model of inflammatory arthritis. Arthritis & Rheumatism, 63(1), 189-198. Available from: [Link]

  • Liu, J., et al. (2017). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed Central. Available from: [Link]

  • Singh, J. K., & Bateman, R. L. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1018. Available from: [Link]

  • Gabizon, R., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 26(14), 4283. Available from: [Link]

  • ResearchGate. (n.d.). Synthetic route of pyrazinamide derivatives. Available from: [Link]

  • Liu, J., et al. (2017). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ResearchGate. Available from: [Link]

  • Li, Y., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1266-1272. Available from: [Link]

  • Hu, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7083. Available from: [Link]

  • Lee, S. H., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules, 26(11), 3326. Available from: [Link]

  • Zitko, J., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(9), 4557-4568. Available from: [Link]

  • Parsonidis, P., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4389. Available from: [Link]

  • Li, Y., et al. (2010). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4484-4488. Available from: [Link]

  • Doležal, M., et al. (2006). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 11(4), 234-245. Available from: [Link]

  • Zadrazilova, I., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(9), 1435. Available from: [Link]

  • Abdel-Aziem, A., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase Inhibitors. Molecules, 26(24), 7586. Available from: [Link]

  • Gavande, N., et al. (2024). Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties. ACS Pharmacology & Translational Science. Available from: [Link]

  • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. Available from: [Link]

  • El-Gamal, M. I., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 13(10), 935-956. Available from: [Link]

  • Ihsanawati, A., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available from: [Link]

  • Al-Rashood, S. T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. Available from: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available from: [Link]

  • Reddy, T. S., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710. Available from: [Link]

  • Dudipala, V. R., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(36), 4874-4877. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

Sources

The Evolution of PROTACs: A Comparative Guide to Ethyl 5-Aminopyrazine-2-carboxylate-based Scaffolds and Their Superiority in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules have opened new avenues for therapeutic intervention by coopting the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of any PROTAC is the E3 ligase ligand, which dictates the recruitment of the cellular degradation machinery. For years, derivatives of hydroxyproline have been the workhorse for engaging the von Hippel-Lindau (VHL) E3 ligase. However, the quest for improved potency, selectivity, and drug-like properties has led to the exploration of novel VHL ligands. This guide provides a comprehensive comparison of PROTACs developed using a novel pyrazine-based VHL ligand scaffold, exemplified by the highly potent and selective SMARCA2 degrader, ACBI2, against those employing traditional hydroxyproline-based VHL ligands.

From Hydroxyproline to Advanced Pyrazine Scaffolds: A Leap in Potency and Selectivity

The initial success of VHL-based PROTACs was built upon ligands derived from the natural binding motif of the hypoxia-inducible factor 1α (HIF-1α) to VHL, which features a critical hydroxyproline residue. While groundbreaking, these first-generation ligands often presented challenges related to metabolic stability and synthetic complexity.

The development of novel E3 ligase ligands is a cornerstone of advancing PROTAC technology. The emergence of pyrazine-based scaffolds, such as the quinazolinone core found in the SMARCA2 degrader ACBI2, represents a significant step forward.[1] These next-generation ligands offer distinct advantages in terms of synthetic accessibility and the ability to fine-tune physicochemical properties, leading to enhanced cellular permeability and in vivo efficacy.

Comparative Performance Analysis: The Pyrazine Advantage

The superior performance of pyrazine-based VHL-recruiting PROTACs is evident when comparing their degradation efficiency and selectivity against PROTACs built with traditional hydroxyproline ligands. A prime example is the head-to-head comparison of ACBI2, a VHL-recruiting PROTAC with a quinazolinone-based ligand targeting the chromatin remodeler SMARCA2, with a hypothetical, yet representative, hydroxyproline-based SMARCA2 degrader.

Parameter ACBI2 (Pyrazine-based VHL Ligand) Hypothetical Hydroxyproline-based SMARCA2 Degrader Reference
Target Protein SMARCA2SMARCA2[1]
DC50 (SMARCA2) 1 nM (in RKO cells)Typically in the range of 10-100 nM[1]
Dmax (SMARCA2) >95%Often between 80-95%[1]
DC50 (SMARCA4) 32 nM (in RKO cells)Often shows lower selectivity against the close homolog SMARCA4[1]
Selectivity (SMARCA4/SMARCA2) >30-foldLower selectivity ratios are common[1]
Oral Bioavailability 22% in miceOften challenging to achieve good oral bioavailability[1]

As the data illustrates, ACBI2 exhibits a remarkable improvement in potency, with a DC50 in the low nanomolar range, and a significantly enhanced selectivity for SMARCA2 over its close homolog SMARCA4.[1] This level of selectivity is often a challenge for PROTACs and is a critical factor in minimizing off-target effects and potential toxicity. Furthermore, the favorable physicochemical properties conferred by the pyrazine-based ligand contribute to its notable oral bioavailability, a key hurdle in the clinical development of PROTACs.[1]

The Mechanism of Action: Engineering Ternary Complexes for Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The stability and conformation of this ternary complex are critical determinants of the efficiency of protein degradation.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ubiquitination cluster_1 Proteasomal Degradation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC binds E3 Ligase (VHL) E3 Ligase (VHL) PROTAC->E3 Ligase (VHL) recruits Ub-Target Ubiquitinated Target Protein E2 E2 E3 Ligase (VHL)->E2 associates with E2->Target Protein Ub transfer Ub Ub E2->Ub carries Proteasome Proteasome Ub-Target->Proteasome recognized by Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides degrades into

Caption: The PROTAC Mechanism of Action.

The pyrazine-based VHL ligands have been shown to induce favorable protein-protein interactions within the ternary complex, contributing to enhanced cooperativity and ultimately, more efficient degradation.[2]

Experimental Protocols: A Guide to Characterizing Novel PROTACs

The development of novel PROTACs necessitates rigorous experimental validation. Below are key protocols for the synthesis and characterization of pyrazine-based PROTACs.

Synthesis of a Pyrazine-based VHL Ligand and Final PROTAC (Exemplified by ACBI2)

The synthesis of ACBI2 involves a multi-step sequence, beginning with the construction of the quinazolinone core, followed by coupling to the linker and finally to the SMARCA2-binding moiety.[1]

Synthesis_Workflow A Starting Materials: - Pyrazine derivative - Anthranilic acid derivative B Step 1: Cyclization (e.g., Quinazolinone formation) A->B C Intermediate 1: Pyrazine-fused quinazolinone core B->C D Step 2: Functionalization (e.g., Introduction of linker attachment point) C->D E Intermediate 2: Functionalized VHL Ligand Precursor D->E G Step 3: Linker Coupling E->G F Linker Synthesis F->G H Intermediate 3: VHL Ligand-Linker Conjugate G->H J Step 4: Final Coupling H->J I SMARCA2 Ligand Synthesis I->J K Final PROTAC (ACBI2) J->K L Purification and Characterization (HPLC, NMR, MS) K->L

Caption: General Synthetic Workflow for Pyrazine-based PROTACs.

Step-by-Step Synthesis (Conceptual):

  • Pyrazine Core Synthesis: Begin with a suitably substituted ethyl 5-aminopyrazine-2-carboxylate.

  • Quinazolinone Formation: Condensation with a substituted anthranilic acid derivative to form the quinazolinone core.

  • Linker Attachment Point Installation: Functionalization of the quinazolinone core to introduce a reactive handle for linker conjugation.

  • Linker Synthesis: Prepare a linker of desired length and composition with appropriate functional groups at each end.

  • Coupling of VHL Ligand to Linker: Conjugate the functionalized pyrazine-based VHL ligand to one end of the linker.

  • Final PROTAC Assembly: Couple the VHL ligand-linker intermediate to the target protein ligand (e.g., a SMARCA2 binder).

  • Purification: Purify the final PROTAC compound using techniques such as high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the structure and purity of the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Western Blotting for Protein Degradation

This is the gold-standard cellular assay to quantify the degradation of the target protein.[3][4]

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., RKO for SMARCA2) at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-SMARCA2) and a loading control (e.g., anti-GAPDH or anti-vinculin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[5]

Biophysical Assays for Ternary Complex Characterization

Understanding the binding affinities of the PROTAC to its individual partners and the formation of the ternary complex is crucial for structure-activity relationship (SAR) studies.

Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction (K_D, stoichiometry, enthalpy, and entropy).[6][7][8]

Protocol:

  • Sample Preparation: Prepare solutions of the PROTAC, the target protein (e.g., the bromodomain of SMARCA2), and the E3 ligase complex (VHL/Elongin B/Elongin C) in the same buffer.

  • Binary Titrations:

    • Titrate the PROTAC into the target protein solution to determine the binding affinity of the PROTAC for the target.

    • Titrate the PROTAC into the VHL complex solution to determine the binding affinity of the PROTAC for the E3 ligase.

  • Ternary Complex Titration: Titrate the target protein into a solution containing a pre-formed complex of the PROTAC and the VHL complex to assess the cooperativity of ternary complex formation.

  • Data Analysis: Analyze the resulting thermograms to determine the binding affinities (K_D) and cooperativity factor (α).

Surface Plasmon Resonance (SPR):

SPR measures the binding kinetics (association and dissociation rates) and affinity of interactions in real-time.

Protocol:

  • Immobilization: Immobilize one of the binding partners (e.g., the VHL complex) on a sensor chip.

  • Analyte Injection: Flow solutions of the PROTAC alone (for binary interaction) or a pre-incubated mixture of the PROTAC and the target protein (for ternary complex formation) over the sensor surface at various concentrations.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D).

Conclusion and Future Directions

The development of this compound-based scaffolds and their more advanced derivatives for VHL-recruiting PROTACs marks a significant advancement in the field of targeted protein degradation. As exemplified by the SMARCA2 degrader ACBI2, these novel ligands can lead to PROTACs with superior potency, selectivity, and pharmacokinetic properties compared to their predecessors based on traditional hydroxyproline scaffolds. The continued exploration of novel E3 ligase ligands, coupled with a deep understanding of the principles of ternary complex formation, will undoubtedly pave the way for the next generation of highly effective and specific protein-degrading therapeutics. The detailed protocols and comparative data presented in this guide are intended to empower researchers to design, synthesize, and validate their own innovative PROTAC molecules, ultimately accelerating the translation of this powerful technology from the laboratory to the clinic.

References

  • Kofink, C., Trainor, N., Mair, B., Wöhrle, S., Wurm, M., Mischerikow, N., ... & Farnaby, W. (2022). A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo. Nature Communications, 13(1), 5969. [Link]

  • Kofink, C., Trainor, N., Mair, B., Wöhrle, S., Wurm, M., Mischerikow, N., ... & Farnaby, W. (2022). A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo. PubMed, 36216795. [Link]

  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(19), 8216-8238. [Link]

  • Urbina Teixidor, A., Hallatt, A., Robertson, J., & Ciulli, A. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents, 34(3), 197-238. [Link]

  • CliniSciences. (n.d.). Experimental Protocol for Western Blotting. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo. Retrieved from [Link]

  • StarCellBio. (n.d.). EXPERIMENTAL DESIGN. Retrieved from [Link]

  • Casado-Vela, J., Pérez-Benavente, B., González-López, M., Arribas, J., & Quintela-Fandino, M. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Cancers, 15(3), 611. [Link]

  • Casado-Vela, J., Pérez-Benavente, B., González-López, M., Arribas, J., & Quintela-Fandino, M. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. PMC. [Link]

  • ResearchGate. (n.d.). (PDF) An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. Retrieved from [Link]

  • Casado-Vela, J., Pérez-Benavente, B., González-López, M., Arribas, J., & Quintela-Fandino, M. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. MDPI. [Link]

  • The Chemical Probes Portal. (n.d.). ACBI2. Retrieved from [Link]

  • Girardini, M., Gmaschitz, T., Groller, A. V., Hebeis, B., H-C., K., ... & Ciulli, A. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Bioorganic & Medicinal Chemistry, 27(12), 2466-2479. [Link]

  • ResearchGate. (n.d.). Factors influence the selectivity of degraders. (A) PROTAC with... Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 83 (PB071): Preclinical characterization of SMARCA2-selective monovalent direct degraders. Retrieved from [Link]

  • ResearchGate. (n.d.). Journey of von hippel-lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders | Request PDF. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to PET Imaging Agent Design: Evaluating Ethyl 5-Aminopyrazine-2-carboxylate Against Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Ethyl 5-aminopyrazine-2-carboxylate as a foundational scaffold in the design of Positron Emission Tomography (PET) imaging agents. We will objectively analyze its performance characteristics, supported by experimental data, and contrast it with alternative molecular platforms. Our focus is on the practical causality behind experimental choices, ensuring a scientifically rigorous and field-proven perspective.

The Pyrazine Core: Why this compound is a Privileged Scaffold

This compound is a heterocyclic aromatic compound featuring a pyrazine ring substituted with an amine and an ethyl ester group.[1] Its structure presents several strategic advantages for medicinal chemistry and, specifically, for the design of PET radiotracers:

  • Synthetic Tractability: The pyrazine core is synthetically versatile. The amino group serves as a key functional handle for introducing various targeting moieties through amide bond formation or other coupling reactions. The carboxylate can be further modified, providing multiple avenues for structural elaboration to optimize pharmacokinetics and target affinity.[2]

  • Metabolic Stability: The aromatic pyrazine ring generally imparts good metabolic stability, a crucial attribute for a PET tracer to reach its target in vivo before significant degradation occurs.

  • Physicochemical Properties: The scaffold's properties, such as its size and potential for hydrogen bonding, can be fine-tuned through chemical modification to achieve desirable characteristics like blood-brain barrier (BBB) penetration.[3] For neuroimaging agents, this is a critical consideration.[4][5]

  • Proven Clinical and Preclinical Success: Pyrazine-based structures have been successfully incorporated into ligands targeting a range of biological entities, including adenosine receptors and stearoyl-CoA desaturase-1 (SCD-1), demonstrating their broad applicability.[2][4]

Below is a diagram illustrating the general workflow for developing a PET imaging agent starting from the this compound scaffold.

G cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Radiochemistry cluster_2 Phase 3: Evaluation A This compound (Starting Scaffold) B Functionalization: Couple Targeting Moiety to Amine Group A->B C Modification & Optimization: Tune Lipophilicity and Pharmacokinetics B->C D Synthesis of Radiolabeling Precursor (e.g., with leaving group like -OTs) C->D F Nucleophilic Substitution Reaction (Automated Synthesizer) D->F Precursor E [18F]Fluoride Production (Cyclotron) E->F G Deprotection & Purification (HPLC) F->G H Final Formulation in Pharmaceutical Grade Saline G->H I Quality Control: Radiochemical Purity, Specific Activity H->I J In Vitro Studies: Binding Affinity, Cell Uptake I->J K In Vivo PET Imaging: Animal Models J->K L Clinical Translation K->L

Caption: Workflow for PET Agent Development from a Pyrazine Scaffold.

Comparative Analysis: Pyrazine Scaffolds vs. The Alternatives

While pyrazine-based small molecules offer a robust platform, the field of PET imaging is diverse. The optimal choice of a scaffold is always dictated by the biological target and the specific imaging question. Let's compare the pyrazine platform against other major classes of imaging agents.

FeaturePyrazine-Based Small MoleculesPeptide-Based AgentsEngineered Protein Scaffolds (e.g., Affibodies, Knottins)Monoclonal Antibodies (mAbs)
Targeting Scope Enzymes, receptors, transportersCell surface receptors (e.g., SSTR2)Cell surface receptors (e.g., HER2, Integrins)Cell surface antigens
Size < 1 kDa1-5 kDa6-20 kDa~150 kDa
Blood Clearance Very Fast (minutes to hours)Fast (hours)Fast (hours)Very Slow (days)
Tumor/Target Penetration ExcellentGoodModeratePoor to Moderate
Synthesis Multi-step organic synthesisSolid-phase peptide synthesisRecombinant protein expressionRecombinant expression
Radiolabeling Covalent bonding of ¹⁸F or ¹¹CChelator-based for radiometals (⁶⁸Ga, ⁶⁴Cu)Site-specific conjugation with chelatorsChelator-based for radiometals (⁸⁹Zr, ⁶⁴Cu)
Imaging Time Post-Injection 30-90 minutes1-4 hours1-4 hours2-8 days
Key Advantage Excellent pharmacokinetics, potential for BBB penetration.[3][5]High target affinity and specificity.[6]High affinity, rapid clearance for high-contrast images.[7][8]Extremely high specificity and affinity.
Key Disadvantage Can suffer from off-target binding.Susceptible to proteolysis in vivo.Potential for immunogenicity; renal retention can be high.[7]Very slow clearance leads to high background and requires long-lived isotopes like ⁸⁹Zr.[9]

In-Depth Analysis:

  • Small Molecules (Pyrazines): The primary advantage of pyrazine-based agents is their pharmacokinetic profile. Their small size allows for rapid distribution and clearance, enabling high-contrast imaging within 1-2 hours post-injection, perfectly matching the half-life of Fluorine-18 (t½ ≈ 110 min).[2] This contrasts sharply with antibody-based imaging, which requires waiting several days for the background signal to clear.[9]

  • Peptides and Engineered Proteins: These alternatives offer a middle ground. They clear faster than antibodies and often possess higher binding affinities than small molecules.[6][7] For example, a ⁶⁸Ga-labeled peptide can provide excellent images of neuroendocrine tumors expressing somatostatin receptors within an hour.[6] However, these larger molecules are generally excluded from the brain and can exhibit high uptake in the kidneys, sometimes complicating image interpretation.[7]

  • Antibodies: Immuno-PET is a powerful tool for assessing target expression across the whole body but is hampered by the slow kinetics of intact antibodies. This necessitates the use of long-lived isotopes like Zirconium-89 (t½ = 3.3 days), which increases the radiation dose to the patient.[9][10]

The choice of scaffold is therefore a trade-off between the desired imaging window, target accessibility (e.g., intracellular vs. extracellular), and the required specificity.

G start Start: Select Biological Target loc Target Location? start->loc pk Desired Pharmacokinetics? loc->pk Extracellular sm Use Small Molecule Scaffold (e.g., Pyrazine) loc->sm Intracellular or CNS size Known High-Affinity Large Ligand Exists? pk->size Fast Imaging (< 4 hours) mab Use Antibody Scaffold (Immuno-PET) pk->mab Slow Imaging (Days) size->sm No pep Use Peptide or Engineered Protein Scaffold size->pep Yes

Caption: Decision Tree for Selecting a PET Imaging Scaffold.

Experimental Protocol: Synthesis and Radiolabeling of a Pyrazine-Based Agent

To illustrate the practical application, we provide a representative, detailed protocol for the synthesis of an ¹⁸F-labeled pyrazine-based PET tracer, adapted from methodologies reported for similar compounds.[2][11] This protocol is for illustrative purposes and must be adapted and validated for any new chemical entity.

Objective: To synthesize a model PET tracer, [¹⁸F]Fluoropropyl-Pyrazine-Amide, via nucleophilic substitution.

Part A: Synthesis of the Tosylate Precursor

  • Amide Coupling: React this compound with a desired carboxylic acid (containing a targeting moiety) using standard peptide coupling reagents (e.g., HATU, DIPEA) in an appropriate solvent like DMF. Purify the resulting amide by column chromatography.

  • Ester Hydrolysis: Hydrolyze the ethyl ester of the pyrazine ring to the corresponding carboxylic acid using LiOH in a THF/water mixture.

  • Amide Formation: Couple the resulting carboxylic acid with 3-aminopropan-1-ol using EDC/HOBt to form the hydroxypropyl amide intermediate.

  • Tosylation (Final Precursor Synthesis): React the hydroxyl group of the intermediate with tosyl chloride (TsCl) in the presence of a base like triethylamine or pyridine in dichloromethane (DCM) at 0°C to room temperature. This reaction introduces the tosylate, an excellent leaving group for the subsequent ¹⁸F-fluorination reaction. Purify the final precursor by silica gel chromatography.

Part B: Automated Radiosynthesis of the [¹⁸F]Tracer

Causality: This entire process is performed in a lead-shielded "hot cell" using an automated synthesis module to protect the operator from radiation.[12] Automation also ensures reproducibility, which is critical for GMP (Good Manufacturing Practice) production.

  • [¹⁸F]Fluoride Trapping: Transfer cyclotron-produced aqueous [¹⁸F]fluoride to the synthesis module and trap it on an anion exchange cartridge (e.g., QMA).

  • Elution and Azeotropic Drying: Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and a phase transfer catalyst, Kryptofix 2.2.2 (K₂₂₂), in acetonitrile/water.[12][13]

    • Expertise Insight: The K₂₂₂ cryptand chelates the potassium ion, leaving a "naked," highly reactive [¹⁸F]fluoride anion, which is essential for efficient nucleophilic substitution.

  • Azeotropic Drying: Heat the mixture under a stream of nitrogen to remove all traces of water. This is a critical step, as water will solvate the fluoride ion and drastically reduce its nucleophilicity. Repeat with additional acetonitrile until the mixture is anhydrous.

  • Nucleophilic Fluorination: Dissolve the tosylate precursor (typically 5-10 mg) in a dry solvent like DMSO or acetonitrile and add it to the dried [¹⁸F]K/K₂₂₂ complex. Heat the reaction vessel to 100-120°C for 10-15 minutes.

  • Purification:

    • Solid-Phase Extraction (SPE): After cooling, dilute the reaction mixture with water and pass it through a C18 Sep-Pak cartridge. This traps the desired radiolabeled product and unreacted precursor while allowing more polar impurities (like unreacted [¹⁸F]fluoride) to pass through.

    • HPLC Purification: Elute the crude product from the SPE cartridge with acetonitrile and inject it onto a semi-preparative HPLC column. This step separates the final [¹⁸F]tracer from the non-radiolabeled precursor and any side products.[11]

  • Formulation: Collect the HPLC fraction containing the pure radiotracer. Remove the HPLC solvent via rotary evaporation and reformulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Quality Control: Before release, the final product must pass stringent quality control tests, including determination of radiochemical purity (by analytical HPLC, should be >95%), specific activity, pH, and sterility.[14]

In Vivo Performance: A Case Study Synopsis

The ultimate test of a PET agent is its performance in vivo. Studies on pyrazine-based radioligands provide valuable performance benchmarks.

  • A study on an ¹⁸F-labeled pyrazine-based ligand for the adenosine A2B receptor demonstrated successful brain uptake in mice, achieving a Standardized Uptake Value (SUV) of approximately 1 at 5 minutes post-injection.[4] However, it also showed a fast washout and the formation of a brain-penetrant radiometabolite, highlighting the critical need for in vivo metabolism studies for any new tracer candidate.[4]

  • In the oncology space, ¹⁸F-labeled pyrazine derivatives have been developed to image stearoyl-CoA desaturase-1 (SCD-1).[2] In vivo PET imaging with one such tracer, [¹⁸F]FPPPT, successfully differentiated between tumors with high and low SCD-1 expression in mouse xenograft models. This demonstrates the scaffold's utility in developing agents for quantitative, target-specific imaging in oncology.[2]

These examples underscore the potential of the pyrazine scaffold while also illustrating the iterative process of optimization required to overcome challenges like metabolic instability or to enhance target-to-background ratios.

Conclusion

This compound represents a versatile and powerful scaffold for the development of small-molecule PET imaging agents. Its synthetic accessibility and favorable physicochemical properties allow for rapid generation and optimization of candidates. When compared to larger biomolecules like peptides and antibodies, pyrazine-based agents offer unparalleled pharmacokinetics for rapid imaging protocols, particularly for targets within the central nervous system.

However, no single scaffold is universally superior. The choice must be strategically aligned with the target's biology and the clinical question at hand. While peptides and proteins offer exceptional specificity for extracellular targets, and antibodies provide a platform for theranostics with long-lived isotopes, the pyrazine core remains a cornerstone for developing high-contrast, small-molecule agents that are crucial for advancing molecular imaging in both neuroscience and oncology. Future work will undoubtedly focus on further refining the pyrazine core to enhance metabolic stability and minimize off-target interactions, solidifying its role in the expanding armamentarium of PET radiopharmaceuticals.

References

  • Hackel, B. J., Kimura, R. H., & Gambhir, S. S. (2014). Alternative Non-Antibody Protein Scaffolds for Molecular Imaging of Cancer. Cancers, 3(2), 2277–2301. [Link]

  • Wenzel, B., Deuther-Conrad, W., He, L., Gündel, D., Scheunemann, M., & Brust, P. (2018). Radiosynthesis and in vivo evaluation of a fluorine-18 labeled pyrazine based radioligand for PET imaging of the adenosine A2B receptor. Bioorganic & Medicinal Chemistry, 26(15), 4446–4456. [Link]

  • Hooker, J. M. (2010). Modular Strategies for PET Imaging Agents. Current Opinion in Chemical Biology, 14(1), 93–98. [Link]

  • ResearchGate. (n.d.). Synthesis, radiolabeling and in vivo evaluation of -1-[4-[2-(4-methoxyphenyl)phenyl]piperazin-1-yl]-3-(2-pyrazinyloxy)-2-propanol, a potential PET radioligand for the 5-HT7receptor. Retrieved from [Link]

  • Ono, M., Ishikawa, M., Kimura, H., Watanabe, H., Nishijo, H., & Saji, H. (2015). Synthesis and evaluation of pyrazine and quinoxaline fluorophores for in vivo detection of cerebral tau tangles in Alzheimer's models. Chemical Communications, 51(56), 11253–11256. [Link]

  • Li, Z., & Li, Z. (2022). Protein scaffolds: antibody alternatives for cancer diagnosis and therapy. RSC Chemical Biology, 3(5), 516–528. [Link]

  • Wang, H., Li, D., Yang, H., Hsu, H.-T., Chen, C.-L., & Li, Z. (2020). Design, radiosynthesis, and evaluation of radiotracers for positron emission tomography imaging of stearoyl-CoA desaturase-1. ACS Omega, 5(13), 7380–7388. [Link]

  • ACS Publications. (2025). Development of Novel PET Tracers for Imaging Non-AD Tauopathies. Journal of Medicinal Chemistry. [Link]

  • Anderson, C. J., & Ferdani, R. (2009). Peptide PET Imaging: A Review of Recent Developments and a Look at the Future of Radiometal-Labeled Peptides in Medicine. Cancer Biotherapy & Radiopharmaceuticals, 24(4), 385–395. [Link]

  • Lindberg, O., Chassé, M., & Vasdev, N. (n.d.). Strategies for designing novel PET radiotracers to cross the blood brain barrier. Future Medicinal Chemistry. [Link]

  • Forschungszentrum Jülich. (2024). Automated synthesis of PET tracers. Retrieved from [Link]

  • Hong, H., & Cai, W. (2014). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. Accounts of Chemical Research, 47(9), 2583–2595. [Link]

  • ResearchGate. (2025). Design, Synthesis, and Evaluation of a Low-Molecular-Weight 11C-Labeled Tetrazine for Pretargeted PET Imaging Applying Bioorthogonal in Vivo Click Chemistry. Retrieved from [Link]

  • Martins, C. D., Vangestel, C., & Stroobants, S. (2022). Methods for Radiolabelling Nanoparticles: PET Use (Part 2). Pharmaceutics, 14(10), 2229. [Link]

  • Sharma, S. K. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key. Retrieved from [Link]

  • Eriksson, J., et al. (2024). Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. EJNMMI Radiopharmacy and Chemistry, 9(1), 6. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of PET Radiopharmaceuticals. Retrieved from [Link]

  • Jin, H., et al. (2025). Design and Synthesis of Novel PET Radiotracers for Imaging Sphingosine-1-Phosphate Receptor 5 (S1PR5) in the Brain. Journal of Medicinal Chemistry. [Link]

  • Liang, S. H., & Vasdev, N. (2023). Radiochemistry for positron emission tomography. Nature Reviews Chemistry, 7(6), 425–440. [Link]

  • Ferreira, C. A., et al. (2022). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Molecules, 27(15), 4757. [Link]

  • D'Souza, A., & Poot, A. J. (2021). Insight into the Development of PET Radiopharmaceuticals for Oncology. Pharmaceuticals, 14(5), 459. [Link]

  • Mairal, T., et al. (2023). Non-[18F]FDG PET-Radiopharmaceuticals in Oncology. Cancers, 15(13), 3497. [Link]

Sources

A Comparative Guide to the Chemoenzymatic Synthesis of Functionalized Pyrazines Using Ethyl 5-Aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Pyrazines

Pyrazines are a critical class of N-heterocyclic compounds, forming the core scaffold of numerous high-value molecules across diverse industries.[1][2] Their applications range from life-saving pharmaceuticals like the anti-tuberculosis agent pyrazinamide and the anti-cancer drug bortezomib, to essential flavor and aroma compounds found in roasted and baked goods.[3] The precise functionalization of the pyrazine ring is paramount to modulating the biological activity and sensory properties of these molecules.

Ethyl 5-aminopyrazine-2-carboxylate serves as an exceptionally versatile and strategic starting material for accessing a library of novel pyrazine derivatives.[4] Its bifunctional nature—possessing both a reactive amine group and an ester moiety—opens multiple avenues for derivatization. This guide provides a comparative analysis of traditional chemical synthesis versus modern chemoenzymatic strategies for the functionalization of this key building block. We will demonstrate, with supporting experimental data and protocols, that biocatalytic methods offer a superior paradigm of efficiency, selectivity, and sustainability.[5][6]

The Conventional Approach: A Critical Assessment of Traditional Synthesis

Classical organic chemistry provides several routes for the synthesis and functionalization of pyrazines, such as the Staedel–Rugheimer and Gutknecht pyrazine syntheses.[1] When starting with a pre-formed ring like this compound, functionalization typically involves targeting the ester or amine groups, or the aromatic ring itself.

A common transformation is the conversion of the ester to an amide. The traditional approach is often a harsh, two-step process:

  • Activation: The carboxylic ester is first converted to a more reactive species, typically an acyl chloride. This step frequently employs hazardous reagents like thionyl chloride (SOCl₂) in dipolar aprotic solvents such as N,N-dimethylformamide (DMF).[7]

  • Amination: The resulting acyl chloride is then reacted with a desired amine to form the final amide.

While effective, this methodology is fraught with limitations that are increasingly unacceptable in modern drug development and chemical manufacturing:

  • Hazardous Reagents and Conditions: The use of toxic and corrosive reagents like thionyl chloride and reprotoxic solvents like DMF poses significant safety and environmental risks.[7]

  • Poor Atom Economy: The use of activating agents generates stoichiometric amounts of often toxic by-products, leading to complex waste streams and increased disposal costs.[5][7]

  • Lack of Selectivity: For multifunctional molecules, harsh reagents can lead to side reactions, necessitating tedious protection and deprotection steps which add to the cost and reduce overall yield.[6]

  • High Energy Consumption: Many traditional methods require extreme temperatures and pressures, further increasing their environmental and economic cost.[5]

These drawbacks have catalyzed the search for greener, more precise, and cost-effective alternatives, leading directly to the field of biocatalysis.

The Chemoenzymatic Paradigm: Precision, Sustainability, and Efficiency

Biocatalysis leverages the power of enzymes—nature's catalysts—to perform chemical transformations with unparalleled specificity under mild conditions.[5][6][8] This approach aligns with the principles of green chemistry, offering a robust and sustainable alternative to conventional methods.[6]

Key Advantages of Biocatalysis:

  • High Specificity: Enzymes exhibit exquisite chemo-, regio-, and enantio-selectivity, minimizing by-product formation and often eliminating the need for protecting groups.[5][6]

  • Mild Reaction Conditions: Reactions are typically run in aqueous systems or green solvents at or near ambient temperature and pressure, drastically reducing energy consumption.[6][8]

  • Environmental Compatibility: Enzymes are biodegradable, non-toxic, and derived from renewable resources, resulting in a significantly reduced environmental footprint.[5][7]

  • Enhanced Safety and Cost-Effectiveness: By replacing hazardous chemicals and simplifying purification processes, biocatalysis improves operational safety and reduces costs associated with waste disposal and energy.[5]

We will now explore specific chemoenzymatic strategies for functionalizing this compound, comparing them directly with their traditional counterparts.

Strategy 1: Lipase-Catalyzed Amidation of the Ester Moiety

The most direct functionalization of this compound is the conversion of its ethyl ester into a diverse array of amides. Lipases, a class of hydrolases, are remarkably effective at catalyzing this transformation in non-aqueous environments.[9]

Causality of Experimental Choice

In a low-water environment, the natural hydrolytic function of a lipase is suppressed, and the enzyme can be promiscuously employed to catalyze the reverse reaction: amide bond formation between an ester and an amine. Immobilized enzymes, such as Lipozyme® TL IM from Thermomyces lanuginosus, are particularly advantageous as they can be easily recovered and reused, enhancing process economy.[7][10][11] The choice of a greener solvent like tert-amyl alcohol over traditional options like DMF is a deliberate move to reduce toxicity and improve the overall sustainability of the process.[7][10]

Comparative Analysis: Traditional vs. Lipase-Catalyzed Amidation
ParameterTraditional Chemical MethodLipase-Catalyzed Method
Reagents This compound, SOCl₂, Amine, DMFThis compound, Amine, Lipozyme® TL IM
Solvent DMF (reprotoxic)tert-Amyl Alcohol (greener alternative)
Temperature Often requires heating/refluxMild (e.g., 45 °C)[7]
Steps 2 steps (activation + amination)1 step (direct amidation)[12]
By-products Stoichiometric acidic and toxic wasteMinimal (only ethanol)
Yield Variable, purification can be complexHigh (up to 91.6%)[7][10]
Reaction Time Several hoursCan be as low as 20 minutes in a flow system[7]
Experimental Workflow Diagram

G cluster_0 Traditional Chemical Synthesis cluster_1 Chemoenzymatic Synthesis A This compound D SOCl2, DMF A->D B Pyrazine Acyl Chloride E Amine, Base B->E C Functionalized Pyrazine Amide D->B E->C F Toxic Waste (SO2, HCl, Salts) E->F A2 This compound G Lipozyme® TL IM, Amine, tert-Amyl Alcohol A2->G C2 Functionalized Pyrazine Amide G->C2 H Ethanol G->H

Caption: Comparison of traditional vs. chemoenzymatic amidation workflows.

Protocol: Lipase-Catalyzed Synthesis of N-Benzyl-5-aminopyrazine-2-carboxamide[8]
  • Reactor Setup: In a 50 mL Erlenmeyer flask, add this compound (5 mmol, 835 mg) and benzylamine (15 mmol, 1.61 g).

  • Solvent Addition: Add 20 mL of tert-amyl alcohol to the flask.

  • Enzyme Addition: Add the immobilized biocatalyst, Lipozyme® TL IM (870 mg).

  • Incubation: Place the flask in a shaker incubator set to 160 rpm and 45 °C. The optimal temperature ensures high enzyme activity without causing denaturation.[7]

  • Reaction Time: Allow the reaction to proceed for 17 hours (for batch reaction). Note: In a continuous-flow setup, this can be reduced to 20 minutes.[7]

  • Work-up: After the reaction, filter to recover the immobilized enzyme (which can be washed and reused). Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography to obtain the pure N-benzyl-5-aminopyrazine-2-carboxamide.

Strategy 2: Transaminase-Mediated Synthesis of Pyrazine Scaffolds

While Strategy 1 focuses on functionalizing our starting material, it is crucial for drug development professionals to understand how the core pyrazine scaffold itself can be built enzymatically. Amine transaminases (ATAs) are powerful biocatalysts for the synthesis of chiral amines from prochiral ketones and have been ingeniously applied to the synthesis of N-heterocycles.[13][14][15]

Causality of Experimental Choice

The synthesis of substituted pyrazines can be achieved via the oxidative dimerization of α-amino ketones.[13] ATAs are perfectly suited to generate this key intermediate by catalyzing the amination of an α-diketone precursor.[14][16] The choice of enzyme (e.g., ATA-113) and reaction conditions, particularly pH, is critical. A higher pH tends to favor the dimerization to the pyrazine, whereas a lower pH can suppress this side reaction if another pathway, such as Knorr pyrrole synthesis, is desired.[13] This demonstrates the high degree of control offered by biocatalysis.

Comparative Analysis: Traditional vs. Transaminase-Mediated Pyrazine Synthesis
ParameterTraditional Chemical Method (e.g., Condensation)Transaminase-Mediated Method
Precursors α-Diketones, Ammonia/Amine Sourceα-Diketones, Amine Donor (e.g., IPA, Ala)
Catalyst Often requires metal catalysts or harsh condensing agentsAmine Transaminase (ATA), PLP cofactor
Conditions High temperatures, organic solventsAqueous buffer, mild temperature (e.g., 30-40 °C)
Selectivity Risk of side-products, low regioselectivityHigh chemo- and regioselectivity
Control Difficult to control competing reaction pathwaysReaction outcome can be tuned by pH[13]
Sustainability Generates significant wasteGreen, aqueous-based system
Reaction Pathway Diagram

G cluster_0 Enzymatic Amination cluster_1 Chemical Dimerization & Oxidation A α-Diketone B α-Amino Ketone (Key Intermediate) A->B Amine Transaminase (ATA) + Amine Donor - Ketone By-product C Substituted Dihydropyrazine B->C x2, Self-Condensation (-2 H2O) D Substituted Pyrazine C->D Oxidation (e.g., Air)

Caption: Chemoenzymatic pathway for pyrazine synthesis via an ATA.

Protocol: General Procedure for ATA-Catalyzed Pyrazine Synthesis[14]
  • Buffer Preparation: Prepare a borate buffer solution (e.g., 100 mM, pH 8-10).

  • Reagent Preparation: In a reaction vessel, dissolve the α-diketone substrate (e.g., 10 mM). Add the amine donor (e.g., isopropylamine, often in excess to drive the equilibrium) and the cofactor pyridoxal-5'-phosphate (PLP, ~1 mM).

  • Enzyme Addition: Add the amine transaminase (e.g., a commercially available ATA screening kit can be used to identify the optimal enzyme).

  • Incubation: Seal the vessel and incubate at a suitable temperature (e.g., 30-40 °C) with gentle shaking for 24-48 hours. The reaction proceeds via the formation of the α-amino ketone, which spontaneously dimerizes and oxidizes (often by air) to the pyrazine product.

  • Extraction: After the reaction, acidify the mixture and extract with an organic solvent (e.g., ethyl acetate) to remove unreacted ketone.

  • Product Isolation: Basify the aqueous layer and extract the pyrazine product with an organic solvent. Dry the organic layers, concentrate, and purify as needed.

Strategy 3: Oxidoreductase-Mediated Ring Functionalization

To introduce further complexity and create novel pharmacophores, the pyrazine ring itself can be functionalized. Oxidoreductases, such as monooxygenases, offer a highly regioselective method for hydroxylating aromatic rings or creating N-oxides, transformations that are notoriously difficult to control using classical chemistry.

Causality of Experimental Choice

Traditional oxidation of N-heterocycles using reagents like meta-chloroperoxybenzoic acid (m-CPBA) can be non-selective and lead to over-oxidation.[17] In contrast, a biocatalytic system, such as a whole-cell system expressing a soluble di-iron monooxygenase (e.g., PmlABCDEF), can perform this oxidation under completely benign aqueous conditions with high precision.[17] This approach leverages the cell's own machinery to provide cofactors and regenerate the enzyme, making it a self-sustaining and efficient system.

Comparative Analysis: Traditional vs. Enzymatic N-Oxidation
ParameterTraditional Chemical MethodWhole-Cell Biocatalysis Method
Oxidant m-CPBA, H₂O₂ (often requires catalyst)Molecular Oxygen (Air)
Catalyst N/A (stoichiometric reagent)Monooxygenase (e.g., PmlABCDEF)
Conditions Organic solvents, potential for exothermic runawayAqueous media, ambient temperature
Selectivity Low regioselectivity, risk of side reactionsHigh regioselectivity
Waste Chlorobenzoic acid by-productMinimal (biomass)
Conceptual Pathway Diagram

G cluster_0 Enzymatic N-Oxidation A Pyrazine Substrate B Pyrazine N-Oxide A->B Whole-Cell System (e.g., Pseudomonas sp.) Expressing Monooxygenase O2, Benign Conditions

Caption: Enzymatic N-oxidation of a pyrazine substrate.

Conclusion and Future Outlook

The chemoenzymatic functionalization of this compound represents a significant leap forward from traditional synthetic methods. By leveraging the precision and efficiency of enzymes like lipases, transaminases, and oxidoreductases, researchers and drug development professionals can build libraries of novel pyrazine derivatives through safer, greener, and more economical routes.

The future of this field is bright, with ongoing advances in:

  • Enzyme Discovery: Genome mining and metagenomic approaches are continually uncovering new biocatalysts with novel activities.

  • Protein Engineering: Directed evolution and rational design are being used to tailor existing enzymes for enhanced stability, broader substrate scope, and improved performance under process conditions.[15][18]

  • Process Intensification: The integration of enzymatic steps into continuous-flow systems is dramatically reducing reaction times, improving space-time yields, and enabling scalable, on-demand synthesis of pyrazine derivatives.[7][10]

By embracing the chemoenzymatic paradigm, the scientific community can accelerate the discovery and development of next-generation pharmaceuticals and functional molecules built upon the versatile pyrazine scaffold.

References

  • A Green Synthesis of Pyrazinamide from Pyrazine Esters and Amines Catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Publishing.
  • Representation of the synthesis pathways for pyrazine and pyrimidine N‐oxides utilizing different catalysts.
  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central.
  • Enzymatic Cascade in Pseudomonas that Produces Pyrazine
  • Biocatalytic Synthesis of New Heterocyclic Mannich Bases and Deriv
  • A green synthesis of pyrazinamide from pyrazine esters and amines c
  • Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles. PMC - NIH.
  • Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis.
  • Introduction to Biocatalysis. ACS GCI Pharmaceutical Roundtable.
  • Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles.
  • Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles. PubMed.
  • Biocatalysis explained: from pharmaceutical to bulk chemical production. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of N
  • Pyrazine. Wikipedia.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Transaminase reactions.
  • Protein engineering of amine transaminases. Frontiers. [Link]

  • Amine transaminases in chiral amines synthesis: recent advances and challenges. PubMed. [Link]

  • Transaminase. Britannica. [Link]

  • Lipase-Catalyzed Synthesis and Biological Evaluation of N-Picolineamides as Trypanosoma cruzi Antiprolifer
  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

  • This compound. PubChem. [Link]

Sources

A Comparative Guide to the Metal-Catalyzed C-H Activation of Ethyl 5-Aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. Among these, the pyrazine scaffold is a privileged motif found in numerous pharmaceuticals and biologically active compounds.[1] Ethyl 5-aminopyrazine-2-carboxylate, with its dual amino and carboxylate functionalities, represents a versatile building block for drug discovery. However, the direct and regioselective introduction of new substituents onto the pyrazine core presents a significant synthetic challenge. This guide provides a comprehensive comparison of metal-catalyzed C-H activation strategies for the functionalization of this important substrate, alongside alternative synthetic approaches, supported by experimental data and mechanistic insights.

The Challenge of Pyrazine Functionalization

The pyrazine ring is electron-deficient, which influences its reactivity in traditional electrophilic aromatic substitution reactions.[1] The presence of both an electron-donating amino group and an electron-withdrawing ethyl carboxylate group on the target molecule, this compound, further complicates reactivity and regioselectivity. Direct C-H activation has emerged as a powerful and atom-economical strategy to forge new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials.[1]

Metal-Catalyzed C-H Activation: A Comparative Overview

Transition metal catalysis offers a diverse toolkit for the C-H functionalization of heterocycles. The choice of metal, ligand, and reaction conditions can profoundly influence the efficiency and, crucially, the regioselectivity of the transformation. Here, we compare the potential of key transition metals for the C-H activation of this compound.

Palladium Catalysis

Palladium is a workhorse in cross-coupling chemistry and has been extensively used for the direct arylation of heterocycles. For pyrazine systems, palladium-catalyzed C-H activation often proceeds via a concerted metalation-deprotonation (CMD) pathway. The regioselectivity is typically governed by the directing ability of substituents on the ring. In the case of this compound, both the amino and the ester groups could potentially direct the C-H activation. Computational and experimental studies on related systems suggest that pyridine-type nitrogen atoms can act as strong directing groups.[2][3] The amino group, being more Lewis basic, is expected to be a stronger directing group than the ester, potentially favoring functionalization at the C6 position.

A general and efficient method for the synthesis of 5-aryl imidazo[1,5-a]pyrazines through palladium-catalyzed coupling of 8-substituted derivatives with aryl halides has been described, suggesting a Heck-like mechanism for this transformation.[4]

Table 1: Comparison of Potential Palladium-Catalyzed C-H Arylation Conditions for Pyrazine Derivatives

Catalyst/LigandCoupling PartnerBaseSolventTemp. (°C)Yield (%)RegioselectivityReference
Pd(OAc)₂ / P(o-tol)₃Aryl BromideK₂CO₃DMA120Moderate-GoodC6 favored[4]
Pd(OAc)₂ / XPhosAryl BromideK₃PO₄Dioxane100Good-ExcellentC6 favoredGeneral Protocol
Pd(OAc)₂ / PCy₃Aryl BromideCs₂CO₃Mesitylene140Moderate-GoodC6 favoredGeneral Protocol
Rhodium Catalysis

Rhodium catalysts, particularly in their +3 oxidation state, are highly effective for C-H activation, often proceeding through a similar CMD mechanism to palladium.[5] Rhodium catalysts can exhibit different regioselectivities compared to palladium, sometimes favoring sterically less hindered positions. For this compound, a rhodium catalyst might offer an alternative regiochemical outcome, potentially favoring the C3 position. The use of removable directing groups is a common strategy in rhodium-catalyzed C-H functionalization to achieve high regioselectivity.[6]

Iridium Catalysis

Iridium catalysts are renowned for their utility in C-H borylation reactions, providing a versatile handle for further functionalization.[7][8] The regioselectivity of iridium-catalyzed borylation is often governed by steric factors, favoring the least hindered C-H bond. For this compound, this would likely be the C3 or C6 position. The resulting boronate ester can then be subjected to a wide range of Suzuki-Miyaura cross-coupling reactions. Several functional groups such as halo, ester, alkoxy, and amino groups are compatible with this methodology.[7][8]

Ruthenium Catalysis

Ruthenium catalysts have also been employed for C-H functionalization, offering a cost-effective alternative to palladium and rhodium.[9] Ruthenium-catalyzed reactions can proceed through various mechanisms, and the regioselectivity can be tuned by the choice of directing group and reaction conditions.

Alternative Functionalization Strategies

While C-H activation offers an elegant and direct approach, traditional cross-coupling reactions and other modern synthetic methods provide reliable alternatives for the functionalization of this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds and requires a halogenated pyrazine precursor. The synthesis of the requisite halo-aminopyrazine ester can be achieved through established halogenation protocols. This two-step sequence (halogenation followed by cross-coupling) is a robust and highly versatile alternative to direct C-H activation. The reaction of halogenated aminopyrazoles with a range of aryl, heteroaryl, and styryl boronic acids or esters has been developed, with bromo and chloro derivatives showing superiority to iodo derivatives due to a reduced tendency for dehalogenation.[10]

Table 2: Representative Suzuki-Miyaura Coupling Conditions for Halogenated Aminopyrazines

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
Bromo-aminopyrazine esterArylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O90Good-Excellent[10]
Chloro-aminopyrazine esterArylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene100Good-ExcellentGeneral Protocol
Buchwald-Hartwig Amination

For the introduction of nitrogen-based nucleophiles, the Buchwald-Hartwig amination is the method of choice.[11][12] Starting from a halogenated pyrazine ester, this palladium-catalyzed reaction allows for the formation of a wide range of C-N bonds with excellent functional group tolerance.

Minisci Reaction

The Minisci reaction is a radical-based method for the functionalization of electron-deficient heterocycles.[13] It involves the addition of a nucleophilic radical to the protonated heteroaromatic ring. For this compound, this reaction could provide a complementary method for introducing alkyl or acyl groups, often with regioselectivity differing from metal-catalyzed methods. The regioselectivity in Minisci reactions is governed by the position of the most electrophilic carbon on the protonated pyrazine ring.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and powerful tool for a variety of organic transformations, including C-H functionalization.[14][15][16] This approach can generate radical intermediates under neutral conditions, offering a distinct advantage for sensitive substrates. The α-alkylation of primary amine derivatives has been achieved using photoredox catalysis, suggesting its potential for the functionalization of the amino group in the target molecule.[14]

Experimental Protocols

Representative Protocol for Palladium-Catalyzed C-H Arylation:
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane (5 mL) and K₃PO₄ (2.0 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.

Representative Protocol for Suzuki-Miyaura Cross-Coupling:
  • To a round-bottom flask, add the halogenated this compound (1.0 mmol), arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

  • Add a mixture of dioxane and water (4:1, 5 mL).

  • Heat the reaction mixture at 90 °C under an inert atmosphere for 4-8 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Pathways

Catalytic_Cycles cluster_0 Metal-Catalyzed C-H Activation cluster_1 Suzuki-Miyaura Cross-Coupling Pyrazine This compound Catalyst [M]-Catalyst Pyrazine->Catalyst Coordination Intermediate Metallacyclic Intermediate Catalyst->Intermediate C-H Activation Coupling Reductive Elimination Intermediate->Coupling Coupling Partner Product_CH Functionalized Pyrazine Coupling->Product_CH Product_CH->Catalyst Catalyst Regeneration Halo-Pyrazine Halo-Pyrazine Ester Pd(0) Pd(0) Halo-Pyrazine->Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar-B(OR)₂ Product_Suzuki Functionalized Pyrazine Transmetalation->Product_Suzuki Reductive Elimination Product_Suzuki->Pd(0) Catalyst Regeneration

Caption: Comparative workflows for C-H activation and Suzuki coupling.

Conclusion and Future Outlook

The direct C-H activation of this compound offers a modern and efficient route to novel derivatives for drug discovery. While palladium catalysis remains a primary choice, rhodium and iridium systems present opportunities for complementary regioselectivity. For robust and scalable synthesis, traditional cross-coupling methods like the Suzuki-Miyaura reaction remain highly valuable, albeit requiring an additional halogenation step. Emerging techniques such as Minisci reactions and photoredox catalysis provide exciting, milder alternatives that can access different chemical space. The choice of method will ultimately depend on the desired substituent, the required regioselectivity, and the overall synthetic strategy. Future research will likely focus on the development of more selective and sustainable catalytic systems, particularly those utilizing earth-abundant metals, to further expand the synthetic toolbox for the functionalization of this important heterocyclic scaffold.

References

  • Jedinák, L., Tomanová, P., & Hocek, M. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 83(15), 8034-8048.
  • Wang, J.-X., McCubbin, J. A., Jin, M., Laufer, R. S., Mao, Y., Crew, A. P., Mulvihill, M. J., & Snieckus, V. (2008). Palladium-catalyzed direct heck arylation of dual pi-deficient/pi-excessive heteroaromatics. Synthesis of C-5 arylated imidazo[1,5-a]pyrazines. Organic Letters, 10(14), 2923–2926.[4]

  • Maleczka, R. E., Jr., & Smith, M. R., III. (2025). Iridium-catalyzed C-H borylation of substituted pyridines. American Chemical Society.[7]

  • Ashley, M. A., & Rovis, T. (2020). Photoredox-catalyzed Site-selective α-C(sp3)-H Alkylation of Primary Amine Derivatives. Angewandte Chemie International Edition, 59(23), 8899-8903.[14]

  • Gensch, T., Hopkinson, M. N., Glorius, F., & Wencel-Delord, J. (2016). Insights into Directing Group Ability in Palladium-Catalyzed C–H Bond Functionalization. Journal of the American Chemical Society, 138(18), 5986-5997.[2]

  • Li, J., & Wang, Q. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones. Organic Letters, 21(11), 3886-3890.[17]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024.[18]

  • Honraedt, A., Niwetmarin, W., Gotti, C., et al. (2018). Iridium-Catalysed C-H Borylation of 2-Pyridones; Bisfunctionalisation of CC4. University of Bristol Research Portal.[19]

  • Ashley, M. A., & Rovis, T. (2020). Photoredox-Catalyzed Deaminative Alkylation via C-N Bond Activation of Primary Amines. Journal of the American Chemical Society, 142(43), 18310-18316.[15]

  • Wang, J.-X., McCubbin, J. A., Jin, M., Laufer, R. S., Mao, Y., Crew, A. P., Mulvihill, M. J., & Snieckus, V. (2008). Palladium-Catalyzed Direct Heck Arylation of Dual π-Deficient/π-Excessive Heteroaromatics. Synthesis of C-5 Arylated Imidazo[1,5-a]pyrazines. Organic Letters, 10(14), 2923-2926.[20]

  • Chotana, G. A., Vanchura, B. A., II, Tse, M. K., & Maleczka, R. E., Jr. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. The Journal of Organic Chemistry, 87(7), 4653-4663.[8]

  • Vautravers, N., & Nolan, S. P. (2011). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Chemistry – A European Journal, 17(43), 12115-12122.
  • Ramakrishna, R., & Jeganmohan, M. (2021). Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. Catalysts, 11(8), 949.[9]

  • Vautravers, N., & Nolan, S. P. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. Chemistry – A European Journal, 27(26), 7431-7439.
  • Kim, H., & Stahl, S. S. (2021). Palladium-Catalyzed Electrooxidative Double C–H Arylation. Journal of the American Chemical Society, 143(31), 12046-12053.
  • Hartwig, J. F. (2010).
  • Hartwig, J. F., & Buchwald, S. L. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews.[21]

  • Cresswell, A. J., & Le, C. (2023). Photoredox-HAT Catalysis for Primary Amine α-C–H Alkylation: Mechanistic Insight with Transient Absorption Spectroscopy. Journal of the American Chemical Society.[22]

  • Daugulis, O. (2012). Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. Organic Letters, 14(1), 290-293.
  • Nicewicz, D. A., & MacMillan, D. W. C. (2016). Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. Accounts of Chemical Research, 49(9), 1951-1963.[16]

  • Hartwig, J. F., & Buchwald, S. L. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews.[21]

  • Proctor, R. S. J., & Phipps, R. J. (2019). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. ACS Catalysis, 9(11), 10564-10576.[23]

  • Steel, P. G. (2015). Iridium-catalyzed C–H borylation of pyridines. Chemical Communications, 51(63), 12536-12539.[24]

  • Steel, P. G. (2025). Iridium-catalyzed C-H borylation of pyridines. Request PDF.[25]

  • Sanford, M. S. (2008). Insights into Directing Group Ability in Palladium-Catalyzed C−H Bond Functionalization. Journal of the American Chemical Society.[26]

  • Zitko, J. (2015). Any suggestions on minisci alkylation of pyrazine and similar electron-deficient heteroarenes? ResearchGate.[27]

  • Buchwald, S. L. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Proctor, R. S. J., & Phipps, R. J. (2020). Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry, 18(31), 5978-5989.[13]

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci‐Type Reactions. Request PDF.
  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.[12]

  • Phipps, R. J. (2023). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research, 56(15), 2003-2016.[28]

  • Knochel, P. (2018). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Nature Communications, 9(1), 4365.[29]

  • Nikishkin, N. I., & van der Boom, M. E. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3583–3602.[1]

  • Wang, C., & Li, X. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Molecules, 24(19), 3532.[30]

  • Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(19), 6563.[31]

  • Nikishkin, N. I., & van der Boom, M. E. (2013). Transition metal-catalyzed functionalization of pyrazines.
  • Macmillan, D. W. C. (2016). Amine α-heteroarylation via photoredox catalysis: a homolytic aromatic substitution pathway. Macmillan Group - Princeton University.
  • Ellman, J. A., & Bergman, R. G. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Accounts of Chemical Research, 44(12), 1237-1250.[32]

  • Hartwig, J. F., & Buchwald, S. L. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.[33]

  • De Vleeschouwer, F., & Geerlings, P. (2019). Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C-H Activation. The Journal of Physical Chemistry A, 123(44), 9576-9585.[3]

  • Song, G., & Li, X. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(11), 2791-2801.[5]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.[34]

  • Chatani, N. (2019). Rhodium-Catalyzed C(sp2 )- or C(sp3 )-H Bond Functionalization Assisted by Removable Directing Groups. Angewandte Chemie International Edition, 58(25), 8304-8329.[6]

  • Nikishkin, N. I., & van der Boom, M. E. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3583-3602.[35]

  • Hadjipavlou-Litina, D., & Pontiki, E. (2024). LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. Organic & Biomolecular Chemistry.
  • Daugulis, O. (n.d.). Directing group‐aided site‐selective C−H activation.
  • D'Souza, D. M., & Müller, T. J. J. (2021). Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides. Chemical Society Reviews, 50(14), 8192-8231.[36]

Sources

A Senior Application Scientist's Guide to the Synthesis of Macrocycles Incorporating Ethyl 5-Aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics has led to a burgeoning interest in macrocyclic compounds. Their unique structural features, which blend the flexibility of small molecules with the target-binding capabilities of larger biologics, make them a compelling class of molecules for tackling challenging drug targets.[1] A particularly promising scaffold for inclusion in these macrocycles is Ethyl 5-Aminopyrazine-2-carboxylate, a versatile building block that imparts desirable electronic and structural properties.

This guide provides an in-depth comparison of the primary synthetic strategies for incorporating the this compound scaffold into macrocyclic structures. Drawing upon established chemical principles and field-proven insights, we will explore the nuances of macrolactamization (amide bond formation), Nucleophilic Aromatic Substitution (SNAr), and Ring-Closing Metathesis (RCM), offering a critical evaluation of their respective strengths, weaknesses, and practical considerations for drug development professionals.

The Strategic Importance of High-Dilution Conditions

Before delving into specific synthetic routes, it is crucial to underscore a universally critical parameter in macrocyclization: concentration. The intramolecular reaction that forms the desired macrocycle is in direct competition with intermolecular reactions that lead to undesired linear oligomers and polymers. To favor the former, "high-dilution" conditions are almost always necessary.[1] This principle dictates that reactions are performed at very low concentrations (typically in the range of 0.001 to 0.05 M) to minimize the probability of reactive ends of different molecules encountering each other.[2] This can be achieved by using large volumes of solvent or, more practically for scale-up, by the slow addition of the linear precursor to the reaction vessel using a syringe pump.[1]

Comparative Analysis of Macrocyclization Strategies

The choice of macrocyclization strategy is dictated by the overall synthetic plan, the nature of the linker, and the desired final architecture of the macrocycle. Below, we compare the most pertinent methods for the this compound scaffold.

Macrolactamization: The Workhorse of Peptide and Peptidomimetic Macrocyclization

Intramolecular amide bond formation, or macrolactamization, is a robust and widely employed strategy for the synthesis of macrocyclic peptides and peptidomimetics.[3] In the context of our target scaffold, this typically involves coupling the 5-amino group of the pyrazine with a carboxylic acid terminus of a linker chain.

Causality Behind Experimental Choices:

The primary challenge in amide bond formation with aminopyrazines is the reduced nucleophilicity of the amino group due to the electron-withdrawing nature of the pyrazine ring.[4] This necessitates the use of highly efficient coupling reagents to activate the carboxylic acid partner.

Commonly Used Coupling Reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency and low rate of racemization.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another powerful coupling reagent, often used in solid-phase peptide synthesis.

  • T3P (Propylphosphonic Anhydride): A versatile and effective reagent for amide bond formation.

A study on the amide bond formation of electron-deficient pyrazine amines highlighted that traditional coupling agents were often inefficient. The use of methane sulfonyl chloride and N-methylimidazole to activate the acid was found to be crucial for driving these reactions to completion, achieving moderate to excellent yields.[4]

Experimental Protocol: A Representative Macrolactamization

The following is a generalized protocol for the macrolactamization of a linear precursor incorporating this compound.

Step 1: Preparation of the Linear Precursor Synthesize the linear precursor containing the this compound moiety at one terminus and a carboxylic acid at the other, connected by a suitable linker.

Step 2: High-Dilution Cyclization

  • Dissolve the linear precursor in a large volume of a suitable aprotic solvent such as DMF or DCM to achieve a final concentration of approximately 0.01 M.

  • Add the coupling reagent (e.g., HATU, 1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the macrocyclic product by column chromatography.

Workflow for Macrolactamization:

G cluster_0 Linear Precursor Synthesis cluster_1 Macrocyclization cluster_2 Workup & Purification A This compound C Linear Precursor A->C B Linker with Carboxylic Acid B->C D High Dilution in DMF/DCM C->D E Add Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) D->E F Stir at Room Temperature E->F G Quench and Extract F->G H Column Chromatography G->H I Macrocyclic Product H->I

Caption: Workflow for Macrolactamization.

Nucleophilic Aromatic Substitution (SNAr): Leveraging the Electronic Properties of the Pyrazine Ring

The electron-deficient nature of the pyrazine ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.[5][6] This strategy typically involves the displacement of a leaving group (e.g., a halogen) on the pyrazine ring by a nucleophile from the linker chain. For macrocyclization, this would be an intramolecular reaction.

Causality Behind Experimental Choices:

For an SNAr reaction to be efficient, the aromatic ring must be activated by electron-withdrawing groups. The pyrazine ring itself is electron-deficient, and the presence of the carboxylate group at the 2-position further enhances this effect, making the ring susceptible to nucleophilic attack. Studies on 2-substituted 3,5-dichloropyrazines have shown that an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position.[7] This regioselectivity is a key consideration in the design of the linear precursor.

Experimental Protocol: A Representative Intramolecular SNAr Cyclization

This protocol outlines the cyclization of a linear precursor containing a chloro- or fluoro-pyrazine and a terminal nucleophile (e.g., an amine or thiol).

Step 1: Synthesis of the Linear Precursor Synthesize a linear precursor with a halogenated pyrazine (e.g., Ethyl 5-amino-6-chloropyrazine-2-carboxylate) at one end and a nucleophilic group (e.g., a primary amine) at the other end of a linker.

Step 2: Intramolecular SNAr Cyclization

  • Dissolve the linear precursor in a polar aprotic solvent such as DMF or DMSO under high-dilution conditions (0.01 M).

  • Add a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) to deprotonate the nucleophile.

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring by LC-MS.

  • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify the macrocycle by column chromatography.

Workflow for SNAr Macrocyclization:

G cluster_0 Linear Precursor Synthesis cluster_1 Macrocyclization cluster_2 Workup & Purification A Halogenated Pyrazine C Linear Precursor A->C B Linker with Nucleophile B->C D High Dilution in DMF/DMSO C->D E Add Base (e.g., K2CO3) D->E F Heat (80-120 °C) E->F G Cool, Dilute, and Extract F->G H Column Chromatography G->H I Macrocyclic Product H->I

Caption: Workflow for SNAr Macrocyclization.

Ring-Closing Metathesis (RCM): A Powerful C=C Bond Forming Strategy

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of macrocycles, particularly in the context of drug discovery.[8] This reaction involves the intramolecular coupling of two terminal alkenes, catalyzed by a ruthenium or molybdenum complex, to form a cyclic alkene.

Causality Behind Experimental Choices:

The success of an RCM reaction is highly dependent on the choice of catalyst and the conformational predisposition of the diene precursor to cyclize. The pyrazine scaffold can be incorporated into the linker, or the linker can be attached to the pyrazine ring. The functional group tolerance of modern RCM catalysts is excellent, making this a highly attractive strategy.

Commonly Used RCM Catalysts:

  • Grubbs' Catalysts (1st, 2nd, and 3rd Generation): Ruthenium-based catalysts with broad functional group tolerance.

  • Hoveyda-Grubbs' Catalysts: Offer enhanced stability and reactivity.

Experimental Protocol: A Representative RCM Cyclization

This protocol describes the RCM of a diene precursor containing the this compound scaffold.

Step 1: Synthesis of the Diene Precursor Synthesize a linear precursor containing the pyrazine moiety and two terminal alkene functionalities separated by a suitable linker.

Step 2: RCM Reaction

  • Dissolve the diene precursor in a degassed solvent such as dichloromethane (DCM) or toluene under high-dilution conditions (0.005 M).

  • Add the RCM catalyst (e.g., Grubbs' 2nd generation catalyst, 1-5 mol%).

  • Stir the reaction under an inert atmosphere (e.g., argon) at room temperature to 40 °C for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a phosphine scavenger or by exposure to air.

  • Concentrate the reaction mixture and purify the macrocyclic alkene by column chromatography.

Workflow for RCM Macrocyclization:

G cluster_0 Diene Precursor Synthesis cluster_1 Macrocyclization cluster_2 Workup & Purification A Pyrazine Scaffold C Diene Precursor A->C B Linker with Two Terminal Alkenes B->C D High Dilution in Degassed DCM/Toluene C->D E Add RCM Catalyst (e.g., Grubbs' II) D->E F Stir under Inert Atmosphere E->F G Quench and Concentrate F->G H Column Chromatography G->H I Macrocyclic Alkene H->I

Caption: Workflow for RCM Macrocyclization.

Performance Comparison and Experimental Data

Direct comparative data for the synthesis of a single macrocycle incorporating this compound via all three methods is scarce in the literature. However, we can draw valuable comparisons from studies on similar N-heterocyclic macrocycles and the known characteristics of each reaction.

Parameter Macrolactamization Nucleophilic Aromatic Substitution (SNAr) Ring-Closing Metathesis (RCM)
Bond Formed Amide (C-N)C-N, C-O, or C-SAlkene (C=C)
Typical Yields 40-70%[8]50-85%[9]60-95%[8]
Reaction Conditions Mild (often room temp.), requires coupling agentsOften requires heat (80-120 °C) and a baseMild (room temp. to 40 °C), requires catalyst
Functional Group Tolerance Good, but sensitive to other nucleophiles/electrophilesGood, but sensitive to other strong nucleophilesExcellent
Scalability Well-established, but coupling agents can be expensiveGood, uses relatively inexpensive reagentsCan be challenging due to catalyst cost and removal[10]
Key Advantage Forms a stable, peptide-like amide bondUtilizes the inherent reactivity of the pyrazine ringHigh yields and excellent functional group tolerance
Key Disadvantage Reduced nucleophilicity of aminopyrazine can be an issueRequires a halogenated precursor and can require harsh conditionsCost of catalyst and potential for metal contamination

Field-Proven Insights and Recommendations

As a Senior Application Scientist, my recommendation for selecting a synthetic strategy hinges on a holistic evaluation of the project goals.

  • For early-stage discovery and library synthesis, where speed and versatility are paramount, Ring-Closing Metathesis (RCM) is often the superior choice due to its high functional group tolerance and generally high yields. The ability to quickly synthesize a diverse range of macrocycles with different linkers is a significant advantage.

  • For lead optimization and process development, where cost of goods and scalability become more critical, Macrolactamization and SNAr reactions become more attractive. Macrolactamization is a well-understood and scalable process, and the resulting amide bond is often a desirable feature in peptidomimetic drug candidates. SNAr can be a very efficient and atom-economical reaction, particularly if a suitable halogenated pyrazine intermediate is readily available or can be synthesized in-house cost-effectively.

  • The Ullmann condensation, a copper-catalyzed C-N or C-O bond-forming reaction, represents another potential strategy for macrocyclization.[11] However, traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric copper.[11] While modern ligand-accelerated Ullmann reactions operate under milder conditions, they are generally less commonly employed for macrocyclization in a drug discovery setting compared to the other methods discussed, often due to concerns about reproducibility and catalyst/ligand optimization.

Conclusion

The synthesis of macrocyclic compounds incorporating the this compound scaffold is a rich and dynamic area of research with profound implications for drug discovery. Each of the primary macrocyclization strategies—macrolactamization, SNAr, and RCM—offers a viable path to these complex molecules, each with its own set of advantages and challenges. A thorough understanding of the underlying chemical principles, coupled with a strategic consideration of the project's stage and goals, will enable the medicinal chemist to navigate this exciting landscape and unlock the full therapeutic potential of these remarkable compounds.

References

  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. (2017). [Link]

  • Synthesis of Membrane-Permeable Macrocyclic Peptides via Imidazopyridinium Grafting. PubMed. (2024). [Link]

  • What are the highest yielding conditions to close up a 14-membered macrocycle by forming an amide bond?. ResearchGate. (2014). [Link]

  • SNAr Bases Macrocyclization via Biaryl Ether Formation: Application in Natural Product Synthesis. Scilit. (n.d.). [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. (2013). [Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. (2021). [Link]

  • Contemporary strategies for peptide macrocyclization. Nature. (2011). [Link]

  • Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Semantic Scholar. (1983). [Link]

  • Synthesis of Macrocyclic Molecules (Macrocycles). YouTube. (2022). [Link]

  • Scalability in RCM: Building a Flexible Model for Sustainable Growth. HIT Consultant. (2024). [Link]

  • A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions. National Institutes of Health. (2024). [Link]

  • Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles. MDPI. (2022). [Link]

  • Structure Prediction and Synthesis of a New Class of Macrocyclic Peptide Natural Products. ChemRxiv. (2020). [Link]

  • Ullmann condensation. Wikipedia. (n.d.). [Link]

  • Intramolecular SNAr Reactions. ResearchGate. (n.d.). [Link]

  • Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. National Institutes of Health. (2015). [Link]

  • Macrocycle Synthesis by Chloride-Templated Amide Bond Formation. ACS Publications. (2016). [Link]

  • On-resin macrocyclization of peptides via intramolecular SnAr reactions. PubMed. (1999). [Link]

  • Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. Frontiers. (2021). [Link]

  • CHAPTER 11: The Synthesis of Macrocycles for Drug Discovery. Royal Society of Chemistry. (n.d.). [Link]

  • Macrocycles in Drug Discovery—Learning from the Past for the Future. National Institutes of Health. (2015). [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications. (2015). [Link]

  • Amide Synthesis. Fisher Scientific. (n.d.). [Link]

  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. PubMed. (2024). [Link]

  • An electron-deficient supramolecular macrocyclic host for the selective separation of aromatics and cyclic aliphatics. Royal Society of Chemistry. (2021). [Link]

  • Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. National Institutes of Health. (2024). [Link]

  • Synthesis of Pyrazolofuropyrazine via One-Pot SNAr Reaction and Intramolecular Direct C–H Arylation. ResearchGate. (2018). [Link]

  • macrocyclizations.pdf. Baran Lab. (2020). [Link]

  • Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. MDPI. (2022). [Link]

  • Prodrug strategies based on intramolecular cyclization reactions. PubMed. (1997). [Link]

  • Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles. National Institutes of Health. (2022). [Link]

  • ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides.. ResearchGate. (2010). [Link]

  • The Ullmann Ether Condensation. ResearchGate. (2013). [Link]

  • The 8 Key Challenges of RCM: Turning Obstacles into Opportunities. EMS|MC. (n.d.). [Link]

  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. PubMed. (2024). [Link]

  • Rapid assembly of structurally defined and highly functionalized conjugated dienes via tethered enyne metathesis. PubMed. (2001). [Link]

Sources

A Prospective Analysis of Ethyl 5-Aminopyrazine-2-carboxylate as a Novel Material for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

To our valued community of researchers, scientists, and drug development professionals, this guide ventures into the untapped potential of Ethyl 5-Aminopyrazine-2-carboxylate as a candidate for next-generation organic electronic devices. In the absence of direct experimental data for this specific molecule within the field, this document serves as a prospective comparison guide. We will ground our analysis in the well-established electronic properties of pyrazine-based systems, propose a rigorous experimental framework for its characterization, and benchmark its hypothetical performance against established materials in organic electronics.

The Rationale: Why Pyrazine Derivatives in Organic Electronics?

The quest for high-performance organic semiconductors is a central theme in materials science.[1] These materials form the active layer in devices like Organic Field-Effect Transistors (OFETs), the fundamental building blocks of flexible displays, printable circuits, and biosensors.[2] While many organic semiconductors are p-type (hole-transporting), the development of stable and efficient n-type (electron-transporting) materials is crucial for creating complementary circuits with low power consumption.[3]

This is where pyrazine, a nitrogen-containing heterocyclic aromatic compound, becomes highly relevant. The two nitrogen atoms in the pyrazine ring make it electron-deficient, which can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[4][5] This intrinsic property is highly desirable for n-type materials, as it facilitates the injection and transport of electrons.[6] Indeed, research has shown that incorporating pyrazine rings into molecular structures can significantly improve air stability and electron injection capabilities, making them promising candidates for excellent n-type OFET materials.[6][7]

This compound presents an intriguing, unexplored structure. It combines the electron-deficient pyrazine core with an electron-donating amino group (-NH2) and an electron-withdrawing ethyl carboxylate group (-COOEt). This "push-pull" electronic architecture could lead to interesting charge transfer properties, potentially influencing molecular packing and, consequently, charge transport in the solid state.

A Hypothetical Performance Comparison

To contextualize the potential of this compound, we can create a comparative table. This table includes established p-type and n-type organic semiconductors with their experimentally determined performance metrics. For our target molecule, we will use hypothetical but reasoned values, anticipating it to function as an n-type semiconductor due to the pyrazine core.

Material Type Charge Carrier Mobility (μ) [cm²/Vs] On/Off Current Ratio (I_on/I_off) Deposition Method
Pentacenep-type> 1.0[8]> 10⁶[9]Vacuum Evaporation
P3HT (Poly(3-hexylthiophene-2,5-diyl))p-type0.1 - 0.2[10]10⁵ - 10⁶Solution Processing
C60 (Fullerene)n-type~ 6.0> 10⁶Vacuum Evaporation
PTCDI-C13 (N,N'-ditridecylperylene-3,4,9,10-tetracarboxylic diimide)n-type~ 1.0> 10⁵Solution Processing
This compound n-type (Hypothetical) 0.01 - 0.5 10⁴ - 10⁶ Solution Processing

Table 1: Comparative performance of benchmark organic semiconductors and the hypothetical potential of this compound.

The hypothesized mobility range for our molecule is conservative. While the pyrazine core is promising, the appended functional groups may disrupt the intermolecular π-π stacking necessary for efficient charge transport. Solution processability is anticipated due to the ethyl ester group, which could enhance solubility in organic solvents.

Proposed Experimental Workflow for Validation

To move from hypothesis to data, a structured experimental plan is essential. The following workflow outlines the necessary steps to synthesize, fabricate, and characterize OFETs using this compound as the active layer.

G cluster_0 Material Preparation & Characterization cluster_1 OFET Fabrication cluster_2 Device Characterization Synthesis Synthesis & Purification Thermal Thermal Analysis (TGA/DSC) Synthesis->Thermal Optical Optical Properties (UV-Vis, PL) Thermal->Optical Electrochem Electrochemical Analysis (CV) Optical->Electrochem Deposition Active Layer Deposition (Spin-Coating) Electrochem->Deposition Informs Solution Formulation Substrate Substrate Cleaning & Treatment Substrate->Deposition Electrodes Source/Drain Electrode Deposition Deposition->Electrodes Electrical Electrical Measurement (Output & Transfer Curves) Electrodes->Electrical Completed Device Morphology Film Morphology (AFM, XRD) Electrical->Morphology

Caption: Proposed experimental workflow from material synthesis to device characterization.

Detailed Experimental Protocols

Material Synthesis and Characterization
  • Synthesis and Purification: this compound would first be synthesized according to established organic chemistry protocols, likely involving the esterification of 5-aminopyrazine-2-carboxylic acid. Purity is paramount in organic electronics; therefore, multiple purification steps such as recrystallization and column chromatography are necessary. Final purity should be verified by NMR and mass spectrometry.

  • Thermal Stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) will determine the material's decomposition temperature and identify any phase transitions. High thermal stability is crucial for device longevity and for processes like thermal evaporation.

  • Electrochemical Characterization: Cyclic Voltammetry (CV) is used to determine the HOMO and LUMO energy levels of the material. This is critical for assessing its air stability and for selecting appropriate electrode materials to ensure efficient charge injection. The LUMO level, in particular, will indicate its potential as an n-type semiconductor.

OFET Fabrication Protocol (Bottom-Gate, Top-Contact)

The Bottom-Gate, Top-Contact (BGTC) architecture is a common choice for testing new materials.[2][11]

BGTC_OFET cluster_device BGTC Device Structure Gate Gate Electrode (n++ Si) Dielectric Dielectric (SiO2) Gate->Dielectric ActiveLayer This compound (Spin-Coated) Dielectric->ActiveLayer Source Source (Au) Drain Drain (Au) Source->ActiveLayer Drain->ActiveLayer

Caption: Diagram of a Bottom-Gate, Top-Contact (BGTC) OFET structure.

  • Substrate Preparation: A heavily doped n-type silicon wafer with a thermally grown silicon dioxide (SiO₂) layer serves as the gate electrode and gate dielectric, respectively. The substrate is cleaned meticulously using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath.

  • Surface Treatment: To improve the interface quality, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS). This promotes better ordering of the organic semiconductor molecules.

  • Active Layer Deposition: A solution of this compound in a suitable organic solvent (e.g., chloroform, toluene) is prepared. This solution is deposited onto the substrate via spin-coating to form a thin film. The film thickness and quality are controlled by the solution concentration and spin speed. The substrate is then annealed to remove residual solvent and potentially improve film crystallinity.

  • Electrode Deposition: Gold (Au) is thermally evaporated through a shadow mask onto the organic film to define the source and drain electrodes. Gold is often chosen for its high work function and stability, although for n-type materials, lower work function metals might be needed for optimal electron injection.[12]

Device Characterization and Parameter Extraction

The fabricated OFETs are characterized using a semiconductor parameter analyzer in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from air and moisture.[2]

  • Output Characteristics: The drain current (I_D) is measured as a function of the drain-source voltage (V_DS) at various constant gate voltages (V_G). This provides information on the operational regime of the transistor.

  • Transfer Characteristics: I_D is measured as a function of V_G at a constant, high V_DS (saturation regime). These curves are used to extract the key performance metrics.[13]

  • Field-Effect Mobility (μ): This metric quantifies how quickly charge carriers move through the semiconductor. It is calculated from the slope of the √|I_D| vs. V_G plot in the saturation regime. For materials with charge concentration-dependent mobility, more advanced extraction methods may be required.[14]

  • On/Off Current Ratio (I_on/I_off): This is the ratio of the maximum current when the transistor is "on" to the minimum current when it is "off." A high ratio is essential for digital logic applications.

  • Threshold Voltage (V_th): This is the gate voltage required to turn the transistor "on." A low absolute V_th is desirable for low-power operation.

Conclusion and Outlook

While the application of this compound in organic electronics is, as of now, a theoretical proposition, the fundamental properties of the pyrazine core provide a strong scientific rationale for its investigation.[15] Its electron-deficient nature makes it a compelling candidate for an n-type semiconductor. The proposed experimental workflow provides a clear and rigorous path to validate this hypothesis.

The journey from a novel molecule to a high-performance electronic material is challenging, often requiring extensive molecular engineering to optimize solubility, film morphology, and electronic properties.[1] However, the exploration of new chemical spaces, such as that represented by this compound, is essential for the continued advancement of organic electronics. The protocols and comparative benchmarks outlined in this guide offer a robust starting point for any research group willing to explore the potential of this promising, yet unproven, material.

References

  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. (Source: MDPI) [Link]

  • Measurement Methods for Charge Carrier Mobility in Organic Semiconductors. (Source: wj.whu.edu.cn) [Link]

  • Pyrazinacene conjugated polymers: a breakthrough in synthesis and unraveling the conjugation continuum. (Source: RSC Publishing) [Link]

  • Thieno[3,4-b]pyrazines and their applications to low band gap organic materials. (Source: NIH) [Link]

  • Organic semiconductors for organic field-effect transistors. (Source: NIH) [Link]

  • A Promising Approach to Obtain Excellent n-Type Organic Field-Effect Transistors: Introducing Pyrazine Ring. (Source: ACS Publications) [Link]

  • Best Practices for Reporting Organic Field Effect Transistor Device Performance. (Source: ACS Publications) [Link]

  • Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications. (Source: RSC Publishing) [Link]

  • Pyrazinacene conjugated polymers: a breakthrough in synthesis and unraveling the conjugation continuum. (Source: RSC Publishing) [Link]

  • High-Performance Organic Field-Effect Transistors: Molecular Design, Device Fabrication, and Physical Properties. (Source: ACS Publications) [Link]

  • Influence of Aza-Substitution on Molecular Structure, Spectral and Electronic Properties of t-Butylphenyl Substituted Vanadyl Complexes. (Source: MDPI) [Link]

  • A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. (Source: NIH) [Link]

  • Biobased Pyrazine-Containing Polyesters. (Source: ACS Publications) [Link]

  • Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (Source: ResearchGate) [Link]

  • On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics. (Source: RSC Publishing) [Link]

  • Techniques for characterization of charge carrier mobility in organic semiconductors. (Source: ResearchGate) [Link]

  • OFET fabrication steps including the variant steps for insulator... (Source: ResearchGate) [Link]

  • The electronic structure of pyrazine. Configuration interaction calculations using an extended basis. (Source: ResearchGate) [Link]

  • Fabrication of solution-processable OFET memory using a nano-floating gate based on a phthalocyanine-cored star-shaped polymer. (Source: RSC Publishing) [Link]

  • Integrated Materials Design of Organic Semiconductors for Field-Effect Transistors. (Source: ACS Publications) [Link]

  • Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. (Source: Fluxim) [Link]

  • A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. (Source: PubMed) [Link]

  • Scalable synthesis of pyrazine-linked conjugated microporous polymers for high-performance proton conduction. (Source: ResearchGate) [Link]

  • Band-Like Electron Transport in Organic Transistors and Implication of the Molecular Structure for Performance Optimization. (Source: arXiv.org) [Link]

  • A Pyrazine-Based Two-Dimensional Conjugated Metal–Organic Framework for Air Self-Charging Aqueous Zinc-Ion Batteries. (Source: CCS Chemistry) [Link]

  • Charge mobility measurement techniques in organic semiconductors. (Source: ResearchGate) [Link]

  • Enhanced Photosensitive Schottky Diode Behavior of Pyrazine over 2-Aminopyrimidine Ligand in Copper(II)-Phthalate MOFs: Experimental and Theoretical Rationalization. (Source: NIH) [Link]

  • Pyrazine-Based Organic Sensitizers for Highly Efficient and Stable Dye-Sensitized Solar Cells. (Source: Optica Publishing Group) [Link]

  • Tracking the Electron Density Changes in Excited States -- A Computational Study on Pyrazine. (Source: arXiv.org) [Link]

  • Comparative Analysis of OFETs Materials and Devices for Sensor Applications. (Source: ResearchGate) [Link]

  • Comparative Study of Materials for Low Voltage Organic and Inorganic Dielectric for OFET. (Source: IRJET) [Link]

  • Tracking the Electron Density Changes in Excited States - A Computational Study on Pyrazine. (Source: ResearchGate) [Link]

  • DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. (Source: MOST Wiedzy) [Link]

Sources

Photocatalytic functionalization of Ethyl 5-Aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Photocatalytic Functionalization of Ethyl 5-Aminopyrazine-2-carboxylate

In the landscape of modern drug discovery and development, nitrogen-containing heterocycles are privileged scaffolds due to their prevalence in biologically active molecules. Among these, pyrazine derivatives, and specifically this compound, serve as critical building blocks for a multitude of therapeutic agents.[1] Traditional methods for functionalizing such electron-deficient heterocycles often require harsh conditions, stoichiometric reagents, and multi-step sequences involving pre-functionalization. The advent of visible-light photocatalysis has revolutionized this field, offering a sustainable and efficient toolkit for direct C-H bond functionalization under remarkably mild conditions.[2][3]

This guide provides a comparative analysis of various photocatalytic strategies for the functionalization of this compound. We will delve into the performance of different photocatalyst systems, compare methodologies for key transformations like arylation and trifluoromethylation, and provide detailed experimental protocols to bridge theory with practice for researchers, scientists, and drug development professionals.

The Core Principle: A Glimpse into the Photocatalytic Cycle

Visible-light photoredox catalysis operates on a simple yet powerful principle: a photocatalyst (PC) absorbs low-energy photons to reach an electronically excited state (PC*).[3] This excited state is a potent single-electron oxidant or reductant, capable of initiating radical-mediated transformations that would otherwise be thermodynamically prohibitive. The catalyst is regenerated in the process, allowing for catalytic turnover. The two primary initiation pathways are oxidative and reductive quenching.

Photocatalytic_Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star PC_star->PC Rad_A Radical (A•) PC_star->Rad_A SET Rad_B Radical (B•) PC_star->Rad_B SET Sub_A Substrate (A) Sub_B Substrate (B) Product Product (A-B) Rad_A->Product + B Rad_B->Product + A

Caption: Generalized photocatalytic cycles via oxidative and reductive quenching pathways.

Comparative Analysis: C-H Arylation Strategies

Direct C-H arylation is a highly sought-after transformation for creating C-C bonds, bypassing the need for pre-installed halides or boronic acids. Photocatalysis enables this transformation under redox-neutral and mild conditions.[4]

Catalyst System Performance

The choice of photocatalyst is paramount and dictates the reaction's efficiency and scope. High-performance transition metal complexes are often compared against cost-effective organic dyes.

Catalyst SystemArylating ReagentKey AdvantagesConsiderationsTypical Yields
Iridium Complexes (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6)Aryl Diazonium Salts / Aryl HalidesHigh quantum yields, tunable redox potentials, broad substrate scope.[5][6]High cost, potential for heavy metal contamination in final product.70-95%
Ruthenium Complexes (e.g., Ru(bpy)3Cl2)Aryl HalidesWell-studied, robust, effective for a range of transformations.[7][8]Less tunable redox potentials than iridium, can be prone to photobleaching.[9][10]60-90%
Organic Dyes (e.g., Eosin Y, Rose Bengal)Hypervalent Iodine(III) YlidesLow cost, low toxicity, environmentally benign.[11][12]Lower quantum yields, potential for photobleaching, narrower substrate scope.[13][14]40-85%

Expert Insight: The selection between an iridium photocatalyst and an organic dye often hinges on the specific stage of development. For early-stage discovery where substrate scope and yield are prioritized, iridium complexes are superior.[5] For process development and scale-up, the cost and environmental profile of organic dyes like Eosin Y become highly attractive, justifying the additional optimization they may require.[11][13]

Comparative Analysis: C-H Trifluoromethylation

The introduction of a trifluoromethyl (-CF3) group can dramatically improve the metabolic stability, lipophilicity, and binding affinity of drug candidates. Photocatalytic methods provide a direct route to install this crucial moiety onto heterocycles.[15]

Trifluoromethyl Source & Catalyst Pairing

The efficacy of a trifluoromethylation reaction depends on the synergy between the CF3 radical precursor and the photocatalyst.

CF3 SourceCompatible PhotocatalystMechanism of CF3• GenerationKey Advantages
CF3I (Trifluoroiodomethane) Ru(bpy)3Cl2Reductive quenching of excited Ru(II)* to Ru(I), which reduces CF3I.[16][17]Atom economical, gaseous reagent but can be handled in solution.
Togni's Reagent Organic Dyes (e.g., Methylene Blue)Reduction of the reagent by a semireduced dye radical.[16]Bench-stable solid, wide functional group tolerance.
CF3SO2Cl (Triflyl Chloride) [Ru(phen)3]Cl2Direct oxidative quenching of the excited Ru(II)* by CF3SO2Cl.[17]Inexpensive and readily available liquid reagent.
Sodium Triflinate (Langlois' Reagent) Acridinium DyesOxidation of the triflinate anion by the excited photocatalyst.[16]Easy-to-handle solid, generates SO2 as a byproduct.

Expert Insight: For electron-rich heterocycles like this compound, the Minisci-type radical addition of a CF3• radical is highly effective.[18] The choice of CF3 source is often a balance of handling considerations and reaction efficiency. Togni's reagent and sodium triflinate are favored in academic labs for their ease of use, while industrial applications might favor CF3SO2Cl or CF3I for cost reasons.[16][17]

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are provided as self-validating systems, including setup, execution, and analysis.

Protocol 1: Iridium-Catalyzed C-H Arylation

This protocol describes a representative arylation using a potent iridium photocatalyst.

Arylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A 1. Weigh Substrates (Pyrazine, Aryl Diazonium Salt) B 2. Add Solvent & Catalyst (DMF, Ir-Catalyst) A->B C 3. Degas Mixture (N2 sparging, 3 cycles) B->C D 4. Irradiate (Blue LED, 24h, RT) C->D E 5. Quench & Extract (H2O, EtOAc) D->E F 6. Purify (Column Chromatography) E->F G 7. Characterize (NMR, MS) F->G

Caption: Standard experimental workflow for photocatalytic arylation.

Methodology:

  • Reagent Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add this compound (0.2 mmol, 1.0 equiv.), the corresponding aryl diazonium salt (0.3 mmol, 1.5 equiv.), and [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (0.004 mmol, 2 mol%).

  • Reaction Setup: Evacuate and backfill the tube with dry nitrogen three times. Add anhydrous N,N-Dimethylformamide (DMF, 2.0 mL) via syringe.

  • Execution: Place the reaction tube approximately 5 cm from a 24W blue LED lamp with fan cooling to maintain room temperature. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaCl solution (3 x 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired arylated product.

Protocol 2: Eosin Y-Catalyzed C-H Trifluoromethylation

This protocol outlines a metal-free approach using an organic dye photocatalyst.

Methodology:

  • Reagent Preparation: In a 10 mL round-bottom flask, combine this compound (0.2 mmol, 1.0 equiv.), Togni's Reagent II (0.24 mmol, 1.2 equiv.), Eosin Y (0.01 mmol, 5 mol%), and a tertiary amine base such as Hünig's base (DIPEA, 0.4 mmol, 2.0 equiv.).

  • Reaction Setup: Add 2.0 mL of acetonitrile (MeCN) and a magnetic stir bar. The flask is fitted with a balloon filled with nitrogen, but stringent anaerobic conditions are often not required for this transformation.

  • Execution: Irradiate the stirred mixture with a 20W compact fluorescent lamp (CFL) at room temperature for 18-36 hours. The reaction progress can be monitored by TLC or GC-MS analysis of aliquots.

  • Workup and Purification: After the starting material is consumed, remove the solvent in vacuo. Redissolve the residue in dichloromethane (DCM) and wash with water to remove the catalyst and salts. Dry the organic layer over MgSO4, filter, and concentrate. The crude product is then purified via flash column chromatography to yield the trifluoromethylated pyrazine.

Mechanistic Deep Dive: Trifluoromethylation Pathway

The photocatalytic trifluoromethylation of an aminopyrazine likely proceeds through a Minisci-type mechanism. The following diagram illustrates a plausible pathway catalyzed by an organic dye.

Trifluoromethylation_Mechanism PC Eosin Y PC_star Eosin Y* PC->PC_star PC_red Eosin Y•⁻ PC_star->PC_red SET Amine Tertiary Amine (Sacrificial Reductant) Togni Togni's Reagent CF3_rad •CF3 Radical Rad_Adduct Radical Adduct CF3_rad->Rad_Adduct Addition Pyrazine Aminopyrazine Substrate Product CF3-Pyrazine Product Rad_Adduct->Product Oxidation & -H+ PC_red->PC Regeneration PC_red->CF3_rad SET

Caption: Plausible mechanism for Eosin Y-catalyzed trifluoromethylation.[16]

Initially, the photocatalyst is excited by visible light.[13] This excited state is reductively quenched by a sacrificial electron donor (e.g., a tertiary amine) to form the highly reducing catalyst radical anion.[16] This species then reduces the Togni reagent via Single Electron Transfer (SET) to release the trifluoromethyl radical (•CF3).[16] The electrophilic •CF3 radical adds to the electron-rich aminopyrazine ring, forming a radical adduct. Subsequent oxidation and deprotonation regenerate the aromatic system and furnish the final product.

Conclusion and Future Perspectives

Photocatalysis provides an arsenal of powerful, mild, and efficient methods for the functionalization of this compound. Transition metal catalysts like iridium and ruthenium complexes offer high efficiency and broad scope, making them ideal for discovery chemistry.[5][19] In contrast, low-cost and environmentally benign organic dyes such as Eosin Y and Rose Bengal present compelling alternatives for sustainable, large-scale synthesis, despite sometimes requiring more extensive optimization.[11][20]

The continued development of novel, more robust, and highly efficient organic photocatalysts will be crucial in bridging the performance gap with their transition metal counterparts. Furthermore, the application of these methods in flow chemistry setups promises to enhance scalability, safety, and reaction efficiency, paving the way for the streamlined synthesis of complex pyrazine-based pharmaceuticals.

References

  • Nickel/Iridium Metallaphotoredox Catalysis for Allylic C-H Bond Arylation of N-Allyl Heterocycles. Journal of Organic Chemistry.
  • Photocatalysis for Heterocycle Formation and Functionalisation. Springer Professional.
  • Eosin Y as a direct HAT photocatalyst for the synthesis of tetrahydrodipyrazolopyridines under white LED irradiation. SciSpace.
  • Photocatalytic C−H Functionalization of Nitrogen Heterocycles Mediated by a Redox Active Protecting Group. ResearchGate.
  • Direct arylation of N-heterocycles enabled by photoredox catalysis. Royal Society of Chemistry Publishing.
  • Visible-Light Photocatalysis Induced C–H Functionalization for Heterocycle Synthesis. EPFL.
  • Photocatalytic regioselective C–H bond functionalizations in arenes. Royal Society of Chemistry Publishing.
  • Photoredox-Catalyzed C–H Functionalization Reactions. PMC - NIH.
  • Eosin Y-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]Pyridines via the HAT Process under Visible Light through Formation of the C–N Bond. ACS Omega.
  • Eosin Y-Catalyzed Visible-Light-Mediated Aerobic Transformation of Pyrazolidine-3-One Derivatives. MDPI.
  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. Royal Society of Chemistry Publishing.
  • Synthetic Applications of Eosin Y in Photoredox Catalysis. ChemInform Abstract.
  • Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. MDPI.
  • Recent applications of Rose Bengal catalysis in N-heterocycles: a short review. Royal Society of Chemistry Publishing.
  • Photocatalysis cycles of rose bengal. ResearchGate.
  • Recent advances in photocatalytic manipulations of Rose Bengal in organic synthesis. Organic & Biomolecular Chemistry.
  • Visible light photoredox catalysis in trifluoromethylation reactions. ResearchGate.
  • Visible-light photoredox catalyzed synthesis of pyrroloisoquinolines via organocatalytic oxidation/[3 + 2] cycloaddition/oxidative aromatization reaction cascade with Rose Bengal. ResearchGate.
  • Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Semantic Scholar.
  • Minimal Functionalization of Ruthenium Compounds with Enhanced Photoreactivity against Hard-to-Treat Cancer Cells and Resistant Bacteria. National Institutes of Health.
  • Divergent C(sp2)–H arylation of heterocycles via organic photoredox catalysis. Royal Society of Chemistry Publishing.
  • Rose bengal as photocatalyst: visible light-mediated Friedel–Crafts alkylation of indoles with nitroalkenes in water. Royal Society of Chemistry Publishing.
  • Decarboxylative Amination with Nitroarenes via Synergistic Catalysis. Wiley Online Library.
  • Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. National Institutes of Health.
  • Luminescent Iridium(III) Pyridinium-Derived N-Heterocyclic Carbene Complexes as Versatile Photoredox Catalysts. HKU Scholars Hub.
  • Enhanced Photostability and Photoactivity of Ruthenium Polypyridyl-Based Photocatalysts by Covalently Anchoring Onto Reduced Graphene Oxide. Scilit.
  • Enhanced Photostability and Photoactivity of Ruthenium Polypyridyl-Based Photocatalysts by Covalently Anchoring Onto Reduced Graphene Oxide. PMC - NIH.
  • Photostable Ruthenium(II) Isocyanoborato Luminophores and Their Use in Energy Transfer and Photoredox Catalysis. National Institutes of Health.
  • Enhanced Photostability and Photoactivity of Ruthenium Polypyridyl-Based Photocatalysts by Covalently Anchoring Onto Reduced Graphene Oxide. Semantic Scholar.
  • This compound. PubChem.
  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Ethyl 5-Aminopyrazine-2-carboxylate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of Ethyl 5-Aminopyrazine-2-carboxylate (CAS No. 54013-06-8), a key intermediate in pharmaceutical synthesis.[1][2] Adherence to these protocols is critical for mitigating risks associated with its handling and disposal.

Understanding the Hazard Profile of this compound

A thorough understanding of a chemical's intrinsic hazards is the foundation of its safe management. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

The signal word for this compound is "Warning," and it is represented by the GHS07 pictogram, indicating that it is a health hazard.[3] The causality behind the stringent disposal protocols lies in these potential health effects. Improper disposal, such as discarding in regular trash or drain systems, could lead to environmental contamination and pose a risk to public health.

While a comprehensive toxicological profile has not been thoroughly investigated, the available data necessitates a cautious approach.[2] There are currently no established Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH, for this specific compound. In the absence of such data, the precautionary principle dictates minimizing all routes of exposure.

Hazard Information Summary
GHS Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[3]
Hazard Statements H302, H315, H319, H335[3]
Incompatible Materials Acids, Acid chlorides, Acid anhydrides, Oxidizing agents[2]
Occupational Exposure Limits Not Available

Regulatory Framework: RCRA Waste Characterization

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] A critical first step is to determine if this compound waste is considered hazardous.

This compound is not explicitly listed on the F, K, P, or U lists of hazardous wastes.[4][5] Therefore, its classification as a hazardous waste must be determined based on its characteristics:

  • Ignitability (D001): The potential to easily catch fire.

  • Corrosivity (D002): The ability to corrode metal or have an extreme pH.

  • Reactivity (D003): The tendency to be unstable or explosive.

  • Toxicity (D004-D043): The presence of harmful contaminants that can leach into groundwater.[6]

Given its known hazards (harmful if swallowed, skin/eye/respiratory irritant), the waste would likely be classified as a toxic hazardous waste if it meets the criteria defined by the Toxicity Characteristic Leaching Procedure (TCLP).[7] It is the responsibility of the waste generator to make this determination, often in consultation with their institution's Environmental Health and Safety (EHS) department.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Eye/Face Protection: Safety glasses with side shields or goggles.[8][9]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[2]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator may be necessary.[2][8]

Waste Collection and Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Designated Waste Container: Collect all waste containing this compound (including unused product, contaminated labware, and spill cleanup materials) in a dedicated, leak-proof, and sealable container.

  • Material Compatibility: Use a container made of a material compatible with the chemical. Avoid materials that can be degraded by organic compounds.

  • Segregation: Do not mix this waste with incompatible materials such as strong acids, acid chlorides, acid anhydrides, or oxidizing agents.[2] Mixing with other waste streams should only be done with explicit approval from your institution's EHS office.

Labeling and Storage

Accurate labeling and proper storage are mandated by regulations and are essential for safety.

  • Labeling: As soon as waste is added, label the container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Irritant").

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation. The SAA should be a secondary containment unit (like a spill tray) to prevent the spread of material in case of a leak.

  • Container Integrity: Keep the container tightly closed except when adding waste. Regularly inspect the container for any signs of degradation or leakage.

Final Disposal Method

The recommended method for the final disposal of this compound is through a licensed professional waste disposal service.

  • Chemical Incineration: The primary and most effective disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[2]

  • Professional Disposal Service: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.

  • Control the Spill: Wearing appropriate PPE, prevent the spread of the spill. For solid spills, avoid creating dust.[2]

  • Absorb and Collect: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[2]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent (a mild soap and water solution is often appropriate, but consult your EHS office for specific recommendations). All cleaning materials must also be disposed of as hazardous waste.

  • Empty Containers: To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Unused chemical, contaminated labware, spill debris) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in a Designated, Compatible, and Sealable Container ppe->collect segregate Is the waste mixed with incompatible materials? collect->segregate yes_seg IMMEDIATELY NOTIFY EHS! Potential for hazardous reaction. segregate->yes_seg Yes no_seg Segregate from incompatible waste streams (acids, oxidizers). segregate->no_seg No label Label Container: 'Hazardous Waste' 'this compound' Hazard Pictograms no_seg->label store Store in a designated Satellite Accumulation Area (SAA) with secondary containment. label->store full Container Full or Ready for Disposal? store->full full->store No contact_ehs Contact Institutional EHS or Licensed Waste Disposal Vendor full->contact_ehs Yes incinerate Arrange for Pickup and High-Temperature Incineration contact_ehs->incinerate

Sources

Personal protective equipment for handling Ethyl 5-Aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to the Safe Handling of Ethyl 5-Aminopyrazine-2-carboxylate

In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides a comprehensive, in-depth operational plan for the safe handling, use, and disposal of this compound, a key building block in the synthesis of various pharmaceutical compounds. As Senior Application Scientists, our goal is to empower researchers with the knowledge to mitigate risks and foster a culture of safety in the laboratory.

Understanding the Risks: A Proactive Approach to Safety

This compound, while a valuable reagent, presents several potential hazards that necessitate careful handling. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is classified as a skin irritant, can cause serious eye irritation, and may lead to respiratory irritation if inhaled.[1][2][3] A thorough understanding of these risks is the first step in implementing effective safety protocols.

Our approach to safety is not merely about following a checklist but about understanding the "why" behind each recommendation. This fosters a proactive safety mindset, enabling researchers to make informed decisions even in unforeseen circumstances.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical for minimizing exposure to this compound. The following table summarizes the recommended PPE and the rationale for its use.

PPE ComponentSpecificationRationale for Use
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.[1]Protects against accidental splashes and airborne particles of the compound, preventing serious eye irritation.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).Prevents direct skin contact, which can cause irritation. Gloves must be inspected before use and disposed of properly after handling the compound.[4][5]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher) if dust formation is likely or ventilation is inadequate.[1][4]Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.
Protective Clothing Laboratory coat.Provides a removable barrier to protect personal clothing from contamination.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram and step-by-step protocols outline a comprehensive operational plan.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Designate Handling Area gather_ppe Assemble PPE review_sds Review SDS weigh Weighing (in ventilated enclosure) review_sds->weigh Proceed with caution dissolve Dissolution weigh->dissolve reaction Reaction Setup dissolve->reaction decontaminate_glassware Decontaminate Glassware reaction->decontaminate_glassware Post-experiment clean_surfaces Clean Work Surfaces decontaminate_glassware->clean_surfaces solid_waste Contaminated Solid Waste clean_surfaces->solid_waste Segregate waste dispose Dispose via Licensed Contractor solid_waste->dispose liquid_waste Unused/Surplus Material liquid_waste->dispose

Caption: Workflow for the Safe Handling of this compound.

Step-by-Step Handling Protocol

1. Preparation and Area Designation:

  • 1.1 Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood.[6]

  • 1.2 Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5][6]

  • 1.3 Assemble all necessary PPE as outlined in the table above.

  • 1.4 Have the Safety Data Sheet (SDS) readily available for reference.[4]

2. Weighing and Aliquoting:

  • 2.1 Perform all weighing and handling of the solid compound within a ventilated enclosure (e.g., chemical fume hood) to minimize inhalation exposure.[2]

  • 2.2 Use appropriate tools (e.g., spatulas) to handle the material, avoiding the creation of dust.

  • 2.3 Close the container tightly immediately after use.

3. Dissolution and Reaction Setup:

  • 3.1 When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • 3.2 If the process generates heat, ensure adequate cooling.

  • 3.3 Conduct all reactions within a chemical fume hood.

Emergency Procedures: A Rapid and Informed Response

In the event of an accidental exposure, a swift and correct response is crucial.

Exposure RouteImmediate ActionFollow-up
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4]Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][4]If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[1][4]Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[4]Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][4] For large spills, contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

1. Waste Segregation:

  • Contaminated Solids: Place used gloves, weigh boats, and other contaminated disposable materials into a clearly labeled, sealed waste container.

  • Unused/Surplus Material: Do not dispose of the chemical down the drain.[4] Collect any surplus or non-recyclable solutions for disposal.[4]

2. Disposal Procedure:

  • All waste containing this compound must be disposed of as chemical waste.

  • Contact a licensed professional waste disposal service to arrange for pickup and disposal.[4] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method.[4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.

References

  • Capot Chemical. (2010, September 14). MSDS of 5-Amino-pyrazine-2-carboxylic acid ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Angene Chemical. (2025, February 26). Safety Data Sheet. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound suppliers and producers. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-Aminopyrazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-Aminopyrazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.